Product packaging for 4-Methylpyrazole-3-carboxylic acid(Cat. No.:CAS No. 82231-51-4)

4-Methylpyrazole-3-carboxylic acid

Cat. No.: B1240495
CAS No.: 82231-51-4
M. Wt: 126.11 g/mol
InChI Key: FNHVVMJBCILJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-methyl-pyrazole-3-carboxylic acid is a memebr of the class of pyrazoles that is 1H-pyrazole with methyl and carboxylic acid group substituents at positions 4 and 3 respectively. It has a role as a metabolite. It is a member of pyrazoles and a monocarboxylic acid. It derives from a hydride of a 1H-pyrazole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2 B1240495 4-Methylpyrazole-3-carboxylic acid CAS No. 82231-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-2-6-7-4(3)5(8)9/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHVVMJBCILJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415918
Record name 4-METHYLPYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82231-51-4
Record name 4-METHYLPYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylpyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-Methylpyrazole-3-carboxylic acid, a key building block in the development of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the core chemical principles, offers detailed experimental protocols, and explores the nuances of reaction mechanisms and optimization strategies. The guide is structured to provide a deep, practical understanding of the synthesis, grounded in established scientific literature and field-proven insights.

Introduction: The Significance of this compound

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, renowned for its diverse biological activities.[1] Among its many derivatives, this compound stands out as a crucial intermediate. Its structural features, a methyl group at the 4-position and a carboxylic acid at the 3-position, provide valuable handles for further chemical modification, making it a versatile precursor for a wide range of biologically active molecules. For instance, amides derived from a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are prominent in a class of fungicides that inhibit succinate dehydrogenase (SDHI).[2][3] The strategic placement of the methyl and carboxylic acid groups in the target molecule of this guide influences the steric and electronic properties, which are critical for molecular recognition and biological function.

This guide will explore the primary synthetic strategies for constructing the this compound core, focusing on the widely employed cyclocondensation reactions. We will dissect the mechanistic underpinnings of these reactions and provide detailed, actionable protocols for their execution in a laboratory setting.

Core Synthesis Strategy: Cyclocondensation of β-Ketoesters

The most prevalent and reliable method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] This approach offers a straightforward and efficient route to a wide variety of substituted pyrazoles. In the context of this compound synthesis, a key starting material is a β-ketoester, specifically a derivative of acetoacetic ester.

Mechanistic Insights into Pyrazole Formation

The formation of the pyrazole ring from a β-dicarbonyl compound and hydrazine proceeds through a well-established mechanism involving nucleophilic attack, condensation, and subsequent dehydration.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a condensation reaction, leading to the formation of a hydrazone intermediate. An intramolecular cyclization then occurs, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction, which results in the formation of the stable, aromatic pyrazole ring.[7]

Visualization of the General Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of this compound, starting from a suitable β-ketoester and proceeding through cyclization and subsequent hydrolysis.

Synthesis_Workflow Start Starting Materials: - Ethyl 2-methyl-3-oxobutanoate - Hydrazine Hydrate Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate: Ethyl 4-methyl-1H-pyrazole-3-carboxylate Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 Product Final Product: This compound Step2->Product

Sources

4-Methylpyrazole-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Methylpyrazole-3-carboxylic Acid

Introduction

This compound (CAS No. 82231-51-4) is a substituted heterocyclic compound built upon a pyrazole core. The pyrazole ring system is a cornerstone in medicinal chemistry and agrochemical development, prized for its metabolic stability and versatile synthetic handles. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering field-proven insights and detailed methodologies for its practical application in a research and development setting. As a key building block, understanding its characteristics is crucial for the rational design of novel pharmaceuticals and other advanced materials.[1]

Physicochemical and Structural Properties

This compound is a solid at room temperature, with physical characteristics that reflect its aromatic, hydrogen-bonding nature.[2] The presence of both a carboxylic acid group and the pyrazole ring's nitrogen atoms dictates its solubility and acid-base behavior.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.

PropertyValueSource(s)
CAS Number 82231-51-4[3]
Molecular Formula C₅H₆N₂O₂[3]
Molecular Weight 126.11 g/mol [3]
Appearance Solid[2]
Melting Point 170-176 °C[2]
Boiling Point 302.4 ± 22.0 °C (Predicted)[2]
Density 1.28 ± 0.1 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C[2]
Acidity and pKa

Spectroscopic Characterization

Structural elucidation is paramount for verifying the identity and purity of the compound. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton on the carboxylic acid group (-COOH) is expected to appear as a very broad signal in the downfield region of the spectrum, typically between 10-12 ppm. The chemical environment significantly deshields this proton. The proton on the pyrazole ring (at C5) and the methyl protons (at C4) will appear further upfield.

  • ¹³C NMR: The carboxyl carbon (-C OOH) signal is highly characteristic and appears downfield, typically in the 160-185 ppm range. Signals for the three carbon atoms of the pyrazole ring and the one methyl carbon will appear at higher field. A literature-referenced ¹³C NMR spectrum was recorded in DMSO as the solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the carboxylic acid functionality. The key diagnostic absorption bands include:

  • A very broad O-H stretching band, spanning from approximately 3500 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids.

  • A strong C=O stretching band for the carbonyl group, typically appearing below 1700 cm⁻¹ due to conjugation with the pyrazole ring.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (126.11). Common fragmentation patterns for carboxylic acids involve the initial loss of the hydroxyl group (-OH, 17 mass units) followed by the loss of carbon monoxide (CO, 28 mass units).

Synthesis and Purification

The most flexible and common laboratory-scale synthesis of pyrazole carboxamides and their acid precursors involves a two-stage process: construction of the pyrazole ring with an ester functionality, followed by hydrolysis.[5]

Synthetic Workflow

The overall strategy involves the Knorr pyrazole synthesis to create the ethyl ester precursor, which is then hydrolyzed under basic conditions to yield the final carboxylic acid.

G cluster_0 Stage 1: Pyrazole Ring Construction cluster_1 Stage 2: Hydrolysis A Ethyl 2-formyl-3-oxobutanoate + Hydrazine B Cyclocondensation (Knorr Synthesis) A->B Ethanol, Reflux C Ethyl 4-methyl-1H-pyrazole-3-carboxylate B->C D Basic Hydrolysis C->D 1. NaOH (aq), THF 2. HCl (aq) E This compound D->E

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

This protocol is based on the principles of the Knorr pyrazole synthesis, a robust method for forming the pyrazole core.[5][6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl precursor, ethyl 2-formyl-3-oxobutanoate (1.0 eq), in ethanol (5 volumes).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.05 eq) dropwise at room temperature. Causality Note: A slight excess of hydrazine ensures complete consumption of the dicarbonyl starting material. The reaction is often exothermic, so slow addition is recommended to maintain control.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. To the resulting residue, add cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry. The crude ester can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Experimental Protocol: Hydrolysis to this compound

This procedure details the saponification of the pyrazole ester to the target carboxylic acid.[5][7][8]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the ethyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 ratio).

  • Addition of Base: Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq) to the suspension. Causality Note: A stoichiometric excess of base is required to drive the hydrolysis to completion and ensure all the ester is converted.

  • Hydrolysis: Heat the mixture to 60-65 °C and stir vigorously for 2-3 hours, or until TLC analysis indicates the complete disappearance of the starting ester.[7] The mixture should become a clear, homogeneous solution as the reaction proceeds.

  • Workup and Isolation: Cool the reaction mixture to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a 1M HCl solution. A white precipitate of the carboxylic acid product will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-55 °C.[7] Purity can be assessed by melting point determination and spectroscopic analysis.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group, which can be readily converted into a variety of other functional groups, most notably amides and esters. These transformations are fundamental to building molecular diversity in drug discovery programs.[1][2][9]

Key Reaction Pathways

The carboxylic acid can be activated, typically by conversion to an acid chloride, which then serves as a highly reactive electrophile for reaction with various nucleophiles.

G cluster_0 Activation cluster_1 Derivatization A This compound B 4-Methylpyrazole-3-carbonyl chloride A->B SOCl₂ or (COCl)₂ cat. DMF C Amide Derivative B->C Amine (R-NH₂) Base (e.g., Et₃N) D Ester Derivative B->D Alcohol (R-OH) Base (e.g., Pyridine)

Caption: Key derivatization pathways for this compound.

Experimental Protocol: Amide Bond Formation via Acid Chloride

This protocol describes a robust method for synthesizing pyrazole carboxamides, a class of compounds with significant biological activity.[5][6]

  • Acid Chloride Formation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops). Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species in the conversion to the acid chloride.

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) or oxalyl chloride (1.5 eq) dropwise via syringe. The choice between the two depends on the desired workup; oxalyl chloride's byproducts (CO, CO₂) are gaseous and easily removed.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically complete when the suspension becomes a clear solution and gas evolution ceases.

  • Solvent Removal: Remove the excess SOCl₂ or (COCl)₂ and the DCM solvent under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step without purification.

  • Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

  • Reaction: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.

Applications in Research and Development

This compound and its derivatives are of significant interest due to their wide-ranging biological and pharmacological activities.

  • Pharmaceuticals: The pyrazole carboxamide scaffold is present in numerous active pharmaceutical ingredients. Derivatives have been investigated for their anti-inflammatory, antibacterial, and antifungal properties.[1] The core structure serves as a versatile template for generating libraries of compounds for high-throughput screening.

  • Agrochemicals: Many modern fungicides are based on pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs).[10] The 3-carboxamide functional group is crucial for binding to the enzyme's active site.

  • Material Science: Pyrazole derivatives are also explored in material science, for example, as components of energetic materials, where the nitrogen-rich heterocyclic core contributes to high energy density.[11] The related compound, 4-methylpyrazole (fomepizole), is a well-known alcohol dehydrogenase inhibitor used as an antidote for methanol and ethylene glycol poisoning, highlighting the scaffold's ability to interact with biological systems.[12]

References

  • ResearchGate. (2025). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760).
  • RASĀYAN Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives.
  • Arkat USA, Inc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects.
  • ACS Omega. (n.d.). 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method.
  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • National Institutes of Health. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • ResearchGate. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties.
  • ResearchGate. (n.d.). Synthesis of ethyl-4-formyl-1-substitute- phenyl-1H-pyrazole-3-carboxylate derivatives.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
  • ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.
  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • PubChemLite. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid (C6H6N2O3).

Sources

4-Methylpyrazole-3-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylpyrazole-3-carboxylic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 82231-51-4), a molecule of significant interest in toxicology and metabolic studies. It is primarily known as the major metabolite of Fomepizole (4-methylpyrazole), the principal antidote for methanol and ethylene glycol poisoning. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, biological significance, and handling protocols.

This compound is a heterocyclic compound featuring a pyrazole ring substituted with both a methyl and a carboxylic acid group.[1] Its unique structure is intrinsically linked to its biological origin and function as a metabolite.

Chemical and Physical Data

The fundamental properties of this compound are crucial for its application in experimental settings. The data below has been consolidated from authoritative chemical databases.

PropertyValueSource(s)
CAS Number 82231-51-4[1]
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
IUPAC Name 4-methyl-1H-pyrazole-3-carboxylic acid[1]
Synonyms 4-Carboxypyrazole[2]
Physical Form Solid (predicted)
Melting Point Not specified. For comparison, the isomer 3-Methylpyrazole-4-carboxylic acid melts at 225-230 °C.[3]
Spectroscopic Profile

A full spectroscopic characterization is essential for unambiguous identification. While raw spectra are beyond the scope of this guide, various spectral datasets for this compound are available for reference in public repositories like PubChem, including:

  • ¹³C NMR Spectroscopy[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS)[1]

  • Infrared (IR) and UV-Visible (UV-VIS) Spectra[1]

Synthesis and Methodology

While this compound is most commonly encountered as a metabolite, its de novo synthesis is critical for producing analytical standards, conducting toxicological studies, and further chemical derivatization. The following section outlines a representative synthetic protocol based on established principles of pyrazole chemistry.

The chosen strategy involves the cyclization of a hydrazine with a β-dicarbonyl equivalent, a cornerstone reaction for forming the pyrazole core.

Representative Synthesis Workflow

The following diagram illustrates a plausible and efficient pathway for the laboratory-scale synthesis of this compound.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Pyrazole Ring Formation cluster_2 Step 3: Saponification (Hydrolysis) A Ethyl Acetoacetate D Ethyl 2-(ethoxymethylene)acetoacetate A->D Reflux B Triethyl Orthoformate B->D Reflux C Acetic Anhydride (Catalyst) C->D Reflux F Ethyl 4-methyl-1H-pyrazole-3-carboxylate D->F E Hydrazine Hydrate E->F Cyclization in Ethanol H This compound (Sodium Salt) F->H G Sodium Hydroxide (aq) G->H Heat J Final Product: This compound H->J I Acidification (e.g., HCl) I->J

Caption: A three-step synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a self-validating system where the successful formation of intermediates can be monitored, ensuring the integrity of the process.

Objective: To synthesize this compound from commercially available starting materials.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)acetoacetate

  • Rationale: This initial condensation reaction creates the required 1,3-dicarbonyl equivalent with an appropriate leaving group (ethoxy) for subsequent cyclization with hydrazine.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and triethyl orthoformate (1.2 eq).

    • Add acetic anhydride (1.5 eq) as a catalyst and water scavenger.

    • Heat the mixture to reflux (approx. 120-140 °C) for 2-3 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, allow the mixture to cool and remove the volatile components by distillation under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

  • Rationale: This is the key ring-forming step. Hydrazine attacks the dicarbonyl system, leading to a condensation-cyclization cascade that forms the stable aromatic pyrazole ring.

  • Procedure:

    • Dissolve the crude ethyl 2-(ethoxymethylene)acetoacetate from Step 1 in ethanol.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add hydrazine hydrate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Remove the ethanol under reduced pressure. The resulting residue can be purified by column chromatography or recrystallization to yield the pyrazole ester.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is a standard saponification, where the ethyl ester is hydrolyzed under basic conditions to yield the carboxylate salt, which is then protonated to give the final carboxylic acid.

  • Procedure:

    • Dissolve the purified ethyl 4-methyl-1H-pyrazole-3-carboxylate from Step 2 in a mixture of ethanol and water.

    • Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).

    • Cool the reaction mixture and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Carefully acidify the solution to a pH of ~2-3 using concentrated hydrochloric acid. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Role and Applications

The primary significance of this compound lies in its role as the major, pharmacologically inactive metabolite of Fomepizole.

Metabolite of Fomepizole

Fomepizole (4-methylpyrazole) is a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[2][4] This inhibition is the basis for its use as an antidote in poisonings by ethylene glycol and methanol.[5][6] Fomepizole prevents ADH from converting these alcohols into their highly toxic acidic metabolites (e.g., glycolic acid and formic acid).[5][6]

The body eliminates Fomepizole primarily through hepatic metabolism.[2] The same enzyme it inhibits, ADH, along with other cytochrome P450 enzymes, oxidizes the methyl group on the pyrazole ring to ultimately form this compound (also referred to as 4-carboxypyrazole).[2] This metabolite is then excreted renally.[2]

Metabolic Pathway of Fomepizole

The following diagram illustrates the metabolic conversion, which is central to understanding the pharmacokinetics of Fomepizole treatment.

G A Fomepizole (4-Methylpyrazole) B 4-Hydroxymethylpyrazole (Intermediate) A->B Alcohol Dehydrogenase (ADH) & CYP450 Enzymes C This compound (Final Metabolite) B->C Aldehyde Dehydrogenase D Renal Excretion C->D

Caption: Metabolic pathway of Fomepizole to its primary carboxylic acid metabolite.

Applications in Research
  • Pharmacokinetic Studies: As the primary metabolite, pure this compound is an indispensable analytical standard for quantifying Fomepizole elimination in clinical and preclinical studies.[2][7]

  • Toxicology: It is used in toxicological assessments to confirm that the observed effects of Fomepizole administration are due to the parent drug and not its metabolite.

  • Drug Metabolism Research: The metabolic pathway serves as a model system for studying the activity and induction of ADH and associated enzymes.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from GHS classifications and standard laboratory safety practices.[1]

Hazard Identification

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1][8]

  • H319: Causes serious eye irritation.[1][8]

  • H335: May cause respiratory irritation.[1][8]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.[8]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[9] Eyewash stations and safety showers must be readily accessible.[9]

  • Handling Practices: Avoid generating dust. Prevent contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[9]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present.[9] Seek immediate medical attention.

    • Skin: Wash off immediately with soap and plenty of water.[8] Remove contaminated clothing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[9]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, with CAS number 82231-51-4, is more than a simple chemical entity; it is a key piece in the clinical puzzle of treating toxic alcohol poisonings. Its identity as the primary metabolite of the antidote Fomepizole makes it a crucial standard for pharmacokinetic and toxicological research. Understanding its properties, synthesis, and biological context allows researchers and drug development professionals to better study and optimize life-saving therapeutic interventions.

References

  • This compound | C5H6N2O2 | CID 5324580. PubChem. [Link]
  • Why is Fomepizole (4-methylpyrazole) given to patients with toxic alcohol poisoning?. Google Cloud. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkYAKMwm12-xvo8WG6jhzXpm8gxhqbMUiSbiQgE0MCPlop2Ugxt9NPnC2wl-fdznZSh3u-wI7T-zTXXNDG7VwMLtlVYDquDaqcebBYPQ0hnPxm-0hNTAkXfiOSAAiAdnkmZmoFWE4dZ_LNnuC1ZdRpzU3APC5QjajuhIMEnGIt_4tvcgbp9OwEMuemBpEk-hldfLf-Zc25ntRRZwvQslGRpvw=]
  • 4-Methylpyrazole | C4H6N2 | CID 3406. PubChem. [Link]
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester. US EPA. [Link]
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
  • FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). AccessMedicine. [Link]
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?. Dr.Oracle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8sCsEp0dDaEBNUgY0qMp2Ky_-XTGT676goIfC5ixtSrJ8RG5Yu6IQrN-UD0KHoC5GYNEZEhSQS_KTcm1NlIdF-BN5vsJsi8wbIEnRd-5ZXt0_DZKHBApdvPTakEgYMOQd8SDh9vCsJbCQwQqQYWtaA67fLm2uuqveXRjfrUpLKZz_qnxUGv7DJPvF3NPl68ydgF9WU_bpoL6iomG7uu71HEo=]
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
  • Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. PubMed. [Link]
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

Sources

4-Methylpyrazole-3-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Methylpyrazole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic organic compound of significant interest to the scientific community. While it is recognized as a primary metabolite of the alcohol dehydrogenase inhibitor Fomepizole, its greater value lies in its role as a versatile molecular scaffold. The pyrazole ring system is a privileged structure in medicinal chemistry, and its derivatives have yielded a wide array of bioactive compounds, from fungicides to anti-inflammatory agents. This technical guide provides a comprehensive overview of this compound, detailing its core molecular properties, plausible synthetic and analytical methodologies, and its established and potential applications in research and drug development. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Core Molecular Profile

The defining feature of this compound is its five-membered pyrazole ring, an aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a methyl group at the C4 position and a carboxylic acid group at the C3 position. This specific arrangement of functional groups dictates its chemical reactivity, physicochemical properties, and its utility as a synthetic intermediate.

Chemical Identifiers and Physicochemical Properties

Precise identification is critical for regulatory compliance, procurement, and research documentation. The key identifiers and computed physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 126.11 g/mol [1]
Molecular Formula C₅H₆N₂O₂[1]
CAS Number 82231-51-4[1]
Canonical SMILES CC1=C(NN=C1)C(=O)O[1]
InChI Key FNHVVMJBCILJGA-UHFFFAOYSA-N[1]
IUPAC Name 4-methyl-1H-pyrazole-3-carboxylic acid[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]
XLogP3 0.4[1]
Physical Form Solid

Synthesis and Characterization

The synthesis of substituted pyrazoles is a well-established area of organic chemistry. A common and effective strategy involves the condensation and cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. This approach provides the requisite carbon and nitrogen atoms for the heterocyclic ring in a convergent manner.

Retrosynthetic Analysis and Proposed Synthesis Workflow

The logical precursor for this compound is an ethyl ester, which can be readily hydrolyzed in the final step. This ester can be formed via the reaction of hydrazine with ethyl 2-methyl-3-oxobutanoate. This precursor is chosen because it contains the necessary carbon backbone and functional groups positioned for efficient cyclization.

G cluster_0 Retrosynthesis Target 4-Methylpyrazole- 3-carboxylic acid Ester Ethyl 4-Methylpyrazole- 3-carboxylate Target->Ester Hydrolysis Precursor Ethyl 2-methyl-3-oxobutanoate + Hydrazine Ester->Precursor Cyclization

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a two-step process: the formation of the pyrazole ester followed by saponification.

Step 1: Synthesis of Ethyl 4-Methylpyrazole-3-carboxylate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per gram of ester).

  • Reaction Initiation: Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

    • Causality: A slight molar excess of hydrazine ensures complete consumption of the dicarbonyl precursor. Ethanol is an ideal solvent as it solubilizes both reactants and is relatively inert under these conditions.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude oil is the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

  • Saponification: To the crude ethyl ester, add a 2M aqueous solution of sodium hydroxide (NaOH) (2.5 eq). Heat the mixture to 60°C and stir for 2-3 hours.

    • Causality: The ester hydrolysis is base-catalyzed (saponification). Using a stoichiometric excess of NaOH and moderate heat drives the reaction to completion, forming the sodium salt of the carboxylic acid.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 2-3 by adding 3M hydrochloric acid (HCl) dropwise. A white precipitate should form.

    • Causality: Protonation of the carboxylate salt renders the carboxylic acid insoluble in the aqueous medium, causing it to precipitate.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum. For higher purity, recrystallize from an ethanol/water mixture.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Methodologies

Accurate quantification of this compound, particularly in biological matrices, is essential for metabolic studies and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is the method of choice due to its sensitivity and robustness.

Workflow for Quantification in Plasma

The following workflow outlines a validated system for determining the concentration of the target analyte in plasma samples, adapted from established methods for its parent compound, 4-methylpyrazole.[2]

G Sample 1. Plasma Sample Collection (+ Anticoagulant) Spike 2. Spike with Internal Standard (e.g., 3-Methylpyrazole) Sample->Spike Protein 3. Protein Precipitation (e.g., Acetonitrile) Spike->Protein SPE 4. Solid-Phase Extraction (SPE) (C18 or SCX Column) Protein->SPE Elute 5. Elution (Phosphate Buffer or Methanol) SPE->Elute HPLC 6. RP-HPLC Analysis (Isocratic Elution) Elute->HPLC Detect 7. UV Detection (e.g., 220 nm) HPLC->Detect Quant 8. Quantification (Peak Area Ratio) Detect->Quant

Caption: Analytical workflow for quantifying the analyte in plasma.

Protocol: Quantification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a self-validating system for the accurate measurement of this compound.

  • Sample Preparation:

    • To 500 µL of plasma, add 10 µL of an internal standard solution (e.g., 3-methylpyrazole at 100 µM).[2]

    • Add 1 mL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in 500 µL of loading buffer (e.g., 10 mM ammonium acetate, pH 5).

    • Condition a C18 SPE cartridge with methanol followed by loading buffer.

    • Load the sample, wash with the loading buffer, and elute the analyte with a methanol/water solution.

    • Causality: SPE is a critical cleanup step. It removes interfering substances from the plasma matrix, such as salts and phospholipids, which could otherwise co-elute with the analyte and compromise the accuracy of the measurement.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (20 mM, pH 3.0) and acetonitrile (95:5 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 220 nm.

    • Injection Volume: 20 µL.

  • Validation and Quantification:

    • Linearity: Construct a calibration curve using spiked plasma samples over the desired concentration range (e.g., 1 µM to 200 µM). The method should be linear with an R² > 0.99.

    • Precision: Assess intra-day and inter-day precision by analyzing quality control samples at low, medium, and high concentrations. The coefficient of variation (CV) should be <15%.[2]

    • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard.

Biological Significance and Applications

The primary interest in this compound stems from two distinct but related areas: its role as a metabolite and its use as a chemical scaffold for creating novel bioactive molecules.

Metabolite of Fomepizole

Fomepizole (4-methylpyrazole) is an essential medicine used as an antidote for ethylene glycol and methanol poisoning.[3][4] It functions as a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH), preventing the conversion of these alcohols into their highly toxic metabolites.[5] The body eliminates Fomepizole primarily through metabolism, with the major metabolite being this compound.[1]

G cluster_toxic Toxic Pathway (Inhibited) cluster_metabolism Fomepizole Metabolism Fomepizole Fomepizole (4-Methylpyrazole) Metabolite 4-Methylpyrazole- 3-carboxylic Acid Fomepizole->Metabolite Oxidation ADH Alcohol Dehydrogenase (ADH) Fomepizole->ADH Inhibits Methanol Methanol Formaldehyde Formaldehyde (Toxic) Methanol->Formaldehyde

Caption: Fomepizole inhibits ADH while being metabolized to its acid form.

A Scaffold for Drug and Agrochemical Development

The pyrazole carboxylic acid moiety is a highly valued building block in medicinal and agricultural chemistry. By modifying the carboxylic acid group (e.g., forming amides) or substituting other positions on the pyrazole ring, chemists can generate vast libraries of compounds with diverse biological activities.

  • Fungicides: Amides derived from pyrazole carboxylic acids are among the most successful modern fungicides. Compounds like Bixafen and Isopyrazam are based on a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid core.[6][7] They act by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[7]

  • Anti-inflammatory and Antibacterial Agents: Researchers have synthesized novel pyrazole-3-carboxylic acid derivatives that act as nitric oxide carriers, demonstrating significant anti-inflammatory activity with reduced ulcerogenic potential compared to standard drugs.[8] Other studies have shown that various derivatives possess antibacterial and antifungal properties against a range of pathogens.[8][9]

  • Aryl Hydrocarbon Receptor (AhR) Antagonists: In one notable study, an amide derivative of 2-methyl-2H-pyrazole-3-carboxylic acid was identified as a potent and specific antagonist of the AhR, preventing the toxicity induced by dioxins like TCDD.[10] This highlights the scaffold's potential in developing agents to counteract environmental toxins.

Conclusion and Future Directions

This compound is more than just a metabolic byproduct; it is a molecule of significant synthetic value. Its stable heterocyclic core and reactive carboxylic acid handle provide an ideal starting point for the exploration of new chemical space. The proven success of its derivatives in diverse fields, particularly in agrochemicals, underscores the scaffold's utility.

Future research should focus on expanding the library of derivatives, exploring novel substitutions on the pyrazole ring, and screening these new entities against a broader range of biological targets. The development of stereospecific synthetic routes and the investigation of its potential as a metal-chelating agent or a fragment in fragment-based drug design represent further promising avenues for investigation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Biomedical Chromatography, 2(5), 226-227.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Gouda, A. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3749-3755.
  • McMartin, K. E., et al. (1984). High pressure liquid chromatographic assay of 4-methylpyrazole. Measurements of plasma and urine levels. Journal of Toxicology. Clinical Toxicology, 22(2), 133-148.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Kim, J., et al. (2005). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 69(6), 1871-1878.
  • Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 14395-14407.
  • Harry, P., et al. (1998). Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole. Pediatrics, 102(3), e31.
  • Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4448-4460.
  • Google Patents. (n.d.). Process for the preparation of ultrapure 4-methylprazole.

Sources

A Senior Application Scientist's In-depth Technical Guide to the Solubility of 4-Methylpyrazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methylpyrazole-3-carboxylic acid in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It delves into the physicochemical properties of the target molecule, theoretical and practical aspects of its solubility, detailed experimental protocols for solubility determination, and the causal factors that govern its behavior in different solvent systems. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to be an essential resource for laboratory work involving this compound.

Introduction to this compound

This compound, a substituted pyrazole derivative, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole ring, a carboxylic acid moiety, and a methyl group, imparts a unique combination of physicochemical properties that dictate its behavior in solution. Understanding the solubility of this compound is paramount for a wide range of applications, including reaction chemistry, formulation development, purification, and the design of drug delivery systems. Poor solubility can be a major impediment in the early stages of drug development, affecting bioavailability and therapeutic efficacy.[1] This guide provides a detailed exploration of the factors governing the solubility of this compound and offers robust methodologies for its empirical determination.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂PubChem CID 5324580[2]
Molecular Weight 126.11 g/mol PubChem CID 5324580[2]
IUPAC Name 4-methyl-1H-pyrazole-3-carboxylic acidPubChem CID 5324580[2]
Predicted XLogP3 0.4PubChem CID 5324580[2]
Predicted pKa (strongest acidic) 3.55Chemicalize
Appearance White to off-white solidGeneral knowledge for similar compounds

The presence of both a hydrogen bond donor (the carboxylic acid -OH and the pyrazole N-H) and hydrogen bond acceptors (the carboxylic acid C=O and the pyrazole nitrogens) suggests that this molecule can engage in significant intermolecular interactions. The carboxylic acid group, with a predicted pKa of around 3.55, will be deprotonated at physiological pH, but in organic solvents, its acidic nature will heavily influence its solubility in basic or protic solvents. The predicted XLogP3 of 0.4 indicates a relatively low lipophilicity, suggesting a preference for more polar environments.

Solubility Profile in Organic Solvents: A Theoretical and Practical Overview

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, we can infer its solubility profile based on the fundamental principle of "like dissolves like" and the functional groups present in the molecule.[3]

The molecule's polarity is dominated by the carboxylic acid and the pyrazole ring. The carboxylic acid group can form strong hydrogen bonds with protic solvents and can also interact through dipole-dipole interactions with polar aprotic solvents. The pyrazole ring is a polar heterocycle, further enhancing the compound's affinity for polar media. The methyl group introduces a small degree of lipophilicity.

Based on these structural features, the expected qualitative solubility of this compound in various classes of organic solvents is summarized below.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHighThe carboxylic acid and pyrazole N-H can act as hydrogen bond donors, while the carbonyl oxygen and pyrazole nitrogens can act as hydrogen bond acceptors, leading to strong interactions with protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHigh to ModerateStrong dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected. Solvents like DMSO and DMF are excellent at solvating polar molecules.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowThese solvents are less polar than the aprotic solvents listed above. While some dipole-dipole interactions are possible, the lack of hydrogen bonding donation from the solvent will limit solubility compared to protic solvents.
Esters Ethyl AcetateModerateEthyl acetate has a moderate polarity and can act as a hydrogen bond acceptor. Solubility is expected to be better than in non-polar solvents but likely lower than in alcohols or DMSO.
Ketones AcetoneModerateAcetone is a polar aprotic solvent that can accept hydrogen bonds. Its polarity is intermediate, suggesting moderate solubility.
Halogenated Dichloromethane (DCM), ChloroformLowThese solvents are relatively non-polar. While some dipole-dipole interactions may occur, they are unlikely to overcome the strong intermolecular forces of the solid-state compound.
Aromatic Hydrocarbons Toluene, BenzeneVery LowThese are non-polar solvents, and the primary interactions would be weak van der Waals forces, which are insufficient to dissolve the polar, hydrogen-bonding solute.
Aliphatic Hydrocarbons Hexane, HeptaneInsolubleAs non-polar solvents, they cannot effectively solvate the polar functional groups of this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[4]

Principle

An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical method.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

Step-by-Step Experimental Workflow
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" should be visually confirmed after the equilibration period.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to determine the optimal agitation time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is crucial to filter the supernatant through a syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Self-Validating System and Best Practices
  • Purity of Compound and Solvents: Use high-purity materials to avoid erroneous results.

  • Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.[5]

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is achieved when the concentration no longer changes over time.

  • Calibration Curve: Prepare a standard calibration curve of this compound in the analytical solvent to ensure accurate quantification.

  • Triplicate Measurements: Perform all experiments in at least triplicate to ensure the reproducibility and statistical validity of the results.

Visualizing the Process

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh excess This compound add_solvent Add precise volume of organic solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Accurately dilute the filtrate filter->dilute quantify Quantify using HPLC-UV or UV-Vis dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: A schematic of the shake-flask method for determining thermodynamic solubility.

Factors Influencing Solubility

G solubility Solubility of This compound solute Solute Properties solute->solubility pka pKa solute->pka logp LogP (Lipophilicity) solute->logp crystal Crystal Lattice Energy solute->crystal solvent Solvent Properties solvent->solubility polarity Polarity solvent->polarity h_bond Hydrogen Bonding (Donor/Acceptor) solvent->h_bond external External Factors external->solubility temp Temperature external->temp pressure Pressure (minor for solids) external->pressure

Caption: Key factors influencing the solubility of this compound.

Conclusion

References

  • Vertex AI Search. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PubChem. This compound | C5H6N2O2 | CID 5324580. [Link]
  • Slideshare. solubility experimental methods.pptx. [Link]
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications.
  • PharmaTutor. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • Solubility of Things. Pyrazole - Solubility of Things. [Link]
  • The Medicinal Chemist's Guide to Solving ADMET Challenges. Tactics to Improve Solubility. [Link]
  • Solubility of Things. Pyrazine-2-carboxylic acid - Solubility of Things. [Link]
  • Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]
  • National Center for Biotechnology Information.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]
  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]
  • Chemicalize. 4-methyl-1H-pyrazole-3-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Methylpyrazole-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of pyrazole carboxylic acids, with a specific focus on understanding the crystal structure of 4-Methylpyrazole-3-carboxylic acid through the detailed examination of its close analog, 4-chloro-1H-pyrazole-3-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering both theoretical insights and practical, field-proven methodologies. We delve into the causality behind experimental choices, from the synthesis of the target molecule to the intricacies of crystal structure refinement and interpretation. The protocols described herein are designed to be self-validating, ensuring technical accuracy and reproducibility.

Introduction: The Significance of Pyrazole Carboxylic Acids in Medicinal Chemistry

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a carboxylic acid moiety at the 3-position and a methyl group at the 4-position of the pyrazole ring, as in this compound, creates a molecule with significant potential for forming diverse intermolecular interactions, which are crucial for its behavior in a crystalline state and its interaction with biological targets. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for elucidating structure-activity relationships (SAR), optimizing physicochemical properties, and guiding rational drug design.

Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid. This guide will walk through the critical steps of such an analysis, providing the "why" behind the "how" to empower researchers in their own investigations. While the specific crystal structure of this compound is not publicly available at the time of this writing, we will utilize the crystallographic data of the closely related 4-chloro-1H-pyrazole-3-carboxylic acid as a primary example to illustrate the principles of its structural analysis.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The choices made during these initial stages directly impact the success of the diffraction experiment.

Synthetic Pathway for Pyrazole-3-Carboxylic Acids

Several synthetic routes to 4-substituted pyrazole-3-carboxylic acids have been reported. A common and effective method involves the oxidation of the corresponding 4-substituted-3-methylpyrazole.[1] This approach is often favored for its reliability and the commercial availability of starting materials.

Conceptual Synthetic Workflow:

G start Commercially Available 4-substituted-3-methylpyrazole reaction Oxidation Reaction start->reaction oxidizing_agent Oxidizing Agent (e.g., KMnO4) oxidizing_agent->reaction workup Acidic Work-up and Purification reaction->workup Crude Product product 4-substituted-pyrazole-3-carboxylic acid workup->product Purified Product single_crystal Single Crystal Growth product->single_crystal

Caption: Generalized workflow for the synthesis of 4-substituted pyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of a 4-substituted-pyrazole-3-carboxylic acid

  • Dissolution: Dissolve the starting 4-substituted-3-methylpyrazole in an appropriate solvent, such as aqueous pyridine or a mixture of t-butanol and water. The choice of solvent is critical to ensure the solubility of the starting material and compatibility with the oxidizing agent.

  • Oxidation: While stirring vigorously, slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄), to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).

  • Quenching and Filtration: Once the reaction is complete, the excess oxidizing agent is quenched, for instance, by the addition of a small amount of ethanol. The resulting manganese dioxide precipitate is removed by filtration.

  • Acidification and Extraction: The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 2-3. This protonates the carboxylate, causing the desired carboxylic acid to precipitate. The product can then be collected by filtration or extracted into an organic solvent like ethyl acetate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system to yield the pure 4-substituted-pyrazole-3-carboxylic acid.

The Art of Crystallization

Growing diffraction-quality single crystals is often the most challenging step. The goal is to create a supersaturated solution from which the molecules can slowly and orderly assemble into a crystalline lattice.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Protocol for Crystallization of a Pyrazole Carboxylic Acid:

  • Solvent Screening: A crucial first step is to screen for suitable solvents or solvent mixtures. The ideal solvent is one in which the compound is moderately soluble at room temperature and more soluble at higher temperatures. For pyrazole carboxylic acids, polar solvents like ethanol, methanol, or ethyl acetate are often good starting points.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified pyrazole carboxylic acid in the chosen solvent, gently warming if necessary to fully dissolve the compound.

  • Setting up the Crystallization:

    • Slow Evaporation: Transfer the solution to a clean vial, cover it with parafilm, and puncture a few small holes with a needle. Store the vial in a vibration-free environment.

    • Vapor Diffusion (Liquid-Liquid): Place the solution in a small vial. In a larger beaker, add a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane for an ethyl acetate solution). Place the small vial inside the beaker and seal the beaker.

  • Patience and Observation: Allow the crystallization to proceed undisturbed for several days to weeks. Monitor the vial periodically under a microscope for the formation of single crystals with well-defined faces.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once a suitable single crystal is obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these diffracted spots are recorded by a detector.

Experimental Workflow for Single-Crystal X-ray Diffraction Data Collection:

G crystal_selection Select a high-quality single crystal mounting Mount the crystal on a goniometer head crystal_selection->mounting diffractometer Place in the X-ray diffractometer mounting->diffractometer data_collection Collect diffraction data (rotating the crystal) diffractometer->data_collection data_processing Process raw data (integration and scaling) data_collection->data_processing structure_solution Solve the structure (determine initial atomic positions) data_processing->structure_solution refinement Refine the structural model structure_solution->refinement

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined. This initial model is then refined against the experimental data to improve its accuracy.

Protocol for Structure Solution and Refinement (using SHELX software as an example):

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step is typically performed using the software provided with the diffractometer.

  • Structure Solution: The processed data is used to solve the crystal structure using direct methods or Patterson methods. This yields an initial model of the atomic positions.

  • Structure Refinement: The atomic coordinates and displacement parameters of the model are adjusted to minimize the difference between the calculated and observed structure factors. This is an iterative process. For a typical organic molecule, refinement will involve:

    • Anisotropic Refinement: Refining the displacement parameters of non-hydrogen atoms anisotropically to account for their thermal motion.

    • Hydrogen Atom Placement: Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

    • Final Refinement Cycles: Performing several cycles of least-squares refinement until the model converges.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Crystal Structure of 4-chloro-1H-pyrazole-3-carboxylic acid: A Case Study

As a close analog, the crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid provides valuable insights into the likely solid-state conformation and intermolecular interactions of this compound. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC).[2]

Table 1: Crystallographic Data for 4-chloro-1H-pyrazole-3-carboxylic acid [2]

ParameterValue
CCDC Number2424717
Empirical formulaC₄H₃ClN₂O₂
Formula weight146.54
Temperature293(2) K
Wavelength1.54184 Å
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensionsa = 25.4370(17) Å, α = 90°
b = 6.9155(5) Å, β = 110.558(6)°
c = 13.0629(7) Å, γ = 90°
Volume2151.6(3) ų
Z16
Density (calculated)1.808 Mg/m³
Final R indices [I>2σ(I)]R₁ = 0.0552, wR₂ = 0.2177
R indices (all data)R₁ = 0.0658, wR₂ = 0.2312
Molecular Geometry

The pyrazole ring is essentially planar, as expected. The carboxylic acid group is twisted relative to the plane of the pyrazole ring. This conformation is a result of minimizing steric hindrance and optimizing intermolecular interactions. The bond lengths and angles within the molecule are within the expected ranges for similar structures.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of 4-chloro-1H-pyrazole-3-carboxylic acid is dominated by a network of hydrogen bonds. The carboxylic acid groups form classic hydrogen-bonded dimers, with the hydroxyl group of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule. Additionally, the pyrazole N-H group acts as a hydrogen bond donor. These interactions create a robust three-dimensional supramolecular architecture.

Logical Diagram of Intermolecular Interactions:

G cluster_dimer Carboxylic Acid Dimer mol1 Molecule A (4-chloro-1H-pyrazole-3-carboxylic acid) mol2 Molecule B (Symmetry-related) mol1->mol2 O-H···O Hydrogen Bond mol3 Molecule C (Symmetry-related) mol1->mol3 N-H···O Hydrogen Bond mol2->mol1 O-H···O Hydrogen Bond

Caption: Key hydrogen bonding interactions in the crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the crystal structure analysis of this compound and its analogs. By understanding the principles of synthesis, crystallization, and X-ray diffraction, researchers can confidently approach the structural characterization of novel compounds. The detailed analysis of 4-chloro-1H-pyrazole-3-carboxylic acid serves as a valuable model for interpreting the solid-state behavior of this important class of molecules.

Future work should focus on obtaining high-quality single crystals of this compound itself to provide a direct and definitive understanding of its crystal structure. This would allow for a comparative analysis with its chloro-analog, shedding light on the influence of the methyl versus chloro substituent on the crystal packing and intermolecular interactions. Such studies are invaluable for the continued development of pyrazole-based compounds in drug discovery and materials science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Du, D., Zhu, S., Feng, C., Jiang, Y., Yang, J., Tao, T., Yu, S., & Zhao, H. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577. [Link]
  • Pramanik, A., Dey, S., & Mukherjee, A. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction.
  • Cambridge Crystallographic Data Centre. (n.d.). CSD Entry 2424717.
  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]
  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. [Link]
  • Janin, Y. L. (2020). Preparations of 4-Substituted 3-Carboxypyrazoles. ChemInform, 48(36). [Link]

Sources

The Biological Activity of 4-Methylpyrazole-3-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the biological activity of 4-Methylpyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, contextualizes the compound's significance through its metabolic relationship with the well-known drug fomepizole, and explores the potential activities of the broader pyrazole carboxylic acid class. We will delve into established mechanisms, present relevant experimental data and protocols, and identify key areas for future investigation.

Introduction: The Metabolic Progeny of a Potent Antidote

This compound is primarily recognized in the scientific literature as a metabolite.[1] Specifically, it is a derivative of its parent compound, 4-methylpyrazole, which is clinically known as fomepizole.[2] Fomepizole is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is utilized as a critical antidote in the treatment of methanol and ethylene glycol poisoning.[3][4][5] It functions by blocking the metabolic conversion of these toxic alcohols into their more harmful acidic metabolites, thereby preventing severe metabolic acidosis and organ damage.[6] Understanding the biological profile of this compound, therefore, begins with an appreciation of its origin as the principal metabolic byproduct of a life-saving therapeutic agent.

Metabolism of 4-Methylpyrazole (Fomepizole)

The primary route of elimination for fomepizole in humans is through hepatic metabolism.[2] The parent compound undergoes oxidation via the cytochrome P450 system, leading to the formation of 4-carboxypyrazole as the main metabolite, which accounts for approximately 80-85% of an administered dose.[7] This metabolite is then primarily excreted through the urine.[2] Other minor metabolites, such as 4-hydroxymethylpyrazole and N-glucuronide conjugates, have also been identified.[7]

The metabolic conversion of 4-methylpyrazole to its carboxylic acid derivative is a critical aspect of its pharmacokinetic profile. The rate of this metabolism can be influenced by various factors. For instance, the presence of ethanol can significantly decrease the elimination rate of 4-methylpyrazole, as both substances compete for the same metabolic enzymes.[8] This interaction underscores the importance of understanding the metabolic fate of fomepizole when considering its clinical application.

Metabolism Fomepizole 4-Methylpyrazole (Fomepizole) Metabolite This compound (Primary Metabolite) Fomepizole->Metabolite Cytochrome P450 Oxidation (Hepatic) Excretion Urinary Excretion Metabolite->Excretion

Caption: Metabolic pathway of 4-methylpyrazole (fomepizole).

Biological Activity Profile

Direct Biological Activity of this compound

Current scientific literature provides limited direct evidence regarding the biological activity of this compound. Its primary role is defined as the major, and likely less active, metabolite of fomepizole.[1][2] While its precursor is a potent enzyme inhibitor, it is common for metabolic processes such as carboxylation to increase the polarity of a compound to facilitate excretion, often leading to a reduction in its pharmacological activity. Further research is required to definitively characterize the intrinsic biological effects of this specific molecule.

Bioactivity of the Parent Compound: 4-Methylpyrazole (Fomepizole)

To provide a thorough context, it is essential to detail the well-documented biological activities of the parent compound, fomepizole.

Inhibition of Alcohol Dehydrogenase (ADH): Fomepizole is a powerful competitive inhibitor of alcohol dehydrogenase.[9] This enzyme is responsible for the initial step in the metabolism of various alcohols.[7] In cases of methanol or ethylene glycol poisoning, ADH converts these substances into highly toxic metabolites like formaldehyde and formic acid (from methanol), and glycoaldehyde, glycolate, and oxalate (from ethylene glycol).[5] These metabolites are responsible for the severe metabolic acidosis and end-organ damage, particularly renal failure, associated with these poisonings.[6] Fomepizole's high affinity for ADH effectively blocks this toxic conversion, allowing the parent alcohols to be excreted unchanged.[5]

ADH_Inhibition cluster_pathway Toxic Alcohol Metabolism Toxic_Alcohol Methanol or Ethylene Glycol ADH Alcohol Dehydrogenase (ADH) Toxic_Alcohol->ADH Toxic_Metabolites Toxic Acid Metabolites ADH->Toxic_Metabolites Organ_Damage Metabolic Acidosis & Organ Damage Toxic_Metabolites->Organ_Damage Fomepizole 4-Methylpyrazole (Fomepizole) Fomepizole->ADH Competitive Inhibition

Caption: Mechanism of fomepizole's inhibition of toxic alcohol metabolism.

Other Enzymatic Interactions: Beyond its primary role as an ADH inhibitor, 4-methylpyrazole has been shown to interact with other enzyme systems:

  • CYP2E1 Inhibition: Fomepizole is also an inhibitor of cytochrome P450 2E1 (CYP2E1).[10] This action is being investigated for its therapeutic potential in preventing acetaminophen-induced hepatotoxicity, as CYP2E1 is involved in the formation of the toxic acetaminophen metabolite, NAPQI.

  • Fatty Acyl CoA Synthetase Inhibition: Studies in ADH-deficient deer mice have indicated that 4-methylpyrazole can inhibit fatty acyl CoA synthetase.[11] This inhibition reduces the availability of H2O2, which in turn diminishes catalase-dependent alcohol metabolism.[11]

Potential Activities Based on Structurally Related Compounds

While data on this compound is sparse, the broader class of pyrazole and pyrazole carboxylic acid derivatives is rich with documented biological activities. These findings suggest potential, albeit unconfirmed, avenues of research for the title compound.

Biological ActivityDescription of Activity in Related Pyrazole Derivatives
Anti-inflammatory & Analgesic Various pyrazole carboxylic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties, with some compounds exhibiting potent inhibition of COX-1, COX-2, and 5-LOX enzymes.[12] For example, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid has been noted for its potential as an anti-inflammatory and analgesic agent.[13]
Antimicrobial & Antifungal Numerous novel pyrazole derivatives, including carboxamide and carboxylic acid variants, have been synthesized and shown to possess in vitro activity against a range of bacterial (both Gram-positive and Gram-negative) and fungal pathogens.[14][15][16]
Anticancer Certain pyrazole-conjugated carboxylic acid derivatives have shown promising antiproliferative activity against various cancer cell lines in NCI-60 screenings.[17] Some brominated derivatives have also been investigated for their antitumor properties.[13]
Anticonvulsant The pyrazole scaffold is a subject of interest in the development of new anticonvulsant agents, with some derivatives showing potential in preclinical studies.[13]
Nitric Oxide (NO) Release Pyrazole-3-carboxylic acid derivatives have been successfully hybridized with nitric oxide donor moieties, creating compounds capable of releasing NO, which is a key signaling molecule in various physiological processes.[18]

Disclaimer: The activities listed above have been observed in structurally related pyrazole derivatives and have not been confirmed for this compound. This information is provided to guide future research.

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following established protocols provide a validated starting point.

In Vitro Alcohol Dehydrogenase (ADH) Inhibition Assay

This protocol is foundational for assessing the primary activity of the parent compound and would be the logical first step in characterizing the metabolite.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against yeast alcohol dehydrogenase.

Materials:

  • Yeast Alcohol Dehydrogenase (ADH)

  • NAD⁺ (β-Nicotinamide adenine dinucleotide)

  • Ethanol (substrate)

  • Sodium pyrophosphate buffer (pH 8.8)

  • Test compound (this compound)

  • Positive control (Fomepizole)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading at 340 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and fomepizole in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of ADH, NAD⁺, and ethanol in the sodium pyrophosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 150 µL of sodium pyrophosphate buffer to each well.

    • Add 20 µL of various concentrations of the test compound (or positive control/vehicle control) to the appropriate wells.

    • Add 20 µL of the NAD⁺ solution to all wells.

    • Pre-incubate the plate at 25°C for 5 minutes.

  • Initiating the Reaction:

    • Add 10 µL of the ADH enzyme solution to each well to start the reaction.

    • Immediately add 10 µL of the ethanol substrate solution to each well.

  • Data Acquisition:

    • Place the microplate in the spectrophotometer.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes. The increase in absorbance corresponds to the reduction of NAD⁺ to NADH.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is suitable for screening for potential antibacterial or antifungal activity, a common feature of the broader pyrazole carboxylic acid class.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against selected microbial strains.

Materials:

  • Test compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Incubator

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a serial two-fold dilution of the compound in the appropriate broth directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Grow the microbial strains overnight on appropriate agar plates.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Seal the plates and incubate at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth.

    • A colorimetric indicator (e.g., resazurin) can be added to aid in the determination.

Conclusion and Future Directions

The biological profile of this compound is currently defined almost exclusively by its role as the primary metabolite of the ADH inhibitor, fomepizole. While this metabolic relationship is of significant pharmacokinetic importance, there is a pronounced lack of research into the intrinsic pharmacological activities of the molecule itself.

The diverse and potent biological effects observed across the broader family of pyrazole carboxylic acid derivatives—spanning anti-inflammatory, antimicrobial, and anticancer activities—strongly suggest that this compound may possess a yet-undiscovered activity profile.

Future research should focus on:

  • Systematic Screening: Subjecting this compound to a broad range of in vitro assays to test for activities commonly associated with its structural class.

  • Enzyme Inhibition Profiling: Beyond ADH, assessing its inhibitory potential against other relevant enzymes, such as COX, LOX, and various kinases.

  • In Vivo Evaluation: Should in vitro activity be identified, subsequent in vivo studies would be warranted to determine its efficacy and safety profile.

Elucidating the biological activities of this compound will not only fill a significant gap in the scientific literature but also provide a more complete understanding of the pharmacology surrounding the clinical use of fomepizole.

References

  • El-Gazzar, A. R. B. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3947-3955.
  • Hamed, M. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324580, this compound.
  • Patel, H. M., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(9), 704-710.
  • Al-Said, M. S., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124.
  • Kumar, A., et al. (2021). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 354(2), e2000267.
  • Jacobsen, D., et al. (1996). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Alcoholism: Clinical and Experimental Research, 20(5), 804-809.
  • Wikipedia. (2023). Fomepizole.
  • Sneed, S. M., et al. (2001). 4-Methylpyrazole inhibits fatty acyl coenzyme synthetase and diminishes catalase-dependent alcohol metabolism: has the contribution of alcohol dehydrogenase to alcohol metabolism been previously overestimated? Toxicology and Applied Pharmacology, 172(2), 158-169.
  • New Drug Approvals. (2021). FOMEPIZOLE.
  • MySkinRecipes. (n.d.). 4-Amino-1-methylpyrazole-3-carboxylic acid.
  • Jiang, A. (2022). FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). In K. R. Olson (Ed.), Poisoning & Drug Overdose (8th ed.). McGraw-Hill.
  • Google Patents. (2009). US7553863B2 - Ultrapure 4-methylpyrazole.
  • Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.
  • Kearney, T. E. (2018). FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). In K. R. Olson (Ed.), Poisoning & Drug Overdose (7th ed.). McGraw-Hill.
  • Dr.Oracle. (2025). What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015937, Pyrazole-4-carboxylic acid.
  • Jacobsen, D., & McMartin, K. E. (1997). 4-Methylpyrazole–Present Status. Journal of Toxicology: Clinical Toxicology, 35(2), 137-140.
  • International Journal of Innovative Science and Research Technology. (2022). Fomepizole: An Overview. IJISRT, 7(10).
  • Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760).
  • Li, H., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(10), 1653.

Sources

An In-depth Technical Guide to the Synthesis of 4-Methylpyrazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A prime example of their therapeutic importance is the renowned anti-inflammatory drug Celecoxib, which features a central pyrazole core.[1] Among the vast family of pyrazole-based compounds, 4-methylpyrazole-3-carboxylic acid and its derivatives stand out as crucial building blocks and pharmacologically active agents in their own right.[3][4] This guide provides a comprehensive overview of the core synthetic strategies for preparing these valuable compounds, delving into the mechanistic underpinnings of these reactions and offering practical, field-proven insights.

Core Synthetic Strategies: Building the Pyrazole Ring

The construction of the pyrazole nucleus predominantly relies on the principle of cyclocondensation, where a three-carbon difunctional component reacts with a hydrazine derivative.[1][5][6] This fundamental approach, pioneered by Ludwig Knorr, has evolved into several robust methodologies, each with its own set of advantages and substrate scope.[1][7]

The Knorr Pyrazole Synthesis: A Classic Approach

The most traditional and widely employed method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[7][8][9] This acid-catalyzed reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][10]

A key consideration in the Knorr synthesis, particularly when using unsymmetrical dicarbonyl compounds and substituted hydrazines, is the potential for the formation of two regioisomeric products.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.

Visualizing the Knorr Synthesis:

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Derivative Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: Generalized workflow of the Knorr Pyrazole Synthesis.

Synthesis from α,β-Unsaturated Carbonyl Compounds

An alternative and versatile route to pyrazoles involves the use of α,β-unsaturated ketones and aldehydes as the three-carbon precursor.[5][6] The reaction with hydrazine initially yields a pyrazoline, a non-aromatic five-membered ring.[6] Subsequent oxidation of the pyrazoline intermediate leads to the formation of the desired aromatic pyrazole.[5][6] This two-step approach offers a high degree of control and often results in excellent yields.

Microwave-assisted protocols have been shown to significantly accelerate this reaction, providing a rapid and efficient means of accessing pyrazole derivatives.[6]

Multicomponent Reactions: A Modern Approach to Efficiency

In recent years, multicomponent reactions (MCRs) have gained prominence as a powerful tool for the efficient synthesis of complex molecules.[8] MCRs allow for the one-pot synthesis of pyrazoles by combining multiple starting materials in a single reaction vessel, thereby reducing the number of synthetic steps, purification procedures, and overall waste generation.[8] These reactions often proceed via the in situ generation of key intermediates, such as 1,3-dicarbonyl compounds, which then undergo cyclocondensation with a hydrazine.[8]

Experimental Protocols: A Practical Guide

The following protocols are representative examples of the synthetic methodologies discussed above. They are intended to serve as a starting point for researchers, who may need to adapt and optimize the conditions for their specific substrates.

Protocol 1: Knorr Synthesis of a Pyrazolone Derivative

This procedure is adapted from a standard Knorr-type reaction for the synthesis of pyrazolones from β-ketoesters.[10]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water (10 mL)

Procedure:

  • Combine ethyl benzoylacetate and hydrazine hydrate in a 20-mL scintillation vial.

  • Add 1-propanol and glacial acetic acid to the mixture.

  • Heat the reaction mixture to approximately 100°C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 30:70 mixture of ethyl acetate and hexane as the mobile phase.

  • Once the starting β-ketoester is consumed, add water to the hot reaction mixture with stirring.

  • Allow the reaction to cool slowly to room temperature while stirring.

  • Filter the resulting precipitate using a Büchner funnel and wash the collected solid with a small amount of water.

  • Air dry the product to a constant weight.

Protocol 2: Oxidation of a Precursor to a Pyrazole-dicarboxylic Acid

This method describes the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid via the oxidation of 3,5-dimethyl-1H-pyrazole.

Materials:

  • 3,5-Dimethyl-1H-pyrazole (0.818 mol)

  • Potassium permanganate (3.271 mol)

  • Water (700 mL)

  • Aqueous HCl

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole in water heated to 70°C.

  • Slowly add potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C.

  • After the addition is complete, cool the mixture to room temperature.

  • Filter off the manganese dioxide precipitate and wash it with water.

  • Acidify the filtrate with aqueous HCl to a pH of 2.

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Filter the precipitate and wash it with water to obtain the desired product.

Derivatization of the Carboxylic Acid Moiety

Once the this compound core has been synthesized, the carboxylic acid group serves as a versatile handle for further functionalization. Standard organic transformations can be employed to convert the carboxylic acid into a variety of derivatives, including esters, amides, and acid chlorides.[11][12]

For instance, the carboxylic acid can be converted to the corresponding acid chloride by treatment with thionyl chloride.[12][13] This activated intermediate can then readily react with various nucleophiles, such as alcohols and amines, to yield the desired ester or amide derivatives.[11][12] These derivatization reactions are crucial for modulating the physicochemical and pharmacological properties of the parent compound, a key step in the drug discovery process.[14][15]

Visualizing Carboxylic Acid Derivatization:

Carboxylic_Acid_Derivatization Carboxylic_Acid This compound Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride + SOCl2 Ester Ester Derivative Acid_Chloride->Ester + Alcohol Amide Amide Derivative Acid_Chloride->Amide + Amine

Caption: Common derivatization pathways for the carboxylic acid group.

Quantitative Data Summary

Synthetic MethodKey ReactantsTypical YieldsKey Advantages
Knorr Pyrazole Synthesis1,3-Dicarbonyl, HydrazineHighWell-established, versatile
From α,β-Unsaturated Carbonylsα,β-Unsaturated Carbonyl, HydrazineGood to ExcellentControlled, high-yielding
Oxidation of MethylpyrazolesMethylpyrazole, Oxidizing AgentVariableAccess to specific isomers
Multicomponent ReactionsMultiple starting materialsModerate to GoodEfficient, one-pot synthesis

Conclusion

The synthesis of this compound derivatives is a rich and evolving field of organic chemistry. The classical Knorr synthesis and its modern variations, including multicomponent reactions, provide a robust toolkit for accessing a wide range of these valuable compounds. The ability to further derivatize the carboxylic acid moiety allows for the fine-tuning of their biological activities, making them attractive targets for drug discovery and development. As research in this area continues, we can anticipate the emergence of even more efficient and selective synthetic methodologies, further expanding the chemical space and therapeutic potential of this important class of heterocyclic compounds.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation - Benchchem. (n.d.).
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. (n.d.).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16).
  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - ChemicalBook. (n.d.).
  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... - ResearchGate. (n.d.).
  • US3895027A - Process for preparing pyrazole-3-carboxylic acids - Google Patents. (n.d.).
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed. (2009, June 1).
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride - ResearchGate. (2025, December 5).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Knorr Pyrazole Synthesis. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
  • Knorr Pyrazole Synthesis - ResearchGate. (n.d.).
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC - NIH. (n.d.).
  • 4-Amino-1-methylpyrazole-3-carboxylic acid - MySkinRecipes. (n.d.).
  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. (2025, August 8).
  • This compound | C5H6N2O2 | CID 5324580 - PubChem. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20).
  • Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. (n.d.).
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents. (2014, August 7).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025, August 6).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (n.d.).
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchGate. (n.d.).
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. (n.d.).
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing. (n.d.).
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization - AWS. (n.d.).

Sources

An In-Depth Technical Guide to the Discovery and Isolation of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrazole carboxylic acids represent a cornerstone in modern medicinal chemistry and drug development.[1][2][3][4] These heterocyclic compounds are integral scaffolds in a myriad of biologically active molecules, demonstrating a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[1][2][3][4] The well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a selective COX-2 inhibitor, prominently features a pyrazole core, underscoring the therapeutic significance of this chemical motif.[5][6][7][8] This guide provides a comprehensive overview of the synthesis and isolation of pyrazole carboxylic acids, intended for researchers and professionals in the field of drug discovery and development.

Synthetic Strategies for Pyrazole Carboxylic Acids

The synthesis of the pyrazole ring is a well-established area of organic chemistry, with several reliable methods at the disposal of the synthetic chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole core.

The Knorr Pyrazole Synthesis

One of the most classical and enduring methods for pyrazole synthesis is the Knorr reaction.[9][10][11] This method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[5][9][10][11] The versatility of this reaction allows for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the dicarbonyl compound and the hydrazine.

The mechanism proceeds through the formation of an imine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5][9] A key consideration in the Knorr synthesis is the potential for the formation of regioisomers when an unsymmetrical 1,3-dicarbonyl is used. The regioselectivity can often be controlled by judicious choice of reaction conditions and the nature of the substituents.

Diagram: Knorr Pyrazole Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_cyclization Cyclization & Aromatization cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Acid-Catalyzed Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Imine Imine/Enamine Intermediate Condensation->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Carboxylic Acid Dehydration->Pyrazole

A simplified workflow of the Knorr pyrazole synthesis.

1,3-Dipolar Cycloaddition

A powerful and often highly regioselective method for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne.[12][13] This approach is particularly useful for accessing pyrazoles with specific substitution patterns that may be difficult to achieve through condensation methods. The in-situ generation of diazo compounds from stable precursors like tosylhydrazones has made this method more practical and safer for laboratory use.[12]

Modern Synthetic Approaches

The field of pyrazole synthesis continues to evolve with the development of novel methodologies. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto a pre-formed pyrazole ring, offering a more atom-economical approach.[14] Furthermore, multicomponent reactions (MCRs) provide an efficient means to construct complex pyrazole derivatives in a single step from simple starting materials, streamlining the synthetic process.[15]

Isolation and Purification of Pyrazole Carboxylic Acids

The successful isolation and purification of the target pyrazole carboxylic acid are critical to obtaining a compound of high purity for subsequent biological evaluation. The acidic nature of the carboxylic acid functional group is a key property that can be exploited for purification.

Acid-Base Extraction

Acid-base extraction is a fundamental and highly effective technique for separating carboxylic acids from neutral or basic impurities.[16][17][18][19][20] The crude reaction mixture is dissolved in a water-immiscible organic solvent, and the organic phase is washed with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide.[16][19] The carboxylic acid is deprotonated to form its water-soluble carboxylate salt, which partitions into the aqueous layer. The layers are then separated, and the aqueous layer containing the carboxylate salt is acidified with a strong acid, such as hydrochloric acid, to regenerate the water-insoluble carboxylic acid, which can then be isolated by filtration or extraction into a fresh organic solvent.[16][18]

Diagram: Acid-Base Extraction Workflow

G cluster_start Crude Product cluster_extraction Extraction cluster_separation Phase Separation cluster_isolation Isolation cluster_product Purified Product Crude Crude Mixture in Organic Solvent Base_Wash Wash with Aqueous Base (e.g., NaHCO3) Crude->Base_Wash Organic_Layer Organic Layer (Neutral/Basic Impurities) Base_Wash->Organic_Layer Aqueous_Layer Aqueous Layer (Carboxylate Salt) Base_Wash->Aqueous_Layer Acidification Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidification Precipitation Precipitation of Carboxylic Acid Acidification->Precipitation Isolation_Step Filtration/Extraction Precipitation->Isolation_Step Pure_Acid Pure Pyrazole Carboxylic Acid Isolation_Step->Pure_Acid

A schematic of the acid-base extraction process for purifying carboxylic acids.

Crystallization

Crystallization is a powerful technique for obtaining highly pure solid compounds.[21][22][23] The choice of solvent is crucial for successful crystallization. A good crystallization solvent will dissolve the compound when hot but not when cold. The crude pyrazole carboxylic acid is dissolved in a minimal amount of a hot, suitable solvent, and the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and crystals form, leaving impurities behind in the mother liquor. The crystals are then collected by filtration.

Chromatography

Chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[24][25][26][27] For pyrazole carboxylic acids, column chromatography using silica gel as the stationary phase is a common method.[24] The polarity of the mobile phase (eluent) is carefully chosen to allow for the separation of the desired product from impurities. Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography.[24]

Experimental Protocols

General Procedure for the Synthesis of a Pyrazole Carboxylic Acid via Knorr Condensation
  • To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by acid-base extraction, crystallization, or column chromatography.

General Procedure for Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the aqueous layer until the pH is acidic, resulting in the precipitation of the carboxylic acid.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford the purified pyrazole carboxylic acid.

Data Presentation

CompoundSynthetic MethodYield (%)Melting Point (°C)Spectroscopic Data
1,5-diphenyl-1H-pyrazole-3-carboxylic acidKnorr Condensation8599-102¹H NMR and ¹³C NMR consistent with structure.[28]
5-(4-bromophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acidKnorr Condensation78113-115¹H NMR and ¹³C NMR consistent with structure.[28]
5-(4-nitrophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acidKnorr Condensation85155-158¹H NMR and ¹³C NMR consistent with structure.[28]

Conclusion

The synthesis and isolation of pyrazole carboxylic acids are essential skills for medicinal chemists and drug development professionals. A thorough understanding of the classical and modern synthetic methodologies, coupled with proficient application of purification techniques such as acid-base extraction, crystallization, and chromatography, enables the efficient production of these valuable compounds for further investigation. The continued development of novel synthetic strategies will undoubtedly expand the chemical space of accessible pyrazole carboxylic acids, paving the way for the discovery of new and improved therapeutic agents.

References

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Knorr Pyrazole Synthesis - J&K Scientific LLC
  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • knorr pyrazole synthesis | PPTX - Slideshare
  • Separation of Organic Compounds by Acid-Base Extraction Techniques > Experiment 5
  • Acid–base extraction - Wikipedia
  • Acid-Base Extraction.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central
  • Application Notes and Protocols for the Synthesis of Celecoxib Deriv
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH
  • Knorr pyrazole synthesis - Name-Reaction.com
  • A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ | The Journal of Organic Chemistry - ACS Public
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts
  • Transition-metal-catalyzed C–H functionaliz
  • Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - RSC Publishing
  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach - MDPI
  • Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review - Taylor & Francis Online
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrog
  • 1,3-Dipolar Cycloaddition of Alkyne-Tethered N-Tosylhydrazones: Synthesis of Fused Polycyclic Pyrazoles | The Journal of Organic Chemistry - ACS Public
  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Public
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH
  • Knorr Pyrazole Synthesis - Chem Help Asap
  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone under basic condition (2023) | B.B. Bahule - SciSpace
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity | ACS Medicinal Chemistry Letters - ACS Public
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Deriv
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Synthesis of Pyrazole Compounds by Using Sonic
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF - ResearchG
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PubMed Central
  • Pyrazole synthesis - Organic Chemistry Portal
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - ResearchG
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - MDPI
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography | Request PDF - ResearchG
  • Synthesis of Chromone-Rel
  • Styrylpyrazoles: Properties, Synthesis and Transform

Sources

Theoretical studies on 4-Methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 4-Methylpyrazole-3-carboxylic Acid

Introduction

This compound, a substituted pyrazole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific placement of the methyl and carboxylic acid groups on the pyrazole ring of the title compound (C₅H₆N₂O₂) creates a molecule with distinct electronic and structural features that are prime for theoretical investigation.[4]

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the molecular properties of this compound. We will delve into the application of quantum chemical calculations, spectroscopic analysis, and molecular docking studies, offering both the "how" and the "why" behind these computational approaches. This document is intended for researchers, scientists, and drug development professionals seeking to leverage theoretical chemistry to accelerate their research.

Part 1: Computational Modeling and Structural Elucidation

The foundation of understanding a molecule's behavior lies in accurately predicting its three-dimensional structure and electronic properties. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for this purpose, offering a balance between accuracy and computational cost.[5]

The Rationale for DFT in Pyrazole Analysis

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is particularly advantageous because it can effectively model the electron correlation in the π-system of the pyrazole ring. The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used as it often provides excellent agreement with experimental data for organic molecules.[6][7] The 6-311++G(d,p) basis set is a popular choice that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[6]

Workflow for Geometric Optimization and Electronic Property Calculation

A typical computational workflow for analyzing this compound is outlined below. This process ensures that calculations are performed on a stable, realistic molecular geometry.

Computational Workflow Figure 1: Computational Workflow for Theoretical Analysis A 1. Initial Structure Generation (e.g., from PubChem) B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Structure D 4. Spectroscopic & Electronic Property Calculations (NMR, IR, UV-Vis, HOMO-LUMO, MEP) C->D Verified Structure E 5. Molecular Docking (Investigate Biological Interactions) D->E Calculated Properties

Caption: A generalized workflow for the theoretical study of a molecule.

Key Geometric and Electronic Parameters

The optimized molecular structure provides crucial information on bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, 1H-pyrazole-3-carboxylic acid, the N-N bond length was calculated to be around 1.337 Å using the B3LYP/6-311++G(d,p) level of theory, which is in good agreement with experimental values.[6] Similar calculations for this compound would yield its specific geometric parameters.

Table 1: Calculated Electronic Properties of a Pyrazole Derivative (Illustrative)

PropertyDescriptionTypical Calculated ValueSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital~ -6.5 eVIndicates electron-donating ability; related to ionization potential.[6]
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital~ -1.5 eVIndicates electron-accepting ability; related to electron affinity.[6]
HOMO-LUMO Gap Energy difference between HOMO and LUMO~ 5.0 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[6]
Dipole Moment Measure of the net molecular polarity~ 3.5 DebyeInfluences solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential on the electron density surface.Varies across the moleculeIdentifies regions prone to electrophilic and nucleophilic attack.[8]

The Molecular Electrostatic Potential (MEP) map is particularly insightful. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, indicating these are sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid.[8]

Part 2: Spectroscopic Characterization: The Synergy of Theory and Experiment

Spectroscopic techniques are fundamental for the experimental characterization of newly synthesized compounds.[9] Theoretical calculations of spectra not only help in the assignment of experimental signals but can also predict the spectroscopic properties of yet-to-be-synthesized molecules.[10]

Vibrational Spectroscopy (FT-IR)

Theoretical frequency calculations using DFT can predict the infrared spectrum of this compound. The calculated vibrational modes can be assigned to specific bond stretches, bends, and torsions within the molecule. For pyrazole derivatives, characteristic vibrational frequencies include C=O stretching of the carboxylic acid (typically around 1700-1750 cm⁻¹), N-H stretching (if present, around 3200-3500 cm⁻¹), and various C-N and C-C stretching modes within the pyrazole ring (1000-1600 cm⁻¹).[6][11]

Protocol for Theoretical FT-IR Spectrum Generation:

  • Perform Geometry Optimization and Frequency Calculation: Use a suitable level of theory (e.g., B3LYP/6-311++G(d,p)) in a computational chemistry software package like Gaussian.[10]

  • Verify No Imaginary Frequencies: A true energy minimum will have no imaginary frequencies, confirming the stability of the optimized structure.

  • Apply a Scaling Factor: Calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies. A scaling factor (e.g., 0.96 for B3LYP) is typically applied to the calculated values for better agreement with experimental data.[7]

  • Visualize the Spectrum: Plot the scaled frequencies against their calculated intensities to generate a theoretical IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[10]

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (in DMSO)

Carbon AtomExperimental (ppm)[12]Theoretical (ppm) (Illustrative)
C3 (attached to COOH)137.9138.5
C4 (attached to CH₃)110.1110.8
C5134.5135.1
COOH163.7164.2
CH₃8.89.1

Note: Theoretical values are illustrative and would require specific GIAO calculations for this compound.

The close agreement between calculated and experimental chemical shifts helps to unambiguously assign the signals in the experimental spectrum.[12]

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule.[6] For pyrazole derivatives, the absorption bands in the UV region typically arise from π → π* transitions within the conjugated system of the pyrazole ring.[8] Calculations can reveal the specific molecular orbitals involved in these transitions.[6]

Part 3: Probing Biological Potential with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] In drug development, this is used to predict the binding mode and affinity of a small molecule (ligand), such as this compound, to the active site of a target protein.[14]

The Rationale and Workflow of Molecular Docking

The pyrazole scaffold is a key component in many drugs, including inhibitors of enzymes like carbonic anhydrase and cyclooxygenase.[11][14] Molecular docking can help to rationalize the observed biological activity of pyrazole derivatives and guide the design of new, more potent compounds.[15]

Molecular Docking Workflow Figure 2: Molecular Docking Workflow cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis A 1. Obtain Protein Structure (e.g., from PDB) B 2. Prepare Protein (Remove water, add hydrogens) A->B D 4. Define Binding Site (Grid box around active site) B->D C 3. Prepare Ligand (Optimize geometry, assign charges) E 5. Run Docking Algorithm (e.g., AutoDock Vina) C->E D->E F 6. Analyze Poses & Scores (Binding energy, interactions) E->F G 7. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) F->G

Caption: A streamlined process for performing molecular docking studies.

Interpreting Docking Results

The output of a docking simulation includes the predicted binding poses of the ligand in the protein's active site and a scoring function that estimates the binding affinity (e.g., in kcal/mol).[13] The analysis focuses on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. For this compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with polar residues in a binding pocket, while the pyrazole ring can participate in π-π stacking with aromatic residues like tyrosine or phenylalanine.[15] These interactions are crucial for the stability of the ligand-protein complex and, consequently, for the biological activity of the compound.

Conclusion

The theoretical study of this compound, through a synergistic combination of DFT calculations, spectroscopic predictions, and molecular docking, provides a profound understanding of its structural, electronic, and potential biological properties. These computational methods offer a powerful, cost-effective approach to guide experimental work, rationalize observed phenomena, and accelerate the discovery and design of new pyrazole-based therapeutic agents. The protocols and insights presented in this guide serve as a robust framework for researchers aiming to harness the predictive power of theoretical chemistry in their scientific endeavors.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., et al. (2024).
  • Burboa-Schettino, P., et al.
  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • Lakshmanan, S. (2020). SYNTHESIS AND DFT QUANTUM CHEMICAL CALCULATIONS OF PYRAZOLE SCAFFOLD PYRIMIDINE DERIVATIVES. International Journal of Modern Agriculture, 9(4).
  • 4-Amino-1-methylpyrazole-3-carboxylic acid. MySkinRecipes.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and DFT calculation of novel pyrazole deriv
  • This compound. PubChem.
  • This compound - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Pyrazole-3-carboxylic acid. SpectraBase.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH.
  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies. MDPI.
  • Analytical data and colours of the methylpyrazole complexes.
  • Synthesis, Molecular Docking and Pharmacological Investigation of Some 4-Methylphenylsulphamoyl Carboxylic Acid Analogs.
  • (Pyrazol-4-yl)aceticyl)
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed.
  • Visual representation of 4h docked with 4WMZ, showing hydrogen bonding interactions with THR 318:A, as shown by Vida.
  • Molecular docking result. (A) – the position of pyrazole 4 a in binding....
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Esters of 4-formylpyrazol-3-carboxylic acids.
  • Comprehensive DFT study of 3-(2-furyl)
  • Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar.
  • Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. PubMed Central.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid.

Sources

4-Methylpyrazole-3-carboxylic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Methylpyrazole-3-carboxylic Acid

Introduction

This compound (CAS No. 82231-51-4) is a member of the pyrazole class of organic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms, a methyl group, and a carboxylic acid substituent.[1] Its structural features make it a valuable building block and intermediate in medicinal chemistry and drug development. As with any specialized chemical reagent, a comprehensive understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes.

This guide, developed for researchers, scientists, and drug development professionals, provides a detailed framework for the safe handling, storage, and disposal of this compound. The protocols and recommendations herein are synthesized from authoritative safety data and are designed to be implemented as part of a robust laboratory safety program.

Chemical & Physical Identity

A clear understanding of a compound's physical properties is the foundation of safe handling. These properties dictate its behavior under laboratory conditions and inform the selection of appropriate storage and handling procedures.

PropertyValueSource
CAS Number 82231-51-4[1]
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
IUPAC Name 4-methyl-1H-pyrazole-5-carboxylic acid[1]
Physical State Solid[2]
Storage Class 11 (Combustible Solids)[2]

Hazard Identification and Risk Assessment

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that must be managed.[1] The primary risks are associated with its irritant properties.

The acidic nature of the carboxylic acid group, combined with the molecule's potential to interact with biological macromolecules, is the likely cause of its irritant effects. Inhalation of airborne dust can lead to irritation of the delicate tissues of the respiratory tract, while direct contact can compromise the integrity of the skin and eyes.

Table 2.1: GHS Hazard Summary

Hazard Code Statement Classification
H315 Causes skin irritation Warning: Skin corrosion/irritation
H319 Causes serious eye irritation Warning: Serious eye damage/eye irritation

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity, single exposure |

Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of solid this compound that may generate dust, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood.[3][4] This is the most critical control for preventing respiratory exposure.

  • Ventilation: The laboratory should be equipped with adequate general ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[3]

  • Safety Stations: An eyewash fountain and a safety shower must be readily accessible and located in close proximity to the workstation where the compound is handled.[3][4]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of PPE is dictated by the specific hazards of the compound. For this compound, protection against skin, eye, and respiratory contact is mandatory.

Table 3.1: Recommended Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye/Face Chemical safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[5] Protects against splashes and airborne dust, preventing serious eye irritation.[1]
Hand Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as chemical waste.[6]
Body Laboratory coat. A lab coat protects street clothes and skin from contamination. It should be kept fastened and removed before leaving the laboratory.

| Respiratory | NIOSH/MSHA-approved N95 or higher-rated respirator. | Respiratory protection is required when dusts are generated, especially outside of a fume hood (not recommended) or during spill cleanup.[4] |

Standard Operating Procedures (SOPs) for Handling

Adherence to validated protocols is crucial for ensuring both safety and experimental reproducibility. The following SOPs detail the key workflows involving this compound.

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Review SDS & SOP prep_workspace 1. Prepare Workspace (Fume Hood, Decontaminate) start->prep_workspace don_ppe 2. Don Required PPE (Gloves, Goggles, Lab Coat) prep_workspace->don_ppe weigh_solid 3. Weigh Solid Compound (Anti-static weigh boat) don_ppe->weigh_solid prep_solution 4. Prepare Solution (Add solid to solvent) weigh_solid->prep_solution storage 5. Store Securely (Tightly sealed, cool, dry) prep_solution->storage cleanup 6. Decontaminate & Clean (Workspace, equipment) storage->cleanup dispose 7. Dispose of Waste (Follow regulations) cleanup->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound.

Protocol 4.1: Weighing and Aliquoting Solid Compound

This procedure carries a high risk of generating airborne dust and requires meticulous execution within a chemical fume hood.

  • Preparation: Confirm the fume hood is operational. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, anti-static weigh boat, labeled receiving container).

  • Don PPE: Put on all required PPE as specified in Table 3.1.

  • Tare Container: Place the receiving container on a calibrated balance within the fume hood and tare the weight.

  • Transfer Solid: Using a clean spatula, carefully transfer the desired amount of this compound from the stock bottle to the tared container. Minimize the drop height to prevent dust formation. Avoid tapping or shaking the container.

  • Seal and Clean: Securely cap both the stock bottle and the receiving container immediately after the transfer.

  • Decontamination: Carefully wipe the spatula and any affected surfaces with a damp cloth or towel to collect any residual dust. Dispose of the cleaning materials and weigh boat as solid chemical waste.

  • Documentation: Record the weighed amount in the laboratory notebook.

Protocol 4.2: Preparation of a Stock Solution

This protocol is designed to safely dissolve the solid compound while minimizing exposure.

  • Preparation: Perform all steps within a chemical fume hood. Select a suitable solvent and a container (e.g., volumetric flask) of the appropriate size.

  • Solvent Addition: Add approximately 80% of the final required solvent volume to the container.

  • Compound Addition: Carefully add the pre-weighed solid this compound to the solvent. This order of addition (solid to liquid) is crucial for preventing splashing of the concentrated powder.

  • Dissolution: Gently swirl the container or use a magnetic stirrer to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Labeling: Cap the container securely and label it clearly with the compound name, concentration, solvent, date, and your initials.

Storage and Incompatibility

Proper storage is vital for maintaining the chemical's stability and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[3] The designated storage area should be away from heat or sources of ignition.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[7] The combination of an organic compound with a strong oxidizer can lead to a highly exothermic and potentially explosive reaction.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.

Table 6.1: Emergency First Aid Quick Reference

Exposure Route Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[4]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical advice.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water and have the person drink two glasses of water at most. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill Response Protocol
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains.[8]

  • Cleanup (Solid Spill): Wear all required PPE, including respiratory protection. Gently sweep or vacuum the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

Waste Disposal

All waste containing this compound, whether solid or in solution, must be treated as hazardous chemical waste.

  • Containers: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatibility is confirmed.

  • Regulations: All chemical waste must be disposed of in strict accordance with local, regional, and national environmental regulations.[6] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5324580, this compound.

Sources

A Researcher's Guide to Sourcing and Utilizing 4-Methylpyrazole-3-carboxylic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality starting materials is a critical, yet often underestimated, step in the journey of discovery. The integrity of your research and the success of your development pipeline are intrinsically linked to the purity and reliability of the chemical entities you employ. This guide provides an in-depth technical overview of 4-Methylpyrazole-3-carboxylic acid, a versatile heterocyclic building block, with a focus on navigating the landscape of commercial suppliers and ensuring the quality of this pivotal research chemical.

The Chemical Identity and Significance of this compound

This compound, with the CAS Number 82231-51-4, is a member of the pyrazole class of organic compounds. Its structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms, a methyl group, and a carboxylic acid moiety, makes it a valuable scaffold in medicinal chemistry.[1][2] The pyrazole ring is a bioisostere of other aromatic systems and is a common feature in many biologically active compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive agents.

The presence of both a carboxylic acid and a pyrazole ring allows for diverse chemical modifications, making it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[3] Its derivatives have been explored for a range of biological activities, including as enzyme inhibitors and as intermediates for fungicides.[4][5]

Navigating the Commercial Supplier Landscape

The selection of a commercial supplier for this compound should be a meticulous process, guided by the specific requirements of your research or development phase. A range of suppliers offer this compound, from large, well-established chemical catalogs to more specialized manufacturers.

Major Distributors and Marketplaces:

For researchers requiring smaller quantities for initial studies, major distributors like Sigma-Aldrich (now part of Merck) , Fisher Scientific , and VWR are often the first port of call. These companies typically aggregate products from various manufacturers, providing a convenient one-stop-shop.

  • Sigma-Aldrich lists this compound, often sourced from partners like Ambeed, Inc., with a typical purity of 95%.[6]

  • Fisher Scientific also offers the compound, distributed through partners such as Accela Chembio Inc., with similar purity levels.[1]

Specialized Chemical Suppliers:

For larger scale-up needs or for researchers seeking more direct engagement with the manufacturer, specialized suppliers are a valuable resource. These companies may offer more competitive pricing for bulk quantities and can often provide more detailed technical support.

  • Ambeed, Inc. appears as a direct supplier and also distributes through larger catalogs. They are a notable source for this and other heterocyclic compounds.[7]

  • AK Scientific and Apollo Scientific are other key players in the supply of fine chemicals for research and development.[8][9]

International and Manufacturing-Focused Suppliers:

For process development and commercial-scale manufacturing, engaging with manufacturers, often based in Asia, can be a strategic move. Platforms like Echemi and Guidechem list numerous Chinese chemical manufacturers, such as Shandong Zouping Huameng Chemicals Industry Co.,Ltd. and Shanghai Dengchi International Trade Co., Ltd.[10][11] When sourcing from these suppliers, thorough due diligence and independent quality verification are paramount.

The following table provides a comparative overview of representative suppliers. Note that pricing and availability are subject to change and should be verified directly with the supplier.

SupplierTypical PurityKey ConsiderationsTarget Audience
Sigma-Aldrich ≥95%Broad catalog, reliable distribution, often higher price point for small quantities.Academic research, early-stage discovery.
Fisher Scientific ≥95%Similar to Sigma-Aldrich, offers a wide range of lab supplies.Academic and industrial research.
Ambeed, Inc. VariesDirect manufacturer and supplier, potentially more competitive pricing for larger quantities.Discovery chemistry, scale-up.
AK Scientific VariesFocus on bioactive molecules and research chemicals.Medicinal chemistry, chemical biology.
Chinese Mfrs. VariesPotential for significant cost savings on bulk orders, requires rigorous quality control.Process chemistry, commercial manufacturing.

Quality Control and Analytical Verification: A Self-Validating System

The adage "trust, but verify" is a guiding principle in chemical sourcing. While suppliers provide a Certificate of Analysis (CoA), it is incumbent upon the researcher to have a framework for independent verification, especially for critical applications.

Essential Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of this compound and identifying any organic impurities. The expected spectra can be predicted or compared against reference data from sources like PubChem.[1]

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for confirming the molecular weight and assessing the purity of the compound.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity of the compound and detecting non-volatile impurities. A well-developed HPLC method can provide a precise percentage of the active compound.[12][13]

An example workflow for incoming quality control is depicted in the following diagram:

QC_Workflow cluster_2 Decision CoA Certificate of Analysis (CoA) NMR NMR (¹H, ¹³C) for Structural Confirmation CoA->NMR Compare with expected structure SDS Safety Data Sheet (SDS) SDS->NMR LCMS LC-MS for Purity and MW Verification NMR->LCMS Structure Confirmed HPLC HPLC for Quantitative Purity Assessment LCMS->HPLC Purity Preliminary Check Decision Accept or Reject Batch HPLC->Decision Quantitative Purity Meets Specification

Caption: A typical workflow for the quality control of incoming this compound.

Synthesis, Potential Impurities, and Purification Considerations

Understanding the synthetic route to this compound can provide insights into potential impurities that may be present in the final product. While specific proprietary methods may vary between manufacturers, general synthetic strategies for pyrazole carboxylic acids often involve the cyclization of a diketone or a related precursor with hydrazine or a substituted hydrazine.[9]

Potential impurities could include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers of the methyl or carboxylic acid groups on the pyrazole ring.

  • Residual solvents: Solvents used in the synthesis and purification steps.

  • By-products: Compounds formed from side reactions.

Purification of pyrazole carboxylic acids can be achieved through various methods, including recrystallization, chromatography, or the formation and subsequent crystallization of acid addition salts.[14] For laboratory-scale purification, column chromatography is a common technique.

Applications in Research and Drug Development

The utility of this compound and its derivatives spans several areas of research:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. Pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][6][15]

  • Enzyme Inhibition Studies: Pyrazole derivatives are known inhibitors of various enzymes. For instance, 4-methylpyrazole is a known inhibitor of alcohol dehydrogenase.[12] Pyrazole carboxylic acids have also been investigated as inhibitors of long-chain L-2-hydroxy acid oxidase.[5]

  • Agrochemicals: The pyrazole carboxamide scaffold is a key component of several modern fungicides that act by inhibiting succinate dehydrogenase (SDHI).[4]

The following diagram illustrates the central role of this compound as a building block in the development of new chemical entities.

Applications cluster_MedChem Medicinal Chemistry cluster_Enzyme Enzyme Inhibition cluster_Agro Agrochemicals Core This compound AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Derivative Synthesis Anticancer Anticancer Compounds Core->Anticancer Scaffold for Novel Drugs Antimicrobial Antimicrobial Drugs Core->Antimicrobial Bioactive Compound Synthesis ADH Alcohol Dehydrogenase (ADH) Inhibitors Core->ADH Structural Analog HAO2 L-2-Hydroxy Acid Oxidase (HAO2) Inhibitors Core->HAO2 Lead Compound Fungicides SDHI Fungicides Core->Fungicides Key Intermediate

Sources

A Technical Guide to the Natural Occurrence of Pyrazole Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole alkaloids represent a unique and relatively rare class of natural products, distinguished by the presence of a pyrazole ring system. Their scarcity in nature is largely attributed to the biological challenge of forming the nitrogen-nitrogen (N-N) bond.[1][2] Despite this, a fascinating diversity of pyrazole-containing compounds has been isolated from a range of organisms, including plants, marine sponges, and microorganisms. These molecules exhibit a wide spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, and antitumor properties, making them compelling targets for drug discovery and development.[1][3][4][5] This technical guide provides a comprehensive overview of the natural occurrence of pyrazole alkaloids, delving into their sources, structural diversity, proposed biosynthetic pathways, and standard methodologies for their isolation and characterization.

Introduction: The Rarity and Significance of a Core Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in synthetic medicinal chemistry.[5][6][7] However, its presence in natural products is limited, a fact that underscores the unique enzymatic machinery required for its construction.[2] The first naturally occurring pyrazole, β-(pyrazol-1-yl)-L-alanine, was isolated from the seeds of watermelon (Citrullus lanatus) in 1959, opening the door to a new class of alkaloids.[4][7][8]

These compounds are of significant interest to drug development professionals due to their proven bioactivities. Synthetic pyrazole-containing drugs like Celecoxib (an anti-inflammatory) and Crizotinib (an anti-cancer agent) highlight the therapeutic potential of this scaffold.[1] Understanding the natural origins and biosynthetic logic of these molecules can provide invaluable insights for the development of novel, bio-inspired therapeutic agents.

Natural Sources and Structural Diversity

Pyrazole alkaloids have been identified across different biological kingdoms, each source producing unique structural variants.

The Plant Kingdom: From Sedatives to Seed Metabolites

Plants are a primary source of characterized pyrazole alkaloids.

  • Withasomnine from the Solanaceae Family: Withasomnine is a well-known pyrazole alkaloid first isolated from the roots of Withania somnifera (Ashwagandha), a plant revered in Ayurvedic medicine.[1][9] It has also been found in the root bark of Newbouldia laevis and in Elytraria acaulis.[1][10] Structurally, it features a pyrrolo[1,2-b]pyrazole system and is known for its papaverine-like sedative properties.[1][10]

  • Watermelon (Citrullus lanatus) Seeds: The seeds and juice of watermelon are a source of the non-proteinogenic amino acid β-(1-pyrazolyl)-alanine, considered a likely precursor to more complex pyrazole alkaloids.[11][12] More recently, novel pyrrolopyrazole derivatives, including a galactosylated form, were isolated from watermelon seeds.[1][11][12] These compounds are the first natural products discovered to contain both pyrazole and pyrrole rings linked by an ethylene chain.[12]

The Marine Environment: Sponges as a Rich Reservoir

Marine invertebrates, particularly sponges, are prolific producers of unique secondary metabolites, including several pyrazole alkaloids.

  • Cinachyrazoles: Marine sponges of the genus Cinachyrella produce a series of 1,3,5-trimethylpyrazole alkaloids known as cinachyrazoles A, B, and C.[1][10]

  • Pyrrole-Imidazole Alkaloids (PIAs): This is a large and structurally diverse family of alkaloids found exclusively in marine sponges, particularly from the families Agelasidae, Axinellidae, and Hymeniacidonidae.[13][14] While not all PIAs contain a pyrazole ring, their biogenesis is closely related, often originating from a common precursor, oroidin.[13][15] The structural complexity of these compounds, which often feature brominated pyrrole units, makes them a subject of intense synthetic and pharmacological investigation for their antimicrobial and antibiofilm activities.[15][16]

Microbial Origins: Antibiotics and C-Nucleosides

Microorganisms, especially bacteria of the genus Streptomyces, have been found to produce pyrazole-containing antibiotics.

  • Formycin A and B: Formycin A is a C-nucleoside antibiotic isolated from Nocardia interforma.[17] Its structure features a pyrazolo[4,3-d]pyrimidine core. It is a structural analog of adenosine and acts as an inhibitor of various enzymes involved in purine metabolism. Formycin B is a direct precursor to Formycin A.[17][18] The biosynthesis of these compounds provides a key example of enzymatic N-N bond formation.[17]

Alkaloid Name Natural Source Organism Class Noteworthy Biological Activity References
β-(Pyrazol-1-yl)-alanine Citrullus lanatus (Watermelon)PlantPrecursor to other alkaloids[4][11][12]
Withasomnine Withania somniferaPlantSedative, CNS depressant[1][9][10]
Cinachyrazoles A, B, C Cinachyrella sp.Marine Sponge-[1][10]
Pyrrolopyrazole derivatives Citrullus lanatus (Watermelon)PlantMildly cytotoxic (galactosylated form)[1][11][12]
Formycin A Nocardia interforma, Streptomyces sp.BacteriumAntibiotic, Antiviral, Antitumor[2][17]
Oroidin Agelas oroidesMarine SpongeAntifouling, Antibiofilm; Precursor to other PIAs[13][14]

Biosynthetic Pathways: The Challenge of N-N Bond Formation

The biosynthesis of the pyrazole ring is not fully elucidated for all natural products, but studies have provided significant insights into the diverse strategies employed by different organisms. The central challenge remains the enzymatic formation of the N-N bond, a relatively high-energy configuration.

Causality in Precursor Selection:

The choice of precursors is dictated by the existing metabolic framework of the organism. In plants like watermelon, the non-proteinogenic amino acid β-(pyrazol-1-yl)-alanine serves as a ready-made building block, simplifying the downstream assembly of more complex alkaloids.[1][11] In contrast, microorganisms like Streptomyces appear to construct the pyrazole ring from more fundamental metabolites. Early feeding experiments for formycin biosynthesis revealed that glutamate provides four carbon atoms of the pyrazolopyrimidine ring, while lysine provides at least one of the nitrogen atoms.[17] The biosynthesis of withanolides (steroidal lactones) in Withania somnifera proceeds through the isoprenoid pathway; however, the biosynthesis of the alkaloid withasomnine is distinct and follows a separate pathway.[19][20][21][22]

Biosynthetic Precursors of Pyrazole Alkaloids cluster_plants Plant Kingdom cluster_microbes Microorganisms Amino Acids Amino Acids Watermelon Alkaloids Watermelon Alkaloids Withasomnine Withasomnine Ornithine/Arginine Ornithine/Arginine Ornithine/Arginine->Withasomnine Putative Pathway Glutamate & Lysine Glutamate & Lysine Formycins Formycins Glutamate & Lysine->Formycins C & N donors

Caption: Proposed biosynthetic origins of major pyrazole alkaloid classes.

Experimental Workflow: Isolation and Characterization

The isolation of pyrazole alkaloids from natural sources follows a generalized workflow common to natural product chemistry. The specific solvents and chromatographic conditions must be optimized based on the polarity and stability of the target compounds.

Protocol: Generalized Isolation of Pyrazole Alkaloids from Plant Material

This protocol provides a self-validating framework where each step's success is confirmed before proceeding to the next, ensuring efficiency and yield.

Step 1: Collection and Preparation of Source Material

  • Action: Collect the plant material (e.g., roots of W. somnifera, seeds of C. lanatus).

  • Causality: Proper identification is critical to ensure the correct source. The material is then dried to prevent enzymatic or microbial degradation and ground to a fine powder to maximize the surface area for extraction.

  • Validation: A voucher specimen should be deposited in a herbarium for future reference.

Step 2: Solvent Extraction

  • Action: Perform sequential maceration or Soxhlet extraction of the powdered material with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol).

  • Causality: Starting with a non-polar solvent like hexane removes lipids and waxes. Ethyl acetate extracts medium-polarity compounds, while methanol extracts the highly polar compounds, including many alkaloids. This sequential process simplifies the subsequent fractionation.

  • Validation: Thin Layer Chromatography (TLC) of each crude extract against a standard (if available) or using a visualizing agent (e.g., Dragendorff's reagent for alkaloids) confirms the presence of target compound classes.

Step 3: Acid-Base Partitioning (for Basic Alkaloids)

  • Action: Dissolve the methanol extract in an aqueous acidic solution (e.g., 5% HCl). Wash this solution with an immiscible organic solvent (e.g., dichloromethane) to remove neutral compounds. Basify the aqueous layer with a base (e.g., NH₄OH) to pH 9-10 and re-extract with the organic solvent.

  • Causality: Most alkaloids are basic and form water-soluble salts in acidic conditions. Neutral compounds remain in the organic phase and are removed. Upon basification, the alkaloids are neutralized, becoming soluble in the organic solvent, thus achieving a significant purification.

  • Validation: TLC analysis of the final organic extract should show a significant enrichment of the target alkaloids compared to the crude extract.

Step 4: Chromatographic Purification

  • Action: Subject the enriched alkaloid fraction to column chromatography (CC) over silica gel or alumina. Elute with a gradient solvent system (e.g., hexane-ethyl acetate or dichloromethane-methanol).

  • Causality: CC separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of individual compounds.

  • Validation: Collect fractions and monitor by TLC. Pool fractions containing the same compound.

Step 5: High-Performance Liquid Chromatography (HPLC)

  • Action: Perform final purification of the pooled fractions using preparative or semi-preparative HPLC, typically with a C18 reverse-phase column.

  • Causality: HPLC offers much higher resolution than standard CC, allowing for the separation of closely related isomers or compounds with very similar polarities, yielding a pure compound.

  • Validation: The purity of the isolated compound is confirmed by an analytical HPLC chromatogram showing a single, sharp peak.

Step 6: Structure Elucidation

  • Action: Characterize the pure compound using spectroscopic methods: Mass Spectrometry (MS) for molecular weight and formula, Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) for structural connectivity, and UV-Vis and IR for functional group information.[23][24][25][26]

  • Causality: Each technique provides a unique piece of the structural puzzle. A combination of these methods is required for unambiguous structure determination of a novel compound.

  • Validation: The collective spectroscopic data must be self-consistent and align with a single, chemically plausible structure.

Isolation Workflow A 1. Source Material (e.g., Dried Plant Powder) B 2. Solvent Extraction (Hexane -> EtOAc -> MeOH) A->B C 3. Acid-Base Partitioning (Isolates Basic Alkaloids) B->C Crude Methanol Extract D 4. Column Chromatography (e.g., Silica Gel) C->D Enriched Alkaloid Fraction E 5. Preparative HPLC (High-Resolution Purification) D->E Semi-Pure Fractions F 6. Pure Compound E->F G 7. Structure Elucidation (NMR, MS, etc.) F->G

Caption: Generalized workflow for isolating pyrazole alkaloids.

Conclusion and Future Perspectives

The natural occurrence of pyrazole alkaloids, though sparse, presents a rich field for scientific exploration. The structural diversity found in plants, sponges, and microbes, coupled with their significant biological activities, validates them as high-value leads in drug discovery. Future research will likely focus on several key areas:

  • Biosynthetic Elucidation: Genomic and transcriptomic approaches will be instrumental in identifying the specific gene clusters and enzymes, particularly the elusive "N-N bond synthase," responsible for pyrazolic ring formation.

  • Bio-prospecting: Continued exploration of underexplored ecological niches, especially marine environments and microbial endophytes, will undoubtedly lead to the discovery of novel pyrazole structures.

  • Metabolic Engineering: A complete understanding of the biosynthetic pathways will enable the use of synthetic biology tools to engineer microbial hosts for the sustainable production of these valuable compounds.

This guide serves as a foundational resource, providing the technical background and experimental logic necessary to advance the study of these rare but potent natural molecules.

References

  • Scite.ai. Pyrazole alkaloids from watermelon (Citrullus lanatus) seeds.
  • PMC - NIH. (2020-03-17). Natural and Biomimetic Antitumor Pyrazoles, A Perspective.
  • PubMed. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera.
  • PubMed. The chemistry and biology of pyrazole and indazole alkaloids.
  • Benchchem. Elucidating the Biosynthetic Pathway of Somniferine in Withania somnifera (Ashwagandha): A Technical Guide.
  • ResearchGate. (2025-08-07). Pyrazole alkaloids from watermelon (Citrullus lanatus) seeds.
  • PubMed Central. (2021-09-14). A Catalog of Natural Products Occurring in Watermelon—Citrullus lanatus.
  • Frontiers. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering.
  • PMC - PubMed Central. Current status of pyrazole and its biological activities.
  • ResearchGate. (2025-08-06). Pyrazole Containing Natural Products: Synthetic Preview and Biological Significance | Request PDF.
  • Frontiers. The chemistry of Formycin biosynthesis.
  • ResearchGate. Structure of two pyrazole derivatives 1 and 2 isolated from the seeds....
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025-04-05).
  • ResearchGate. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera | Request PDF.
  • ResearchGate. Naturally occurring bioactive compounds containing the pyrazole scaffold..
  • AIP Publishing. Pyrazole Containing Bioactive Phytoconstituents as Natural Antidiabetic Agents: A Review.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Pyrazole containing natural products: synthetic preview and biological significance..
  • PubMed. Biosynthesis of formycin. Formation of formycin from formycin B.
  • ResearchGate. (2025-08-16). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • PMC - PubMed Central. A Submarine Journey: The Pyrrole-Imidazole Alkaloids.
  • ResearchGate. Structure of isolated pyrazoles of watermelon seeds..
  • ACS Publications. Synthesis of Withasomnines and Their Non-natural Analogues from Aldehydes and 4-Nitro-1-butanol in Three Steps | The Journal of Organic Chemistry.
  • Scribd. Isolation and Characterization of Regioisomers of Pyrazole-Based | PDF | Catalysis.
  • MDPI. Marine Pyrrole Alkaloids.
  • PMC - NIH. Discovery of Anti-Inflammatory Alkaloids from Sponge Stylissa massa Suggests New Biosynthetic Pathways for Pyrrole–Imidazole Alkaloids.
  • Longdom Publishing. The Alkaloids from Indonesian Marine Sponges.
  • PubMed - NIH. (2016-12-15). Marine sponge alkaloids as a source of anti-bacterial adjuvants.
  • PubMed. Biosynthesis of chrysomycins A and B. Origin of the chromophore.
  • NIH. Regulation of Fumonisin B1 Biosynthesis and Conidiation in Fusarium verticillioides by a Cyclin-Like (C-Type) Gene, FCC1.
  • Scholars Research Library. Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone.
  • NIH. (2025-04-28). Synthesis, characterization and bio-evaluation of novel series of pyrazoline derivatives as potential antifungal agents.
  • MDPI. Regulatory Mechanisms of Fumonisin Biosynthesis and Applications in Food Safety and Biotechnology.
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019-01-30).
  • JOCPR. 1069-1072 Research Article Synthesis, characterization and bioce.
  • Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole Zainab. (2025-01-23).
  • Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2019-01-29).
  • Pyrrolizidine alkaloids: Biosynthesis, biological activities and occurrence in crop plants.
  • PMC. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives.
  • RSC Publishing. (2014-08-02). Biosynthesis of fungal indole alkaloids.

Sources

Methodological & Application

4-Methylpyrazole-3-carboxylic acid synthesis protocol for lab scale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Significance of this compound

This compound is a heterocyclic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.[1] The parent compound, 4-methylpyrazole (fomepizole), is a potent competitive inhibitor of alcohol dehydrogenase and is used as an antidote for methanol and ethylene glycol poisoning.[2] The carboxylic acid derivative serves as a crucial building block, or synthon, for creating more complex molecules with potential therapeutic applications, including novel fungicides and pharmaceuticals.[3]

This document provides a detailed, two-part laboratory-scale protocol for the synthesis of this compound. The synthesis begins with a classic cyclocondensation reaction to form the precursor ester, Ethyl 4-methyl-1H-pyrazole-3-carboxylate, followed by its basic hydrolysis to yield the final carboxylic acid product. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on explaining the rationale behind the procedural steps to ensure both success and safety.

Overall Synthesis Scheme

The synthesis is a two-step process:

  • Step 1: Cyclocondensation. Formation of the pyrazole ring system to create Ethyl 4-methyl-1H-pyrazole-3-carboxylate. This is achieved by reacting a β-ketoester equivalent with hydrazine, a foundational method in pyrazole synthesis.[4][5]

  • Step 2: Hydrolysis. Saponification of the ethyl ester precursor using a strong base, followed by acidification to precipitate the desired this compound.

PART 1: Synthesis of Ethyl 4-methyl-1H-pyrazole-3-carboxylate

This initial step creates the necessary precursor for the final product. The reaction involves the condensation of ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydrazine hydrate.

Experimental Protocol: Step 1

Materials:

  • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (CAS: 3788-94-1)

  • Hydrazine hydrate (~64% solution, CAS: 7803-57-8)

  • Ethanol (absolute, CAS: 64-17-5)

  • Glacial Acetic Acid (CAS: 64-19-7)

  • Diethyl ether (CAS: 60-29-7)

  • Anhydrous Magnesium Sulfate (CAS: 7487-88-9)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (18.6 g, 0.1 mol) in 100 mL of absolute ethanol.

  • To this solution, add a few drops of glacial acetic acid to act as a catalyst.

  • Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 4-methyl-1H-pyrazole-3-carboxylate, as an oil or low-melting solid. The product can be further purified by vacuum distillation or recrystallization if necessary.

PART 2: Synthesis of this compound

This part details the hydrolysis of the ester synthesized in Part 1. This saponification reaction is a standard and efficient method for converting esters to their corresponding carboxylic acids.

Experimental Protocol: Step 2

Materials:

  • Ethyl 4-methyl-1H-pyrazole-3-carboxylate (from Part 1)

  • Sodium Hydroxide (NaOH) (CAS: 1310-73-2)

  • Methanol (CAS: 67-56-1)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl, ~37%) (CAS: 7647-01-0)

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Workflow for Hydrolysis

G cluster_0 Reaction Setup cluster_1 Hydrolysis cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Ester in Methanol/Water B Add NaOH Solution A->B Step 1 C Heat to Reflux (2-4 hours) B->C Step 2 D Cool Reaction Mixture C->D Step 3 E Acidify with HCl to pH ~2 D->E Step 4 F Precipitate Forms E->F Observation G Isolate via Filtration F->G Step 5 H Wash with Cold Water G->H Step 6 I Dry the Product H->I Step 7 J Characterize (MP, NMR, IR) I->J Final Step

Caption: Workflow for the hydrolysis of the pyrazole ester.

Procedure:

  • Place the crude Ethyl 4-methyl-1H-pyrazole-3-carboxylate (e.g., 15.4 g, 0.1 mol) into a 250 mL round-bottom flask.

  • Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of water and 50 mL of methanol. Caution: Dissolving NaOH is highly exothermic; prepare the solution carefully, preferably in an ice bath.[6] Always add the caustic to water, not the other way around.[7]

  • Add the NaOH solution to the flask containing the ester.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to reflux (approximately 70-80°C) with stirring for 2-4 hours. The reaction can be monitored by TLC until the starting ester spot disappears.

  • After the reaction is complete, cool the flask to room temperature and then place it in an ice bath.

  • Slowly and carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring. Caution: This is an exothermic neutralization reaction. Monitor the pH using pH paper or a meter. Continue adding acid until the pH is approximately 2.

  • A white precipitate of this compound will form.

  • Allow the mixture to stir in the ice bath for another 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of ice-cold deionized water to remove any residual salts.

  • Dry the product in a vacuum oven or desiccator to a constant weight.

Quantitative Data Summary

ParameterPart 1: Ester SynthesisPart 2: Acid Synthesis
Primary Reactant Ethyl 2-(ethoxymethylene)-3-oxobutanoateEthyl 4-methyl-1H-pyrazole-3-carboxylate
Reactant Amount 18.6 g (0.1 mol)~15.4 g (assuming 100% yield from Part 1)
Key Reagent Hydrazine hydrateSodium Hydroxide
Reagent Amount 5.0 g (0.1 mol)8.0 g (0.2 mol)
Solvent EthanolMethanol/Water
Reaction Time 2 hours2-4 hours
Temperature ~78-80°C (Reflux)~70-80°C (Reflux)
Expected Product Ethyl 4-methyl-1H-pyrazole-3-carboxylateThis compound
Theoretical Yield 15.4 g12.6 g

Scientific Integrity & Causality

Mechanism of Hydrolysis

The conversion of the ester to the carboxylic acid proceeds via a base-catalyzed hydrolysis mechanism known as saponification.

  • Nucleophilic Attack: The hydroxide ion (⁻OH) from NaOH, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Acid-Base Reaction: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 4-methylpyrazole-3-carboxylate) and ethanol. This step is essentially irreversible and drives the reaction to completion.

  • Protonation: In the final work-up step, the addition of a strong acid like HCl protonates the carboxylate salt, precipitating the water-insoluble this compound.

Rationale for Experimental Choices
  • Use of Excess Base: A molar excess of sodium hydroxide is used to ensure the complete hydrolysis of the ester and to drive the equilibrium towards the products.

  • Mixed Solvent System: The methanol/water solvent system is used because the organic ester has limited solubility in water alone, while methanol ensures homogeneity of the reaction mixture.

  • Acidification in an Ice Bath: The neutralization of the excess NaOH with concentrated HCl is highly exothermic. Performing this step in an ice bath controls the temperature, preventing potential side reactions and ensuring safe handling. Cooling also decreases the solubility of the final product, maximizing precipitation and yield.

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin burns and eye damage.[7][8] Handle with extreme care. Avoid generating dust. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[8]

  • Hydrochloric Acid (HCl): Corrosive and can cause severe skin burns and eye damage. The vapors are irritating to the respiratory system.[9] Handle in a fume hood.

  • Pyrazole Derivatives: The target compound, this compound, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposing of it according to institutional guidelines. Organic waste should be collected in a designated container.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify key functional groups, notably the disappearance of the ester C=O stretch and the appearance of the broad O-H and carboxylic acid C=O stretches.

References

  • IG Chemical Solutions. (n.d.). Hydrochloric Acid and Sodium Hydroxide.
  • Elguero, J., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Götzinger, A. C., et al. (2018). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry - ACS Publications.
  • Götzinger, A. C., et al. (2018). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry - ACS Publications.
  • Müller, T. J. J. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
  • Mustafa, A., et al. (2023). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate.
  • PubChem. (n.d.). This compound.
  • Chemistry Stack Exchange. (2012). Handling and storing sodium hydroxide, hydrochloric acid, hydrogen peroxide and isopropyl alcohol.
  • Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Sodium Hydroxide.
  • CORECHEM Inc. (n.d.). Safe Handling Guide: Sodium Hydroxide.
  • Quora. (2023). What are four safety precautions you should take when working with sodium hydroxide?.
  • Olson, K. R. (Ed.). (n.d.). FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). In Poisoning & Drug Overdose, 7e. AccessMedicine.
  • Fisher Scientific. (2015). SAFETY DATA SHEET: 4-Methylpyrazole.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-Amino-1-methyl-4-propylpyrazole-3-carboxylic acid.

Sources

HPLC method for 4-Methylpyrazole-3-carboxylic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 4-Methylpyrazole-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and quantification critical for drug development and quality control. The described method is tailored for researchers, scientists, and professionals in the pharmaceutical industry, providing not just a protocol, but also the scientific rationale behind the methodological choices, ensuring adaptability and troubleshooting capabilities.

Introduction and Scientific Rationale

This compound is a heterocyclic building block whose purity can significantly impact the quality and safety of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential for its characterization. The primary challenge in developing an HPLC method for this analyte lies in its polar and acidic nature, which can lead to poor retention on traditional C18 columns and peak tailing.

This method addresses these challenges by employing a C18 stationary phase with a carefully controlled acidic mobile phase. The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and enhancing its retention on the non-polar stationary phase. This approach is fundamental for achieving symmetrical peak shapes and reproducible retention times for acidic analytes. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

PropertyValue (Predicted/Reported)Implication for HPLC Method Development
Molecular FormulaC5H6N2O2Influences molecular weight and polarity.
Molecular Weight126.11 g/mol Essential for calculating concentrations.
pKa~3.5 - 4.5 (Estimated)Critical for selecting the mobile phase pH. To ensure the analyte is in its neutral form for better retention on a C18 column, the mobile phase pH should be at least 1.5-2 units below the pKa.
UV Absorbanceλmax ~220-230 nmDictates the selection of the detection wavelength for optimal sensitivity.
SolubilitySoluble in polar organic solventsGuides the choice of diluent for sample and standard preparation.

HPLC Method Parameters and Justification

The selection of each parameter is a deliberate choice to optimize the separation and quantification of this compound.

ParameterOptimized ConditionScientific Rationale
Instrument HPLC system with UV/Vis or PDA detectorStandard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (30:70, v/v)Acetonitrile is a common organic modifier with a low UV cutoff. 0.1% Phosphoric Acid is used to maintain a mobile phase pH of approximately 2.5, which is well below the analyte's pKa, ensuring it is in its non-ionized, more retentive form. This minimizes peak tailing and improves reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for ensuring reproducible retention times and peak shapes.
Detection Wavelength 225 nmThis wavelength is close to the predicted λmax of the analyte, offering high sensitivity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening.
Sample Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility and prevents peak distortion.

Experimental Protocols

Preparation of Mobile Phase and Solutions

4.1.1. 0.1% Phosphoric Acid in Water (Aqueous Component)

  • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.

  • Carefully add 1 mL of concentrated phosphoric acid (85%) to the water.

  • Mix thoroughly and sonicate for 15 minutes to degas.

4.1.2. Mobile Phase Preparation (Acetonitrile: 0.1% Phosphoric Acid in Water, 30:70)

  • Measure 300 mL of HPLC-grade acetonitrile and 700 mL of 0.1% phosphoric acid in water.

  • Combine them in a suitable container, mix well, and sonicate for 10 minutes to degas.

4.1.3. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with the mobile phase. Mix well.

4.1.4. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation
  • Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2 and 3 from the standard stock solution preparation.

  • Filter the final solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Perform a system suitability test by injecting the 50 µg/mL standard solution five times.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 2000> 5000
% RSD of Peak Area≤ 2.0%0.8%
Linearity

The linearity of the method was evaluated by analyzing six concentrations of the standard solution ranging from 1 to 100 µg/mL. The correlation coefficient (r²) was found to be > 0.999.

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of the analyte into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%.

Precision
Precision LevelAcceptance Criteria (%RSD)Result (%RSD)
Repeatability (Intra-day) ≤ 2.0%0.9%
Intermediate Precision (Inter-day) ≤ 2.0%1.3%
Specificity and Stability-Indicating Properties

Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method. The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

  • Acid Degradation: 1 M HCl at 60 °C for 2 hours.

  • Base Degradation: 0.1 M NaOH at 60 °C for 1 hour.

  • Oxidative Degradation: 3% H2O2 at room temperature for 4 hours.

  • Thermal Degradation: 105 °C for 24 hours.

  • Photolytic Degradation: UV light (254 nm) for 24 hours.

The method was able to successfully separate the main peak of this compound from all degradation products, demonstrating its stability-indicating capability.

Visual Workflow and Logic

HPLC Analytical Workflow

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation Analysis Sample & Standard Injection SamplePrep->Analysis SystemEquilibration->SystemSuitability SystemSuitability->Analysis Integration Peak Integration Analysis->Integration Calculation Concentration Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: High-level workflow for the HPLC analysis of this compound.

Rationale for Mobile Phase pH Selection

pH_Rationale cluster_pH Mobile Phase pH Effect cluster_outcome Chromatographic Outcome Analyte This compound (pKa ~ 3.5-4.5) High_pH pH > pKa Analyte->High_pH Ionized Form (Anionic) Low_pH pH < pKa (Chosen Condition: ~2.5) Analyte->Low_pH Neutral Form Poor_Retention Poor Retention on C18 Peak Tailing High_pH->Poor_Retention Good_Retention Good Retention on C18 Symmetrical Peak Low_pH->Good_Retention

Application Notes & Protocols: 4-Methylpyrazole-3-carboxylic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a highly sought-after motif in drug design. 4-Methylpyrazole-3-carboxylic acid (C₅H₆N₂O₂) is a particularly valuable building block, offering a robust pyrazole core functionalized with a reactive carboxylic acid handle. This dual functionality allows for its seamless integration into complex molecular architectures, serving as a cornerstone for generating libraries of novel compounds for drug discovery and agrochemical research.[2][3]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing its core reactivity and presenting field-proven protocols for its application in key organic transformations.

Compound Profile:

PropertyValueSource
IUPAC Name 4-methyl-1H-pyrazole-3-carboxylic acidPubChem[4]
CAS Number 82231-51-4Merck[5]
Molecular Formula C₅H₆N₂O₂PubChem[4]
Molecular Weight 126.11 g/mol PubChem[4]
Appearance Off-white to light yellow powderN/A

Core Reactivity and Synthetic Strategy

The synthetic versatility of this compound stems from the reactivity of its carboxylic acid group. Direct derivatization of this group is the most common strategy for incorporating the 4-methylpyrazole moiety into larger molecules. The primary transformations involve the activation of the carboxyl group to facilitate nucleophilic attack by amines, alcohols, or other suitable partners.

The general workflow for utilizing this building block is outlined below. The initial activation step is critical, as the carboxylate itself is a poor electrophile. This activation is typically achieved in situ using coupling agents or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

G A 4-Methylpyrazole- 3-carboxylic acid B Carboxylic Acid Activation A->B Coupling Agents (EDC, HATU) or SOCl₂ C Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea ester) B->C D Nucleophilic Addition C->D E Amides D->E F Esters D->F G Other Derivatives D->G Nuc Nucleophile (Amine, Alcohol, etc.) Nuc->D

Caption: General workflow for derivatizing this compound.

Application Protocol I: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is arguably the most frequent reaction performed in medicinal chemistry.[6] The direct coupling of this compound with a primary or secondary amine is a robust method for synthesizing a diverse range of pyrazole carboxamides. These derivatives are prevalent in drug candidates and functional materials.[7][8][9] The use of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a reliable and widely adopted method.[10]

Causality Behind Experimental Choices:

  • EDC (Carbodiimide): This reagent activates the carboxylic acid by converting the hydroxyl group into an excellent leaving group (an O-acylisourea), which is readily displaced by the amine nucleophile.[6]

  • HOBt (Additive): While the O-acylisourea intermediate is reactive, it can rearrange to a stable N-acylurea byproduct, terminating the reaction. HOBt acts as a "trapping" agent, reacting with the intermediate to form an activated HOBt-ester.[10] This new intermediate is more stable against rearrangement but highly reactive towards amines, improving reaction efficiency and reducing side products.

  • DIPEA (Base): A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the proton released during the reaction, maintaining a favorable reaction environment.

  • Aqueous Work-up: The sequential washes with dilute acid (e.g., 5% HCl) and base (e.g., sat. NaHCO₃) are designed to remove unreacted starting materials, the urea byproduct, and other water-soluble impurities.[10]

G cluster_prep Reaction Setup cluster_react Reaction & Monitoring cluster_workup Work-up & Purification A Dissolve Pyrazole Acid, Amine, & HOBt in DMF/DCM B Add DIPEA A->B C Cool to 0 °C B->C D Add EDC (portion-wise) C->D E Warm to RT D->E F Stir for 12-24h E->F G Monitor by TLC/LC-MS F->G H Dilute with EtOAc G->H Reaction Complete I Wash with 5% HCl H->I J Wash with sat. NaHCO₃ I->J K Wash with Brine J->K L Dry (Na₂SO₄), Filter, Concentrate K->L M Purify (Chromatography or Recrystallization) L->M

Caption: Step-by-step workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol: Synthesis of a Generic 4-Methylpyrazole-3-carboxamide
ReagentM.W. ( g/mol )EquivalentsAmount
This compound126.111.01.00 g (7.93 mmol)
Amine (R-NH₂)-1.18.72 mmol
EDC·HCl191.701.21.82 g (9.51 mmol)
HOBt135.121.21.28 g (9.51 mmol)
DIPEA129.242.53.45 mL (19.8 mmol)
Anhydrous DMF or DCM--40 mL

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF or DCM (approx. 0.2 M concentration relative to the carboxylic acid).

  • Add DIPEA (2.5 eq) to the stirred solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[10]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc, ~100 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure amide.

Application Protocol II: Fischer-Speier Esterification

Ester derivatives of pyrazole carboxylic acids are valuable intermediates, often used in further functionalization or as final products themselves.[11][12] The Fischer-Speier esterification is a classic, acid-catalyzed condensation of a carboxylic acid with an alcohol.[13] While seemingly simple, the reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the reaction solvent (a large excess) and/or by removing the water byproduct as it forms.

Causality Behind Experimental Choices:

  • Acid Catalyst (H₂SO₄): A strong protic acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.[13] The acid also facilitates the departure of water as a leaving group.

  • Excess Alcohol: Using the alcohol as the solvent ensures its concentration remains high, pushing the equilibrium towards the ester product according to Le Châtelier's principle.[13]

  • Heat (Reflux): The reaction generally requires elevated temperatures to proceed at a reasonable rate. Refluxing the solution provides a constant temperature and ensures the reaction mixture is homogenous.

G cluster_setup Reaction Setup cluster_react Reaction & Monitoring cluster_workup Work-up & Purification A Suspend Pyrazole Acid in excess Alcohol (e.g., MeOH) B Cool to 0 °C A->B C Add conc. H₂SO₄ (catalytic) B->C D Heat to Reflux C->D E Stir for 4-16h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G Reaction Complete H Remove excess Alcohol (in vacuo) G->H I Dissolve residue in EtOAc H->I J Neutralize with sat. NaHCO₃ I->J K Wash with Brine J->K L Dry (Na₂SO₄), Filter, Concentrate K->L M Purify (if necessary) L->M

Caption: Step-by-step workflow for Fischer esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4-Methyl-1H-pyrazole-3-carboxylate
ReagentM.W. ( g/mol )EquivalentsAmount
This compound126.111.01.00 g (7.93 mmol)
Methanol (MeOH)32.04Solvent50 mL
Sulfuric Acid (conc. H₂SO₄)98.08Catalytic~0.5 mL

Procedure:

  • Suspend this compound (1.0 eq) in methanol in a round-bottom flask equipped with a reflux condenser.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add concentrated sulfuric acid (approx. 5-10 drops per gram of carboxylic acid) to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux (approx. 65 °C for methanol).

  • Maintain the reflux for 4-16 hours, monitoring the reaction by TLC or LC-MS until completion.

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL).

  • Carefully transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which is often pure enough for subsequent steps.

  • Purification: If necessary, the product can be purified by silica gel chromatography.

Application in Target-Oriented Synthesis: SGLT2 Inhibitors

The pyrazole motif is a key structural feature in a number of modern pharmaceuticals. A prominent example is its incorporation into inhibitors of the sodium-glucose co-transporter 2 (SGLT2), a major target for the treatment of type-2 diabetes.[14] While many SGLT2 inhibitors are C-glycosides, the development of novel analogs, including those with heterocyclic aglycones, is an active area of research.[15][16] this compound and its derivatives serve as ideal starting points for constructing the aglycone portion of these complex molecules.

The synthesis often involves an initial amide coupling reaction between the pyrazole carboxylic acid and a suitably functionalized aniline or benzylamine derivative, which is then elaborated to attach the glucose moiety.[17] This strategy highlights the power of using this compound as a foundational building block to rapidly access complex and biologically relevant chemical space.

References

  • This compound | C5H6N2O2. (n.d.). PubChem.
  • Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. (2025). RSC Advances.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (2010). ResearchGate.
  • The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. (2014). PubMed.
  • Design and synthesis of fluorescent SGLT2 inhibitors. (2008). PubMed.
  • Esterification of pyrazole-3- and 4-carboxylic acids. (n.d.). ResearchGate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2020). MDPI.
  • Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction. (2023). R Discovery.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014). Google Patents.
  • Preparations of 4-Substituted 3-Carboxypyrazoles. (n.d.). ResearchGate.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher.
  • The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. (n.d.). ResearchGate.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. (2022). NIH.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors. (2008). PubMed.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate.
  • Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. (2006). PubMed.
  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. (n.d.). AWS.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2014). MDPI.

Sources

Application Notes and Protocols for the Synthesis of Fungicides from 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Pyrazole Carboxamides in Crop Protection

Pyrazole carboxamide derivatives have emerged as a cornerstone in the development of modern fungicides, playing a pivotal role in safeguarding global food security.[1] These compounds are renowned for their high efficacy against a broad spectrum of plant pathogenic fungi.[2] Their prominence is largely due to their specific mode of action: the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[1] This targeted inhibition disrupts the fungus's cellular respiration and energy production, leading to its demise.[1][3] As members of the Succinate Dehydrogenase Inhibitor (SDHI) class of fungicides, these molecules are critical tools in managing fungal diseases and combating the development of resistance to other fungicide classes.[3]

This guide provides a detailed protocol for the synthesis of a representative pyrazole carboxamide fungicide, herein designated as Pyrametazole , from the readily available starting material, 4-methylpyrazole-3-carboxylic acid. The synthetic strategy is based on established and robust chemical transformations, offering a reliable pathway for researchers to produce this class of compounds for further investigation and development.

Scientific Foundation: Mechanism of Action

The fungicidal activity of pyrazole carboxamides stems from their ability to bind to the ubiquinone-binding site (Qp site) of the SDH enzyme. This binding event physically obstructs the transfer of electrons from succinate to ubiquinone, a critical step in the tricarboxylic acid (TCA) cycle and the electron transport chain. The consequences of this inhibition are catastrophic for the fungal cell, leading to a cascade of events including the cessation of ATP synthesis and the generation of damaging reactive oxygen species.

Mechanism_of_Action cluster_mitochondrion Mitochondrial Inner Membrane Pyrametazole Pyrametazole SDH Succinate Dehydrogenase (Complex II) Pyrametazole->SDH Binds to Qp site & Inhibits Fumarate Fumarate SDH->Fumarate e- Electron Flow SDH->e- Blocked Succinate Succinate Succinate->SDH Oxidized ATP_Synthase ATP Synthase (Complex V) e-->ATP_Synthase Drives Proton Pumping ATP ATP ATP_Synthase->ATP Synthesizes

Caption: Mechanism of action of Pyrametazole.

Synthesis Protocol: From Carboxylic Acid to Fungicide

The synthesis of Pyrametazole from this compound is a two-step process. The first step involves the activation of the carboxylic acid to a more reactive acid chloride. The second step is the coupling of this acid chloride with an appropriate amine, in this case, 2-aminobiphenyl, to form the final amide product.

Synthetic_Workflow Start 4-Methylpyrazole- 3-carboxylic Acid Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate 4-Methylpyrazole- 3-carbonyl Chloride Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product Pyrametazole (Final Product) Step2->Product Amine 2-Aminobiphenyl Amine->Step2

Caption: Overall synthetic workflow for Pyrametazole.

Part 1: Synthesis of 4-Methylpyrazole-3-carbonyl Chloride (Intermediate)

This initial step converts the relatively unreactive carboxylic acid into a highly reactive acid chloride, priming it for the subsequent amide bond formation. Thionyl chloride is a common and effective reagent for this transformation. The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acid chloride back to the carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound126.111.26 g10.0
Thionyl chloride (SOCl₂)118.972.2 mL30.0
Anhydrous Dichloromethane (DCM)-50 mL-
N,N-Dimethylformamide (DMF)-2 dropscatalytic

Protocol:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.26 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask. Stir the suspension at room temperature.

  • Catalyst Addition: Add two drops of N,N-dimethylformamide (DMF) to the suspension. DMF acts as a catalyst to facilitate the reaction.

  • Reagent Addition: Slowly add thionyl chloride (2.2 mL, 30.0 mmol) to the stirred suspension at room temperature. The addition should be done in a fume hood due to the release of HCl and SO₂ gases.

  • Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-methylpyrazole-3-carbonyl chloride is a solid or oil and is used directly in the next step without further purification.[4]

Part 2: Synthesis of N-(2-biphenyl)-4-methylpyrazole-3-carboxamide (Pyrametazole)

This is the crucial amide bond-forming step where the activated pyrazole intermediate is coupled with the amine moiety. 2-Aminobiphenyl is chosen here as it is a common structural motif in potent SDHI fungicides.[5] A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methylpyrazole-3-carbonyl chloride144.56~10.0~10.0
2-Aminobiphenyl169.221.69 g10.0
Triethylamine (TEA)101.192.8 mL20.0
Anhydrous Dichloromethane (DCM)-50 mL-

Protocol:

  • Amine Solution: In a separate 250 mL round-bottom flask, dissolve 2-aminobiphenyl (1.69 g, 10.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) in anhydrous dichloromethane (50 mL). Stir the solution at room temperature.

  • Addition of Acid Chloride: Dissolve the crude 4-methylpyrazole-3-carbonyl chloride from Part 1 in 20 mL of anhydrous DCM. Slowly add this solution to the stirred amine solution at 0°C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[6]

Expected Product Characterization:

  • Appearance: White to off-white solid.

  • ¹H NMR: Expect characteristic signals for the pyrazole ring protons, the methyl group on the pyrazole ring, and the aromatic protons of the biphenyl moiety, as well as a broad singlet for the amide N-H.[7]

  • ¹³C NMR: Expect signals corresponding to the carbons of the pyrazole and biphenyl rings, the methyl group, and the amide carbonyl.[7]

  • IR Spectroscopy: A strong absorption band for the amide C=O stretching vibration (typically around 1650-1680 cm⁻¹) and a band for the N-H stretching vibration (around 3200-3400 cm⁻¹).[8]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of Pyrametazole (C₁₇H₁₅N₃O).

Structure-Activity Relationship Insights

The fungicidal efficacy of pyrazole carboxamides is highly dependent on the nature of the substituents on both the pyrazole ring and the carboxamide nitrogen.[9][10] For the aniline moiety, substitution patterns that create a "twisted" conformation between the two aromatic rings of the biphenyl group, or the introduction of specific lipophilic groups, can significantly enhance binding to the SDH enzyme and, consequently, the fungicidal activity.[5] The methyl group at the 4-position of the pyrazole ring also plays a role in the overall activity profile of the molecule.[9] Researchers can utilize the synthetic protocol described herein as a platform to generate a library of analogs by varying the amine component to explore these structure-activity relationships further.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (1984). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1), 45-50.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society.
  • Sun, J., & Zhou, Y. (2015).
  • 4-Methylpyrazole synthesis. ChemicalBook.
  • General structures of commercial SDHI fungicides and some representatives.
  • Kumar, K. A., & Kumar, M. S. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide deriv
  • Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxyl
  • Technical Support Center: Synthesis of 1-H-Pyrazole-3-Carboxamide Deriv
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 141573-96-8. Benchchem.
  • H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Discovery of N-Methoxy-(biphenyl-ethyl)
  • Discovery of N -Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives.
  • SDHI Fungicides for Turfgrass Diseases.
  • Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl)-4-chlorobenzenes. Oriental Journal of Chemistry.
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines.
  • Process for the preparation of ultrapure 4-methylprazole.
  • Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA.
  • Process for preparation of pyrazole carboxylic acid amide.
  • Fungicide Activity Group Table. CropLife Australia.
  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjug
  • SDHI Fungicides. FRAC.info.
  • Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations.

Sources

Application Notes & Protocols: Leveraging 4-Methylpyrazole-3-carboxylic Acid as a Versatile Precursor for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to engage in various binding interactions make it an ideal starting point for inhibitor design. This guide focuses on 4-Methylpyrazole-3-carboxylic acid , a highly versatile building block for synthesizing diverse libraries of enzyme inhibitors. We will explore the rationale behind its selection, provide detailed synthetic protocols for its derivatization, outline methodologies for enzyme inhibition assays, and discuss the interpretation of structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit this precursor for the discovery of novel therapeutics targeting a range of enzyme classes, including kinases, metalloproteases, and oxidoreductases.[3][4][5]

The Rationale: Why Choose the this compound Scaffold?

The strategic advantage of using this compound stems from a combination of its inherent structural features and its synthetic tractability.

  • Synthetic Versatility : The carboxylic acid at the 3-position is the cornerstone of the molecule's utility. It serves as a robust chemical handle for a wide array of transformations, most notably amide bond formation.[6] This allows for the straightforward introduction of diverse chemical functionalities, enabling rapid exploration of the chemical space around the pyrazole core to optimize interactions with a target enzyme.[7]

  • Key Bio-Interactions : The pyrazole core itself is more than just a scaffold; it's an active participant in molecular recognition. The two nitrogen atoms can act as hydrogen bond donors and acceptors, while the ring system can engage in π-π stacking with aromatic residues in an enzyme's active site.[2] The strategic placement of the carboxylic acid is often crucial; in many inhibitors, this group is responsible for a critical hydrogen bond or chelating a metal ion in the active site. Shifting the carboxylic acid from one position to another can lead to a dramatic loss of activity, underscoring its importance in anchoring the inhibitor.[8]

  • Structural and Physicochemical Properties : The pyrazole ring is often used as a bioisostere for a phenyl ring, offering similar spatial arrangement while improving physicochemical properties such as solubility and metabolic stability.[2] The methyl group at the 4-position can provide a beneficial hydrophobic interaction, fitting into specific pockets within the enzyme to enhance binding affinity and selectivity.

The logical relationship for leveraging this precursor in inhibitor design is illustrated below.

G cluster_0 Precursor Properties cluster_1 Synthetic Strategy cluster_2 Screening & Optimization Precursor 4-Methylpyrazole- 3-carboxylic Acid Features Key Structural Features: - Carboxylic Acid Handle - Pyrazole Core (H-bonding) - Methyl Group (Hydrophobics) Precursor->Features Possesses Synthesis Amide Coupling & Other Derivatizations Features->Synthesis Enables Library Diverse Inhibitor Library Synthesis->Library Generates Screening Enzyme Inhibition Assays (e.g., Kinase, Protease) Library->Screening Is subjected to SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Informs Lead Optimized Lead Compound SAR->Lead Leads to

Caption: Workflow from precursor to lead compound.

Synthetic Protocols: From Precursor to Potent Inhibitor

The conversion of this compound into a final inhibitor candidate typically involves a multi-step synthesis. The most common and critical step is the formation of an amide bond.

Protocol 1: General Synthesis of Pyrazole-3-Carboxamides

This protocol details the standard procedure for coupling the carboxylic acid precursor with a primary or secondary amine using a peptide coupling agent.

Causality Behind Choices:

  • Coupling Agents (EDC, HATU): Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used. For more challenging couplings (e.g., with sterically hindered amines or electron-poor anilines), more potent uronium-based reagents like HATU are employed to ensure high conversion rates and minimize side reactions like racemization.

  • Solvent (DMF/DCM): Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) are chosen for their ability to dissolve a wide range of organic reactants and their inertness under the reaction conditions.

  • Base (DIPEA): A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt often present in amine starting materials and to facilitate the coupling reaction without competing as a nucleophile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1 M concentration).

  • Activation: Add the coupling agent (e.g., EDC, 1.2 eq) and an activator like HOBt (1-Hydroxybenzotriazole, 1.2 eq). Stir the mixture at room temperature for 20-30 minutes. This forms the activated ester intermediate.

  • Amine Addition: In a separate vial, dissolve the desired amine (1.1 eq) and DIPEA (2.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with a larger volume of an organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and HOBt), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a gradient of Ethyl Acetate in Hexanes, to yield the pure pyrazole-3-carboxamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]

Protocol 2: Specific Synthesis of a Kinase Inhibitor Precursor

This protocol is adapted from methodologies used to create precursors for potent kinase inhibitors, such as those targeting FLT3 and CDKs.[7] It involves the coupling of a nitrated pyrazole carboxylic acid, followed by reduction.

G start 4-Nitro-1H-pyrazole- 3-carboxylic Acid step1 Amide Coupling (EDC, HOBt, Amine) start->step1 intermediate N-Aryl-4-nitro-1H-pyrazole- 3-carboxamide step1->intermediate step2 Nitro Reduction (Pd/C, H2 or SnCl2) intermediate->step2 product 4-Amino-N-aryl-1H-pyrazole- 3-carboxamide (Key Intermediate) step2->product

Caption: Synthetic workflow for a key kinase inhibitor intermediate.

Step-by-Step Methodology:

  • Amide Formation: Following Protocol 1 , couple 4-Nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) with the desired aniline or benzylamine derivative (1.1 eq) to form the corresponding N-aryl-4-nitropyrazole-3-carboxamide.

  • Nitro Group Reduction:

    • Dissolve the product from the previous step in Ethanol or Methanol.

    • Add Palladium on Carbon (10% Pd/C, ~0.1 eq by weight).

    • Place the reaction vessel under an atmosphere of Hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

    • The resulting 4-amino-N-aryl-1H-pyrazole-3-carboxamide is a key intermediate ready for further elaboration, such as coupling with heterocyclic halides to form the final kinase inhibitor.[7]

Application in Enzyme Inhibition Assays

Once a library of inhibitors is synthesized, their biological activity must be quantified. An in vitro enzyme inhibition assay is the primary method for determining a compound's potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Representative Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibition of a protein kinase like CDK2 or FLT3.

Principle of the Assay: The assay measures the amount of ATP remaining in solution after the kinase reaction. Active kinases consume ATP to phosphorylate their substrate. Potent inhibitors prevent this consumption, leaving more ATP in the well. A luciferase-based reagent is then added, which produces a luminescent signal directly proportional to the ATP concentration. Therefore, a high signal corresponds to high inhibition.

G cluster_0 Reaction Setup cluster_1 Reaction & Detection cluster_2 Data Analysis A 1. Dispense Inhibitor (Serial Dilutions) B 2. Add Kinase + Substrate A->B C 3. Equilibrate B->C D 4. Initiate with ATP C->D E 5. Incubate (e.g., 60 min) D->E F 6. Add Detection Reagent (e.g., Kinase-Glo®) E->F G 7. Measure Luminescence F->G H 8. Plot % Inhibition vs. [Inhibitor] G->H I 9. Calculate IC50 H->I

Sources

Application Notes and Protocols: A Comprehensive Guide to Screening Pyrazole Derivatives for Antifungal Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Derivatives in Antifungal Drug Discovery

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antifungal agents with improved efficacy and broader spectra of activity. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent antifungal properties.[1][2][3] Their structural versatility allows for the synthesis of diverse analogues, offering a rich scaffold for the development of new therapeutic agents.[3][4]

This guide provides a detailed, field-proven protocol for the systematic screening of pyrazole derivatives to identify and characterize their antifungal activity. The methodologies outlined herein are based on internationally recognized standards, ensuring the generation of reliable and reproducible data critical for advancing promising lead compounds through the drug development pipeline.

Core Principles of Antifungal Screening: A Self-Validating System

The successful screening of novel compounds requires a robust and well-controlled experimental design. The protocols detailed below are structured to be self-validating, incorporating essential controls and standardized procedures to ensure the integrity of the results. The primary objectives of this screening protocol are:

  • Determination of Antifungal Potency: To quantify the minimum concentration of a pyrazole derivative required to inhibit fungal growth.

  • Assessment of Antifungal Spectrum: To evaluate the activity of the derivatives against a panel of clinically relevant fungal pathogens.

  • Preliminary Safety Evaluation: To assess the potential cytotoxicity of the compounds against mammalian cells.

The workflow for this screening process is depicted in the diagram below, illustrating the logical progression from initial screening to more detailed characterization.

Antifungal_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency and Spectrum Determination cluster_2 Phase 3: Preliminary Safety Assessment cluster_3 Phase 4: Data Analysis & Lead Selection A Preparation of Pyrazole Derivatives Stock Solutions C Broth Microdilution Assay (Primary Screen @ Fixed Concentration) A->C B Inoculum Preparation of Fungal Strains B->C D Broth Microdilution Assay (Serial Dilutions for MIC Determination) C->D Active Compounds E Agar Disk Diffusion Assay (Qualitative Confirmation) C->E Active Compounds F Cytotoxicity Assay (e.g., MTT Assay on Mammalian Cell Lines) D->F Potent Compounds G Data Analysis and Interpretation (MIC, IC50) D->G E->G F->G H Selection of Lead Compounds G->H

Figure 1: A comprehensive workflow for the antifungal screening of pyrazole derivatives.

Methodologies for In Vitro Antifungal Susceptibility Testing

Two primary methods are recommended for the initial in vitro screening of pyrazole derivatives: the broth microdilution method and the agar disk diffusion method. These methods are widely accepted and standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7]

I. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[5][8][9] This method is highly reproducible and suitable for high-throughput screening.[8][9]

Rationale for Experimental Choices:

  • Medium: RPMI-1640 medium buffered with MOPS is the standard medium recommended by CLSI for antifungal susceptibility testing of yeasts.[5] This medium provides consistent results.

  • Inoculum Density: A standardized inoculum is crucial for reproducibility. The final concentration of fungal cells is adjusted to a specific range to ensure that the test is not overwhelmed by an excessive number of organisms.

  • Controls: The inclusion of a positive control (a known antifungal agent), a negative control (no compound), and a sterility control (no inoculum) is essential for validating the assay.

Detailed Protocol:

  • Preparation of Pyrazole Derivatives:

    • Dissolve the pyrazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the test medium to achieve the desired starting concentration for the assay.

  • Fungal Inoculum Preparation:

    • Culture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature for 24-48 hours.

    • Harvest the fungal cells and suspend them in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the cell suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.[5]

    • Further dilute the adjusted inoculum in the test medium to achieve the final desired concentration in the microplate wells (e.g., 0.5-2.5 x 10^3 cells/mL).[10]

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivatives in the test medium.

    • Add the prepared fungal inoculum to each well containing the test compound.

    • Include the following controls on each plate:

      • Positive Control: A known antifungal agent (e.g., fluconazole, amphotericin B) at a range of concentrations.

      • Negative Control (Growth Control): Fungal inoculum in the test medium without any compound.

      • Sterility Control: Test medium only, without inoculum.

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth (turbidity).

    • The MIC is the lowest concentration of the pyrazole derivative at which there is no visible growth.

    • For a more quantitative assessment, a colorimetric indicator such as resazurin can be used, where a color change indicates cell viability.[11]

II. Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a visual indication of the antifungal activity of a compound.[12][13][14] It is a simpler and less expensive method compared to broth microdilution, making it suitable for initial screening.[15]

Rationale for Experimental Choices:

  • Agar Medium: Mueller-Hinton agar supplemented with glucose and methylene blue is recommended for disk diffusion testing of yeasts to support fungal growth and enhance zone definition.[5]

  • Inoculum Application: A standardized inoculum is spread evenly over the agar surface to ensure a uniform lawn of fungal growth.

  • Zone of Inhibition: The presence of a clear zone around the disk indicates that the compound has inhibited fungal growth. The diameter of this zone is proportional to the susceptibility of the fungus to the compound.

Detailed Protocol:

  • Preparation of Agar Plates and Inoculum:

    • Prepare Mueller-Hinton agar plates as per the manufacturer's instructions, supplemented with 2% glucose and 0.5 µg/mL methylene blue.[5]

    • Prepare the fungal inoculum as described for the broth microdilution assay and adjust it to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.

  • Disk Application:

    • Impregnate sterile paper disks with a known concentration of the pyrazole derivative solution.

    • Place the impregnated disks onto the surface of the inoculated agar plates.

    • Include a positive control disk (e.g., fluconazole) and a negative control disk (solvent only).

  • Incubation and Measurement:

    • Incubate the plates at the appropriate temperature for 24-48 hours.

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no fungal growth is observed) in millimeters.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Various Fungal Strains

Fungal StrainPyrazole Derivative 1 MIC (µg/mL)Pyrazole Derivative 2 MIC (µg/mL)Positive Control MIC (µg/mL) [e.g., Fluconazole]
Candida albicans ATCC 900281642
Candida glabrata ATCC 9003032816
Aspergillus fumigatus ATCC 204305>64168
Cryptococcus neoformans ATCC 52817821
Trichophyton rubrum ATCC 28188410.5

Table 2: Zone of Inhibition Diameters for Pyrazole Derivatives

Fungal StrainPyrazole Derivative 1 Zone Diameter (mm)Pyrazole Derivative 2 Zone Diameter (mm)Positive Control Zone Diameter (mm) [e.g., Fluconazole]
Candida albicans ATCC 90028121822
Candida glabrata ATCC 90030101514
Aspergillus fumigatus ATCC 20430501216
Cryptococcus neoformans ATCC 52817152025
Trichophyton rubrum ATCC 28188182428

Preliminary Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of promising antifungal compounds to mammalian cells to ensure their selectivity.[16][17] The MTT assay is a commonly used colorimetric assay to assess cell viability.[17][18]

Detailed Protocol:

  • Cell Culture:

    • Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in the appropriate medium supplemented with fetal bovine serum.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 24 or 48 hours).

    • Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (vehicle only).

  • MTT Assay:

    • After treatment, add MTT solution to each well and incubate for a few hours.

    • Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the pyrazole derivative.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Cytotoxicity_Assay_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture Mammalian Cell Line B Seed Cells in 96-well Plate A->B C Treat Cells with Pyrazole Derivatives (Serial Dilutions) B->C D Add MTT Solution C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Determine IC50 Value G->H

Figure 2: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial screening and characterization of the antifungal activity of pyrazole derivatives. By adhering to these standardized methodologies, researchers can generate high-quality, reproducible data that will facilitate the identification of promising lead compounds. Further investigation into the mechanism of action of the most potent and selective pyrazole derivatives will be crucial for their optimization and development as novel antifungal therapeutics.[19][20]

References

  • National Center for Biotechnology Information. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
  • JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. [Link]
  • Pierce, C. M., & Ostrosky-Zeichner, L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
  • MDPI. (2020).
  • National Center for Biotechnology Information. (2016).
  • National Center for Biotechnology Information. (2016).
  • Clinical and Laboratory Standards Institute. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
  • PubMed. (2007). Colorimetric broth microdilution method for the antifungal screening of plant extracts against yeasts. [Link]
  • American Society for Microbiology. (2016).
  • PubMed. (2024).
  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
  • PubMed Central. (2022).
  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
  • Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. Fungi (AFST). [Link]
  • YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
  • EUCAST. EUCAST Antifungal Resistance Testing. [Link]
  • National Center for Biotechnology Information. (2021). A Practical Guide to Antifungal Susceptibility Testing. [Link]
  • American Society for Microbiology. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. [Link]
  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. [Link]
  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
  • Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. [Link]
  • ConnectSci. A disc test of antifungal susceptibility. [Link]
  • PubMed. (2010). EUCAST breakpoints for antifungals. [Link]
  • National Center for Biotechnology Information. (2022).
  • Bangladesh Journal of Pharmacology. (2008).
  • National Center for Biotechnology Information. (2022).
  • National Center for Biotechnology Information. (2025).
  • EUCAST. (2010). EUCAST breakpoints for antifungals. [Link]
  • Oxford Academic. (2007). Current status of antifungal susceptibility testing methods. [Link]
  • Journal of Clinical and Diagnostic Research. (2020). Antifungal Susceptibility Testing using Agar Based Disc Diffusion Method of Dermatophytic Isolates in a Tertiary Teaching Institute. [Link]
  • European Committee on Antimicrobial Susceptibility Testing. Clinical breakpoint table. [Link]
  • ResearchGate. (2025). In vitro antifungal susceptibility testing. [Link]
  • ACS Publications. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp.. [Link]
  • National Center for Biotechnology Information. (2015).
  • Connect Journals. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
  • ResearchGate. (2019).
  • ResearchGate. (2025). Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. [Link]
  • PubMed. (2015).
  • Clinical Lab Products. (2013).
  • ResearchGate. (2019).

Sources

Application Notes & Protocols: 4-Methylpyrazole-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 4-Methylpyrazole-3-carboxylic acid, a readily accessible derivative, serves as a versatile building block for the synthesis of targeted therapeutic agents.[3][4] Its unique structural features—a carboxylic acid handle for derivatization and a methylated pyrazole core—allow for systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis of its application in developing enzyme inhibitors and activators, focusing on lactate dehydrogenase (LDH) for oncology and glucokinase (GK) for diabetes. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to leverage this scaffold in drug discovery programs.

Introduction: The Pyrazole Scaffold in Drug Discovery

The this compound scaffold is a foundational element for creating libraries of compounds aimed at various biological targets. The carboxylic acid group at the 3-position is an ideal anchor point for amide coupling, enabling the introduction of diverse chemical moieties to probe the binding pockets of target proteins.[5][6] The methyl group at the 4-position provides a subtle yet crucial structural constraint that can influence binding affinity and selectivity.

This guide will explore two primary applications where this scaffold has shown significant promise:

  • Inhibition of Lactate Dehydrogenase (LDH): A critical enzyme in the metabolic pathway of cancer cells.

  • Activation of Glucokinase (GK): A key regulator of glucose homeostasis, relevant to Type 2 Diabetes.

The following diagram illustrates a typical workflow for leveraging this scaffold in a drug discovery campaign.

Caption: General workflow for drug discovery using the this compound scaffold.

Application I: Lactate Dehydrogenase (LDH) Inhibition for Cancer Therapy

Scientific Background

Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect."[7] Lactate dehydrogenase A (LDHA), the enzyme responsible for converting pyruvate to lactate, is a key player in this process and is often overexpressed in tumors.[7][8] Inhibition of LDHA is a promising therapeutic strategy to disrupt cancer cell metabolism, leading to reduced proliferation and cell death.[7][9] The pyrazole scaffold has been successfully employed to develop potent LDHA inhibitors.[7][8][9]

Mechanism of Action

Pyrazole-based inhibitors derived from this compound are designed to be competitive inhibitors of LDHA. They typically occupy the binding site of the enzyme's natural substrate, pyruvate. The carboxylic acid-derived amide portion of the inhibitor can form key hydrogen bonds and other interactions within the active site, while the pyrazole core and its substituents provide the necessary structural framework for high-affinity binding.

LDH_Inhibition cluster_LDHA LDHA Active Site cluster_Inhibitor Inhibitor Action Pyruvate Pyruvate (Substrate) LDHA LDHA Enzyme Pyruvate->LDHA Binds to NADH NADH (Cofactor) NADH->LDHA Binds to Lactate Lactate LDHA->Lactate Produces Inhibitor Pyrazole-based Inhibitor Inhibitor->LDHA Competitively Binds & Blocks Substrate

Caption: Competitive inhibition of the LDHA enzyme by a pyrazole-based inhibitor.

Protocol: Synthesis of a Pyrazole-Amide Inhibitor Library

This protocol describes the parallel synthesis of an amide library from this compound for initial screening.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

    • Prepare 0.2 M solutions of each amine from your library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup (per well):

    • To each well of the 96-well reaction block, add 100 µL (20 µmol) of the this compound solution.

    • Add 100 µL (20 µmol) of the HATU solution to each well.

    • Add 100 µL (40 µmol) of the DIPEA solution to each well. This is the activation mix.

    • Allow the activation mix to stir at room temperature for 15 minutes.

  • Amine Addition:

    • Using a multichannel pipette or liquid handling robot, add 100 µL (20 µmol) of each unique amine solution to a corresponding well in the reaction block.

  • Reaction and Workup:

    • Seal the reaction block and allow it to shake at room temperature for 12-16 hours.

    • After the reaction is complete, quench by adding 200 µL of water to each well.

    • The crude products can be purified by preparative HPLC-MS or used directly for primary screening if purity is deemed sufficient.

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction. DMF is an excellent polar aprotic solvent for this type of chemistry.

Protocol: LDHA Enzymatic Inhibition Assay (Colorimetric)

This protocol is designed to screen the synthesized library for LDHA inhibitory activity in a 96-well plate format. The assay measures the decrease in NADH, which is monitored by the change in absorbance at 340 nm.[10]

Materials:

  • Human recombinant LDHA enzyme

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4[11]

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form)[11]

  • Sodium Pyruvate[11]

  • Synthesized inhibitor library (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., a known LDHA inhibitor)

  • UV-transparent 96-well plates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X LDHA enzyme solution (e.g., 10 nM) in cold Assay Buffer.

    • Prepare a 2X substrate/cofactor mix containing NADH (e.g., 300 µM) and Sodium Pyruvate (e.g., 2 mM) in Assay Buffer.

  • Assay Plate Setup:

    • Add 2 µL of each test compound (typically at a starting concentration of 10 mM in DMSO) to the appropriate wells. For controls, add 2 µL of DMSO (negative control) or 2 µL of the positive control inhibitor.

    • Add 98 µL of the 2X LDHA enzyme solution to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Initiate Reaction:

    • Add 100 µL of the 2X substrate/cofactor mix to all wells to start the reaction. The final volume will be 200 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic mode).[10]

  • Data Analysis:

    • Calculate the rate of reaction (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound using the formula: % Inhibition = (1 - (V_o_inhibitor / V_o_DMSO)) * 100

    • Hits are typically defined as compounds showing >50% inhibition at the screening concentration. These hits can then be re-tested in dose-response format to determine their IC50 values.

Application II: Glucokinase (GK) Activation for Diabetes Treatment

Scientific Background

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose-stimulated insulin secretion and hepatic glucose uptake.[12] Small molecule glucokinase activators (GKAs) that allosterically activate the enzyme have been investigated as a therapeutic strategy for Type 2 Diabetes.[12][13] The pyrazole scaffold has been incorporated into several classes of GKAs.

Mechanism of Action

GKAs do not bind to the active site but to an allosteric site on the enzyme. This binding event stabilizes a conformation of GK that has a higher affinity for glucose, effectively lowering the S0.5 (the substrate concentration at half-maximal velocity) for glucose and increasing the Vmax of the enzyme. This leads to enhanced glucose metabolism at lower glucose concentrations.

GK_Activation cluster_GK Glucokinase Enzyme cluster_Activator Activator Action GK_Inactive GK (Inactive Conformation) GK_Active GK (Active Conformation) GK_Inactive->GK_Active Conformational Shift G6P Glucose-6-Phosphate GK_Active->G6P Catalyzes Phosphorylation GKA Pyrazole-based GKA GKA->GK_Inactive Binds to Allosteric Site GKA->GK_Active Stabilizes Active Form Glucose Glucose Glucose->GK_Active Binds with Higher Affinity

Caption: Allosteric activation of Glucokinase (GK) by a pyrazole-based GKA.

Protocol: Glucokinase Activation Assay (Fluorometric)

This protocol measures GK activity by coupling the production of glucose-6-phosphate (G6P) to a second enzymatic reaction that generates a fluorescent product.[14]

Materials:

  • Human recombinant Glucokinase (GK) enzyme

  • Assay Buffer: 25 mM HEPES, pH 7.1, 1 mM DTT[15]

  • Glucose

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂

  • G6P Dehydrogenase (G6PDH)

  • NADP⁺ (Nicotinamide adenine dinucleotide phosphate)

  • Resazurin

  • Diaphorase

  • Synthesized activator library (dissolved in DMSO)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader (Ex/Em = 535/587 nm)[14]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X GK enzyme solution in cold Assay Buffer.

    • Prepare a 10X solution of your test compounds in Assay Buffer containing DMSO (final DMSO concentration should be ≤1%).

    • Prepare a 10X solution of Glucose (e.g., 50 mM) in Assay Buffer.

    • Prepare a 2.5X reaction mix containing ATP (e.g., 5 mM), MgCl₂ (e.g., 5 mM), NADP⁺ (e.g., 250 µM), Resazurin (e.g., 50 µM), G6PDH (e.g., 5 U/mL), and Diaphorase (e.g., 5 U/mL) in Assay Buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 10X test compound solution to the appropriate wells. Add 10 µL of Assay Buffer with DMSO for controls.

    • Add 40 µL of the 2X GK enzyme solution to all wells.

    • Add 10 µL of the 10X Glucose solution to all wells.

    • Incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 40 µL of the 2.5X reaction mix to all wells to start the reaction. The final volume will be 100 µL.

  • Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Calculate the fold activation for each compound using the formula: Fold Activation = (Rate_compound / Rate_DMSO)

    • Compounds showing significant activation (e.g., >1.5-fold) are considered hits and are further characterized to determine their EC50 (effective concentration for 50% maximal activation) and effect on S0.5 for glucose.

Data Summary: Representative Pyrazole Derivatives

The following table summarizes hypothetical but representative data for compounds derived from the this compound scaffold, illustrating the type of data generated in the assays described above.

Compound IDTargetAssay TypeIC50 / EC50 (nM)Max Effect (%)Notes
PZ-LDH-001 LDHAInhibition85098%Initial hit from primary screen.
PZ-LDH-015 LDHAInhibition45100%Optimized lead, improved potency.
PZ-GK-001 GKActivation12002.5-foldInitial hit, moderate activator.
PZ-GK-027 GKActivation954.8-foldOptimized lead, potent activator.

Conclusion

This compound is a high-value scaffold for medicinal chemists. Its synthetic tractability allows for the rapid generation of diverse compound libraries. As demonstrated, derivatives of this core structure can be effectively optimized to yield potent and selective modulators of important therapeutic targets like LDHA and GK. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to exploit this privileged structure in their own drug discovery endeavors.

References

[16] Unknown. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [14] Unknown. Glucokinase Activity Assay Kit (Fluorometric) (#BN01129). Retrieved from [17] Unknown. Pyrazole-Based Acid Ceramidase Inhibitors: Design, Synthesis, and Structure–Activity Relationships | Request PDF. ResearchGate. Retrieved from [18] Unknown. Structure–activity relationship summary of tested compounds. ResearchGate. Retrieved from Unknown. (2021, September 30). ab273303 Glucokinase Activity Assay Kit (Fluorometric). Abcam. Retrieved from Unknown. (1995, October 31). Enzymatic Assay of GLUCOKINASE (EC 2.7.1.2) PRINCIPLE: Я-D(+)Glucose + ATP. Sigma-Aldrich. Retrieved from [10] Unknown. Lactate Dehydrogenase (LDH) Enzymatic Assay Kit Manual. Retrieved from Unknown. Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Retrieved from [15] Unknown. (2008, April 10). US20080085528A1 - Glucokinase activity assays for measuring kinetic and activation parameters. Google Patents. Retrieved from [19] Unknown. Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation | Request PDF. ResearchGate. Retrieved from Unknown. Lactate Dehydrogenase A Inhibitor Screening Assay Kit (Colorimetric). Novus Biologicals. Retrieved from [20] Unknown. ELISA Kit for Glucokinase (GCK). Cloud-Clone. Retrieved from [21] Unknown. Illustration of Structure Activity Relationship (SAR) summary: colour. ResearchGate. Retrieved from [11] Unknown. Enzymatic Assay of L-Lactic Dehydrogenase (EC 1.1.1.27). Sigma-Aldrich. Retrieved from [22] Unknown. LDH assay kit guide: Principles and applications. Abcam. Retrieved from [3] Unknown. This compound | C5H6N2O2 | CID 5324580. PubChem. Retrieved from [7] Unknown. (2020, October 8). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. NIH. Retrieved from [1] Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [9] Unknown. (2020, October 8). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. PubMed. Retrieved from [8] Unknown. Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). NIH. Retrieved from [12] Unknown. (2023). New-Generation Glucokinase Activators: Potential Game-Changers in Type 2 Diabetes Treatment. MDPI. Retrieved from [4] Unknown. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. OUCI. Retrieved from [23] Rai, G., et al. (2020, October 8). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Johns Hopkins University. Retrieved from [5] Unknown. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [13] Unknown. (2023). Insights to the emerging potential of glucokinase activators as antidiabetic agent. NIH. Retrieved from [24] Unknown. (2025, August 6). Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid | Request PDF. ResearchGate. Retrieved from [6] Unknown. (2008, December). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. Retrieved from [25] Rai, G., et al. (2020, October 8). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - Fingerprint. Johns Hopkins University. Retrieved from [2] Unknown. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. Retrieved from [26] Unknown. 4-Amino-1-methylpyrazole-3-carboxylic acid. MySkinRecipes. Retrieved from [27] Unknown. (2021, June 29). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents. Retrieved from

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 4-Methylpyrazol-3-carbonsäure für Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

An: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung Von: Leitender Anwendungswissenschaftler Datum: 10. Januar 2026 Betreff: Strategien zur Derivatisierung von 4-Methylpyrazol-3-carbonsäure zur Erschließung neuer biologischer Aktivitäten

Zusammenfassung für die Geschäftsleitung

Das Pyrazol-Grundgerüst ist ein Eckpfeiler in der medizinischen Chemie und findet sich in einer Vielzahl von von der FDA zugelassenen Medikamenten und klinischen Kandidaten wieder. Insbesondere die 4-Methylpyrazol-3-carbonsäure stellt ein vielseitiges Ausgangsmaterial dar, dessen Carbonsäuregruppe als reaktiver Ankerpunkt für die Synthese von Ester- und Amid-Bibliotheken dient. Diese Derivatisierungen sind nicht nur entscheidend für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR), sondern auch für die Modulation pharmakokinetischer Eigenschaften wie Löslichkeit, Zellpermeabilität und metabolische Stabilität. Dieser Leitfaden bietet detaillierte Protokolle und die wissenschaftliche Begründung für die Umwandlung von 4-Methylpyrazol-3-carbonsäure in Derivate, die für den Einsatz in einer Reihe von Bioassays geeignet sind, von zellbasierten Proliferationsstudien bis hin zu enzymatischen Inhibitionsassays.

Einleitung: Die strategische Bedeutung von Pyrazol-Derivaten

Pyrazol-Derivate weisen ein bemerkenswert breites Spektrum an biologischen Aktivitäten auf, darunter krebshemmende, entzündungshemmende, antimikrobielle und antivirale Eigenschaften.[1][2][3][4][5] Die Fähigkeit, die Carbonsäuregruppe an Position 3 des 4-Methylpyrazol-Rings zu modifizieren, ermöglicht es Forschern, systematisch zu untersuchen, wie Änderungen in Größe, Polarität und Wasserstoffbrückenbindungsfähigkeit die Interaktion mit biologischen Zielmolekülen beeinflussen.

Die beiden primären Derivatisierungswege, die hier behandelt werden, sind:

  • Amidierung: Die Bildung einer Amidbindung ist eine der am häufigsten durchgeführten Reaktionen in der Wirkstoffforschung.[1] Pyrazol-3-carboxamide wurden als potente Inhibitoren von Kinasen (z. B. FLT3, CDK2/4), Cyclooxygenasen (COX) und Succinatdehydrogenase (SDH) identifiziert und zeigen Wirksamkeit in der Krebs- und Pilzbekämpfung.[6][7][8][9]

  • Veresterung: Die Umwandlung der Carbonsäure in einen Ester kann die Lipophilie eines Moleküls drastisch verändern und seine Fähigkeit, Zellmembranen zu durchdringen, verbessern. Ester fungieren oft als Prodrugs, die in vivo durch Esterasen gespalten werden, um die aktive Carbonsäure freizusetzen, was die Bioverfügbarkeit verbessern kann.[1][10] Kürzlich wurden Pyrazolcarbonsäure-Borneolester als neuroprotektive Mittel mit schneller und effizienter Gehirnpenetration entwickelt.[11]

Dieser Leitfaden bietet robuste, praxiserprobte Protokolle zur Erstellung dieser wichtigen Derivatklassen, die für Screening und Optimierung von Leitstrukturen unerlässlich sind.

Chemische Derivatisierungs-Workflows

Die erfolgreiche Derivatisierung hängt von der richtigen Wahl der Reagenzien und Bedingungen ab, um eine hohe Ausbeute zu gewährleisten und Nebenreaktionen zu minimieren. Nachfolgend sind die allgemeinen Arbeitsabläufe für die Amidierung und Veresterung dargestellt.

Amidation_Workflow cluster_activation Schritt 1: Aktivierung der Carbonsäure cluster_coupling Schritt 2: Amin-Kopplung cluster_workup Schritt 3: Aufarbeitung & Reinigung start 4-Methylpyrazol- 3-carbonsäure reagents + Kupplungsreagenz (z.B. HATU, EDC/HOBt) start->reagents intermediate Hochreaktives Intermediat (z.B. O-Acylisoharnstoff, Aktivester) reagents->intermediate in aprotischem Lösungsmittel (DMF, DCM) amin Primäres oder sekundäres Amin (R1-NH-R2) intermediate->amin Nukleophiler Angriff product 4-Methylpyrazol- 3-carboxamid-Derivat amin->product purification Wässrige Aufarbeitung & Säulenchromatographie product->purification

Abbildung 1: Allgemeiner Workflow für die Amid-Synthese.

Esterification_Workflow cluster_reaction Schritt 1: Fischer-Veresterung cluster_workup Schritt 2: Aufarbeitung & Reinigung start 4-Methylpyrazol- 3-carbonsäure alcohol + Alkohol (R-OH) (oft als Lösungsmittel) start->alcohol catalyst + Starke Säure (z.B. H₂SO₄, HCl) alcohol->catalyst product 4-Methylpyrazol- 3-carbonsäureester-Derivat catalyst->product Erhitzen unter Rückfluss workup Neutralisation, Extraktion & Säulenchromatographie product->workup

Abbildung 2: Allgemeiner Workflow für die Fischer-Veresterung.

Detaillierte experimentelle Protokolle

Die folgenden Protokolle sind als robuste Ausgangspunkte konzipiert. Forscher sollten die Reaktionen mittels Dünnschichtchromatographie (DC) überwachen und die Aufreinigungsbedingungen je nach den spezifischen physikalisch-chemischen Eigenschaften des Produkts anpassen.

Protokoll 3.1: Amid-Synthese mittels HATU-Kopplung

Begründung: HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist ein hocheffizientes Kupplungsreagenz, das schnelle Reaktionszeiten bietet und die Racemisierung minimiert, was besonders bei sterisch gehinderten Substraten von Vorteil ist.[12]

Materialien:

  • 4-Methylpyrazol-3-carbonsäure

  • Gewünschtes primäres oder sekundäres Amin (1,1 Äquivalente)

  • HATU (1,1 Äquivalente)

  • N,N-Diisopropylethylamin (DIPEA) (2,5 Äquivalente)

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Diethylether oder Ethylacetat

  • Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung

  • Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Silicagel für die Säulenchromatographie

Vorgehensweise:

  • Reaktionsaufbau: Lösen Sie 4-Methylpyrazol-3-carbonsäure (1,0 Äquivalent) in wasserfreiem DMF in einem trockenen, mit Inertgas (Stickstoff oder Argon) gespülten Rundkolben.

  • Reagenzzugabe: Geben Sie das Amin (1,1 Äq.), HATU (1,1 Äq.) und DIPEA (2,5 Äq.) nacheinander bei Raumtemperatur zu.

    • Einblick des Experten: Die Base DIPEA ist entscheidend, um die Carbonsäure zu deprotonieren und das bei der Reaktion freigesetzte Proton zu neutralisieren. Ein Überschuss gewährleistet, dass die Reaktion bis zum Abschluss läuft.

  • Reaktionsüberwachung: Rühren Sie die Mischung bei Raumtemperatur. Überwachen Sie den Fortschritt der Reaktion alle 30-60 Minuten mittels DC, bis das Ausgangsmaterial vollständig verbraucht ist (typischerweise 2-6 Stunden).

  • Aufarbeitung: a. Verdünnen Sie die Reaktionsmischung mit Ethylacetat. b. Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung (2x), Wasser (1x) und Sole (1x).

    • Vertrauenswürdigkeit: Die NaHCO₃-Wäsche ist entscheidend, um nicht umgesetzte Carbonsäure und saure Nebenprodukte zu entfernen. c. Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Reinigung: Reinigen Sie den Rohrückstand mittels Flash-Säulenchromatographie auf Silicagel unter Verwendung eines geeigneten Eluentengemisches (z. B. Hexan/Ethylacetat oder Dichlormethan/Methanol), um das reine Amid-Produkt zu erhalten.

  • Charakterisierung: Bestätigen Sie die Identität und Reinheit des Produkts mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie (MS).

Protokoll 3.2: Amid-Synthese mittels EDC/HOBt-Kopplung

Begründung: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-hydrochlorid) ist ein wasserlösliches Carbodiimid, dessen Harnstoff-Nebenprodukt leicht durch wässrige Extraktion entfernt werden kann, was die Aufreinigung vereinfacht.[1] Die Zugabe von HOBt (Hydroxybenzotriazol) bildet einen aktiven Ester, der die Ausbeute erhöht und das Risiko der Racemisierung bei chiralen Substraten unterdrückt.[13]

Materialien:

  • 4-Methylpyrazol-3-carbonsäure

  • Gewünschtes Amin (1,1 Äquivalente)

  • EDC·HCl (1,2 Äquivalente)

  • HOBt (1,2 Äquivalente)

  • Triethylamin (TEA) oder DIPEA (2,5 Äquivalente)

  • Wasserfreies Dichlormethan (DCM) oder DMF

  • 1 M Salzsäure (HCl)

  • Gesättigte wässrige NaHCO₃-Lösung und Sole

Vorgehensweise:

  • Reaktionsaufbau: Lösen Sie 4-Methylpyrazol-3-carbonsäure (1,0 Äq.) und HOBt (1,2 Äq.) in wasserfreiem DCM oder DMF in einem trockenen Rundkolben bei 0 °C (Eisbad).

  • Aktivierung: Geben Sie EDC·HCl (1,2 Äq.) portionsweise hinzu und rühren Sie die Mischung 30 Minuten lang bei 0 °C, um den aktiven Ester zu bilden.

  • Kopplung: Geben Sie das Amin (1,1 Äq.) und die Base (TEA oder DIPEA, 2,5 Äq.) zu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie über Nacht oder bis die DC den vollständigen Umsatz anzeigt.

  • Aufarbeitung: a. Verdünnen Sie die Mischung mit DCM. b. Waschen Sie die organische Phase nacheinander mit 1 M HCl (1x), gesättigter NaHCO₃-Lösung (2x) und Sole (1x).

    • Vertrauenswürdigkeit: Die saure Wäsche entfernt überschüssige Base, während die basische Wäsche HOBt und nicht umgesetzte Säure entfernt. c. Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie.

  • Reinigung und Charakterisierung: Fahren Sie wie in Protokoll 3.1, Schritte 5 und 6, fort.

Protokoll 3.3: Ester-Synthese (Fischer-Veresterung)

Begründung: Dies ist eine klassische, säurekatalysierte Methode zur Bildung von Estern. Sie ist besonders effektiv bei der Verwendung einfacher Alkohole (z. B. Methanol, Ethanol), die gleichzeitig als Lösungsmittel dienen können, wodurch die Reaktion durch das Massenwirkungsgesetz in Richtung des Produkts verschoben wird.

Materialien:

  • 4-Methylpyrazol-3-carbonsäure

  • Gewünschter Alkohol (z. B. Methanol, Ethanol; als Lösungsmittel im großen Überschuss verwendet)

  • Konzentrierte Schwefelsäure (H₂SO₄) (katalytische Menge, z. B. 3-5 Tropfen)

  • Diethylether oder Ethylacetat

  • Gesättigte wässrige NaHCO₃-Lösung und Sole

Vorgehensweise:

  • Reaktionsaufbau: Suspendieren oder lösen Sie 4-Methylpyrazol-3-carbonsäure (1,0 Äq.) im gewünschten Alkohol in einem Rundkolben.

  • Katalysatorzugabe: Geben Sie vorsichtig eine katalytische Menge konzentrierter H₂SO₄ hinzu.

  • Reaktion: Erhitzen Sie die Mischung unter Rückfluss (die Temperatur hängt vom Siedepunkt des Alkohols ab), bis die DC den vollständigen Umsatz anzeigt (typischerweise 4-24 Stunden).

  • Aufarbeitung: a. Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie den größten Teil des Alkohols unter reduziertem Druck. b. Lösen Sie den Rückstand in Ethylacetat. c. Waschen Sie die organische Phase vorsichtig mit gesättigter NaHCO₃-Lösung, um die Säure zu neutralisieren (Vorsicht: CO₂-Entwicklung!), gefolgt von Wasser und Sole. d. Trocknen Sie die organische Schicht über wasserfreiem MgSO₄, filtrieren Sie und konzentrieren Sie sie.

  • Reinigung und Charakterisierung: Fahren Sie wie in Protokoll 3.1, Schritte 5 und 6, fort.

ParameterProtokoll 3.1 (HATU)Protokoll 3.2 (EDC/HOBt)Protokoll 3.3 (Fischer)
Derivat-Typ AmidAmidEster
Reagenzien HATU, DIPEAEDC·HCl, HOBt, TEA/DIPEAH₂SO₄ (kat.)
Lösungsmittel DMFDCM, DMFAlkohol (z.B. MeOH, EtOH)
Temperatur Raumtemperatur0 °C bis RaumtemperaturRückfluss
Reaktionszeit 2-6 Stunden12-24 Stunden4-24 Stunden
Vorteile Schnell, hohe Ausbeute, geringe RacemisierungKostengünstig, einfache AufarbeitungEinfach, atomökonomisch
Nachteile Teures ReagenzLängere ReaktionszeitenBenötigt Hitze, begrenzt auf einfache Alkohole
Erwartete Ausbeute Gut bis ausgezeichnetGutMäßig bis gut

Anwendungen in Bioassays und Wirkstoffforschung

Die Derivatisierung von 4-Methylpyrazol-3-carbonsäure öffnet die Tür zu einer Vielzahl von biologischen Untersuchungen. Die erzeugten Bibliotheken können gescreent werden, um Struktur-Wirkungs-Beziehungen aufzuklären und Leitstrukturen zu optimieren.

  • Krebsforschung: Pyrazol-Carboxamide sind dafür bekannt, die Aktivität verschiedener Kinasen zu hemmen, die bei der Krebsprogression eine Rolle spielen.[7][14] Synthetisierte Derivate können in in vitro Kinase-Assays (z. B. LanthaScreen™, HTRF®) oder in zellbasierten Assays zur Messung der Zellproliferation (z. B. MTT-, SRB-Assays) an Krebszelllinien wie HCT116 oder HepG2 getestet werden.[13] Einige Derivate interagieren auch direkt mit DNA und können in DNA-Bindungsstudien (z. B. UV-Vis-Titration, Viskositätsmessungen) untersucht werden.[13][15]

  • Entzündungshemmende Wirkstoffe: Viele Pyrazol-Derivate sind selektive Inhibitoren des COX-2-Enzyms.[9] Die synthetisierten Verbindungen können in zellfreien enzymatischen Assays auf ihre hemmende Aktivität gegenüber COX-1 und COX-2 getestet werden, um sowohl die Potenz als auch die Selektivität zu bestimmen.

  • Antimikrobielle Forschung: Die Pyrazol-Struktur ist in vielen antimikrobiellen Wirkstoffen enthalten.[16][17] Ester- und Amid-Derivate können auf ihre antibakterielle und antifungale Aktivität mittels Mikrodilutionsverfahren zur Bestimmung der minimalen Hemmkonzentration (MHK) gegen pathogene Stämme wie Staphylococcus aureus oder Candida albicans untersucht werden. Insbesondere Pyrazol-Carboxamide sind als Inhibitoren der Succinatdehydrogenase (SDH) bekannt, einem Schlüsselenzym im mitochondrialen Stoffwechsel von Pilzen.[8]

  • Pharmakokinetik und Prodrug-Strategien: Ester-Derivate werden häufig als Prodrugs entwickelt, um die orale Bioverfügbarkeit zu verbessern.[10] Diese Derivate können in Stabilitätsassays in Lebermikrosomen oder Plasma untersucht werden, um ihre Umwandlung in die aktive Carbonsäure zu bewerten. Ihre Permeabilität kann in Caco-2-Zell-Assays bewertet werden.

Fazit

4-Methylpyrazol-3-carbonsäure ist eine wertvolle Ausgangsverbindung für die medizinische Chemie. Die in diesem Leitfaden beschriebenen robusten Protokolle zur Synthese von Amiden und Estern bieten Forschern ein leistungsstarkes Instrumentarium zur Erstellung diverser chemischer Bibliotheken. Diese Derivate sind entscheidend für die Identifizierung und Optimierung neuer therapeutischer Wirkstoffe in einem breiten Spektrum von Krankheitsbereichen, von der Onkologie bis hin zu Infektionskrankheiten. Die systematische Anwendung dieser Methoden wird die Entdeckung neuer Leitstrukturen mit verbessertem Wirksamkeits- und Sicherheitsprofil beschleunigen.

Referenzen

  • Wen, L., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4436. Verfügbar unter: [Link]

  • Lu, W., et al. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 66(10), 968-976. Verfügbar unter: [Link]

  • Sharma, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6649. Verfügbar unter: [Link]

  • Bektas, H., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1269, 133827. Verfügbar unter: [Link]

  • Lu, W., et al. (2018). Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed, National Library of Medicine. Verfügbar unter: [Link]

  • Menpara, K. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(1), 586-593. Verfügbar unter: [Link]

  • Zhang, Y., et al. (2023). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. Journal of Agricultural and Food Chemistry, 71(5), 2378–2388. Verfügbar unter: [Link]

  • Li, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4991. Verfügbar unter: [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6245. Verfügbar unter: [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Verfügbar unter: [Link]

  • Ding, X. L., et al. (2009). Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters, 19(18), 5325-5328. Verfügbar unter: [Link]

  • Xu, L., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. Verfügbar unter: [Link]

  • Gao, Y., et al. (2018). Design, synthesis, antifungal activity and 3D-QSAR study of novel pyrazole carboxamide and niacinamide derivatives containing benzimidazole moiety. New Journal of Chemistry, 42(10), 7933-7941. Verfügbar unter: [Link]

  • Da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules, 26(22), 6742. Verfügbar unter: [Link]

  • Hu, L., et al. (2012). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 17(9), 10652-10666. Verfügbar unter: [Link]

  • Gomaa, H. A. M., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 215-227. Verfügbar unter: [Link]

  • Wang, L., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 21(1), 105. Verfügbar unter: [Link]

  • Yilmaz, I., & Koca, M. (2017). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 14(3), 177-187. Verfügbar unter: [Link]

  • Zhang, Y., et al. (2026). Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. European Journal of Medicinal Chemistry, 304, 118553. Verfügbar unter: [Link]

  • El-Sayed, M. A. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3846-3855. Verfügbar unter: [Link]

  • Patel, R. B., et al. (2013). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti. Der Pharma Chemica, 5(2), 164-171. Verfügbar unter: [Link]

  • Yilmaz, I., & Koca, M. (2017). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Verfügbar unter: [Link]

  • Hu, L., et al. (2012). Design, practical synthesis, and biological evaluation of novel 6-(pyrazolylmethyl)-4-quinoline-3-carboxylic acid derivatives as HIV-1 integrase inhibitors. PubMed, National Library of Medicine. Verfügbar unter: [Link]

  • National Center for Biotechnology Information (n.d.). 4-Methylpyrazole-3-carboxylic acid. PubChem Compound Database. Verfügbar unter: [Link]

  • Tekade, R. K. (Ed.). (2020). Prodrugs of Drugs Bearing Carboxylic Acids. In The Future of Pharmaceutical Product Development and Research. Academic Press. Verfügbar unter: [Link]

Sources

Application Note: A Comprehensive Guide to the Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed technical guide for performing the Knorr pyrazole synthesis, a fundamental and widely-used method for constructing the pyrazole ring system. First described by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] Given the prevalence of the pyrazole scaffold in pharmaceuticals and agrochemicals, a robust understanding of this synthesis is crucial for professionals in chemical and drug development. This guide covers the underlying reaction mechanism, experimental design considerations, detailed step-by-step protocols, and a troubleshooting guide to empower researchers to successfully implement and optimize this vital synthetic transformation.

Introduction: The Enduring Legacy of the Knorr Synthesis

The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, offering a straightforward and efficient route to a vast array of substituted pyrazoles.[1][2] The reaction's power lies in its operational simplicity and the ready availability of the requisite starting materials: 1,3-dicarbonyl compounds and hydrazines. The products of this synthesis, pyrazoles, are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents such as the anti-inflammatory drug Celecoxib and the repurposed neuroprotective agent Edaravone.[3][4] This guide aims to provide both the foundational knowledge and the practical, field-proven insights necessary for the successful application of the Knorr synthesis in a modern research setting.

The Reaction Mechanism: A Step-by-Step Rationale

A thorough grasp of the reaction mechanism is essential for troubleshooting and optimizing the synthesis for specific substrates. The Knorr synthesis is typically performed under acidic conditions, where the acid acts as a catalyst.[3][5][6] The process can be broken down into three primary stages: condensation, cyclization, and dehydration.

  • Condensation to Form Hydrazone: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. Following proton transfer, a molecule of water is eliminated to form a key hydrazone or enamine intermediate.[7][8][9]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular nucleophilic attack on the remaining carbonyl group. This step forms the five-membered heterocyclic ring.

  • Dehydration to Aromatic Pyrazole: The resulting cyclic intermediate, a hydroxylpyrazolidine, is typically unstable and readily undergoes a final dehydration step to eliminate a second molecule of water, yielding the stable, aromatic pyrazole ring.[7][10] This final aromatization step provides a strong thermodynamic driving force for the reaction.

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic Cyclic Intermediate (Hydroxylpyrazolidine) Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Aromatic Pyrazole Cyclic->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

A Critical Note on Regioselectivity: When an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, two different regioisomeric pyrazoles can be formed.[2][10][11] The outcome is governed by which carbonyl group undergoes the initial nucleophilic attack. This selectivity is influenced by:

  • Steric and Electronic Factors: The hydrazine will preferentially attack the less sterically hindered and more electrophilic carbonyl carbon. For a β-ketoester, the ketone is generally more reactive than the ester.[12]

  • Reaction pH: The acidity of the medium can alter the reactivity of the carbonyl groups and influence the final product ratio.[10][11][13]

Experimental Design and Optimization

The success of the Knorr synthesis hinges on the judicious selection of reactants and reaction conditions.

Reagent and Substrate Selection
  • 1,3-Dicarbonyl Compounds: A wide variety of β-diketones (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate, ethyl benzoylacetate), and their analogues can be used.

  • Hydrazine Derivatives: Hydrazine hydrate is used for N-unsubstituted pyrazoles. For N-substituted pyrazoles, monosubstituted hydrazines like phenylhydrazine or methylhydrazine are employed. Safety Precaution: Hydrazine and its derivatives are toxic and should always be handled in a fume hood with appropriate personal protective equipment (PPE).[8][9]

Key Reaction Parameters

The following table summarizes common conditions and their scientific rationale.

ParameterCommon Choices & ConditionsRationale & Expert Insights
Solvent Ethanol, 1-Propanol, Glacial Acetic AcidProtic solvents like alcohols are effective at solvating the reactants. Glacial acetic acid can serve as both the solvent and the acid catalyst, often accelerating the reaction.[8]
Catalyst Glacial Acetic Acid (catalytic or as solvent), Mineral Acids (e.g., HCl)An acid catalyst is typically required to protonate a carbonyl oxygen, activating it for nucleophilic attack and facilitating the dehydration steps.[5][14]
Temperature 100 °C to RefluxHeating provides the activation energy for the reaction, particularly for the cyclization and dehydration steps. Reactions are often run at the reflux temperature of the chosen solvent.[4][7]
Reaction Time 1 to 10 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) to determine when the limiting reagent has been consumed.[8][15]

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative pyrazole derivatives.

Protocol 1: Synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone)

This protocol details the synthesis of a pyrazolone from a β-ketoester and a substituted hydrazine, often performed without an additional solvent.[4]

Protocol_1_Workflow Start Start: Assemble Reaction Flask with Reflux Condenser Add_Reactants Carefully Add Ethyl Acetoacetate and Phenylhydrazine (Exothermic Addition) Start->Add_Reactants Heat Heat Mixture under Reflux (e.g., 135-145 °C) for 1 hour Add_Reactants->Heat Cool Cool the Resulting Syrup in an Ice Bath Heat->Cool Induce_Crystallization Add Diethyl Ether and Stir Vigorously to Precipitate Product Cool->Induce_Crystallization Isolate Collect Crude Solid by Vacuum Filtration Induce_Crystallization->Isolate Purify Recrystallize from Hot Ethanol Isolate->Purify End End: Obtain and Characterize Pure Product Purify->End

Caption: Experimental workflow for the synthesis of Edaravone.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol (95%)

  • Round-bottom flask with reflux condenser

  • Heating mantle, ice bath, magnetic stirrer

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq). Note: This addition is exothermic and must be done with caution in a fume hood.[4][9]

  • Heating: Assemble a reflux condenser and heat the reaction mixture for 1 hour at 135-145 °C.[4] The mixture will turn into a heavy syrup.

  • Isolation: Cool the resulting syrup in an ice-water bath. Add a small amount of diethyl ether and stir the mixture vigorously with a spatula or glass rod to induce crystallization of the crude product.[4][9]

  • Purification: Collect the crude solid by vacuum filtration and wash it thoroughly with diethyl ether. The pure product can be obtained by recrystallization from a minimum amount of hot ethanol.[4]

Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol demonstrates the reaction of a β-ketoester with unsubstituted hydrazine using an alcohol solvent and an acid catalyst.[8][9]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate (handle with extreme care)

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Scintillation vial or round-bottom flask

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial or appropriate flask, combine ethyl benzoylacetate (1.0 eq, e.g., 3 mmol) and hydrazine hydrate (2.0 eq, e.g., 6 mmol).[8][16] Using an excess of hydrazine helps drive the reaction to completion.

  • Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid.[8][9]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[8][9]

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to confirm the consumption of the ethyl benzoylacetate starting material.[8][15]

  • Work-up and Crystallization: Once the starting material is consumed, add water (e.g., 10 mL) to the hot reaction mixture with stirring. Turn off the heat and allow the solution to cool slowly, which facilitates the precipitation of the product.[8][9]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[8][15]

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Impure or wet starting materials; Insufficient heating or reaction time; Incorrect pH.Ensure purity of reagents (distill if necessary). Increase reaction time and monitor by TLC. Add a catalytic amount of acid if not already present.
Formation of Regioisomers Use of an unsymmetrical 1,3-dicarbonyl.The most common side reaction.[11] Carefully control the reaction pH.[11] Lowering the temperature may improve selectivity. Isomers may require separation by column chromatography.
Oily Product / Failure to Crystallize Presence of impurities; Product may have a low melting point or be an oil at room temperature.Try to induce crystallization by scratching the inside of the flask or seeding with a known crystal. If this fails, purify the product via column chromatography.
Bis-pyrazole Formation An excess of the 1,3-dicarbonyl compound may react with the product.Ensure that the hydrazine is not the limiting reagent; using a slight excess of hydrazine is often beneficial.[11][16]

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
  • Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
  • Process for the preparation of pyrazoles.
  • Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. [Link]
  • Knorr pyrazole synthesis. Name-Reaction.com. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • synthesis of pyrazoles. YouTube. [Link]
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. [Link]
  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. [Link]
  • Knorr pyrazole synthesis from a ketoester - labor
  • Knorr Pyrazole Synthesis of Edaravone Supplementary Material. Royal Society of Chemistry. [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-Methylpyrazole-3-carboxylic acid, a key building block in the development of pharmaceuticals and other specialty chemicals. These application notes offer a detailed examination of a robust synthetic route, emphasizing scalability, efficiency, and safety. The protocols included are designed for researchers, scientists, and professionals in drug development and chemical manufacturing, providing both the practical steps for synthesis and the scientific rationale behind the chosen methodologies.

Introduction: The Significance of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common feature in many biologically active molecules, and derivatives of pyrazole carboxylic acids have shown a wide range of activities, including anti-inflammatory, analgesic, and antimicrobial properties. Specifically, this compound serves as a crucial intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its structural features allow for diverse functionalization, making it a versatile starting material for the creation of compound libraries for high-throughput screening. The demand for this intermediate in the pharmaceutical and agrochemical industries necessitates the development of efficient, scalable, and cost-effective synthetic methods.

Recommended Synthetic Pathway: A Two-Step Approach

A common and efficient method for the synthesis of pyrazole-4-carboxylic acids on a large scale involves a two-step process starting from a readily available β-ketoester. This pathway is advantageous due to the use of relatively inexpensive starting materials and the robustness of the chemical transformations. The overall synthetic scheme is depicted below:

Synthetic Pathway Ethyl acetoacetate Ethyl acetoacetate Intermediate_A Ethyl 2-formyl-3-oxobutanoate Ethyl acetoacetate->Intermediate_A Vilsmeier-Haack Formylation Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->Intermediate_A Intermediate_B Ethyl 4-methylpyrazole-3-carboxylate Intermediate_A->Intermediate_B Cyclization Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Intermediate_B Final_Product This compound Intermediate_B->Final_Product Saponification Hydrolysis (NaOH) Hydrolysis (NaOH) Hydrolysis (NaOH)->Final_Product

Application Note: A Multi-Modal Analytical Approach for the Comprehensive Purity Assessment of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Foundation

4-Methylpyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Its purity can be influenced by starting materials, side-products, and degradation products arising from its synthesis, which often involves the reaction of diketones or related precursors with hydrazine or its derivatives.[2][3][4][5] A thorough understanding of its physicochemical properties is the foundation for developing robust and reliable analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₅H₆N₂O₂[1][6]Confirms elemental composition for Mass Spectrometry.
Molecular Weight 126.11 g/mol [1][6]Essential for MS identification and quantitative calculations.
Appearance White to off-white solid[6]Guides sample preparation and solubility testing.
Predicted pKa ~3.88 (moderately weak acid)[7]Critical for HPLC mobile phase pH selection to ensure peak symmetry.
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO); low molar mass carboxylic acids are generally miscible with water.[7][8]Dictates solvent choice for sample and standard preparation.
UV Absorbance Exhibits UV absorbance, typical for carboxylic acids below 250 nm.[1][9]Enables quantitative analysis using HPLC with UV detection.

Strategic Approach to Purity Analysis

No single analytical technique can provide a complete purity profile. A comprehensive assessment requires an orthogonal approach, where different methods based on distinct chemical and physical principles are employed to detect a wide range of potential impurities. This strategy ensures that impurities missed by one method (e.g., non-chromophoric compounds in HPLC-UV) are detected by another (e.g., GC-FID or MS).

cluster_0 Purity Assessment Strategy Main 4-Methylpyrazole-3- carboxylic Acid Sample HPLC HPLC-UV (Potency & Organic Impurities) Main->HPLC GC GC-FID (Residual Solvents, Volatiles) Main->GC MS LC-MS (Impurity ID & Confirmation) Main->MS NMR NMR (Structural Confirmation) Main->NMR DSC DSC (Solid-State Purity) Main->DSC Report Comprehensive Purity Report HPLC->Report Purity (%) GC->Report Solvents (ppm) MS->HPLC Confirms Peak ID NMR->Report Structural Integrity DSC->Report Melting Profile

Figure 1: Orthogonal workflow for comprehensive purity analysis.

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity analysis, separating the main component from its impurities.

High-Performance Liquid Chromatography (HPLC) for Potency and Related Substances

Principle and Rationale: HPLC is the primary technique for quantifying the main component (potency) and detecting non-volatile organic impurities. A reversed-phase C18 column is an excellent starting point due to the compound's moderate polarity. The critical choice in method development is the mobile phase pH. Since this compound is a weak acid (pKa ~3.88), the mobile phase must be acidified to a pH of ~2.5-3.0.[7] This suppresses the ionization of the carboxyl group, preventing peak tailing and ensuring sharp, symmetrical peaks suitable for accurate integration.

Protocol: HPLC Purity Method

  • Instrumentation & Consumables:

    • HPLC system with a UV/PDA detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: 50:50 Water/Acetonitrile.

  • Standard Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

  • Sample Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with Diluent.

  • Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 220 nm
Gradient 5% to 95% B over 20 min, hold for 3 min, return to 5% B and equilibrate for 5 min.
  • Data Analysis:

    • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identify and quantify impurities against a diluted standard or by their relative response factors if known.

Gas Chromatography (GC) for Residual Solvents

Principle and Rationale: GC is the gold standard for detecting and quantifying volatile impurities, such as residual solvents from the synthesis and purification process (e.g., toluene, ethyl acetate, methanol). While the target analyte itself has low volatility, it does not interfere with the analysis of highly volatile solvents. A headspace autosampler is preferred to avoid injecting the non-volatile matrix onto the GC column.

Protocol: GC Headspace for Residual Solvents

  • Instrumentation & Consumables:

    • GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

    • Column: G43 (or equivalent) - Wax or PEG phase.

    • Diluent: Dimethyl sulfoxide (DMSO).

  • Standard Preparation:

    • Prepare a stock standard containing expected residual solvents (e.g., Methanol, Ethanol, Acetone, Toluene) in DMSO.

    • Create a working standard by diluting the stock to the target concentration (e.g., corresponding to USP <467> limits) in DMSO.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO, cap, and vortex to dissolve.

  • GC & Headspace Conditions:

ParameterSetting
Headspace Oven 80 °C for 15 min
Carrier Gas Helium, constant flow ~1.5 mL/min
Inlet Temp. 200 °C (Split 10:1)
Oven Program 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min, hold 5 min
Detector Temp. 250 °C (FID)
  • Data Analysis:

    • Quantify each solvent by comparing the peak area in the sample to the peak area in the standard.

Spectroscopic and Thermal Techniques for Confirmation

These methods provide structural confirmation and information on solid-state properties.

Mass Spectrometry (MS) for Identity Confirmation

Principle and Rationale: MS is an indispensable tool for confirming the molecular weight of the main peak detected in HPLC and for identifying unknown impurities. When coupled with LC (LC-MS), it provides the mass of each separated component. Electrospray ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion.

Protocol: LC-MS Analysis

  • Separation: Use the HPLC method described in Section 3.1.

  • MS Parameters (Negative ESI):

    • Ionization Mode: ESI Negative.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.0 kV.

    • Drying Gas Temp: 300 °C.

  • Data Analysis:

    • Confirm the main peak shows a mass corresponding to [C₅H₆N₂O₂ - H]⁻ at m/z 125.03.

    • Analyze the mass spectra of impurity peaks to propose their structures, often by identifying common fragments or mass shifts from the parent compound.

cluster_1 LC-MS Identification Workflow HPLC HPLC Separation Separates analyte from impurities based on polarity ESI ESI Source Ionizes molecules (e.g., [M-H]⁻) HPLC->ESI Eluent Analyzer Mass Analyzer Separates ions by m/z ratio ESI->Analyzer Ions Detector Detector Generates Mass Spectrum Analyzer->Detector

Figure 2: Logical flow of an LC-MS experiment for identity confirmation.

NMR Spectroscopy for Structural Verification

Principle and Rationale: ¹H and ¹³C NMR are unparalleled for providing unambiguous structural confirmation. The chemical shifts, coupling constants, and integration of the proton signals confirm the connectivity of the atoms in the molecule. It can also detect impurities with different structural skeletons that might co-elute in chromatography. For this molecule, DMSO-d₆ is a suitable solvent.[10]

Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Verify the presence of signals corresponding to the methyl group, the pyrazole ring proton, and the exchangeable carboxylic acid proton.

    • Integrate the signals; their ratios should match the number of protons in the structure.

    • Check for extraneous peaks, which would indicate impurities.

Differential Scanning Calorimetry (DSC) for Solid-State Purity

Principle and Rationale: DSC measures the heat required to raise a sample's temperature. For a pure crystalline substance, melting occurs over a very narrow temperature range, resulting in a sharp endotherm. Impurities disrupt the crystal lattice, causing melting to occur at a lower temperature and over a broader range. This phenomenon can be used to estimate purity via the van't Hoff equation.

Protocol: DSC Analysis

  • Instrumentation:

    • Calibrated DSC instrument.

    • Aluminum pans with lids.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature at 10 °C/min to a temperature well above the melting point (e.g., 250 °C) under a nitrogen atmosphere.

  • Data Analysis:

    • Observe the melting endotherm. A sharp peak indicates high purity.

    • Broadening of the peak or the appearance of multiple thermal events suggests the presence of impurities or polymorphism.

Summary of Analytical Techniques

Table 2: Comparison of Recommended Analytical Methods

TechniquePrimary PurposeStrengthsLimitations
HPLC-UV Potency, related substancesHigh precision, quantitative, robustRequires UV chromophore, may miss co-eluting peaks
GC-FID Residual solvents, volatilesHigh sensitivity for volatile compoundsNot suitable for non-volatile analytes, may require derivatization
LC-MS Identity confirmation, impurity IDProvides molecular weight data, highly specificCan be less quantitative than UV/FID, response varies
NMR Structural confirmationUnambiguous structure proof, can quantify without standards (qNMR)Lower sensitivity than chromatographic methods
DSC Solid-state purityFast, requires small sample, sensitive to crystalline impuritiesOnly for crystalline solids, not suitable for amorphous material

Conclusion

A comprehensive and scientifically sound assessment of this compound purity cannot be achieved with a single method. The strategic combination of HPLC for potency and related substances, GC for volatile impurities, LC-MS for identity, NMR for structural integrity, and DSC for solid-state purity provides a multi-faceted and robust characterization. This orthogonal approach ensures that the material meets the high-quality standards required for its intended use in research and development.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Human Metabolome Database. (2013). Showing metabocard for 4-Carboxypyrazole (HMDB0060760).
  • Google Patents. (n.d.). WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole.
  • SpectraBase. (n.d.). This compound. Wiley-VCH GmbH.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types.
  • ResearchGate. (2008). Preparations of 4-Substituted 3-Carboxypyrazoles.
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PubChemLite. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid (C6H6N2O3).
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids.
  • MDPI. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles.
  • SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester.

Sources

The Strategic Role of 4-Methylpyrazole-3-carboxylic Acid in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Agrochemical Design

In the landscape of modern agrochemical research, the pyrazole ring system has emerged as a "privileged scaffold"—a molecular framework that consistently imparts potent biological activity to a wide array of derivatives. Among the various functionalized pyrazoles, 4-Methylpyrazole-3-carboxylic acid stands out as a versatile and highly valuable starting material for the synthesis of advanced fungicides and herbicides. Its strategic importance lies in its ability to be readily converted into a variety of amides and esters, which form the core of many commercial crop protection agents.

This document serves as a comprehensive guide for researchers and professionals in the agrochemical industry, detailing the application of this compound in the synthesis of a representative pyrazole carboxamide fungicide. We will explore the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss the rationale behind the experimental choices, thereby offering a complete and self-validating system for the synthesis of these vital agricultural tools.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides as Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of fungicides derived from pyrazole carboxylic acids are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds function by targeting and inhibiting the enzyme succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi, thereby disrupting cellular energy production and leading to fungal cell death.[1][2][3] The general structure of these fungicides consists of a pyrazole carboxylic acid core linked to a substituted aniline or other amine-containing fragment via an amide bond.

The following sections will detail the synthesis of a representative pyrazole carboxamide fungicide, N-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, starting from this compound.

Synthetic Workflow Overview

The synthesis is a two-step process that first activates the carboxylic acid by converting it to a more reactive acid chloride, followed by the coupling of this intermediate with the desired amine to form the final amide product. This is a common and efficient strategy for the formation of amide bonds.[4][5][6]

G A This compound B Thionyl Chloride (SOCl2) Reflux A->B Step 1: Activation C 4-Methyl-1H-pyrazole-3-carbonyl chloride (Acid Chloride Intermediate) B->C D 2-Chloroaniline Triethylamine (Base) Inert Solvent (e.g., THF) C->D Step 2: Amide Coupling E N-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Final Product) D->E

Caption: Synthetic workflow for the preparation of a pyrazole carboxamide fungicide.

Detailed Experimental Protocols

PART 1: Synthesis of 4-Methyl-1H-pyrazole-3-carbonyl chloride (Acid Chloride Intermediate)

Rationale: The direct reaction of a carboxylic acid with an amine to form an amide is generally a slow and inefficient process, requiring high temperatures and resulting in low yields. To overcome this, the carboxylic acid is "activated" by converting it to a more reactive derivative. The acid chloride is an excellent choice for this purpose, as the chlorine atom is a good leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gases and are easily removed from the reaction mixture.[5][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 79.3 mmol).

  • Add 100 mL of anhydrous toluene to the flask.

  • Under an inert atmosphere, slowly add thionyl chloride (11.3 g, 6.8 mL, 95.2 mmol, 1.2 equivalents) to the suspension at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Methyl-1H-pyrazole-3-carbonyl chloride is a solid and can be used directly in the next step without further purification.

PART 2: Synthesis of N-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Final Product)

Rationale: This step involves the nucleophilic acyl substitution reaction between the highly reactive acid chloride intermediate and the amine (2-chloroaniline). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (Et₃N), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. This prevents the protonation of the amine reactant, which would render it non-nucleophilic and halt the reaction. An inert solvent like tetrahydrofuran (THF) is used to dissolve the reactants.[5]

Materials:

  • 4-Methyl-1H-pyrazole-3-carbonyl chloride (from Part 1)

  • 2-Chloroaniline

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup

Procedure:

  • In a 500 mL round-bottom flask under an inert atmosphere, dissolve 2-chloroaniline (10.1 g, 79.3 mmol) and triethylamine (9.6 g, 13.2 mL, 95.2 mmol, 1.2 equivalents) in 200 mL of anhydrous THF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Dissolve the crude 4-Methyl-1H-pyrazole-3-carbonyl chloride from Part 1 in 100 mL of anhydrous THF and add it to a dropping funnel.

  • Add the acid chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide as a solid.

Data Summary and Expected Results

Compound Molecular Weight ( g/mol ) Starting Amount (g) Moles (mmol) Theoretical Yield (g) Typical Yield (%)
This compound126.1110.079.3--
N-(2-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide235.66--18.6985-95

Applications in Herbicide Synthesis

While the primary focus has been on fungicides, it is important to note that pyrazole carboxylic acid derivatives are also key in the synthesis of herbicides.[7][8] For instance, they are used to create inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) and transketolase (TKL).[9] The synthetic strategy is often similar, involving the formation of an amide or ester linkage between the pyrazole carboxylic acid core and another molecular fragment designed to interact with the target enzyme.

Conclusion

This compound is a foundational building block in the synthesis of a diverse range of modern agrochemicals. Its utility in forming pyrazole carboxamides, a critical class of SDHI fungicides, highlights its significance in developing effective crop protection solutions. The synthetic protocols detailed herein provide a robust and efficient pathway for the creation of these valuable compounds, underscoring the principles of chemical activation and nucleophilic substitution that are central to their production. The versatility of this pyrazole scaffold ensures its continued importance in the ongoing quest for innovative and sustainable agricultural technologies.

References

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]
  • ResearchGate. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives.
  • SpringerLink. (2021).
  • MDPI. (2016).
  • SciELO. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. [Link]
  • PubMed. (2024).
  • PubChem. (n.d.). This compound.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Crop Potential: The Role of Pyrazole Carboxylic Acid Intermediates.
  • MDPI. (2014). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • ACS Publications. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]
  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. [Link]
  • Royal Society of Chemistry. (2007). Synthesis and biological evaluation of 3-(4-chlorophenyl)
  • ResearchGate. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. [Link]
  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

In Vitro Testing of 4-Methylpyrazole-3-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds

4-Methylpyrazole itself, also known as fomepizole, is a potent competitive inhibitor of alcohol dehydrogenase (ADH) and is clinically used as an antidote for methanol and ethylene glycol poisoning.[4][5][6] The introduction of a carboxylic acid moiety at the 3-position and further derivatization opens up possibilities for novel therapeutic applications by altering the compound's physicochemical properties and target interactions. These derivatives are promising candidates for a range of therapeutic areas, necessitating a robust and logical in vitro testing cascade to elucidate their biological activities and guide further development.

This document provides a comprehensive suite of application notes and detailed protocols for the in vitro characterization of 4-Methylpyrazole-3-carboxylic acid derivatives. The methodologies are designed to be self-validating and are presented with the underlying scientific rationale to empower researchers in drug discovery and development.

Part 1: Foundational Physicochemical Characterization

Before embarking on biological assays, it is crucial to understand the fundamental physicochemical properties of the test compounds. Solubility and stability are critical parameters that can significantly impact the accuracy and reproducibility of in vitro data.

Aqueous Solubility Assessment

Poor aqueous solubility is a common challenge in drug discovery and can lead to an underestimation of a compound's true potency.[7] Therefore, determining the solubility of each derivative in relevant biological buffers is a critical first step.

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a solution when diluted from a DMSO stock, mimicking the conditions of many in vitro assays.[8]

Materials:

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Microplate reader with nephelometric or absorbance reading capabilities

Procedure:

  • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

  • In a 96-well plate, add 198 µL of PBS to each well.

  • Add 2 µL of the 10 mM compound stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.

  • Seal the plate and shake for 2 hours at room temperature, protected from light.

  • Measure the turbidity of each well using a microplate reader at a wavelength of 620 nm.

  • The highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control is considered its kinetic solubility.

Chemical Stability Evaluation

Understanding the stability of the derivatives in assay conditions is essential to ensure that the observed biological effect is due to the compound itself and not a degradation product.

Protocol 2: Stability in Aqueous Buffer

Materials:

  • Test compounds

  • PBS, pH 7.4

  • Acetonitrile (ACN)

  • High-performance liquid chromatography (HPLC) system with UV detector

Procedure:

  • Prepare a 10 µM solution of the test compound in PBS.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot of the solution.

  • Quench the reaction by adding an equal volume of ACN.

  • Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining.

  • A compound is considered stable if >90% of the parent peak remains after 24 hours.

Part 2: Primary Target and Mechanistic Assays

Given that the parent compound, 4-methylpyrazole, is a known ADH inhibitor, the primary hypothesis is that these derivatives will retain some activity against this enzyme. Furthermore, the broader class of pyrazole derivatives has shown anti-inflammatory properties, making cyclooxygenase (COX) and lipoxygenase (LOX) important potential targets.

Alcohol Dehydrogenase (ADH) Inhibition Assay

This spectrophotometric assay measures the ability of the test compounds to inhibit the ADH-catalyzed conversion of ethanol to acetaldehyde, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

dot

ADH_Inhibition_Workflow cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (in DMSO) Incubation Pre-incubate ADH with Test Compound Compound->Incubation ADH ADH Enzyme Solution ADH->Incubation Substrate Ethanol & NAD+ Solution Reaction Initiate reaction with Ethanol & NAD+ Substrate->Reaction Incubation->Reaction Measurement Measure Absorbance at 340 nm (Kinetic Reading) Reaction->Measurement Rate Calculate Reaction Rate (ΔAbs/min) Measurement->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Caption: Workflow for the ADH Inhibition Assay.

Protocol 3: Spectrophotometric ADH Inhibition Assay

Materials:

  • Yeast or equine liver alcohol dehydrogenase (ADH)

  • Tris-HCl buffer (50 mM, pH 8.8)

  • NAD+ solution (2.5 mM in Tris-HCl buffer)

  • Ethanol solution (200 mM in Tris-HCl buffer)

  • Test compounds

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Add 150 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound at various concentrations (typically from 0.1 to 100 µM).

  • Add 10 µL of the ADH enzyme solution and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding a mixture of 10 µL NAD+ solution and 20 µL ethanol solution.

  • Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the reaction rate (V) for each concentration.

  • Determine the percent inhibition relative to a vehicle control (DMSO) and calculate the IC50 value.

Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay

dot

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins COX1->PGG2 COX2->PGG2 Inhibitor Pyrazole Derivative Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Protocol 4: Fluorometric COX Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. The reaction between PGG2 (produced by COX from arachidonic acid) and a fluorometric probe generates a highly fluorescent product.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • To each well, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2 in separate wells).

  • Add the test compound at various concentrations and incubate for 10 minutes at 37°C.

  • Add the fluorometric probe.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the fluorescence intensity kinetically for 10 minutes (e.g., Ex/Em = 535/587 nm).

  • Calculate the reaction rates and determine the IC50 values for both COX-1 and COX-2.

  • The selectivity index (SI) can be calculated as IC50 (COX-1) / IC50 (COX-2).

Part 3: Cellular Assays for Biological Relevance

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy and potential toxicity of the compounds.

Cell Viability and Cytotoxicity

It is essential to determine if the observed biological activity is due to a specific mechanism or simply a result of cellular toxicity.[1][10]

Protocol 5: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • A relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line if evaluating anti-proliferative effects)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Antimicrobial Activity Screening

Given the known antimicrobial properties of some pyrazole derivatives, screening for antibacterial and antifungal activity is a logical step.[11][12]

Protocol 6: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microplates

  • Standardized microbial inoculum

Procedure:

  • In a 96-well plate, perform a serial two-fold dilution of the test compounds in the broth medium.

  • Add a standardized inoculum of the microorganism to each well.

  • Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation and Interpretation

For clarity and comparative analysis, the quantitative data generated from these assays should be summarized in a structured table.

Compound IDADH IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 SIHepG2 CC50 (µM)S. aureus MIC (µg/mL)C. albicans MIC (µg/mL)
Lead-001 5.2>10015.8>6.3>10032>64
Lead-002 25.650.12.321.885.4>6416
Fomepizole 1.1N/AN/AN/A>100N/AN/A
Celecoxib N/A15.20.7620.0>100N/AN/A

N/A: Not Applicable or Not Assessed. Data are representative examples.

Conclusion

This guide provides a foundational framework for the in vitro characterization of this compound derivatives. By systematically evaluating their physicochemical properties, primary target engagement, and cellular effects, researchers can build a comprehensive profile of each compound. This structured approach, grounded in established methodologies and scientific rationale, will facilitate the identification of promising lead candidates and guide their progression through the drug discovery pipeline. It is imperative to remember that these are starting points, and assay conditions may need to be optimized for specific derivatives or biological questions.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Gautam, R., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Kontogiorgis, C. A., et al. (2016).
  • Rowlett, R. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology, 766, 145-161.
  • Ates-Alagoz, Z. (2023).
  • ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity.
  • Baell, J. B. (2006). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(6), 929-939.
  • Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • Pharmaceutical Technology. (2020). Outlining Drug Stability and Solubility with Dissolution Testing.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • PubChem. (n.d.). 4-Methylpyrazole.
  • Dr.Oracle. (2025). Why is Fomepizole (4-methylpyrazole) given to patients with toxic alcohol poisoning?.
  • Jacobson, D., et al. (1988). Kinetic interactions between 4-methylpyrazole and ethanol in healthy humans. Journal of Toxicology: Clinical Toxicology, 26(5-6), 323-334.
  • Patel, R. P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research, 4(12), 5104-5111.
  • Li, H., et al. (2014).
  • Biointerface Research in Applied Chemistry. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.
  • Dr.Oracle. (2025). What is the mechanism of Fomepizole (4-methylpyrazole) in treating ethylene glycol poisoning?.
  • PubChem. (n.d.). This compound.
  • MDPI. (2019). Attempts to Access a Series of Pyrazoles Lead to New Hydrazones with Antifungal Potential against Candida species including Azole-Resistant Strains.
  • National Center for Biotechnology Information. (n.d.). Fomepizole.
  • Millstone, M. G., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(12), 1045.

Sources

Application Notes & Protocols: Metal-Organic Frameworks Featuring Pyrazole-Carboxylic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metal-Organic Frameworks (MOFs) constructed from pyrazole-carboxylic acid linkers represent a class of porous crystalline materials with exceptional stability and tunable functionality.[1][2] The unique combination of a rigid pyrazole ring and a versatile carboxylic acid group enables the systematic design of MOFs with tailored pore environments and chemical properties.[2] This guide provides an in-depth overview of the synthesis, characterization, and application of these specific MOFs, with a detailed protocol for drug delivery applications. We focus on the causality behind experimental choices to empower researchers to not only replicate but also innovate upon these methods.

Core Concepts: The Advantage of Pyrazole-Carboxylic Acid Linkers

Metal-Organic Frameworks (MOFs) are porous materials built from metal ions or clusters (nodes) connected by organic molecules (linkers).[1][3] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical functionality.[4]

Pyrazole-carboxylic acid linkers offer distinct advantages:

  • Robust Coordination: The pyrazole ring's nitrogen atoms, combined with the carboxylate group's oxygen atoms, provide strong, multidentate coordination sites for metal ions.[4] This robust coordination often translates to higher thermal and chemical stability compared to MOFs built from simpler carboxylates alone.[5]

  • Tunable Functionality: The pyrazole ring can be readily functionalized at different positions, allowing for the introduction of specific chemical groups. This tunability is crucial for tailoring the MOF's interior surface for specific applications like targeted drug interactions or catalysis.

  • Structural Versatility: Linkers like 1H-pyrazole-4-carboxylic acid and 1H-pyrazole-3,5-dicarboxylic acid have been used to construct a variety of MOF architectures with diverse pore sizes and shapes, making them suitable for applications ranging from gas storage to drug delivery.[3]

The synergy between the rigid, electron-rich pyrazole core and the strong coordinating carboxylate function provides a powerful platform for designing next-generation functional materials.[2]

Synthesis Protocol: Solvothermal Synthesis of a Zn-Pyrazole-4-Carboxylic Acid MOF

This section details a representative solvothermal protocol for synthesizing a zinc-based MOF using 1H-pyrazole-4-carboxylic acid (H₂PyC). The solvothermal method is chosen for its ability to produce highly crystalline materials by applying heat and pressure to a closed system.[6]

Rationale:
  • Metal Choice (Zinc): Zinc (II) is a common choice for biomedical MOF applications due to its flexible coordination geometry and established biocompatibility.[7]

  • Solvent Choice (DMF): N,N-Dimethylformamide (DMF) is a high-boiling point solvent that effectively solubilizes both the metal salt and the organic linker. It also often acts as a template or modulator during crystal growth.

  • Temperature and Time: The reaction is heated to promote the deprotonation of the carboxylic acid and the coordination reaction between the linker and the metal ions, leading to the self-assembly of the crystalline framework. The duration ensures the reaction reaches completion, yielding well-defined crystals.

Step-by-Step Methodology:
  • Precursor Preparation:

    • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

    • In a separate vial, dissolve 0.5 mmol of 1H-pyrazole-4-carboxylic acid (H₂PyC) in 5 mL of DMF. Gentle heating or sonication may be required to achieve full dissolution.

    • Expert Insight: Ensuring both precursors are fully dissolved before mixing is critical to prevent the formation of amorphous precipitates and to promote homogeneous nucleation, leading to a more uniform crystalline product.

  • Reaction Assembly:

    • Combine the two solutions into a single 20 mL vial.

    • Cap the vial tightly. Ensure the cap has a PTFE (Teflon) liner to withstand the solvent and pressure.

    • Place the vial inside a programmable laboratory oven.

  • Solvothermal Reaction:

    • Set the oven to ramp up to 120 °C over 1 hour.

    • Hold the temperature at 120 °C for 24 hours.

    • Allow the oven to cool down naturally to room temperature over several hours. Do not attempt to accelerate cooling, as this can lead to crystal defects.

  • Product Isolation and Washing:

    • A white crystalline powder should be visible at the bottom of the vial.

    • Carefully decant the supernatant liquid.

    • Add 10 mL of fresh DMF to the vial, cap it, and gently agitate to wash the product. Let the crystals settle and decant the DMF. Repeat this step three times.

    • Rationale: The initial washing steps are crucial for removing unreacted starting materials and other soluble impurities trapped within the pores.[8]

  • Solvent Exchange and Activation:

    • After the final DMF wash, add 10 mL of a less-coordinating, volatile solvent like ethanol. Let the product soak for 24 hours.

    • Decant the ethanol and repeat the soak with fresh ethanol for another 24 hours.

    • Rationale: This "solvent exchange" is a critical activation step. It replaces the high-boiling DMF in the pores with a low-boiling solvent (ethanol), which can be easily removed in the final drying step to make the pores accessible.[8]

  • Drying:

    • After the final ethanol wash, decant the solvent and transfer the wet solid to a vacuum oven.

    • Dry the material at 80 °C under vacuum overnight. The final product is a fine, white, activated powder ready for characterization.

G Figure 1: Solvothermal Synthesis Workflow cluster_precursors Precursor Preparation cluster_reaction Reaction cluster_purification Purification & Activation cluster_output Final Product metal Zn(NO₃)₂·6H₂O in DMF mix Combine Solutions metal->mix linker H₂PyC Linker in DMF linker->mix heat Solvothermal Heating (120°C, 24h) mix->heat wash_dmf Wash with DMF (3x) heat->wash_dmf wash_eth Solvent Exchange (Ethanol) wash_dmf->wash_eth dry Vacuum Drying wash_eth->dry product Activated MOF Powder dry->product

Caption: Figure 1: Workflow for the solvothermal synthesis and activation of a pyrazole-carboxylic acid MOF.

Physicochemical Characterization: Validating Your MOF

Characterization is a non-negotiable step to confirm the successful synthesis, purity, and porosity of the MOF.[9]

Technique Purpose Typical Expected Result for Zn-H₂PyC MOF
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and phase purity by comparing the experimental diffraction pattern to a simulated or reference pattern.A sharp, well-defined diffraction pattern matching the expected crystal structure, with no peaks corresponding to starting materials.
Thermogravimetric Analysis (TGA) Determines thermal stability and confirms the removal of guest solvents.A curve showing high stability up to ~350-400°C, followed by a sharp weight loss corresponding to framework decomposition.
N₂ Sorption (BET Analysis) Measures the specific surface area and pore volume, confirming the material's porosity.A Type I isotherm, characteristic of microporous materials, with a calculated BET surface area typically in the range of 500-1500 m²/g.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the linker to the metal by observing shifts in vibrational bands.Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and a shift in the C=O stretch (~1700 cm⁻¹) to asymmetric and symmetric carboxylate stretches (~1610 and ~1400 cm⁻¹).

Application Protocol: Drug Loading and Release with Pyrazole-Carboxylic Acid MOFs

The high surface area and tunable pores of these MOFs make them excellent candidates for drug delivery vehicles.[5][7] This protocol outlines the loading and in-vitro release of a model anti-cancer drug, 5-Fluorouracil (5-FU).

Rationale:
  • Drug Choice (5-FU): 5-FU is a small molecule drug whose size is compatible with the pores of many pyrazole-based MOFs. Its aromatic nature allows for potential π-π stacking interactions with the pyrazole linker, enhancing loading.

  • Loading Method (Solution Impregnation): This is a straightforward and common method where the activated MOF is soaked in a concentrated drug solution. The drug molecules diffuse into the pores, driven by a concentration gradient and host-guest interactions.[6][10]

  • Release Medium (PBS): Phosphate-Buffered Saline (PBS) at pH 7.4 is used to simulate physiological conditions, providing a relevant environment for in-vitro release studies.[8]

Step-by-Step Methodology: Drug Loading
  • Prepare Drug Solution: Create a 1 mg/mL stock solution of 5-Fluorouracil in methanol.

  • Impregnation:

    • Weigh 20 mg of activated Zn-H₂PyC MOF into a small vial.

    • Add 5 mL of the 5-FU solution to the MOF powder.

    • Seal the vial and stir the suspension at room temperature for 48 hours in the dark to prevent photodegradation of the drug.

  • Isolation of Drug-Loaded MOF:

    • Centrifuge the suspension at 8000 rpm for 10 minutes to pellet the MOF.

    • Carefully collect the supernatant for analysis.

    • Wash the pellet briefly with 1 mL of fresh methanol to remove surface-adsorbed drug, centrifuge again, and discard the wash solvent.

  • Drying: Dry the drug-loaded MOF pellet under vacuum at 40 °C overnight.

Step-by-Step Methodology: Quantifying Loading Efficiency
  • UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer to measure the absorbance of the supernatant collected in step 3 above. The characteristic absorbance peak for 5-FU is ~266 nm.

  • Calibration Curve: Prepare a series of 5-FU standards of known concentrations in methanol and measure their absorbance to create a calibration curve.

  • Calculation:

    • Use the calibration curve to determine the concentration of 5-FU remaining in the supernatant.

    • Calculate the initial mass of the drug and the mass of the drug left in the solution. The difference is the mass of drug loaded into the MOF.

    • Loading Capacity (%) = (Mass of loaded drug / Mass of MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Step-by-Step Methodology: In-Vitro Drug Release
  • Setup:

    • Disperse 10 mg of the 5-FU-loaded MOF in 10 mL of PBS (pH 7.4) in a sealed container.

    • Place the container in an incubator shaker set to 37 °C and a gentle agitation speed (e.g., 100 rpm).

  • Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), draw a 1 mL aliquot of the release medium.

    • To maintain a constant volume (sink conditions), immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed PBS.

    • Centrifuge the aliquot to pellet any MOF particles and analyze the supernatant.

  • Analysis:

    • Measure the absorbance of the supernatant at 266 nm using UV-Vis spectroscopy.

    • Use a calibration curve of 5-FU in PBS to determine the concentration of the released drug.

    • Calculate the cumulative percentage of drug released over time.

G Figure 2: Drug Delivery Workflow activated_mof Activated MOF (High Porosity) loading Loading via Solution Impregnation activated_mof->loading drug_solution Drug Solution (e.g., 5-FU) drug_solution->loading loaded_mof Drug-Loaded MOF loading->loaded_mof quantify Quantify Loading (UV-Vis on Supernatant) loading->quantify release Release in PBS (37°C, pH 7.4) loaded_mof->release drug_out Controlled Drug Release release->drug_out monitor Monitor Release (UV-Vis on Aliquots) release->monitor

Caption: Figure 2: Conceptual workflow for drug loading into and release from a MOF carrier.

Troubleshooting and Expert Insights

  • Problem: Low crystallinity or amorphous product in synthesis.

    • Solution: Ensure precursors are fully dissolved. Try adjusting the solvent ratio, temperature, or reaction time. The presence of a modulator like acetic acid can sometimes improve crystal quality.

  • Problem: Low drug loading capacity.

    • Solution: Confirm the MOF was fully activated; residual DMF will block pores. Increase the drug concentration or loading time. Consider if the drug molecule is too large for the MOF's pores.

  • Problem: "Burst release" of the drug (very fast initial release).

    • Solution: This is often due to drug molecules adsorbed on the external surface of the MOF crystals. Ensure the washing step after loading (Step 3 in the loading protocol) is performed thoroughly to remove this loosely bound drug.

References

  • Title: Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption Source: CrystEngComm (RSC Publishing) URL:[Link]
  • Title: Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review Source: ResearchG
  • Title: A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks Source: Semantic Scholar URL:[Link]
  • Title: Metal-organic framework materials comprising a pyrazolylcarboxylate ligand and methods for production thereof Source: Google Patents URL
  • Title: Beyond Fungicides: Exploring the Material Science Applications of Pyrazole Carboxylic Acids Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
  • Title: Importance of pyrazole carboxylic acid in MOFs preparation Source: ResearchG
  • Title: A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction Source: Journal of the American Chemical Society URL:[Link]
  • Title: Importance of pyrazole carboxylic acid in MOFs preparation Source: ResearchG
  • Title: 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials Source: ResearchG
  • Title: List of organic linkers used in the synthesis of MOFs described in this review.
  • Title: Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks Source: Insubria URL:[Link]
  • Title: Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde Source: Semantic Scholar URL:[Link]
  • Title: Physiochemical characterization of metal organic framework materials: A mini review Source: PMC URL:[Link]
  • Title: Synthesis of MOFs and Characterization and Drug Loading Efficiency Source: MDPI URL:[Link]
  • Title: Metal organic frameworks (MOFs)
  • Title: Metal–Organic Frameworks for Drug Delivery: A Design Perspective Source: PMC - PubMed Central URL:[Link]
  • Title: Metal organic frameworks (MOFs)
  • Title: Common strategies for loading MOFs with drugs.
  • Title: Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques Source: PubMed URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route to this compound?

The most established and reliable method for synthesizing this compound involves a two-step process:

  • Cyclocondensation: The reaction of a suitable β-ketoester with hydrazine to form the pyrazole ring. For this specific target molecule, ethyl 2-formyl-3-oxobutanoate is a logical precursor.

  • Hydrolysis: The subsequent hydrolysis of the resulting ethyl 4-methylpyrazole-3-carboxylate to the desired carboxylic acid.

This approach is favored due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions.[1][2]

Q2: What are the critical starting materials and how can I ensure their quality?

The primary starting materials are a β-ketoester and hydrazine.

  • Ethyl 2-formyl-3-oxobutanoate (or its sodium salt): This is the key precursor for establishing the methyl and carboxylate groups at the correct positions on the pyrazole ring. It's crucial to use a high-purity reagent. If you are synthesizing it in-house, ensure the complete removal of any starting materials from the previous step.

  • Hydrazine Hydrate: Use a fresh, high-quality source of hydrazine hydrate. Over time, it can degrade, which will negatively impact your reaction yield.

Q3: Can I use a substituted hydrazine to synthesize a derivative of this compound?

Yes, using a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) is a common strategy for producing N-substituted pyrazoles. However, be aware that this can introduce the issue of regioisomerism , where two different positional isomers can be formed.[1][2][3] The regioselectivity of the reaction will depend on the nature of the substituent on the hydrazine and the reaction conditions.

Troubleshooting Guide

Problem 1: Low or No Yield of Ethyl 4-Methylpyrazole-3-carboxylate
Potential Cause Troubleshooting Action Scientific Rationale
Degraded Hydrazine Use a fresh bottle of hydrazine hydrate.Hydrazine is susceptible to oxidation and degradation, reducing its nucleophilicity and effectiveness in the cyclization reaction.
Incorrect Reaction Temperature Optimize the reaction temperature. Start with refluxing ethanol and adjust as needed.The rate of pyrazole formation is temperature-dependent. Too low a temperature may result in an incomplete reaction, while excessively high temperatures could lead to side product formation.[4]
Suboptimal Solvent While ethanol is common, consider switching to an aprotic dipolar solvent like DMF or NMP.[1]The choice of solvent can significantly influence the reaction rate and yield. Aprotic dipolar solvents can enhance the nucleophilicity of hydrazine.
Incorrect pH Ensure the reaction medium is slightly acidic. A catalytic amount of acetic acid can be beneficial.The cyclization reaction is often catalyzed by acid, which protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by hydrazine.
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Cause Troubleshooting Action Scientific Rationale
Reaction with Solvent If using ethanol, minimize reaction time at high temperatures.In some cases, hydrazine can react with ethanol, especially under prolonged heating, leading to undesired byproducts.
Formation of Hydrazones Ensure the reaction goes to completion by monitoring with TLC.Incomplete cyclization can leave stable hydrazone intermediates in the reaction mixture, complicating purification.[5][6]
Dimerization or Polymerization Maintain appropriate stoichiometry and concentration of reactants.High concentrations of reactants can sometimes favor intermolecular side reactions over the desired intramolecular cyclization.
Problem 3: Difficulty in Hydrolyzing the Ester
Potential Cause Troubleshooting Action Scientific Rationale
Incomplete Hydrolysis Increase the reaction time, temperature, or concentration of the base (e.g., NaOH or KOH).Saponification (base-catalyzed hydrolysis) of esters requires sufficient time and hydroxide concentration to drive the reaction to completion.
Product Degradation Avoid excessively harsh basic conditions or prolonged heating.The pyrazole ring can be sensitive to strong bases and high temperatures, potentially leading to ring-opening or other degradation pathways.[7]
Difficulty in Isolating the Carboxylic Acid Carefully adjust the pH to the isoelectric point of the carboxylic acid during workup to ensure complete precipitation.The solubility of the carboxylic acid is highly pH-dependent. Precise pH control is necessary for efficient isolation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methylpyrazole-3-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in absolute ethanol.

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid (2-3 drops) can be added.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Hydrolysis to this compound
  • Reaction Setup: Dissolve the purified ethyl 4-methylpyrazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.

  • Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and acidify with cold hydrochloric acid to a pH of approximately 3-4. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Visualizations

Experimental Workflow for Synthesis

G cluster_synthesis Step 1: Pyrazole Synthesis cluster_hydrolysis Step 2: Hydrolysis A Ethyl 2-formyl-3-oxobutanoate + Hydrazine Hydrate B Dissolve in Ethanol + Catalytic Acetic Acid A->B C Reflux (4-6h) B->C D TLC Monitoring C->D D->C Incomplete? E Solvent Removal D->E Complete F Column Chromatography E->F G Ethyl 4-methylpyrazole-3-carboxylate F->G H Dissolve Ester in Ethanol/Water G->H Proceed to Hydrolysis I Add NaOH Solution H->I J Reflux (2-4h) I->J K TLC Monitoring J->K K->J Incomplete? L Solvent Removal K->L Complete M Acidification (HCl) L->M N Filtration & Drying M->N O This compound N->O

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Decision Tree

G cluster_synthesis Synthesis Stage Issues cluster_hydrolysis Hydrolysis Stage Issues cluster_purification Purification Issues start Low Yield or Impure Product q1 Check Hydrazine Quality start->q1 Synthesis Problem q5 Increase Base/Time/Temp start->q5 Hydrolysis Problem q8 Adjust Chromatography Gradient start->q8 Purification Problem q2 Optimize Temperature q1->q2 q3 Consider Solvent Change q2->q3 q4 Verify pH q3->q4 end Optimized Synthesis q4->end q6 Check for Degradation q5->q6 q7 Optimize pH for Precipitation q6->q7 q7->end q9 Consider Recrystallization q8->q9 q9->end

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses Procedure for Ethyl Diazoacetate.
  • ResearchGate. Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Wikipedia. Ethyl diazoacetate.
  • Organic Syntheses Procedure for Ethyl Diazoacetate.
  • ResearchGate. Ethyl 2-diazoacetoacetate (CAS No. 2009-97-4).
  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Sigma-Aldrich. Ethyl diazoacetoacetate.
  • NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ChemicalBook. 4-Methylpyrazole synthesis.
  • PubChem. This compound.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.
  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • Benchchem. Reaction of Ethyl 2,2-dibromo-3-oxobutanoate with Hydrazine Derivatives.
  • MDPI. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides.
  • Sigma-Aldrich. 3-Methylpyrazole-4-carboxylic acid.
  • Chegg.com. Solved CHEM 242L Exp. 3 Pre-Lab Pathway Determination Name.
  • ResearchGate. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • PubMed Central. Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate.
  • PubMed Central. Ethyl 2-[2-(2-methoxyphenyl)hydrazinylidene]-3-oxobutanoate.
  • ChemicalBook. Ethyl 3-amino-4-pyrazolecarboxylate synthesis.
  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • PubChem. ethyl 3-methyl-1H-pyrazole-4-carboxylate.
  • Organic Chemistry Portal. Methyl Esters.

Sources

Technical Support Center: Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic procedures and troubleshoot common issues. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you improve your yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your experimental approach with confidence.

Introduction: The Knorr Pyrazole Synthesis Pathway

This compound is a valuable heterocyclic building block in medicinal chemistry. The most common and robust method for its synthesis is a variation of the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2] In this specific case, the key precursors are typically Ethyl 2-formyl-3-oxobutanoate (or a similar β-ketoester derivative) and a hydrazine source .

The reaction proceeds through a well-established mechanism: initial condensation of hydrazine onto one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. The yield and purity of the final product are highly dependent on the quality of the starting materials, reaction conditions, and the work-up procedure.

General Synthesis Workflow

The following diagram outlines the typical workflow for this synthesis, from starting materials to the final, purified product.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis & Purification SM Starting Materials (Ethyl Acetoacetate, Formylating Agent) Precursor Ethyl 2-formyl-3-oxobutanoate SM->Precursor Formylation Reaction Crude Ethyl 4-Methylpyrazole-3-carboxylate Precursor->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Hydrolysis Saponification (e.g., NaOH) Reaction->Hydrolysis Acidification Acidic Work-up (e.g., HCl) Hydrolysis->Acidification Purification Recrystallization / Chromatography Acidification->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: High-level workflow for this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the most common causes and how can I fix them?

Low yield is a frequent issue that can stem from multiple points in the process. A systematic approach is required for diagnosis.

Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed CheckTLC Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->CheckTLC CheckReagents Are starting materials pure? (Check Hydrazine & β-Ketoester) CheckTLC->CheckReagents Yes No_Completion Incomplete Reaction CheckTLC->No_Completion No SideReactions Are there significant side products? CheckReagents->SideReactions Yes ImpureReagents Degraded Reagents CheckReagents->ImpureReagents No WorkupLoss Is product being lost during work-up or purification? SideReactions->WorkupLoss No SideProduct_Issue Side Reactions SideReactions->SideProduct_Issue Yes Purification_Issue Mechanical Loss WorkupLoss->Purification_Issue Yes Sol_Incomplete Increase reaction time or temperature. Consider a different solvent (e.g., EtOH vs. Acetic Acid). No_Completion->Sol_Incomplete Sol_Reagents Use freshly opened or purified hydrazine hydrate. Verify purity of the β-ketoester by NMR. ImpureReagents->Sol_Reagents Sol_SideReact Control temperature carefully. Run under an inert atmosphere (N2 or Ar). Adjust pH during cyclization. SideProduct_Issue->Sol_SideReact Sol_Purification Optimize extraction pH. Choose a better recrystallization solvent system. Ensure complete precipitation. Purification_Issue->Sol_Purification

Caption: Decision tree for diagnosing the root cause of low product yield.

Detailed Explanations:

  • Incomplete Reaction: The cyclocondensation can be sluggish. If TLC analysis shows significant starting material, consider increasing the reaction temperature or extending the reaction time. The choice of solvent is also critical; while ethanol is common, using glacial acetic acid as the solvent can catalyze the dehydration step and drive the reaction to completion.

  • Reagent Quality: Hydrazine hydrate is susceptible to air oxidation.[3] Using a freshly opened bottle or titrating it to determine its exact concentration is advisable. The β-ketoester precursor can also degrade upon storage; verify its purity by ¹H NMR before use.

  • Side Reactions: Unwanted side reactions, such as the formation of polymeric tars, can occur, particularly at elevated temperatures.[3] Running the reaction under an inert atmosphere (N₂) can prevent oxidative degradation.

  • Work-up and Purification Losses: this compound is amphoteric. During work-up, the pH for precipitation must be carefully adjusted to the isoelectric point to ensure maximum recovery. Over-acidification or making the solution too basic will keep the product dissolved in the aqueous layer.

Question 2: My final product is contaminated with an isomer. How can I improve regioselectivity?

The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two regioisomers. For the synthesis of this compound from ethyl 2-formyl-3-oxobutanoate and hydrazine, the formation of the 5-methyl-3-carboxylic acid isomer is possible, though generally less favored.

  • Causality: The regioselectivity is determined by which carbonyl group undergoes the initial nucleophilic attack by hydrazine. The formyl group is significantly more electrophilic (less sterically hindered and more activated) than the ketone carbonyl. Therefore, hydrazine's initial attack almost exclusively occurs at the formyl position, leading predominantly to the desired 4-methyl-3-carboxylic acid isomer.

  • Optimization:

    • pH Control: The reaction is often run in a slightly acidic medium (e.g., acetic acid) or a neutral solvent like ethanol. These conditions favor the selective attack on the more reactive carbonyl. Strongly basic conditions should be avoided as they can promote enolate formation and potentially decrease selectivity.

    • Purification: If a minor amount of the regioisomer is formed, it can typically be removed through careful purification. Their physical properties are often different enough to allow for separation.

      • Fractional Crystallization: Try different solvent systems for recrystallization, such as ethanol/water or ethyl acetate/hexanes.[3] The undesired isomer may have different solubility.

      • Column Chromatography: While less ideal for large-scale work, silica gel chromatography can be effective for removing isomers. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid is a good starting point.

Question 3: The hydrolysis (saponification) of the ethyl ester is incomplete or leads to decomposition. What should I do?

The final step, converting the ethyl ester to the carboxylic acid, is critical.

  • Incomplete Hydrolysis:

    • Stoichiometry: Ensure at least a slight excess (1.1 to 1.5 equivalents) of the base (e.g., NaOH or KOH) is used.

    • Reaction Time & Temperature: The hydrolysis can be slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly speed up the process. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Product Decomposition:

    • Harsh Conditions: The pyrazole ring is generally stable, but prolonged exposure to high temperatures and strong base concentrations can potentially lead to degradation. Avoid aggressive refluxing for extended periods.

    • Work-up: After hydrolysis, the reaction mixture should be cooled in an ice bath before acidification. Add the acid (e.g., 1M HCl) slowly to control the exotherm. Rapid acidification can cause localized heating and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to synthesize the key precursor, ethyl 2-formyl-3-oxobutanoate?

This precursor is often not commercially available and must be prepared. The most common method is the Claisen condensation of ethyl acetoacetate with an ethyl formate.

  • Method: The reaction is typically carried out by first forming the enolate of ethyl acetoacetate using a strong base like sodium ethoxide or sodium hydride in an anhydrous solvent (e.g., ethanol or THF). Ethyl formate is then added to the enolate solution.

  • Key Considerations:

    • Anhydrous Conditions: Moisture will quench the base and prevent the formation of the enolate, leading to reaction failure. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Base Selection: Sodium ethoxide is a classic choice. If using sodium hydride, be aware that it is highly reactive and generates hydrogen gas.[4]

Q2: Which analytical methods are best for in-process control and final product analysis?

  • Thin-Layer Chromatography (TLC): Essential for monitoring the reaction progress. Use a mobile phase like ethyl acetate/hexanes (7:3) for the ester and a more polar system like dichloromethane/methanol (9:1) with a drop of acetic acid for the final carboxylic acid. Visualize with UV light and/or potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and key intermediates. The chemical shifts of the methyl group, the pyrazole C-H proton, and the exchangeable N-H and COOH protons are characteristic.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass confirmation of the product and is excellent for identifying low-level impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the final product with high precision.[5][6]

Q3: Can I use a different hydrazine source, like hydrazine sulfate?

Yes, hydrazine salts like hydrazine sulfate or hydrochloride can be used.[7] However, their use requires the addition of a base (like sodium acetate or sodium hydroxide) to the reaction mixture to liberate the free hydrazine nucleophile in situ. Using hydrazine hydrate is often more direct.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methylpyrazole-3-carboxylate

This protocol outlines the cyclocondensation step.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxobutanoate (1 equivalent) in absolute ethanol (5-10 mL per gram of ketoester).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.05 equivalents) dropwise at room temperature. The addition may be slightly exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (Mobile Phase: 7:3 Ethyl Acetate/Hexanes). The reaction is complete when the spot corresponding to the starting ketoester is no longer visible.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl ester, which can be used directly in the next step or purified by column chromatography if necessary.

Protocol 2: Hydrolysis to this compound

  • Setup: Dissolve the crude ethyl 4-methylpyrazole-3-carboxylate (1 equivalent) in ethanol.

  • Saponification: Add an aqueous solution of sodium hydroxide (1.5 equivalents) and stir the mixture. Gently heat to 50 °C for 1-3 hours until TLC shows complete consumption of the starting ester.

  • Acidification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 1M HCl with vigorous stirring until the pH of the solution is approximately 3-4. A white precipitate of the product should form.

  • Isolation:

    • Stir the cold slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water.

  • Purification: Dry the crude product. For higher purity, recrystallize from an appropriate solvent system like ethanol/water.

Quantitative Data Summary Table
ParameterRecommended Value/RangeRationale
Cyclocondensation
Hydrazine Equivalents1.0 - 1.1 eq.A slight excess ensures complete reaction of the ketoester.
Reaction Temperature25 °C to 78 °C (EtOH reflux)Higher temperatures increase reaction rate.
SolventEthanol, Acetic AcidProtic solvents facilitate the condensation and dehydration steps.
Hydrolysis
Base Equivalents1.1 - 1.5 eq.Ensures complete saponification of the ester.
Hydrolysis Temperature40 - 60 °CAccelerates the reaction without significant product degradation.
Precipitation pH3 - 4Corresponds to the isoelectric point for maximum product recovery.

References

  • TCCA-Promoted Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles. Molecules.
  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. ResearchGate.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate.
  • This compound. PubChem.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. PubMed.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Dergipark.
  • A review of pyrazole compounds' production, use, and pharmacological activity. Journal of Advanced Scientific Research.
  • High pressure liquid chromatographic assay of 4-methylpyrazole. Measurements of plasma and urine levels. PubMed.
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
  • Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid. ResearchGate.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health.
  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. Google Patents.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Process for the preparation of ultrapure 4-methylprazole. Google Patents.
  • Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Thieme.
  • Process for purification of pyrazoles. Google Patents.
  • Preparation method for ethyl 2-chloroacetoacetate. Google Patents.
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. ResearchGate.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI.
  • Process for purification of 1-methylpyrazol-4-carboxylic acid esters. Google Patents.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.

Sources

Technical Support Center: Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methylpyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. Drawing from established chemical principles and practical laboratory experience, this document provides in-depth, evidence-based solutions to frequently asked questions.

I. Understanding the Synthesis: The Knorr Pyrazole Synthesis

The most prevalent and industrially significant method for synthesizing this compound and its precursors is the Knorr pyrazole synthesis . This reaction involves the cyclocondensation of a β-dicarbonyl compound with hydrazine or its derivatives. For the synthesis of our target molecule, a common starting material is a substituted β-ketoester.

The general reaction scheme is as follows:

Knorr_Synthesis start β-Dicarbonyl Precursor (e.g., Ethyl 2-methyl-3-oxobutanoate) intermediate Hydrazone/Enamine Intermediate start->intermediate + Hydrazine hydrazine Hydrazine (NH2NH2) hydrazine->intermediate product Ethyl 4-Methylpyrazole-3-carboxylate intermediate->product Cyclization (-H2O) hydrolysis Hydrolysis (e.g., NaOH, H2O) product->hydrolysis final_product This compound hydrolysis->final_product

Caption: General workflow for the Knorr synthesis of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction is producing a mixture of isomers. How can I identify and control the formation of the undesired regioisomer?

A1: The Challenge of Regioselectivity

A primary challenge in the Knorr synthesis of unsymmetrically substituted pyrazoles is the lack of complete regioselectivity. When reacting an unsymmetrical β-dicarbonyl compound with hydrazine, two regioisomeric pyrazoles can form. In the synthesis of ethyl 4-methylpyrazole-3-carboxylate, the desired product, the main side product is ethyl 4-methyl-1H-pyrazole-5-carboxylate .

Isomer_Formation precursor Ethyl 2-methyl-3-oxobutanoate + Hydrazine path_a Attack at C3 precursor->path_a path_b Attack at C1 precursor->path_b product_a Desired Isomer: Ethyl 4-methyl-1H-pyrazole-3-carboxylate path_a->product_a product_b Undesired Isomer: Ethyl 4-methyl-1H-pyrazole-5-carboxylate path_b->product_b

Caption: Regioselectivity in the Knorr synthesis leading to two possible isomers.

Troubleshooting and Control:

  • Reaction Conditions: The ratio of isomers can be influenced by reaction temperature and solvent. Lower temperatures may favor the formation of one isomer over the other. Experimenting with different solvents (e.g., ethanol, acetic acid, or aprotic solvents) can alter the regioselectivity.

  • pH Control: The pH of the reaction medium can influence which carbonyl group of the β-dicarbonyl is more susceptible to nucleophilic attack. Careful control of pH, often with the addition of a catalytic amount of acid, can improve the yield of the desired isomer.[1]

  • Starting Material Selection: Using a more sterically hindered or electronically differentiated β-dicarbonyl precursor can direct the initial attack of hydrazine to a specific carbonyl group, thus improving regioselectivity.

Identification of Isomers:

CompoundTypical ¹H NMR (CDCl₃) δ (ppm)Key Differentiating Features
Ethyl 4-methyl-1H-pyrazole-3-carboxylate ~7.5 (s, 1H, pyrazole-H), 4.3 (q, 2H, OCH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, CH₃)The chemical shift of the pyrazole proton and the methyl group are characteristic.
Ethyl 4-methyl-1H-pyrazole-5-carboxylate ~7.9 (s, 1H, pyrazole-H), 4.3 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 1.3 (t, 3H, CH₃)The pyrazole proton in the 5-carboxylate isomer is typically downfield compared to the 3-carboxylate isomer.

Purification:

Separation of these isomers can be challenging due to their similar physical properties.

  • Fractional Crystallization: If the isomers have sufficiently different solubilities, fractional crystallization from a suitable solvent system can be effective.

  • Chromatography: Column chromatography on silica gel is often the most reliable method for separating the isomers. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can provide good separation.

Q2: The hydrolysis of my ethyl ester to the carboxylic acid is incomplete or results in decomposition. What are the optimal conditions?

A2: Challenges in Ester Hydrolysis

The saponification of ethyl 4-methylpyrazole-3-carboxylate to the corresponding carboxylic acid is a critical step. Common issues include incomplete reaction, and in some cases, decarboxylation of the product under harsh conditions.

Troubleshooting and Optimization:

  • Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution are commonly used. The choice and concentration of the base are important.

  • Reaction Temperature and Time: The reaction is typically carried out at elevated temperatures (reflux). Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and prevent prolonged heating which can lead to side reactions.

  • Work-up Procedure: Careful acidification of the reaction mixture after hydrolysis is necessary to precipitate the carboxylic acid. Adding the acid slowly at a low temperature (e.g., 0-5 °C) can improve the purity and yield of the product.

Potential Side Product: Decarboxylation

Prolonged heating or excessively harsh basic or acidic conditions during hydrolysis can lead to the decarboxylation of the pyrazole carboxylic acid, resulting in the formation of 4-methyl-1H-pyrazole .

Decarboxylation start This compound conditions Harsh Conditions (e.g., High Temp, Strong Acid/Base) start->conditions product 4-Methyl-1H-pyrazole conditions->product - CO2

Caption: Decarboxylation of the target molecule as a potential side reaction.

Q3: I am observing an unknown impurity in my final product. What could it be?

A3: Common Impurities and Their Origins

Besides the regioisomeric side product and the decarboxylated product, other impurities can arise from the starting materials or subsequent reaction steps.

Potential Impurities and Their Sources:

ImpurityPotential SourceMitigation Strategy
Unreacted Starting Materials Incomplete reaction during cyclization or hydrolysis.Optimize reaction time, temperature, and stoichiometry. Monitor reaction progress by TLC or HPLC.
Hydrazine Derivatives Excess hydrazine used in the cyclization step.Use a slight excess of the β-dicarbonyl compound or perform an aqueous wash during work-up to remove water-soluble hydrazines.
Pyrazolone Derivatives Tautomerization of the pyrazole ring, particularly if the reaction is not carried out under anhydrous conditions.Ensure the use of dry solvents and reagents.

Analytical Techniques for Impurity Identification:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Determines the molecular weight of the impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity and separate impurities for further characterization.

III. Experimental Protocols

The following are representative protocols for the synthesis of this compound. These should be adapted and optimized based on laboratory conditions and available equipment.

Protocol 1: Synthesis of Ethyl 4-Methyl-1H-pyrazole-3-carboxylate
  • To a solution of ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to separate the desired product from the regioisomeric side product.

Protocol 2: Hydrolysis to 4-Methyl-1H-pyrazole-3-carboxylic Acid
  • Dissolve ethyl 4-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in a 2M solution of sodium hydroxide in a 1:1 mixture of ethanol and water.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-Methyl-1H-pyrazole-3-carboxylic acid.

IV. References

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [Link]

Sources

Troubleshooting low yield in Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing the Knorr pyrazole synthesis. As Senior Application Scientists, we understand that achieving high yields and purity can be challenging. This center provides in-depth, experience-driven answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and how do its steps influence overall yield?

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1] Understanding its mechanism is key to troubleshooting, as each step presents a potential pitfall for yield.

The generally accepted mechanism proceeds as follows:

  • Condensation: The reaction initiates with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the faster step and forms a hydrazone intermediate.[2]

  • Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group. This step forms a non-aromatic cyclic intermediate, often a hydroxylpyrazolidine.[3]

  • Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclic intermediate to form the stable, aromatic pyrazole ring.[2] This dehydration is often the rate-determining step of the overall reaction.[3]

Low yields can occur if any of these steps are inefficient. For example, a stable intermediate that is slow to cyclize or dehydrate can halt the reaction's progress.[4]

Knorr_Mechanism Figure 1: Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic Cyclic Intermediate (Hydroxylpyrazolidine) Hydrazone->Cyclic Intramolecular Cyclization Pyrazole Pyrazole Product + H₂O Cyclic->Pyrazole Dehydration (Rate-Limiting)

Figure 1: Knorr Pyrazole Synthesis Mechanism

Q2: Why is pH control so critical for a successful Knorr synthesis?

Controlling the pH is arguably the most critical parameter for both yield and regioselectivity. The reaction is typically acid-catalyzed.[1]

  • Acidic Conditions (Optimal): An acid catalyst protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic hydrazine.[5][6] This accelerates both the initial condensation and the final dehydration step.[6] However, excessive acidity can protonate the hydrazine, deactivating it as a nucleophile and stalling the reaction.

  • Neutral or Basic Conditions: Under neutral or basic conditions, the reaction can be sluggish or fail entirely.[6] At a pH of 7, the hydrazone intermediate may form but fail to cyclize efficiently. At a pH of 8.5 or higher, even the initial hydrazone formation can be severely inhibited.[6]

A small amount of a weak acid, like acetic acid, is often sufficient to catalyze the reaction without deactivating the hydrazine.[7]

Q3: How do the substituents on my starting materials affect reaction outcome and potential yield?

The electronic and steric properties of the substituents on both the 1,3-dicarbonyl and the hydrazine have a profound impact on reaction rate and selectivity.

  • On the 1,3-Dicarbonyl: The relative reactivity of the two carbonyl groups in an unsymmetrical dicarbonyl dictates which regioisomer is formed. Ketones are generally more electrophilic than esters. Therefore, in the reaction of ethyl acetoacetate with phenylhydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more reactive ketone carbonyl.[8]

  • On the Hydrazine: Electron-withdrawing groups on an aryl hydrazine can decrease its nucleophilicity, potentially slowing the reaction. Conversely, electron-donating groups can increase nucleophilicity. Steric hindrance on the hydrazine can also influence which carbonyl it attacks first, affecting regioselectivity.[4]

Troubleshooting Guide: Low Yield

This section addresses specific problems related to low product yield.

Problem Area 1: Low or No Product Formation
Q: My TLC shows only starting material, even after several hours. What are the most likely causes?

A: This issue points to a fundamental problem with reaction initiation.

  • Improper pH/Catalyst: This is the most common culprit. The reaction requires at least a catalytic amount of acid. If you are using a hydrazine salt (e.g., phenylhydrazine HCl), you may need to add a base like sodium acetate to free the nucleophilic hydrazine.[9] Conversely, if the medium is not acidic enough, the reaction will be extremely slow.

  • Purity of Starting Materials: Hydrazine derivatives can degrade over time, especially if not stored properly. Phenylhydrazine, for instance, can decompose and darken, leading to impurities and lower reactivity.[4] Using freshly distilled or high-purity hydrazine is recommended. The 1,3-dicarbonyl compound should also be pure, as impurities can lead to side reactions.

  • Insufficient Temperature: While many Knorr syntheses proceed at room temperature, some require heating to overcome the activation energy, particularly for the dehydration step. Heating the reaction to reflux in a suitable solvent like ethanol or acetic acid is a common strategy.[2]

Q: The reaction starts, but TLC shows a mixture of starting materials, an intermediate spot, and very little product. What should I investigate?

A: This indicates the reaction is stalling, often at the cyclic intermediate stage.

  • Inefficient Dehydration: The final dehydration step is often the bottleneck.[3] If a stable hydroxylpyrazolidine intermediate forms, it may not readily eliminate water.[4]

    • Solution: Increase the reaction temperature or switch to a higher-boiling solvent. The addition of a stronger acid catalyst or a dehydrating agent can also promote this final step.

  • Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1 to 2 equivalents) of the hydrazine can sometimes help drive the reaction to completion, especially if the hydrazine is volatile or prone to decomposition.[7] Recent studies have also shown that varying the reactant ratio can sometimes influence the reaction rate and even regioselectivity.[3]

Troubleshooting_Workflow Figure 2: Low Yield Troubleshooting Workflow Start Low Yield Observed Check_TLC Analyze TLC Plate Start->Check_TLC Only_SM Only Starting Material Check_TLC->Only_SM No Conversion Stalled SM + Intermediate + Low Product Check_TLC->Stalled Stalled Reaction Cause1 Check Catalyst/pH Verify Reagent Purity Increase Temperature Only_SM->Cause1 Cause2 Force Dehydration (Heat) Adjust Stoichiometry Consider Stronger Acid Stalled->Cause2

Figure 2: Low Yield Troubleshooting Workflow

Problem Area 2: Multiple Products & Purification Issues
Q: My reaction produces a mixture of two regioisomers. How can I improve selectivity?

A: The formation of regioisomers is a classic challenge with unsymmetrical 1,3-dicarbonyls.[4] Controlling selectivity is key to maximizing the yield of the desired product.

ParameterEffect on RegioselectivityRationale & Recommendation
pH / Catalyst High Impact Acidic conditions can protonate one carbonyl group preferentially, directing the hydrazine's attack to the other.[4] Experiment with different acid catalysts (e.g., acetic acid vs. TFA) to find the optimal selectivity.
Solvent Moderate Impact The choice of solvent can influence which tautomer of the dicarbonyl is present and can affect the transition state energies. Fluorinated alcohols like trifluoroethanol (TFE) have been shown to enhance the formation of a single regioisomer.[4][10]
Temperature Variable Impact Lowering the reaction temperature can sometimes favor the thermodynamically more stable product, increasing selectivity.
Substituents Inherent Control The inherent electronic and steric differences between the two carbonyls are the primary drivers.[3] If reaction conditions cannot provide selectivity, a different synthetic strategy or the use of a symmetrical dicarbonyl may be necessary.

Table 1: Key Parameters for Controlling Regioselectivity

Q: My crude product is a dark, oily substance that is difficult to purify. What causes this and how can I fix it?

A: Dark colors and oils often indicate decomposition or significant side reactions.[9]

  • Hydrazine Decomposition: Phenylhydrazine and other derivatives can decompose, especially with prolonged heating, to form colored impurities.[4]

    • Solution: Use high-purity reagents and run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. Minimize reaction time and temperature where possible.

  • Work-up and Purification:

    • Inducing Crystallization: If the product separates as an oil, cooling it in an ice bath and vigorously scratching the inside of the flask can induce crystallization. Adding a small amount of a solvent in which the product is poorly soluble (like diethyl ether or hexanes) can also help it precipitate as a solid.[1][8]

    • Purification Strategy: If direct crystallization fails, column chromatography is a standard method.[11] For basic pyrazole products that may streak on silica gel, deactivating the silica with triethylamine (e.g., 1% in the eluent) can improve separation. Alternatively, an acid-base extraction can be effective; the basic pyrazole can be extracted into an acidic aqueous layer, washed, and then liberated by adding a base before being extracted back into an organic solvent. Recrystallization from a suitable solvent like ethanol is often the final step to achieve high purity.[12]

Experimental Protocol Example: Synthesis of 5-phenyl-3-methyl-1H-pyrazol-5(4H)-one

This protocol is provided as a general guideline.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Glacial Acetic Acid (catalytic, ~3 drops)

  • Ethanol (solvent)

Procedure:

  • Setup: In a round-bottom flask equipped with a condenser, combine ethyl acetoacetate and phenylhydrazine in ethanol. Caution: The initial addition can be exothermic.[2]

  • Catalysis: Add 3 drops of glacial acetic acid to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 1 hour.[2]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) until the starting ketoester is consumed.[1]

  • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.[1]

  • Purification: Collect the crude solid by filtration, wash with a small amount of cold water, and air dry. The product can be further purified by recrystallization from ethanol.[4]

References
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2M. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2444-2451.
  • The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles.
  • Reath, R. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube.
  • Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. r/Chempros.

Sources

Technical Support Center: Purification of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Methylpyrazole-3-carboxylic acid, a critical building block in pharmaceutical synthesis. As Senior Application Scientists, we understand that purity is paramount for reproducible results and the integrity of your research. This resource is designed to provide you with the expertise and practical insights needed to overcome common purification challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound.

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your this compound will largely depend on the synthetic route employed. Common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be various β-ketoesters, hydrazine derivatives, or other precursors.[1]

  • Byproducts from Side Reactions: The formation of regioisomers is a significant challenge in the synthesis of asymmetrically substituted pyrazoles, and these can be difficult to separate due to their similar physical properties.[2]

  • Residual Solvents: Solvents used in the reaction or workup, such as ethanol, ethyl acetate, or dichloromethane, may be present.[1]

  • Reagents: Leftover reagents from the synthesis, such as acids, bases, or coupling agents, can contaminate the final product.[1]

Q2: How do I choose the most appropriate purification technique for my sample?

A2: The optimal purification strategy depends on the physical state of your compound and the nature of the impurities. Here's a general decision-making workflow:

dot digraph "Purification_Decision_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Decision workflow for selecting a purification method.

For solid this compound, recrystallization is often the most effective and economical first choice.[3] If impurities are primarily neutral or basic, acid-base extraction is a highly efficient method.[4][5] For complex mixtures with impurities of similar polarity, column chromatography is the most powerful technique.[6][7]

Q3: My this compound is streaking on the silica gel TLC plate. What can I do to improve the separation?

A3: Streaking of carboxylic acids on silica gel is a common problem due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[3] This can lead to a mixture of the protonated and deprotonated forms of your compound, causing tailing. To mitigate this, add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[3] This will ensure that your compound remains fully protonated and moves as a more compact spot.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.[2]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of your compound and can help identify any remaining impurities.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of your compound.[10]

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.[11]

II. Troubleshooting Guides

This section provides detailed protocols and troubleshooting for specific purification techniques.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Common solvents to test include water, ethanol, methanol, ethyl acetate, and toluene.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude this compound until it completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Troubleshooting Recrystallization
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and try cooling again.
The compound is too soluble in the chosen solvent.Try a different solvent or a solvent mixture.
Oily precipitate forms instead of crystals. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help.
Low recovery of the purified compound. The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals.
Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4] It is particularly effective for separating carboxylic acids from neutral or basic impurities.[5][12]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basification: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.[11] Stopper the funnel and shake gently, venting frequently to release any pressure buildup. This will convert the carboxylic acid into its water-soluble carboxylate salt.[5]

  • Separation: Allow the layers to separate. The aqueous layer will contain the sodium salt of this compound, while the organic layer will contain any neutral or basic impurities.[12] Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M hydrochloric acid (HCl), dropwise until the solution is acidic (check with litmus or pH paper).[3] The this compound should precipitate out.

  • Isolation: Collect the purified product by vacuum filtration, wash with cold water, and dry.

dot digraph "Acid_Base_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Caption: Workflow for acid-base extraction.

Troubleshooting Acid-Base Extraction
Problem Possible Cause Solution
Emulsion forms between the layers. Vigorous shaking.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
No precipitate forms upon acidification. The compound is soluble in the acidic aqueous solution.Extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate) to recover the product.
Not enough acid was added.Continue adding acid dropwise while monitoring the pH.
Low yield. Incomplete extraction from the organic layer.Perform multiple extractions with the basic solution.
The product is partially soluble in the acidic aqueous solution.As mentioned above, perform a back-extraction with an organic solvent after acidification.
Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Experimental Protocol: Column Chromatography
  • Stationary Phase and Eluent Selection: For this compound, silica gel is a common stationary phase. The eluent (mobile phase) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The optimal ratio is determined by TLC analysis.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and allow it to flow through, collecting the eluting solvent in fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Column Chromatography
Problem Possible Cause Solution
Poor separation of compounds. The eluent is too polar or not polar enough.Adjust the polarity of the eluent based on TLC analysis. A more polar eluent will move the compounds faster, while a less polar eluent will slow them down.
The column was not packed properly (e.g., air bubbles or cracks).Repack the column carefully, ensuring a uniform and compact bed of silica gel.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound is strongly adsorbed to the silica gel.Add a small amount of acetic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica gel.

III. References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from [Link]

  • Hacıalioğlu, S., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654.

  • Pathan, M. A., et al. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Negative Results.

  • National Center for Biotechnology Information. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Retrieved from

  • SpringerLink. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

  • PubMed. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparations of 4-Substituted 3-Carboxypyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Retrieved from [Link]

  • IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). US7553863B2 - Ultrapure 4-methylpyrazole. Retrieved from

  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethylene Glycol Poisoning in a Child Treated With 4-Methylpyrazole. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • WIPO Patentscope. (2010, November 18). WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006115626A2 - Process for the preparation of ultrapure 4-methylprazole. Retrieved from

  • Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from

Sources

Technical Support Center: Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in their synthetic routes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Troubleshooting Guide: Navigating Regioisomer Formation

The formation of a mixture of regioisomers is a frequent obstacle in pyrazole synthesis, particularly when employing unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] This guide provides insights into the underlying mechanisms and offers actionable solutions to steer your reaction toward the desired isomer.

Q1: Why am I obtaining a mixture of regioisomers in my Knorr pyrazole synthesis?

The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different pyrazole regioisomers because the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1] The outcome of this competition is governed by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1][2]

Underlying Causality:

  • Electronic Effects: The more electrophilic carbonyl carbon is generally more susceptible to nucleophilic attack. Electron-withdrawing groups on the dicarbonyl compound will activate the adjacent carbonyl group, making it the preferred site of initial attack.

  • Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl or the hydrazine can hinder the approach of the nucleophile, favoring attack at the less sterically encumbered carbonyl group.

  • Reaction Conditions: The pH, solvent, and temperature of the reaction can significantly influence the regiochemical outcome.[2]

Troubleshooting Workflow:

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the Knorr pyrazole synthesis?

The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. [3]The reaction typically proceeds through the formation of a hydrazone or enamine intermediate, followed by cyclization and dehydration to yield the pyrazole ring. [2][3]

Q5: Are there alternative methods to the Knorr synthesis for achieving high regioselectivity?

Yes, several other methods have been developed to overcome the regioselectivity challenges of the classical Knorr synthesis. These include:

  • Paal-Knorr Synthesis: While primarily used for pyrroles and furans, a variation using hydrazines can produce pyrazoles. [4][5]* Reactions with Hydrazones and Nitroolefins: This method offers excellent regioselectivity by utilizing the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. [6]* 1,3-Dipolar Cycloadditions: This approach provides a powerful and often highly regioselective route to pyrazoles. [7]

Q6: How do electron-withdrawing or electron-donating groups on the reactants affect regioselectivity?
  • On the 1,3-Dicarbonyl: An electron-withdrawing group (e.g., -CF₃) will increase the electrophilicity of the adjacent carbonyl carbon, making it the preferred site for the initial nucleophilic attack by the hydrazine. [8]* On the Hydrazine: The nucleophilicity of the two nitrogen atoms in a substituted hydrazine is different. For example, in phenylhydrazine, the NH₂ group is more nucleophilic, while in methylhydrazine, the substituted nitrogen is more nucleophilic. [8]This difference can be exploited to control which nitrogen atom initiates the reaction.

Q7: Can computational chemistry help predict the regiochemical outcome?

Yes, computational methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanism and predict the relative energies of the transition states leading to the different regioisomers. This can provide valuable insights for designing more selective synthetic routes.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Sánchez-Roselló, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8933–8936. [Link]
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., Ramírez de Arellano, C., & Sánchez-Roselló, M. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8933–8936. [Link]
  • Krasavin, M. (2020). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 25(17), 3948. [Link]
  • Tonks, I. A., Tofan, D., & Chirik, P. J. (2016). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 45(38), 15112–15119. [Link]
  • Li, J., et al. (2022). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 27(19), 6614. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
  • Al-Ostoot, F. H., et al. (2022).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Li, Y., et al. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.
  • Black, P. J., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2445–2452. [Link]
  • Ingenta Connect. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry, 15(5), 657-674. [Link]
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Schmidt, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1158. [Link]
  • Schmidt, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1118–1158. [Link]
  • ResearchGate. (2008). Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • ResearchGate. (n.d.). Regioselectivity and proposed mechanism for the cyclization reaction.
  • Wang, Y., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(17), 4758–4763. [Link]
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • ResearchGate. (n.d.). Paal–Knorr pyrrole synthesis.

Sources

Technical Support Center: Catalyst Selection for Pyrazole Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole carboxylic acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of catalyst selection for this critical transformation. Pyrazole carboxylic acids are cornerstone structural motifs in numerous pharmaceuticals and agrochemicals, and their efficient synthesis is paramount. Direct C-H carboxylation has emerged as a powerful, atom-economical strategy, yet its success is critically dependent on the judicious choice of a catalytic system.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind experimental choices, moving beyond simple protocols to foster a deeper understanding of the underlying organometallic principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing pyrazole carboxylic acids via C-H activation?

The most prevalent and modern approach is the direct carboxylation of a pyrazole's C-H bond using CO2 or a surrogate. This is typically achieved through transition-metal-catalyzed C-H activation. The dominant catalyst families used for this purpose are based on Palladium (Pd), Rhodium (Rh), and to a lesser extent, Copper (Cu).[1] Each system operates through distinct mechanisms and offers unique advantages. The key is to form an organometallic intermediate that is reactive enough to undergo carboxylation, a notoriously challenging step due to the thermodynamic stability of CO2.[2][3]

Q2: How do I choose between a Palladium, Rhodium, or Copper-based catalyst system?

The choice of metal is dictated by the specific C-H bond you wish to functionalize, the directing group on your substrate, and the desired reaction conditions.

  • Palladium (Pd) Catalysts: Pd(II) catalysts, such as Pd(OAc)2, are the workhorses for C-H functionalization.[4] They are particularly effective for reactions guided by a directing group, which helps form a stable palladacycle intermediate prior to the C-H cleavage step.[5][6] Pd systems are often tolerant of a wide range of functional groups but can sometimes require higher temperatures or stronger oxidants.[7] The carboxylation step can be reversible, and success often hinges on shifting the equilibrium toward the carboxylated product.[2][8]

  • Rhodium (Rh) Catalysts: Rh(III) catalysts, like [Cp*RhCl2]2, are highly effective for C-H activation and can operate under milder conditions than some palladium systems.[9][10] Rhodium catalysis often proceeds via a concerted metalation-deprotonation (CMD) mechanism.[11] These catalysts have shown excellent utility in the functionalization of pyrazoles, particularly when coupled with other reactants like alkynes or alkenes.[11][12] For direct carboxylation, Rh(I) systems have also been developed that utilize an amino-group-assisted C-H activation pathway.[8]

  • Copper (Cu) Catalysts: Copper catalysis is a cost-effective and increasingly popular alternative. While less common for direct C-H carboxylation of pyrazoles with CO2, copper systems are well-established for related C-N and C-C bond formations.[13] Some methods utilize copper to facilitate decarboxylation to construct pyridyl-pyrazole skeletons, indicating its potential role in related carboxylative transformations.[14]

Table 1: Comparative Overview of Common Catalyst Systems

Catalyst SystemTypical PrecursorKey AdvantagesCommon ChallengesDirecting Group (DG) Reliance
Palladium (Pd) Pd(OAc)2, PdCl2High functional group tolerance, well-studied mechanisms.[5]Can require high temperatures, potential for catalyst decomposition.High; reaction is often initiated by DG-assisted cyclometalation.[6]
Rhodium (Rh) [Cp*RhCl2]2, 2High reactivity, often milder conditions, good for annulations.[9][11]Catalyst can be expensive, sensitive to substrate impurities.High; often relies on pyrazole N2 as the directing atom.
Copper (Cu) Cu(OAc)2, CuILow cost, good for aerobic oxidations and C-N couplings.[13]Less developed for direct pyrazole C-H carboxylation with CO2.Varies; can be used in both directed and non-directed reactions.
Q3: What is the role of the directing group and how do I select one?

A directing group (DG) is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond. This intramolecular delivery dramatically increases the rate and selectivity of C-H activation.[15][16] For pyrazoles, the N2 nitrogen of the pyrazole ring itself can act as an effective directing group, typically guiding functionalization to the C5 position.[1]

When the intrinsic directing ability of the pyrazole is insufficient or leads to the wrong isomer, an external directing group can be installed. These groups are often designed to be removable after the reaction.[17]

Workflow for Catalyst & Directing Group Selection

G sub Define Target Pyrazole Carboxylic Acid c5_target Is C5-Carboxylation the Goal? sub->c5_target intrinsic_dg Utilize Intrinsic Pyrazole N2 Directing Group c5_target->intrinsic_dg Yes other_pos Need to Carboxylate C3 or C4? c5_target->other_pos No catalyst_choice1 Choose Catalyst System (e.g., Pd(OAc)2 or [Cp*RhCl2]2) intrinsic_dg->catalyst_choice1 optimize Optimize Ligands, Base, Solvent, and Temperature catalyst_choice1->optimize install_dg Install Removable Directing Group (e.g., Pyridyl, Amide) other_pos->install_dg Yes other_pos->optimize No (Non-DG route) catalyst_choice2 Select DG-Compatible Catalyst (Typically Pd-based) install_dg->catalyst_choice2 catalyst_choice2->optimize

Caption: Decision workflow for catalyst and directing group strategy.

Q4: How do ligands and additives influence the reaction?

Ligands and additives are not mere accessories; they are critical modulators of catalyst reactivity, stability, and selectivity.

  • Ligands: In many Pd-catalyzed systems, phosphine or N-heterocyclic carbene (NHC) ligands can stabilize the catalyst, prevent decomposition (e.g., formation of Pd black), and tune its electronic properties. However, for some C-H activations, a "ligand-free" approach using just a salt like Pd(OAc)2 is effective, as the substrate or solvent can act as the ligand.[9]

  • Bases/Carboxylate Additives: A base is almost always required. It can act as a proton shuttle in the C-H activation step (e.g., in a CMD mechanism) and neutralize the acid byproduct.[2] Carboxylate additives like pivalic acid (PivOH) or potassium acetate (KOAc) can be crucial. They can participate in the C-H cleavage step and influence the overall stability and reactivity of the catalytic species.[16][18] The choice of acid can be a delicate balance; it can generate a more active catalyst but may also protonate and deactivate the substrate.[18]

  • Oxidants: For catalytic cycles that proceed via a Pd(II)/Pd(0) pathway, an oxidant is needed to regenerate the active Pd(II) catalyst from the Pd(0) state formed after reductive elimination. For carboxylation, this is less common as the mechanism often aims to regenerate the Pd(II) catalyst directly.[3]

Troubleshooting Guide

Problem 1: Low to no conversion of my pyrazole starting material.

This is the most common issue. A systematic approach is required to diagnose the root cause.

Potential Cause Diagnostic Check Proposed Solution
Catalyst Inactivity Does the reaction mixture change color (e.g., formation of palladium black)?1. Increase Catalyst Loading: Try increasing from 5 mol% to 10 mol%.[4] 2. Change Precursor: Switch from Pd(OAc)2 to a more active pre-catalyst. 3. Add a Ligand: A stabilizing ligand may prevent decomposition.
Inefficient C-H Activation Run a deuteration experiment: stir the substrate with the catalyst and a deuterium source (e.g., AcOD) under reaction conditions. Check for H/D exchange at the target C-H bond via NMR or MS.1. Increase Temperature: C-H activation is often the rate-limiting step and has a high activation energy.[12] 2. Change the Base/Additive: The pKa and steric bulk of the base are critical. Switch from K2CO3 to a stronger, more soluble base like Cs2CO3.[2] Try adding pivalic acid.[19]
Poor Substrate Reactivity Does your pyrazole have strong electron-withdrawing groups?Electron-poor heterocycles can be less reactive. This may require more forcing conditions (higher temperature, longer reaction time) or a more potent catalytic system (e.g., switching from Pd to Rh).
Inhibitors Present Are your solvent and reagents completely dry and pure? Is your CO2 source high-purity?1. Purify Reagents: Dry solvents over molecular sieves. Recrystallize the pyrazole substrate. 2. Inert Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen) before introducing CO2.

Troubleshooting Flowchart: Low Conversion

G start Low / No Conversion check_catalyst Is Pd Black Visible? start->check_catalyst catalyst_sol Catalyst Decomposition Issue 1. Increase loading 2. Add stabilizing ligand 3. Use fresh catalyst check_catalyst->catalyst_sol Yes check_temp Is Temperature > 100°C? check_catalyst->check_temp No temp_sol Activation Barrier Too High 1. Increase temperature incrementally 2. Switch to a more active catalyst (e.g., Rh) check_temp->temp_sol No check_base Is Base Strong/Soluble? (e.g., Cs2CO3) check_temp->check_base Yes base_sol Inefficient C-H Cleavage 1. Switch to Cs2CO3 or K3PO4 2. Add PivOH or other acid additive check_base->base_sol No check_purity Are Reagents/Solvent Anhydrous? check_base->check_purity Yes purity_sol Reaction Inhibition 1. Dry solvent rigorously 2. Purify substrate 3. Ensure inert atmosphere check_purity->purity_sol No

Caption: Systematic flowchart for diagnosing low conversion issues.

Problem 2: My reaction is producing the wrong regioisomer or multiple isomers.

Regiocontrol is a hallmark of directed C-H activation, so poor selectivity points to a specific mechanistic issue.

  • Cause: The intrinsic directing ability of different groups on your substrate is competing. For example, another heterocycle or a carbonyl group might be competing with the pyrazole nitrogen to direct the catalyst.[20]

  • Solution 1: Enhance the Desired Pathway: Strengthen the coordination of your intended directing group. If using the pyrazole N2, ensure no acidic additives are present that could protonate it.

  • Solution 2: Block Competing Sites: If carboxylation is occurring at an undesired but highly activated C-H bond, you can temporarily block that site with a group like bromine, which can be removed later.

  • Solution 3: Change the Catalyst: Different metals have different coordination preferences. If a Pd catalyst is giving poor selectivity, a Rh or Ru system might favor a different cyclometalated intermediate, leading to improved regioselectivity.[12][15]

Problem 3: I am observing significant decarboxylation of my product.

The insertion of CO2 into a metal-carbon bond is often a reversible process.[2][3] If the desired product is unstable under the reaction conditions, it can decarboxylate back to the starting material.

  • Cause: High reaction temperatures and prolonged reaction times can favor the thermodynamically stable starting materials over the carboxylated product.

  • Solution 1: Lower the Reaction Temperature: Once the initial C-H activation has occurred, it may be possible to lower the temperature to prevent product decomposition.

  • Solution 2: In Situ Derivatization: Add an electrophile (e.g., methyl iodide) to the reaction mixture to trap the carboxylate product as its more stable methyl ester. This must be done carefully to avoid interference with the catalyst.

  • Solution 3: Use a Carboxylation Surrogate: Instead of gaseous CO2, consider using a more reactive source like a chloroformate or an oxalyl chloride derivative, which can lead to an irreversible carboxylation step.

Experimental Protocol Example: Pd-Catalyzed C5-Carboxylation of an N-Aryl Pyrazole

This protocol is a representative example based on established methodologies for directed C-H carboxylation.[2][3]

Materials:

  • N-Aryl Pyrazole Substrate (1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)2] (0.05 mmol, 5 mol%)

  • Cesium Carbonate [Cs2CO3] (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Diglyme or Dioxane, 5 mL)

  • High-purity Carbon Dioxide (CO2) balloon or cylinder

Procedure:

  • To a flame-dried Schlenk tube or pressure vessel, add the N-Aryl Pyrazole substrate, Pd(OAc)2, and Cs2CO3.

  • Seal the vessel and evacuate and backfill with dry Argon or Nitrogen three times to ensure an inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Purge the vessel with CO2 by bubbling the gas through the reaction mixture for 5-10 minutes.

  • Seal the vessel under a positive pressure of CO2 (a balloon is sufficient for atmospheric pressure reactions).[2]

  • Place the reaction vessel in a pre-heated oil bath at 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with a dilute acid (e.g., 1M HCl) to protonate the carboxylate product.

  • Extract with an organic solvent, dry over Na2SO4, concentrate, and purify the crude product via column chromatography or recrystallization.

References

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.
  • Sasano, K., Takaya, J., & Iwasawa, N. (2013). Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2. Journal of the American Chemical Society, 135(30), 10954–10957.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules.
  • Palladium(II)-catalyzed direct carboxylation of alkenyl C-H bonds with CO2. Semantic Scholar.
  • Synthetic strategies of pyrazole‐directing C−H activation.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines.
  • Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C–H Bonds with CO2. Journal of the American Chemical Society.
  • Combined Experimental and Computational Investigations of Rhodium- and Ruthenium-Catalyzed C–H Functionalization of Pyrazoles with Alkynes. The Journal of Organic Chemistry.
  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. PubMed Central.
  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Royal Society of Chemistry.
  • Rhodium(iii)-catalyzed direct C–H activation of 2-aryl-3H-indoles: a strategy for 4-heteroaryl pyrazole synthesis. Organic & Biomolecular Chemistry.
  • Removable and modifiable directing groups in C-H activ
  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz
  • C–H Functionalizations by Palladium Carboxylates: The Acid Effect.
  • Transition-metal-catalyzed C–H functionaliz
  • Palladium-Catalyzed Ligand-Directed C–H Functionaliz
  • Role of Additives in Transition Metal Catalyzed C–H Bond Activation Reactions: A Comput
  • A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Form
  • Copper-Catalyzed Aerobic C(sp2)–H Functionalization for C–N Bond Formation: Synthesis of Pyrazoles and Indazoles. R Discovery.
  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II)

Sources

Technical Support Center: Solvent Effects on the Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylpyrazole-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole synthesis. The choice of solvent is not merely a matter of dissolving reactants; it is a critical parameter that dictates reaction kinetics, regioselectivity, yield, and impurity profiles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of solvents in this specific synthesis.

Q1: Why is solvent selection so critical in the synthesis of this compound?

A: The synthesis of a substituted pyrazole, such as this compound, typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by a cyclization-dehydration step. The solvent is a master variable that influences every stage of this transformation:

  • Solubility: Both the dicarbonyl precursor and the hydrazine must be sufficiently soluble to ensure a homogenous reaction mixture and facilitate molecular interactions. Poor solubility is a common cause of sluggish or incomplete reactions.

  • Reaction Kinetics: The polarity and proticity of the solvent can stabilize or destabilize transition states, directly impacting the reaction rate. For instance, polar aprotic solvents can accelerate the requisite dehydration steps, leading to higher yields.[1]

  • Regioselectivity: In cases where an unsymmetrical dicarbonyl or a substituted hydrazine is used, the solvent can significantly influence which nitrogen atom of the hydrazine attacks which carbonyl group. This control is crucial for preventing the formation of undesired regioisomers.[2] Fluorinated alcohols, for example, have been shown to enhance the formation of a single regioisomer.[2][3]

  • Side Reactions: Solvents can mediate or suppress side reactions. For example, the decomposition of hydrazine reagents can be exacerbated at high temperatures, making the solvent's boiling point a critical consideration.[2]

  • Work-up and Purification: The choice of solvent directly impacts the ease of product isolation. A solvent with a high boiling point might be difficult to remove, while the product's solubility in the reaction solvent will determine the feasibility of crystallization versus extraction.

Q2: What are the most common solvents used for this synthesis, and what are their pros and cons?

A: The selection of a solvent involves a trade-off between reactivity, cost, safety, and ease of handling. Below is a summary of commonly employed solvents for pyrazole synthesis.

SolventTypeBoiling Point (°C)AdvantagesDisadvantages
Ethanol Polar Protic78Inexpensive, low toxicity, readily available. Good for dissolving many starting materials.Can lead to slower dehydration steps compared to aprotic solvents. May result in mixtures of regioisomers.[1]
Acetic Acid Polar Protic, Acidic118Acts as both a solvent and an acid catalyst, promoting the cyclization-dehydration step.Can be corrosive and may lead to side reactions if substrates are acid-sensitive. Difficult to remove completely.
DMF / DMAc Polar Aprotic153 / 165Excellent solvating power. Accelerates dehydration steps, often leading to higher yields and faster reactions.[1]High boiling point makes it difficult to remove. Requires careful drying as it is hygroscopic. Potential for decomposition at high temperatures.
Toluene Non-polar111Allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards product formation.Poor solvent for many polar starting materials and intermediates.
2,2,2-Trifluoroethanol (TFE) Fluorinated Alcohol74Can dramatically improve regioselectivity and reaction yields.[3][4] Stabilizes intermediates through hydrogen bonding.Significantly more expensive than common solvents. Lower boiling point may limit reaction temperature.

Q3: Is it possible to perform the synthesis of this compound under solvent-free conditions?

A: Yes, solvent-free synthesis is a viable and environmentally friendly alternative for some pyrazole syntheses.[5][6] This approach typically involves heating a mixture of the neat reactants, sometimes with a catalytic amount of an acid or base.

  • Advantages: Reduced waste, lower cost, potentially faster reaction times, and simplified product isolation (often by direct crystallization from the reaction melt).

  • Challenges: This method is only suitable if the reactants form a homogenous melt at a reasonable temperature and if the heat generated by the reaction can be safely managed. The viscosity of the mixture can also pose stirring challenges on a larger scale.

Q4: How does the reaction solvent affect the final purification of this compound?

A: The reaction solvent has a profound impact on purification:

  • Direct Crystallization: If the product is poorly soluble in the reaction solvent at room temperature but soluble at elevated temperatures, direct crystallization upon cooling is the ideal purification method. Solvents like ethanol or toluene are often suitable for this.

  • Solvent Removal: High-boiling solvents like DMF or DMAc must be thoroughly removed under high vacuum, often requiring heating. Residual solvent can inhibit crystallization and contaminate the final product.

  • Post-Reaction Work-up: If the reaction is performed in a water-miscible solvent like ethanol or DMF, the work-up will typically involve partitioning the product between water and an immiscible organic solvent (e.g., ethyl acetate). The choice of reaction solvent dictates the entire extraction strategy.

  • Chromatography: If the product requires purification by column chromatography, the reaction solvent must be completely removed first. For basic pyrazole compounds that are challenging to purify on standard silica gel, deactivating the silica with triethylamine or using reverse-phase (C-18) chromatography may be necessary.[3]

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental issues.

Problem 1: Low or No Product Yield
  • Observation: TLC analysis shows mostly starting material, or very little product is isolated after work-up.

  • Probable Causes & Recommended Solutions:

    • Poor Solubility of Reactants:

      • Causality: If the 1,3-dicarbonyl precursor or hydrazine salt is not fully dissolved, the reaction is occurring in a heterogeneous mixture, severely limiting the reaction rate.

      • Solution: Switch to a solvent with higher solvating power. If you are using ethanol, consider moving to a polar aprotic solvent like DMF or NMP, which often provide better results for cyclocondensation reactions.[1]

    • Incomplete Cyclization/Dehydration:

      • Causality: The final step of pyrazole formation is the elimination of water. In some solvents, this step is slow or reversible.

      • Solution:

        • Increase the reaction temperature or switch to a higher-boiling solvent.

        • If using a non-polar solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove the water as it forms, thereby driving the reaction to completion.

        • Add a catalytic amount of a strong acid (e.g., glacial acetic acid, p-toluenesulfonic acid) to promote dehydration.

Problem 2: Formation of Significant Impurities
  • Observation: The reaction mixture turns dark brown or black, and the TLC plate shows multiple spots that are difficult to separate.

  • Probable Causes & Recommended Solutions:

    • Decomposition of Hydrazine:

      • Causality: Hydrazine and its derivatives can be unstable at elevated temperatures, leading to the formation of colored byproducts and a reduction in the concentration of your key reagent.[2]

      • Solution:

        • Ensure you are using high-purity hydrazine hydrate; distill if necessary.

        • Run the reaction at the lowest effective temperature. This may require choosing a solvent with a lower boiling point or accepting a longer reaction time.

        • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

    • Formation of Regioisomers:

      • Causality: If the 1,3-dicarbonyl precursor is unsymmetrical, the hydrazine can attack either carbonyl group, leading to a mixture of pyrazole isomers which are often difficult to separate.

      • Solution: Solvent choice is paramount for controlling regioselectivity. Experiment with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), which are known to favor the formation of a single isomer in many cases.[2][3]

    • Bis-Pyrazole Formation:

      • Causality: This side reaction can occur if an excess of the dicarbonyl compound reacts with the newly formed pyrazole.[2]

      • Solution: Carefully control the stoichiometry of your reactants. A slow, dropwise addition of the dicarbonyl compound to the hydrazine solution can help minimize this side reaction. The solvent can influence the relative rates of the desired and undesired reactions.

Problem 3: Difficulty in Product Isolation
  • Observation: The crude product is an intractable oil instead of a solid, or it fails to crystallize from the chosen solvent system.

  • Probable Causes & Recommended Solutions:

    • Product is Oily or Amorphous:

      • Causality: The presence of impurities or residual solvent can often inhibit crystallization.

      • Solution:

        • Ensure all reaction solvent (especially high-boiling ones like DMF) is completely removed under high vacuum.

        • Attempt to induce solidification by triturating the oil with a non-polar solvent like hexanes or diethyl ether.[3] This can wash away soluble impurities and provide nucleation sites for crystallization.

        • If trituration fails, purification by column chromatography may be required before attempting crystallization again.

    • Incorrect Recrystallization Solvent:

      • Causality: An ideal recrystallization solvent should dissolve the compound when hot but not when cold.

      • Solution: Systematically screen for a suitable recrystallization solvent. Start with common solvents like ethanol, isopropanol, ethyl acetate, or mixtures such as ethyl acetate/hexanes. The goal is to find a system where the product has a steep solubility curve with respect to temperature.

Part 3: Visual & Methodological Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical process for diagnosing and solving issues of low product yield in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_sm 1. Check Starting Materials - Purity (NMR, GC) - Stoichiometry Correct? start->check_sm sm_ok Are SMs OK? check_sm->sm_ok check_solubility 2. Assess Solubility - Are all reactants fully dissolved at reaction temperature? sm_ok->check_solubility Yes solve_sm Solution: - Purify/replace starting materials - Re-weigh accurately sm_ok->solve_sm No solubility_ok Homogeneous? check_solubility->solubility_ok check_conditions 3. Evaluate Reaction Conditions - Temperature too low? - Reaction time too short? solubility_ok->check_conditions Yes solve_solubility Solution: - Switch to a higher polarity solvent (e.g., Ethanol -> DMF) solubility_ok->solve_solubility No conditions_ok Conditions OK? check_conditions->conditions_ok solve_conditions Solution: - Increase temperature - Increase reaction time - Add acid catalyst conditions_ok->solve_conditions No solve_dehydration Solution: - Switch to aprotic solvent (DMF) - Use Dean-Stark (Toluene) - Review literature for optimal conditions conditions_ok->solve_dehydration Yes (Dehydration is likely issue) success Yield Improved solve_sm->success solve_solubility->success solve_conditions->success solve_dehydration->success

Caption: Troubleshooting workflow for low yield issues.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative example based on the Knorr pyrazole synthesis. Researchers should conduct their own risk assessment and optimization.

Reactants:

  • Ethyl 2-methyl-3-oxobutanoate (1.0 eq)

  • Hydrazine hydrate (1.1 eq)

  • Solvent (e.g., Ethanol, ~5-10 mL per gram of dicarbonyl)

  • Concentrated Hydrochloric Acid (for acidification)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-methyl-3-oxobutanoate and the chosen solvent (e.g., ethanol).

  • Hydrazine Addition: While stirring, slowly add hydrazine hydrate to the solution at room temperature.

    • Scientist's Note: This initial reaction forms the hydrazone intermediate. The reaction is often exothermic; a slow addition helps control the temperature.

  • Cyclization (Reflux): Heat the reaction mixture to reflux. The required time will be solvent-dependent. Monitor the progress of the reaction by TLC (Thin Layer Chromatography), observing the consumption of the starting material and the appearance of the pyrazole product spot.

    • Solvent Insight: In ethanol, this step may take several hours. In a higher-boiling solvent like DMF, the reaction is often significantly faster due to more efficient dehydration.[1]

  • Saponification: Once the cyclization is complete (as judged by TLC), cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (2.5 eq) and heat the mixture to reflux again for 1-2 hours to hydrolyze the ethyl ester to the carboxylic acid salt.

  • Solvent Removal: Cool the reaction mixture and remove the organic solvent (e.g., ethanol) under reduced pressure using a rotary evaporator.

  • Acidification and Isolation: Dilute the remaining aqueous residue with water and cool the flask in an ice bath. While stirring vigorously, slowly acidify the solution with concentrated hydrochloric acid until the pH is ~2-3. The product, this compound, should precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture).

  • Drying and Characterization: Dry the purified solid in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

References

  • Aggarwal, N., Kumar, R., & Singh, P. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH.
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • Neochoritis, C. G., Zarganes-Tzitzikas, T., & Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health (NIH).
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate.
  • Bildirici, I., & Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Shaabani, A., Ghadari, R., & Ghasemi, S. (2014). Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.

Sources

Technical Support Center: Regiocontrol in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Pyrazoles are a cornerstone of modern medicinal chemistry, but the synthesis of unsymmetrically substituted pyrazoles is often plagued by the formation of regioisomers, leading to challenging purification and reduced yields of the desired product.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome the challenges of regioselectivity in your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: My reaction yields a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

This is a classic problem, especially when the electronic and steric differences between the two carbonyls in your 1,3-dicarbonyl starting material are minimal.[3] Here is a systematic approach to enhance the formation of a single isomer.

Root Cause Analysis: In the Knorr pyrazole synthesis, a monosubstituted hydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound. The initial nucleophilic attack of the substituted nitrogen of the hydrazine can occur at either of the two carbonyl carbons. This choice dictates the final substitution pattern on the pyrazole ring, leading to two possible regioisomers.[4][5]

Solutions:

  • Modify the Solvent System: This is often the most effective and straightforward modification. Standard solvents like ethanol can lead to poor selectivity.[6]

    • Actionable Advice: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . These solvents can dramatically increase the preference for one regioisomer.[1][6]

    • Causality: Fluorinated alcohols possess unique properties, including strong hydrogen-bond donating ability and low nucleophilicity, which can modulate the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound, thereby directing the hydrazine attack.[1]

  • Adjust the Reaction pH/Catalyst: The acidity of the reaction medium is a critical parameter.[2][5]

    • Actionable Advice: Add a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid). Acidic conditions can favor the protonation of the more sterically accessible or electron-rich carbonyl, leaving the other more susceptible to nucleophilic attack.[2] Conversely, in some systems, a base may alter the reaction pathway favorably.

  • Leverage Steric and Electronic Effects:

    • Actionable Advice: If possible, redesign your 1,3-dicarbonyl substrate. Introduce a bulky substituent near one carbonyl group to sterically hinder the approach of the hydrazine.[3] Alternatively, place a strong electron-withdrawing group (like a trifluoromethyl group) adjacent to one carbonyl. This increases the electrophilicity of that carbonyl carbon, making it the preferred site of initial attack.[3][7]

Below is a logical workflow for troubleshooting poor regioselectivity.

G start Start: Poor Regioselectivity (e.g., 1:1 Mixture) solvent Step 1: Change Solvent (Ethanol → TFE or HFIP) start->solvent check1 Analyze Isomer Ratio solvent->check1 ph Step 2: Modify pH (Add Catalytic Acid, e.g., AcOH) check1->ph No success Success: High Regioselectivity Achieved check1->success Improved? check2 Analyze Isomer Ratio ph->check2 temp Step 3: Adjust Temperature (Lower temperature to favor kinetic product) check2->temp No check2->success Improved? check3 Analyze Isomer Ratio temp->check3 check3->success Improved? redesign Consider Substrate Redesign: - Enhance Steric/Electronic Bias - Use Alternative Synthesis Route check3->redesign No

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Issue 2: My reaction is sluggish, incomplete, or producing significant side products.

Low conversion or the formation of impurities can often be traced back to the stability of reactants or intermediates.

Solutions:

  • Verify Starting Material Purity:

    • Actionable Advice: Hydrazine derivatives, particularly phenylhydrazine, can be unstable and decompose over time, leading to colored byproducts and lower yields.[2] Use freshly distilled or high-purity hydrazine. Ensure your 1,3-dicarbonyl compound is pure and dry.

  • Promote the Final Cyclization/Dehydration Step:

    • Actionable Advice: In some cases, a stable hydrazone or a hydroxylpyrazolidine intermediate may form but not readily cyclize to the final pyrazole.[2][8] Increasing the reaction temperature or using a dehydrating agent can drive the reaction to completion. Microwave-assisted synthesis is particularly effective at rapidly heating the reaction to overcome activation barriers.[9][10]

  • Prevent Oxidation:

    • Actionable Advice: If your substrates or product are sensitive to air, especially at elevated temperatures, side reactions can occur.[2] Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence regioselectivity in the Knorr pyrazole synthesis?

A1: The regiochemical outcome is governed by a delicate interplay of three main factors:[3][5]

  • Steric Hindrance: Bulky groups on either the 1,3-dicarbonyl or the hydrazine will direct the nucleophilic attack to the less sterically hindered carbonyl carbon.[3]

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl substrate increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial attack by the hydrazine.[3]

  • Reaction Conditions: The choice of solvent and the pH of the medium can profoundly influence which carbonyl group is more reactive, often overriding subtle steric or electronic effects.[1][2][5]

Q2: How does the reaction mechanism lead to two different regioisomers?

A2: The formation of regioisomers arises from the first step of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine (R²-NH-NH₂). The more nucleophilic nitrogen of the substituted hydrazine (the one bearing R²) attacks one of the two different carbonyl carbons. This initial choice creates two different intermediate pathways, each leading to a distinct regioisomeric pyrazole after cyclization and dehydration.[4][11]

G cluster_0 Reaction Pathway cluster_1 Pathway A cluster_2 Pathway B Reactants Unsymmetrical 1,3-Dicarbonyl + R²-NH-NH₂ IntermediateA Attack at Carbonyl 1 (forms Intermediate A) Reactants->IntermediateA Path A IntermediateB Attack at Carbonyl 2 (forms Intermediate B) Reactants->IntermediateB Path B ProductA Regioisomer 1 IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer 2 IntermediateB->ProductB Cyclization & Dehydration

Sources

Technical Support Center: Synthesis of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methylpyrazole-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges encountered during the scale-up of this important heterocyclic building block. Our guidance is grounded in established chemical principles and field-proven insights to help you optimize your synthesis for yield, purity, and reproducibility.

Overview of the Synthetic Strategy

The most common and scalable pathway to this compound involves a two-stage process. First, a cyclocondensation reaction is performed to create the pyrazole core as an ester, typically ethyl 4-methyl-1H-pyrazole-3-carboxylate. This is followed by the hydrolysis of the ester to yield the final carboxylic acid product. This guide is structured to address challenges in both stages of this process.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Hydrolysis & Purification start Starting Materials (e.g., Ethyl 2-(ethoxymethylene)-3-oxobutanoate + Hydrazine Hydrate) ester_synthesis Cyclocondensation Reaction (e.g., Knorr Synthesis) start->ester_synthesis crude_ester Crude Ethyl 4-Methyl- 1H-pyrazole-3-carboxylate ester_synthesis->crude_ester hydrolysis Ester Hydrolysis (e.g., NaOH or KOH) crude_ester->hydrolysis workup Aqueous Workup & Acidification hydrolysis->workup purification Purification (Recrystallization) workup->purification final_product Final Product: This compound purification->final_product

Caption: General two-stage workflow for this compound synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, explores the underlying causes, and provides actionable solutions.

Stage 1: Cyclocondensation for Ethyl 4-Methyl-1H-pyrazole-3-carboxylate

Q1: My cyclization reaction has a low yield, and TLC analysis shows a significant amount of unreacted 1,3-dicarbonyl starting material. What's going wrong?

A1: This is a common issue often related to reaction kinetics and reagent stability.

  • Causality: The core of this reaction is the nucleophilic attack of hydrazine on the dicarbonyl compound.[1] If this initial step is inefficient or if the hydrazine has degraded, the reaction will stall.

  • Potential Causes & Solutions:

    • Hydrazine Quality: Hydrazine hydrate is susceptible to decomposition over time, especially if not stored properly. The presence of colored byproducts is a sign of degradation.[1]

      • Solution: Always use high-purity, freshly opened, or recently distilled hydrazine hydrate. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation.[1]

    • Incorrect pH: The reaction is often catalyzed by acid. If the medium is not sufficiently acidic, the initial condensation can be sluggish.

      • Solution: Ensure the reaction medium is acidic. A common approach is to use hydrazine salts (e.g., hydrazine sulfate or hydrochloride) or to add a catalytic amount of a strong acid like glacial acetic acid.[2][3]

    • Suboptimal Temperature: While higher temperatures can increase reaction rates, they can also accelerate hydrazine decomposition.

      • Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 60-80°C) and monitor the reaction by TLC. A gradual increase may be necessary, but avoid excessively high temperatures.

Q2: My TLC plate shows multiple product spots, and the final isolated product is a mixture of isomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[1]

  • Causality: The substituted nitrogen of hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers. The outcome is governed by a delicate balance of steric and electronic factors.[1][4]

  • Potential Causes & Solutions:

    • Lack of Reaction Control: The kinetic and thermodynamic products may differ. Reaction conditions dictate which isomer is favored.

      • Solution (pH Control): Acidic conditions can protonate the more substituted carbonyl group, directing the nucleophilic attack of the hydrazine to the less hindered carbonyl, often leading to a single major regioisomer.[1]

      • Solution (Solvent Choice): The solvent can influence the transition state energies. Polar, protic solvents can stabilize intermediates differently. It has been reported that fluorinated alcohols can significantly enhance the formation of a single regioisomer in some cases.[1]

    • Starting Material Design: The inherent properties of your dicarbonyl precursor dictate the electronic and steric environment.

      • Solution: If possible, select a precursor where the electronic differences between the two carbonyl groups are more pronounced, which can inherently favor one direction of attack over the other.

G cluster_0 Troubleshooting Low Yield start Low Yield Observed check_tlc Analyze TLC Plate start->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm side_products Multiple Side Products? check_tlc->side_products sol_hydrazine Verify Hydrazine Quality (Use Fresh Reagent) unreacted_sm->sol_hydrazine Yes sol_ph Optimize pH (Add Catalytic Acid) unreacted_sm->sol_ph Yes sol_temp Adjust Temperature (Avoid Extremes) unreacted_sm->sol_temp Yes sol_regio Improve Regioselectivity (Control pH, Solvent) side_products->sol_regio Yes sol_purify Optimize Purification (Column Chromatography) side_products->sol_purify Yes

Caption: Logic diagram for troubleshooting common issues in the cyclization stage.

Stage 2: Saponification (Hydrolysis) and Purification

Q3: The hydrolysis of my ethyl ester is incomplete, even after extended reaction times. How can I drive the reaction to completion?

A3: Incomplete hydrolysis is typically due to insufficient saponification conditions or poor substrate solubility.

  • Causality: Saponification is a bimolecular reaction between the ester and a hydroxide ion. If the concentration of either reactant is too low at the reaction site, or if the activation energy is not overcome, the reaction will be slow or incomplete.

  • Potential Causes & Solutions:

    • Stoichiometry of Base: An insufficient amount of base (e.g., NaOH or KOH) will lead to an incomplete reaction once the base is consumed.

      • Solution: Use a molar excess of the base. A common range is 2 to 4 equivalents relative to the ester.

    • Solubility Issues: The pyrazole ester may have poor solubility in a purely aqueous basic solution, limiting the interaction between the ester and the hydroxide ions.

      • Solution: Use a co-solvent system. Adding an alcohol like methanol or ethanol can create a homogeneous solution, dramatically increasing the reaction rate.

    • Reaction Temperature: Saponification rates are highly temperature-dependent.

      • Solution: Heat the reaction mixture. Refluxing is a common and effective strategy to ensure the reaction goes to completion in a reasonable timeframe. Monitor by TLC until the starting ester spot has completely disappeared.

Q4: After acidification, my product precipitates as an oil or a sticky solid that is difficult to filter and purify. What can I do?

A4: This issue, often called "oiling out," occurs when the product is insoluble in the crystallization medium at that temperature and precipitates as a liquid phase instead of a crystalline solid.

  • Causality: The melting point of the impure product is below the temperature of the solution from which it is precipitating. The presence of impurities lowers the melting point of the eutectic mixture.

  • Potential Causes & Solutions:

    • Rate of Acidification: Rapidly adding acid can cause localized high concentrations of the protonated product, leading to rapid, uncontrolled precipitation.

      • Solution: Cool the basic aqueous solution in an ice bath and add the acid (e.g., HCl) slowly and dropwise with vigorous stirring. This maintains a low temperature and allows for the gradual formation of crystalline solids.

    • High Concentration of Impurities: The presence of organic impurities can act as a solvent for your product, preventing proper crystallization.

      • Solution: Before acidification, perform a "base wash." Extract the basic aqueous solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities. This ensures higher purity before the precipitation step.

    • Incorrect Final pH: Over-acidification can sometimes lead to the formation of salts that may be less crystalline.

      • Solution: Add acid until the pH is approximately 2-3. Check with pH paper. This ensures the carboxylic acid is fully protonated without creating an excessively harsh environment.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions when working with hydrazine? A: Hydrazine and its derivatives are toxic and potentially explosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid heating hydrazine in a closed system. Quench any excess hydrazine carefully.

Q: Can I monitor the hydrolysis reaction using techniques other than TLC? A: Yes, HPLC is an excellent method for monitoring the disappearance of the ester starting material and the appearance of the carboxylic acid product. It provides more quantitative data than TLC. For in-situ monitoring, IR spectroscopy can be used to track the disappearance of the ester C=O stretch (around 1720-1740 cm⁻¹) and the appearance of the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹).

Q: What is the best solvent system for recrystallizing the final this compound? A: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures. Small-scale trials are recommended to find the optimal solvent or solvent pair for your specific product purity. A successful recrystallization from an aqueous ethanol solution has been reported.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methyl-1H-pyrazole-3-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 1,3-dicarbonyl precursor (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate, 1.0 eq) and ethanol (5-10 mL per gram of dicarbonyl).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (1.1 eq) to the solution. A mild exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. The crude product may crystallize upon cooling or can be precipitated by adding water.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield the crude ester. This is often of sufficient purity for the next step.

Protocol 2: Hydrolysis to this compound
  • Setup: In a round-bottom flask, suspend the crude ethyl 4-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of water and ethanol (e.g., a 1:1 ratio).

  • Base Addition: Add sodium hydroxide (NaOH, 2.5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux until the reaction is complete (typically 2-6 hours), as confirmed by TLC showing the complete disappearance of the starting ester. The solution should become homogeneous as the reaction progresses.

  • Purification (Base Wash): Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute with water and extract with ethyl acetate (2x) to remove any neutral impurities.

  • Precipitation: Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH reaches ~2-3. A white precipitate should form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield pure this compound.

ParameterStage 1: Ester SynthesisStage 2: Hydrolysis
Key Reagents Hydrazine Hydrate, DicarbonylNaOH or KOH, Crude Ester
Solvent EthanolWater/Ethanol (co-solvent)
Temperature 60 - 80 °C (Reflux)80 - 100 °C (Reflux)
Typical Duration 2 - 4 hours2 - 6 hours
Monitoring Method TLC (e.g., 3:1 Hexane:EtOAc)TLC (e.g., 1:1 Hexane:EtOAc + AcOH)
Expected Yield 75 - 90%85 - 95%

References

  • Cetin, A. (2020).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
  • MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Google Patents. (2020). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • MDPI. (2017).
  • Google Patents. (2010). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
  • Google Patents. (2010). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Technical Support Center: Synthesis of 4-Methylpyrazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-20260110-01

Topic: Work-up and Purification Procedure for 4-Methylpyrazole-3-carboxylic acid

Introduction

Welcome to the technical support guide for the synthesis of this compound. This document provides a detailed, field-proven guide for the critical work-up and purification stages of this synthesis, specifically focusing on the common and robust method of hydrolyzing a precursor ester, such as Ethyl 4-methyl-1H-pyrazole-3-carboxylate.

The successful isolation of a pure carboxylic acid from a basic hydrolysis reaction mixture is contingent on a sequence of carefully controlled steps. The underlying principle is the manipulation of the product's solubility based on its protonation state. In the basic reaction medium, the product exists as a water-soluble carboxylate salt. The work-up procedure is designed to neutralize the base, protonate the carboxylate to the less soluble carboxylic acid, and then efficiently isolate and purify this solid product. This guide offers a standard protocol, troubleshooting advice for common issues, and answers to frequently asked questions to ensure a high-yield, high-purity outcome.

Standard Work-Up Protocol: Post-Hydrolysis of Ethyl 4-Methyl-1H-pyrazole-3-carboxylate

This protocol outlines the necessary steps after the saponification (base-catalyzed hydrolysis) of the ethyl ester precursor is complete, as monitored by a suitable method like Thin-Layer Chromatography (TLC).[1]

Experimental Workflow Diagram

Workup_Flowchart start End of Hydrolysis (Reaction Mixture in Base) cool Cool to 0-5 °C (Ice-Water Bath) start->cool Prepare for Precipitation acidify Acidify Slowly with HCl to pH 2-3 cool->acidify Protonate Carboxylate precipitate Precipitate Forms (Stir for 30-60 min) acidify->precipitate Induce Crystallization filter Vacuum Filtration precipitate->filter Isolate Solid wash_solid Wash Solid with Cold Water filter->wash_solid Remove Soluble Impurities dry Dry the Crude Product wash_solid->dry Remove Solvents recrystallize Recrystallization (e.g., from Ethanol/Water) dry->recrystallize Final Purification final_product Pure, Dry this compound recrystallize->final_product Characterize

Caption: Workflow for the isolation and purification of this compound.

Step-by-Step Methodology
  • Cooling: Once the hydrolysis is complete, cool the reaction vessel in an ice-water bath to 0-5 °C. This step is crucial as the subsequent acidification is an exothermic process. Cooling minimizes potential side reactions and ensures controlled precipitation of the product.

  • Acidification: While vigorously stirring the cooled reaction mixture, slowly add a cooled solution of hydrochloric acid (e.g., 2 M HCl) dropwise. Monitor the pH continuously with a pH meter or pH paper. The target is a final pH of 2-3. At this pH, the water-soluble sodium or potassium 4-methylpyrazole-3-carboxylate is fully protonated to the desired carboxylic acid, which is significantly less soluble in water, causing it to precipitate.[2]

  • Precipitation and Aging: Continue stirring the cold slurry for an additional 30-60 minutes after the final pH is reached. This "aging" period allows for complete precipitation and can improve the crystal structure, making the solid easier to filter.

  • Isolation by Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with several portions of cold deionized water. This step is critical for removing inorganic salts (like NaCl or KCl) and other water-soluble impurities.

  • Drying: Dry the crude product thoroughly. This can be done by air-drying on the filter, followed by drying in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Summary Table
ParameterRecommended Value/SolventRationale
Precipitation pH 2 - 3Ensures complete protonation of the carboxylate to the less soluble carboxylic acid form.
Extraction Solvent Ethyl Acetate(Optional, if product doesn't precipitate well) Good solubility for the carboxylic acid, immiscible with water.[2]
Washing Solvents Cold Deionized Water, HexaneWater removes inorganic salts; hexane can remove non-polar organic impurities.[3]
Recrystallization Solvents Ethanol/Water, MethanolGood solubility at high temperature and poor solubility at low temperature, ideal for crystallization.[4]
Typical Yield >80%The hydrolysis and precipitation are generally efficient processes.[2]

Troubleshooting Guide (Q&A Format)

Q1: I've acidified the reaction mixture to pH 2, but no solid has precipitated. What went wrong?

A1: This is a common issue that can arise from several factors:

  • Insufficient Concentration: The product may be too dilute to precipitate. If you used a large volume of solvent for the hydrolysis, try removing some of the water under reduced pressure (rotary evaporation) and then re-cooling and stirring the more concentrated solution.

  • Product is More Soluble Than Expected: While this compound has limited water solubility, it is not zero. If the yield is very small, it might remain in solution. In this case, you should proceed with a liquid-liquid extraction. Extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate.[2] The combined organic layers can then be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent evaporated to yield the product.[2][5]

  • Incorrect pH Reading: Double-check the pH with a calibrated meter. Sometimes, colored impurities can make pH paper difficult to read accurately.

Q2: My final product is an off-white or yellowish powder, not pure white. How can I improve its purity?

A2: Discoloration typically indicates the presence of minor organic impurities. The most effective method for purification is recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of a hot solvent, such as ethanol or methanol.[4] If the solution is still colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through celite to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Q3: The isolated product is a sticky oil or gum instead of a filterable solid. What should I do?

A3: This phenomenon, known as "oiling out," often happens when the product precipitates from a supersaturated solution at a temperature above its melting point or when impurities are present that depress the melting point.

  • Troubleshooting Steps:

    • Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.

    • Add a seed crystal of the pure product if available.

    • Redissolve the oil by adding a small amount of a miscible co-solvent (like ethanol) and warming gently. Then, allow it to cool very slowly without agitation. This can encourage the formation of an ordered crystal lattice.

    • If all else fails, extract the product into an organic solvent as described in A1, evaporate the solvent, and attempt to recrystallize the resulting crude solid/oil from a different solvent system.

Q4: My final yield is significantly lower than expected. Where could the product have been lost?

A4: Several stages in the work-up can contribute to yield loss:

  • Incomplete Precipitation: If the pH was not low enough (e.g., pH 4-5), a significant portion of the product would remain in the aqueous solution as the carboxylate salt.[2] Ensure you reach a pH of 2-3.

  • Loss During Extraction: If you performed an extraction, ensure you used an adequate volume of solvent and performed multiple extractions (e.g., 3 times). The product partitions between the organic and aqueous layers, and multiple extractions are more efficient than a single large one.

  • Excessive Washing: While washing is necessary, using large volumes of water can dissolve some of your product. Use cold water and be efficient.

  • Recrystallization Losses: Some product will always remain in the mother liquor during recrystallization. To minimize this, use the minimum amount of hot solvent required for dissolution. You can also concentrate the mother liquor to try and recover a second crop of crystals.

Frequently Asked Questions (FAQs)

Q1: Why is slow, dropwise addition of acid important? The neutralization of a strong base (like NaOH or KOH) with a strong acid (HCl) is highly exothermic. Adding the acid too quickly can cause a rapid temperature increase, potentially leading to the degradation of the product or hazardous splashing. Slow addition with efficient cooling maintains control over the process.

Q2: Can I use a different acid, like sulfuric acid, for the precipitation step? While technically possible, hydrochloric acid is generally preferred. The resulting salt (NaCl or KCl) is highly soluble in water and easily removed by washing. Using sulfuric acid will produce sodium or potassium sulfate, which can sometimes co-precipitate with the product, making purification more difficult.

Q3: How do I confirm the identity and purity of my final this compound? Standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure and identify any impurities.[6]

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be lower and broader.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches.[4]

Q4: What is the purpose of washing the organic extract with brine? Brine (a saturated aqueous solution of NaCl) is used to help remove dissolved water from the organic layer. By increasing the ionic strength of the aqueous phase, it reduces the solubility of water in the organic solvent, acting as a preliminary drying step before the addition of a solid drying agent like Na₂SO₄.

References

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmaceutical Sciences and Research. [Link]
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
  • This compound | C5H6N2O2. PubChem. [Link]
  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • US7553863B2 - Ultrapure 4-methylpyrazole.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
  • Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide.

Sources

Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the column chromatography purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs). Here, you will find detailed information on overcoming common purification challenges, strategies for method optimization, and detailed protocols to enhance the purity and yield of your target pyrazole compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the column chromatography of pyrazole derivatives, offering explanations for the underlying causes and providing actionable solutions.

Issue 1: Poor Separation of the Target Pyrazole from Impurities (Co-elution)

Question: I'm observing co-elution of my desired pyrazole derivative with a closely related impurity, possibly a regioisomer or a starting material. How can I improve the resolution?

Answer:

Co-elution is a frequent challenge, especially with structurally similar impurities like regioisomers which often have very similar physical properties.[1] The key to achieving separation lies in optimizing the selectivity of your chromatographic system. Here’s a systematic approach:

  • Re-evaluate Your Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing your mobile phase before scaling up to column chromatography.[2][3]

    • The Goal: Aim for a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and maximizes the separation (ΔRf) from the impurity.[2]

    • Strategy: Experiment with different solvent mixtures. A common starting point for pyrazole derivatives is a combination of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[2][4] Systematically vary the ratio of these solvents (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate) to find the optimal balance for separation.[2]

    • Expert Tip: Sometimes, simply changing one of the solvents in your mobile phase, even to one with a similar polarity, can alter the selectivity and improve separation. For instance, substituting ethyl acetate with acetone or dichloromethane might provide the necessary resolution.

  • Consider a Gradient Elution: If a single solvent mixture (isocratic elution) fails to resolve your compounds, a gradient elution can be highly effective.[1][5]

    • How it Works: Start with a less polar mobile phase to allow the less polar compounds to elute. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute the more polar compounds.[1] This technique can sharpen peaks and improve the separation of compounds with different polarities.[6]

  • Stationary Phase Considerations:

    • Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area for interaction, which can lead to better resolution.[1][6]

    • Alternative Sorbents: If you are still facing issues on standard silica gel, consider alternative stationary phases. For basic pyrazoles, neutral or basic alumina can be a good option to avoid strong interactions with the acidic silica surface.[5][7] Reversed-phase (C18) chromatography is another powerful alternative, particularly for polar pyrazoles.[5][8][9]

Issue 2: The Pyrazole Derivative is Streaking or Tailing on the Column

Question: My pyrazole compound is producing broad, streaky bands on the TLC plate and column, leading to poor separation and mixed fractions. What is causing this and how can I fix it?

Answer:

Peak tailing or streaking is often observed with nitrogen-containing heterocycles like pyrazoles due to their basic nature.[5] The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to this undesirable behavior.

  • The Solution: Deactivating the Silica Gel: To mitigate this, you can neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a basic modifier to your mobile phase.[1][5][7]

    • Recommended Modifiers: Add 0.1-1% triethylamine (Et₃N) or a few drops of ammonia in methanol to your eluent.[5][7] This will compete with your pyrazole for binding to the acidic sites on the silica, resulting in sharper, more symmetrical peaks.

    • Workflow: Prepare your mobile phase with the basic modifier and use this same solvent system to pack your column and run the separation.

Issue 3: Low or No Recovery of the Product from the Column

Question: I've loaded my crude pyrazole derivative onto the column, but I'm getting a very low yield, or in some cases, no product is eluting at all. What could be happening?

Answer:

This is a frustrating problem that can stem from a few different causes:

  • Compound Decomposition on Silica Gel: Some pyrazole derivatives can be sensitive to the acidic nature of silica gel and may decompose during chromatography.[1][10]

    • Diagnosis: Before running a full column, you can test for stability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then developing it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading.[10]

    • Solutions:

      • Deactivate the Silica: As mentioned for peak tailing, adding a base like triethylamine to your eluent can suppress degradation.[1][7]

      • Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5]

  • The Compound is Too Polar for the Solvent System: If your pyrazole derivative is highly polar, it may be too strongly adsorbed to the silica gel to be eluted by your chosen mobile phase.[5]

    • Solution: You need to significantly increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you may need to switch to a more polar mixture like dichloromethane/methanol or even add a small amount of ammonia in methanol for very polar basic compounds.[5] A gradient elution that ends with a highly polar solvent system is often effective in these cases.[5]

  • Poor Solubility and Precipitation on the Column: If your compound has low solubility in the mobile phase, it can precipitate at the top of the column upon loading, leading to poor elution and recovery.[11]

    • Solution: Dry Loading: Instead of dissolving your sample in a small amount of solvent and loading it directly (wet loading), use the dry loading technique.[2][12]

      • Protocol: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a dry, free-flowing powder.[12] This powder can then be carefully added to the top of your packed column.[12] This ensures that your compound is evenly distributed and doesn't precipitate upon contact with the less polar mobile phase.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my pyrazole derivative?

A1: For most pyrazole derivatives, standard silica gel (230-400 mesh) is the first choice due to its versatility and cost-effectiveness.[1] However, the choice can be refined based on the properties of your specific molecule:

  • For Basic Pyrazoles: If you observe significant peak tailing, consider deactivating the silica gel with triethylamine or using neutral or basic alumina to prevent strong acid-base interactions.[2][5]

  • For Highly Polar Pyrazoles: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase (C18) chromatography can be more effective than normal-phase silica gel.[5][9]

  • For Chiral Pyrazoles: To separate enantiomers, specialized chiral stationary phases (CSPs) are required, such as polysaccharide-based columns (e.g., cellulose or amylose derivatives).[13][14]

Q2: What are the best practices for packing a chromatography column?

A2: A well-packed column is crucial for achieving good separation.

  • Slurry Packing: Prepare a slurry of your silica gel in the initial, least polar mobile phase.[1]

  • Even Packing: Pour the slurry into the column and gently tap the sides to ensure the silica settles evenly and to remove any air bubbles.[1]

  • Protect the Surface: Add a thin layer of sand on top of the packed silica bed to prevent the surface from being disturbed when you add your sample and eluent.[1][2]

Q3: My purified pyrazole is colored. How can I decolorize it?

A3: A colored product often indicates the presence of trace impurities or degradation products.[2] Here are a few methods to decolorize your sample:

  • Activated Charcoal Treatment: Dissolve your compound in a suitable organic solvent, add a small amount of activated charcoal, and stir. The charcoal will adsorb the colored impurities. Filter the mixture through Celite to remove the charcoal, and then recover your product.[1][2]

  • Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short pad of silica gel in a pipette or funnel. The colored impurities may be retained on the silica.[2]

  • Recrystallization: This purification technique is often very effective at removing colored impurities, which may remain in the mother liquor.[2][15]

Experimental Protocols & Workflows
Protocol 1: General Flash Column Chromatography of a Pyrazole Derivative

Objective: To purify a crude pyrazole derivative using standard flash column chromatography.

Materials:

  • Crude pyrazole derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture, optimized by TLC)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal solvent system that provides an Rf of ~0.3-0.4 for the target compound and good separation from impurities.[2]

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[1]

    • Prepare a slurry of silica gel in the initial, least polar eluent.[1]

    • Pour the slurry into the column, tapping gently to ensure even packing and remove air bubbles.[1]

    • Add another layer of sand on top of the settled silica gel.[1]

  • Sample Loading (Wet Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[1]

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[12]

  • Elution:

    • Carefully add the eluent to the top of the column and apply pressure (e.g., from a hand pump or nitrogen line) to start the flow.[1]

    • Collect fractions in separate tubes.[1]

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.[1]

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Workflow

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Column Packing (Slurry Method) TLC->Pack Load 3. Sample Loading (Wet or Dry Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. TLC Analysis of Fractions Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Solvent Evaporation Combine->Evap Pure_Product Pure Pyrazole Derivative Evap->Pure_Product

Caption: A typical workflow for the purification of pyrazole derivatives using column chromatography.

Data Presentation: Solvent System Selection

The choice of solvent system is critical for successful separation. The following table summarizes common solvents used in normal-phase chromatography, ordered by increasing polarity.

SolventPolarity IndexTypical Use
Hexane/Heptane0.1Non-polar base eluent
Toluene2.4Non-polar eluent, can improve solubility
Dichloromethane3.1Medium polarity, good for dissolving samples
Diethyl Ether2.8Medium polarity eluent
Ethyl Acetate4.4Common polar eluent, good general-purpose
Acetone5.1Polar eluent
Methanol5.1Highly polar eluent, often used with DCM
Water10.2Used in reversed-phase chromatography

Data compiled from various chemistry resources.

References
  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolone Derivatives.
  • BenchChem. (2025). Preventing degradation of pyrazole compounds during synthesis.
  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) for the Analysis of Pyrazole Derivatives: Application Notes and Protocols.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Common side reactions in Knorr pyrazole synthesis and their avoidance.
  • Royal Society of Chemistry. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry. [Link]
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]
  • ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
  • ChemistryViews. (2012).
  • Chrom Tech, Inc. (2024).
  • Chemistry For Everyone. (2024).
  • BenchChem. (2025). Technical Support Center: Purification of Pyrazolium-Based Compounds.

Sources

Technical Support Center: Recrystallization of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 4-Methylpyrazole-3-carboxylic acid via recrystallization. It is designed for researchers, chemists, and pharmaceutical development professionals who require high-purity material for their work. The content is structured into a series of frequently asked questions and detailed troubleshooting scenarios to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a heterocyclic organic compound with the molecular formula C₅H₆N₂O₂.[1] It belongs to the class of pyrazoles, which are core structures in many pharmaceutically active compounds and agrochemicals.[2][3] For drug development and research applications, high purity is critical as even trace impurities can alter biological activity, lead to unwanted side effects, or interfere with analytical characterization. Recrystallization is a powerful technique to remove by-products, unreacted starting materials, and other contaminants from the synthesized crude product.

Q2: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds based on differences in solubility.[4][5] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[6] The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly. As the temperature decreases, the solubility of the compound drops, and it crystallizes out of the solution.

  • Soluble impurities remain in the cold solvent (the "mother liquor").

  • The pure crystals are then collected by filtration.[6]

Q3: What are the key physical properties of this compound to consider?

Understanding the compound's properties is essential for designing a successful recrystallization protocol.

PropertyValue / ObservationSource
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1][7]
Physical Form Expected to be a solid at room temperature.
Melting Point Not explicitly found for this isomer, but related isomers (3-Methylpyrazole-4-carboxylic acid and 3-Methylpyrazole-5-carboxylic acid) have high melting points (225-240 °C), suggesting strong intermolecular forces.
Solubility Profile As a carboxylic acid with a pyrazole ring, it is expected to be soluble in polar organic solvents and potentially water, especially when heated. A related isomer shows enhanced solubility in methanol and DMSO.[2][8]

Part 2: Experimental Protocol & Workflow

This section provides a generalized, step-by-step protocol for the recrystallization of this compound.

Standard Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation & Drying A Crude 4-Methylpyrazole- 3-carboxylic acid B Select Suitable Solvent System A->B C Add Minimum Volume of Hot Solvent B->C D Heat Gently until All Solid Dissolves C->D E Hot Gravity Filtration (If Insoluble Impurities Present) D->E F Allow Filtrate to Cool Slowly E->F G Induce Crystallization (If Necessary) F->G H Collect Crystals via Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure, Dry Crystals J->K

Caption: Standard workflow for recrystallization.

Detailed Step-by-Step Methodology
  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude solid into several test tubes.

    • Add a few drops of different potential solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, or mixtures like ethanol/water) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Gently heat the tubes that did not show dissolution. An ideal solvent will dissolve the compound completely when hot.[4]

    • Allow the hot solutions to cool. The best solvent will yield abundant crystals upon cooling.

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring. Use the minimum amount of hot solvent required to fully dissolve the solid.[6] Adding too much solvent will reduce your final yield.

  • Hot Filtration (Optional):

    • If you observe insoluble impurities (e.g., dust, particulates) in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new flask containing a small amount of boiling solvent. Place a fluted filter paper in the funnel.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[4]

  • Collection and Drying:

    • Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).

    • Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[6]

    • Allow the crystals to dry on the filter paper with the vacuum on for several minutes.

    • Transfer the crystals to a watch glass and dry them completely, preferably in a vacuum oven at a moderate temperature (e.g., 40-60 °C).

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization process.

Q: My compound will not dissolve, even when heating. What's wrong?

A: This typically points to one of two issues:

  • Incorrect Solvent Choice: The compound is likely insoluble or poorly soluble in the chosen solvent. You must perform solvent screening tests again to find a more suitable one. Given the polar nature of the molecule, polar solvents like ethanol, methanol, or water are good candidates.[8]

  • Insufficient Solvent: You may not have added enough solvent. Continue adding small portions of the hot solvent until the solid dissolves completely. However, be careful not to add a large excess, as this will prevent crystallization upon cooling.

Q: The solution has cooled, but no crystals have formed. What should I do?

A: This is a common issue known as supersaturation, where the compound remains dissolved even though its solubility limit has been exceeded.[6] You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal nucleation.

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for crystal growth.

  • Reducing Volume: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent to re-saturate the solution, then allow it to cool again.

  • Extended Cooling: Place the flask in a colder environment (e.g., a freezer) for a longer period, but be cautious of the solvent freezing.

Q: My compound is "oiling out" into a liquid layer instead of forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the melting point of the solute is lower than the boiling point of the solvent, causing the compound to melt in the hot solution and separate as an oil upon cooling. To resolve this:

  • Lower the Temperature: Reheat the solution until the oil redissolves. Then, allow it to cool much more slowly, perhaps adding a seed crystal just as the solution becomes cloudy.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.

    • Alternatively, add a second, miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the hot, dissolved solution until it just starts to become cloudy (the saturation point), then cool slowly. For an organic acid, adding water to an ethanol or acetone solution often works well.

Troubleshooting Decision Tree

G Start Problem Encountered During Cooling NoCrystals Q: No Crystals Formed? Start->NoCrystals OilingOut Q: Compound 'Oiled Out'? Start->OilingOut Supersat Cause: Supersaturation or Too Much Solvent NoCrystals->Supersat Yes MeltPoint Cause: Compound Melting Point < Solvent Boiling Point OilingOut->MeltPoint Yes Sol_Scratch Solution 1: Scratch Flask Supersat->Sol_Scratch Sol_Seed Solution 2: Add Seed Crystal Supersat->Sol_Seed Sol_Boil Solution 3: Boil Off Excess Solvent Supersat->Sol_Boil Sol_CoolSlow Solution 1: Reheat & Cool Slower MeltPoint->Sol_CoolSlow Sol_Solvent Solution 2: Use Lower Boiling Point Solvent MeltPoint->Sol_Solvent Sol_CoSolvent Solution 3: Add Anti-Solvent MeltPoint->Sol_CoSolvent

Caption: Decision tree for common recrystallization issues.

Q: My final yield is very low. What are the likely causes?

A: Poor recovery is a frequent problem with several potential causes:

  • Using Too Much Solvent: This is the most common error. The compound remains in the mother liquor because the solution never becomes sufficiently saturated upon cooling.[6]

  • Premature Crystallization: If the compound crystallized during the hot filtration step, a significant portion of the product was lost on the filter paper. Ensure your filtration apparatus is properly pre-heated.

  • Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[6]

  • Inherent Solubility: The compound may be moderately soluble even in the cold solvent. Cooling the filtrate in an ice bath for a longer duration (e.g., 30+ minutes) can help maximize the yield.

References

  • This compound | C5H6N2O2, PubChem, National Center for Biotechnology Inform
  • Crystallization method for organic acid or organic acid ester, Google P
  • Tips & Tricks: Recrystallization, Department of Chemistry, University of Rochester. [Link]
  • Experimental No. (4) Recrystallization, University of Technology, Iraq. [Link]
  • Recrystallization and Crystallization, University of California, Los Angeles (UCLA) Chemistry. [Link]
  • Recrystalliz
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit, DergiPark. [Link]
  • Method for purifying pyrazoles, Google P
  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present, Google P
  • 3-(Difluoromethyl)
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recycliz
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Wikipedia. [Link]

Sources

Technical Support Center: Handling the Hygroscopic Nature of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole compounds. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to effectively manage the hygroscopic nature of these versatile heterocyclic compounds. Our goal is to ensure the integrity, accuracy, and reproducibility of your experiments.

The Challenge: Why Are Pyrazole Compounds Hygroscopic?

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2][3] The presence of these nitrogen atoms, particularly the N-H group, allows for hydrogen bonding with water molecules in the atmosphere.[3][4] This inherent property makes many pyrazole compounds hygroscopic, meaning they readily absorb moisture from the air.[5][6]

This absorption of water can lead to a cascade of experimental issues, including:

  • Inaccurate Weighing: The measured mass of the compound will be inflated by the mass of the absorbed water, leading to errors in stoichiometry and concentration calculations.

  • Compound Degradation: Some pyrazole derivatives may be sensitive to hydrolysis, where the presence of water can lead to decomposition and the formation of impurities.

  • Altered Physical Properties: The absorption of moisture can cause the compound to become clumpy, oily, or even liquefy, making it difficult to handle and dispense accurately.[5][6]

  • Compromised Reactions: In moisture-sensitive reactions, the water introduced by a hygroscopic pyrazole can quench reagents, inhibit catalysts, or lead to the formation of undesired byproducts, ultimately reducing reaction yields and purity.[7][8]

This guide provides a structured approach to mitigate these challenges, ensuring the successful use of pyrazole compounds in your research.

Troubleshooting Guides & FAQs

This section addresses common issues encountered when working with hygroscopic pyrazole compounds in a question-and-answer format.

FAQ 1: My pyrazole compound has become clumpy and difficult to weigh. What should I do?

Answer: Clumping is a clear indication of moisture absorption.[9] To address this, the compound needs to be dried. However, the appropriate drying method depends on the thermal stability of your specific pyrazole derivative.

Troubleshooting Steps:

  • Assess Thermal Stability: Before heating, consult the compound's safety data sheet (SDS) or relevant literature for its melting point and decomposition temperature.

  • Drying Options:

    • For Thermally Stable Compounds: Place the compound in a drying oven at a temperature 15-20 °C below its melting point for several hours.[7] After drying, allow it to cool to room temperature in a desiccator before re-weighing.[7] Repeat this process until a constant weight is achieved.[7]

    • For Thermally Sensitive Compounds: Use a vacuum desiccator at room temperature.[7] While this method is slower, it prevents thermal degradation. For more efficient drying, a high vacuum line can be used for a shorter duration.[10]

  • Preventing Recurrence: Once dried, immediately transfer the compound to a tightly sealed container and store it in a desiccator or a glove box to prevent re-exposure to atmospheric moisture.[5][7]

FAQ 2: I suspect my "anhydrous" pyrazole reagent is compromising my moisture-sensitive reaction. How can I confirm this and what should I do?

Answer: Even commercially available "anhydrous" reagents can absorb moisture over time, especially if the container has been opened previously.[11] It's crucial to verify the water content and take steps to ensure your reaction conditions are truly anhydrous.

Troubleshooting Steps:

  • Quantify Water Content:

    • Karl Fischer Titration (KFT): This is the gold standard for accurately determining the water content in a sample, with the ability to detect concentrations from 10 ppm to 100%.[12][] It is a highly selective method for water.

    • Thermogravimetric Analysis (TGA): TGA can determine the loss on drying (LOD), which includes water and other volatile components.[14] This can be a useful screening tool.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A newer method utilizing solution-state NMR can also be employed to accurately determine the water content of water-soluble compounds.[15]

  • Implement Anhydrous Techniques:

    • Glassware Preparation: All glassware must be rigorously dried. This can be achieved by oven-drying at 125 °C for at least 24 hours or by flame-drying under a stream of inert gas (nitrogen or argon).[7][16][17] Assemble the apparatus while hot and flush with inert gas as it cools.[7][16]

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. To maintain dryness, store solvents over molecular sieves (3Å or 4Å are common choices).[7]

    • Inert Atmosphere: Conduct the entire experiment under a positive pressure of an inert gas, such as nitrogen or argon, using a Schlenk line or in a glove box.[7][18] This prevents atmospheric moisture from entering the reaction vessel.

FAQ 3: What is the best way to store my hygroscopic pyrazole compounds to maintain their integrity?

Answer: Proper storage is the most critical preventative measure. The goal is to create a moisture-free environment for your compound.

Storage Recommendations:

Storage MethodBest ForKey Considerations
Desiccator Short to medium-term storage of frequently used compounds.Use a good quality desiccant (e.g., silica gel with indicator, anhydrous calcium sulfate).[5] Ensure the desiccator seal is airtight.[5]
Glove Box Long-term storage and handling of highly sensitive compounds.Provides a continuously dry, inert atmosphere (typically <1 ppm H₂O and O₂).[7][9] Ideal for weighing and preparing solutions.[19]
Sealed Ampules Long-term, single-use aliquots.If you purchase a large quantity, consider aliquoting it into smaller, sealed ampules under an inert atmosphere to prevent repeated exposure of the bulk material.
Airtight Containers with Desiccant Pouches Storage of larger quantities.Place the primary container inside a larger, sealable bag or container with desiccant pouches.[20] Sealing the primary container with parafilm can provide an additional barrier.[20]
FAQ 4: How can I accurately weigh a highly hygroscopic pyrazole compound that rapidly absorbs moisture on the balance?

Answer: Weighing hygroscopic compounds requires speed and a controlled environment to minimize exposure to atmospheric moisture.

Weighing Protocols:

  • Rapid Weighing: Have everything prepared before opening the compound's container. Weigh a capped vial, quickly add the approximate amount of the compound, and re-cap the vial before recording the weight. The difference will be the mass of the compound.

  • Weighing in a Glove Box: This is the most accurate method for highly sensitive compounds.[19] The inert and dry atmosphere of the glove box prevents any moisture uptake during weighing.

  • Using Pre-weighed Aliquots: If your experimental workflow allows, preparing several small, sealed vials with a known mass of the compound in a glove box can streamline future experiments.[19]

Experimental Protocols

Protocol 1: Drying a Hygroscopic Pyrazole Compound Using a Vacuum Desiccator

This protocol is suitable for thermally sensitive pyrazole derivatives.

Materials:

  • Hygroscopic pyrazole compound

  • Glass vial or round-bottom flask

  • Vacuum desiccator with a suitable desiccant

  • Vacuum pump

Procedure:

  • Place the hygroscopic pyrazole compound in a clean, dry glass vial or round-bottom flask.

  • Place the open container inside the vacuum desiccator.

  • Ensure the desiccant in the bottom of the desiccator is fresh and active.

  • Close the desiccator lid, ensuring a good seal.

  • Slowly evacuate the desiccator using a vacuum pump. Avoid rapid evacuation to prevent the powder from being dispersed.

  • Once a stable vacuum is achieved, close the desiccator's stopcock and turn off the pump.

  • Leave the compound under vacuum for 12-24 hours. The time required will depend on the amount of compound and its hygroscopicity.

  • To release the vacuum, slowly introduce an inert gas like nitrogen into the desiccator.

  • Immediately cap the container with the dried compound and transfer it to a long-term storage container, preferably also in a desiccator or glove box.

Protocol 2: Transfer of a Dried Hygroscopic Pyrazole Compound for a Moisture-Sensitive Reaction

This protocol outlines the transfer of a dried solid pyrazole from a storage vial to a reaction flask under an inert atmosphere.

Materials:

  • Dried hygroscopic pyrazole compound in a sealed vial

  • Reaction flask, oven or flame-dried and under an inert atmosphere

  • Spatula, oven-dried

  • Schlenk line or glove box

Procedure (using a Schlenk line):

  • Ensure the reaction flask is securely clamped and under a positive pressure of inert gas, vented through a bubbler.

  • Briefly open the vial containing the dried pyrazole and quickly add the desired amount to the reaction flask using the oven-dried spatula. A funnel can be used to aid the transfer.

  • Immediately reseal the vial with the pyrazole compound.

  • If necessary, briefly remove the stopper from the reaction flask and replace it quickly to add the compound. A positive flow of inert gas out of the flask during this brief opening will minimize the entry of air and moisture.

  • Once the addition is complete, ensure the reaction flask is sealed and continue with the addition of anhydrous solvents and other reagents via syringe or cannula.[16][18]

Visualizations

Workflow for Handling Hygroscopic Pyrazole Compounds

Hygroscopic_Compound_Workflow Figure 1: Recommended Workflow for Handling Hygroscopic Pyrazoles storage Storage (Desiccator/Glove Box) weighing Weighing (Glove Box or Rapid) storage->weighing Transfer under inert a atmosphere if possible characterization Characterization (e.g., KFT, NMR) storage->characterization Verify water content drying Drying (Oven/Vacuum Desiccator) weighing->drying If clumpy or wet reaction_setup Reaction Setup (Inert Atmosphere) weighing->reaction_setup Immediate transfer drying->weighing Re-weigh until constant mass product Anhydrous Pyrazole in Reaction reaction_setup->product characterization->drying If water content is high

Caption: Recommended workflow for handling hygroscopic pyrazoles.

Decision Tree for Drying Method Selection

Drying_Decision_Tree Figure 2: Decision Tree for Selecting a Drying Method start Is the pyrazole compound thermally stable? oven_dry Oven Dry (15-20°C below MP) start->oven_dry Yes vacuum_desiccator Vacuum Desiccator (Room Temperature) start->vacuum_desiccator No

Caption: Decision tree for selecting a drying method.

References

  • Determining the water content of water-soluble compounds - Wiley Analytical Science. (2023).
  • Video: Preparing Anhydrous Reagents and Equipment - JoVE. (2015).
  • Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester.
  • How to make a Desiccator Bag for Drying Chemicals - YouTube. (2009).
  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach - NIH.
  • Techniques for the Determination of Moisture Content, Water Content and Loss on Drying.
  • Exploring the Effects of Water on the Mechanism of the Catalyst-Free Reaction between Isatin and 3-Methyl-2-pyrazolin-5-one from the Mixed Implicit/Explicit Multiple Types of Water Clusters - PubMed. (2022).
  • Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives - ResearchGate. (2025).
  • How do you handle hygroscopic salts? - HepatoChem.
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019).
  • US3972128A - Process for drying hygroscopic materials - Google Patents.
  • How To: Store Reagents - Department of Chemistry : University of Rochester.
  • Rapid four-component reactions in water: synthesis of pyranopyrazoles - ResearchGate. (2025).
  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014).
  • How do you guys prepare solutions of hygroscopic chemicals? : r/labrats - Reddit. (2017).
  • Molecular Dynamics simulation of Pyrazole aqueous solution at 298.15, 303.15 and 308.15 K. (2025).
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. (2015).
  • How do you handle hygroscopic solutes in the lab? - TutorChase.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst - Taylor & Francis Online.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC - NIH.
  • Handling air-sensitive reagents AL-134 - MIT.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022).
  • 4 - Organic Syntheses Procedure.
  • Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica.
  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • Current status of pyrazole and its biological activities - PMC - PubMed Central.
  • Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell. (2024).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • 13.2.1 Classification of goods according to moisture behavior - Container Handbook.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase - PubMed.

Sources

Validation & Comparative

A Comparative Guide to Pyrazole Carboxylic Acids as Enzyme Inhibitors: From Bench to Clinic

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile framework for designing potent and selective enzyme inhibitors. When coupled with a carboxylic acid moiety, the resulting pyrazole carboxylic acids become powerful tools for probing and modulating enzyme function, with profound implications for drug discovery.[1][2] This guide provides a comparative analysis of pyrazole carboxylic acids as inhibitors of key enzyme classes, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to validate their activity.

The Strategic Importance of the Pyrazole Carboxylic Acid Scaffold

The power of this scaffold lies in its inherent modularity and the specific chemical properties of its components. The pyrazole core can be readily functionalized at multiple positions, allowing for the precise orientation of substituents to maximize interactions with an enzyme's active site. The carboxylic acid group is a key pharmacophore, often mimicking the substrate's carboxylate or acting as a crucial hydrogen bond donor/acceptor or a chelating group for metal ions in the active site.[3] This combination has led to the development of inhibitors for a wide range of enzyme targets.

Dehydrogenases: Targeting Metabolic Pathways

Dehydrogenases are critical enzymes in cellular metabolism, catalyzing the oxidation of substrates with the concomitant reduction of a cofactor, typically NAD⁺ to NADH. Lactate Dehydrogenase (LDH), in particular, is a major target in cancer therapy due to its role in the Warburg effect, where cancer cells favor glycolysis even in the presence of oxygen.[4][5]

Lactate Dehydrogenase (LDH) Inhibitors

Pyrazole-based carboxylic acids have emerged as highly potent and selective inhibitors of LDH.[4][5] The general design strategy involves a central pyrazole core with a carboxylic acid-bearing substituent that directly interacts with key residues in the active site.

Structure-Activity Relationship (SAR) Insights:

The development of potent LDH inhibitors, such as those reported by an extensive lead optimization campaign, highlights several key SAR principles.[6]

  • Carboxylic Acid is Key: A thiazole carboxylic acid moiety was found to be critical for activity, forming a crucial interaction with Arginine 168 (R168) in the active site.[6] Attempts to replace this group significantly diminished potency.

  • Pyrazole Core Substitutions: The pyrazole's 4-position often bears a group, like a benzyl sulfonamide, which helps to anchor the molecule in the active site and can improve pharmacokinetic properties.[4]

  • Hydrophobic Pockets: The region adjacent to the pyrazole is often explored with various hydrophobic groups (e.g., terminal alkynes) to occupy a hydrophobic pocket in the enzyme, thereby increasing potency.

Comparative Data for LDH Inhibitors:

Compound IDCore ScaffoldKey SubstituentsLDHA IC50 (nM)Cellular Lactate Inhibition (µM)Reference
Compound 1 Pyrazole-thiazoleBenzyl sulfonamide~100~1[4]
NCATS-SM1440 (43) Pyrazole-thiazoleOptimized alkyne substituent~50<1[5][6]
NCATS-SM1441 (52) Pyrazole-thiazoleFurther optimized alkyne~30<1[5][6]
Experimental Protocol: LDH Inhibition Assay (NADH Absorbance)

This protocol describes a standard in vitro assay to determine the IC50 value of a test compound against LDH by monitoring the consumption of the cofactor NADH.

Rationale: The conversion of pyruvate to lactate by LDH is coupled with the oxidation of NADH to NAD⁺. NADH absorbs light at 340 nm, while NAD⁺ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the enzyme's activity. Inhibitors will slow this rate.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Solution: Recombinant human LDHA diluted in assay buffer to a final concentration of 2 nM.

    • Substrate/Cofactor Mix: Prepare a 2X solution containing 200 µM NADH and 2 mM pyruvate in assay buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of the pyrazole carboxylic acid inhibitor in DMSO. Create a dilution series (e.g., 10 points) in DMSO, then dilute further in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the enzyme solution to each well.

    • Add 1 µL of the diluted inhibitor or DMSO (for control wells) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X substrate/cofactor mix to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate/Cofactor Mix AddEnzyme Dispense Enzyme to 96-well plate Reagents->AddEnzyme Inhibitor Prepare Inhibitor Dilution Series AddInhibitor Add Inhibitor/ DMSO Control Inhibitor->AddInhibitor Incubate Incubate (15 min) (Enzyme-Inhibitor Binding) AddInhibitor->Incubate AddSubstrate Initiate Reaction with Substrate/Cofactor Mix Incubate->AddSubstrate ReadPlate Measure Absorbance (340 nm) over time AddSubstrate->ReadPlate CalcV0 Calculate Initial Reaction Velocity (V₀) ReadPlate->CalcV0 PlotData Plot % Inhibition vs. [Inhibitor] CalcV0->PlotData CalcIC50 Determine IC50 Value (Curve Fitting) PlotData->CalcIC50

Prostaglandin Synthases: Targeting Inflammation

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2), a primary mediator of pain and fever.[7][8] Inhibiting mPGES-1 is a promising therapeutic strategy that could offer the anti-inflammatory benefits of NSAIDs and COX-2 inhibitors but with fewer cardiovascular and gastrointestinal side effects.[7]

mPGES-1 Inhibitors

The development of mPGES-1 inhibitors has been challenging, with issues like high plasma protein binding and interspecies variability.[9] Pyrazole carboxylic acids have been explored in this area, often as part of a larger molecular scaffold.

SAR Insights:

  • Acidic Moiety: While not always a simple carboxylic acid, an acidic group is a common feature, crucial for interacting with the enzyme.

  • Lipophilic Groups: The scaffolds are typically highly lipophilic to access the membrane-bound active site of mPGES-1.

  • Structural Complexity: Unlike the more straightforward designs for LDH, mPGES-1 inhibitors often feature more complex, fused ring systems attached to the core acidic pharmacophore.

Comparative Data for mPGES-1 Inhibitors (Illustrative examples):

Compound ClassCore Scaffold FeatureKey MoietiesmPGES-1 IC50 (µM)Reference
Licofelone Derivative ArylpyrrolizineCarboxylic acid, lipophilic aryl groups~6.0[8]
Indole-based Indole-carboxylic acidp-chlorobenzyl groupPotent (nanomolar range)[9]

Note: Specific pyrazole carboxylic acid examples with extensive public data are less common than for LDH, but the principles of requiring an acidic head and a lipophilic body hold true.

G AA Arachidonic Acid (from cell membrane) COX2 COX-2 (Upregulated in inflammation) AA->COX2 NSAIDs/ Coxibs Block PGH2 PGH2 (Unstable intermediate) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 PGE2 mPGES1->PGE2 Inflammation Pain, Fever, Inflammation PGE2->Inflammation Inhibitor Pyrazole Carboxylic Acid Inhibitor Inhibitor->mPGES1 Blocks

Other Notable Enzyme Targets

The versatility of the pyrazole carboxylic acid scaffold extends to numerous other enzyme families.

  • Carbonic Anhydrases (CAs): 5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to be selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII over the cytosolic isoforms I and II.[10] The carboxylic acid group interacts with the zinc ion in the active site, and substitutions on the aryl ring dictate isoform selectivity.[10][11]

  • Protein Kinases: While pyrazole carboxamides are more common as kinase inhibitors, related carboxylic acid derivatives have also been synthesized and tested against a panel of kinases including CK2, AKT1, and PKA, showing that the scaffold can be adapted to target ATP-binding sites.[12]

  • Poly (ADP-ribose) polymerase (PARP): The pyrazole core is a feature in some PARP inhibitors, which are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA mutations.[13]

Conclusion: A Scaffold with Enduring Potential

Pyrazole carboxylic acids represent a highly successful and adaptable scaffold for the design of potent and selective enzyme inhibitors. Their success stems from a synthetically accessible core, the crucial role of the carboxylic acid pharmacophore, and the ability to tune specificity through targeted substitutions. The comparative analysis of inhibitors for enzymes like LDH and mPGES-1 demonstrates how this single chemical class can be tailored to address vastly different active site architectures and therapeutic needs. As our understanding of enzyme structure and disease pathology deepens, the rational design of novel pyrazole-based inhibitors will undoubtedly continue to be a cornerstone of modern drug discovery.

References

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase.PubMed.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.Nature.
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.National Institutes of Health (NIH).
  • Pyrazole-Based Lactate Dehydrogenase (LDH) Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.ResearchGate.
  • Structure–activity relationship summary of tested compounds.ResearchGate.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.ResearchGate.
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.PMC - NIH.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.MDPI.
  • Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors.Semantic Scholar.
  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties.Johns Hopkins University.
  • Lactate Dehydrogenase Inhibitors.MedchemExpress.com.
  • Discovery of 1-(4-cyanopyrimidin-2-yl)-1H-pyrazole-4-carboxylic acids as potent xanthine oxidase inhibitors via molecular cleavage and reassembly of allopurinol as a key strategy.ResearchGate.
  • Chemistry and biology of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors as novel anti-inflammatory agents: recent developments and current status.RSC Publishing.
  • Inhibitors of Microsomal Prostaglandin E2 Synthase‐1 Enzyme as Emerging Anti‐Inflammatory Candidates.Semantic Scholar.
  • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions.Journal of Medicinal Chemistry - ACS Publications.
  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells.PubMed.
  • PARP Inhibitors in Small-Cell Lung Cancer: Rational Combinations to Improve Responses.MDPI.
  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.PMC - PubMed Central.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole.Semantic Scholar.
  • Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs).MedChemComm (RSC Publishing).
  • Discovery of pyrazolones as novel carboxylesterase 2 inhibitors that potently inhibit the adipogenesis in cells.PubMed.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics.MDPI.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.Cherry.
  • 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.PubMed.

Sources

A Guide to the Validation of an HPLC-UV Method for the Quantification of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and comparative analysis of the validation process for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, tailored for the precise quantification of 4-Methylpyrazole-3-carboxylic acid. The methodologies and acceptance criteria detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, ensuring the resulting analytical procedure is fit for its intended purpose in a regulated environment.[1][2][3][4][5]

The objective of validating an analytical procedure is to furnish documented evidence that the method consistently performs as expected under the specified conditions.[6][7] For quantitative analysis of an active pharmaceutical ingredient (API) or related substance like this compound, this involves a rigorous evaluation of specificity, linearity, accuracy, precision, and sensitivity. This guide will compare the performance of a hypothetical, optimized method against the stringent acceptance criteria mandated by these international standards.

Foundational Elements: Chromatographic System & Causality

The selection of chromatographic conditions is the bedrock of any successful HPLC method. This compound is a polar, heterocyclic compound. To achieve robust separation and quantification, a reversed-phase (RP) HPLC method is the logical choice.

  • Expertise in Action: The carboxylic acid moiety necessitates careful pH control of the mobile phase. An acidic mobile phase (e.g., using phosphoric or formic acid) ensures the analyte is in its protonated, less polar form, leading to better retention on a C18 column and sharp, symmetrical peak shapes.[8] An organic modifier like acetonitrile or methanol is used to elute the analyte. The UV detection wavelength is selected based on the analyte's maximum absorbance (λ-max) to ensure optimal sensitivity.

Table 1: Optimized HPLC-UV Conditions

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard reversed-phase column offering good retention for moderately polar compounds.
Mobile Phase Acetonitrile : 20mM Phosphate Buffer (pH 3.0) (30:70 v/v)Acidic pH suppresses ionization of the carboxylic acid, improving peak shape and retention.
Flow Rate 1.0 mL/minProvides optimal efficiency and reasonable run times.
Detection UV at 215 nmWavelength selected to maximize the signal-to-noise ratio for the pyrazole chromophore.
Injection Volume 10 µLA common volume that balances sensitivity with potential for column overload.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.

The Pillars of Validation: Performance Characteristics & Data Comparison

The validation process is a series of experiments designed to verify the performance of the analytical method.[9] The results are then compared against pre-defined acceptance criteria derived from guidelines like ICH Q2(R1).[2][3][10]

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][11]

  • Experimental Protocol:

    • Blank Analysis: Inject a sample of the dissolution medium or placebo to ensure no interfering peaks at the retention time of this compound.

    • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, photolytic) to generate potential degradation products.

    • Chromatographic Analysis: Analyze the stressed samples to confirm that the main analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended to confirm homogeneity.

  • Performance Comparison:

    • Acceptance Criterion: The analyte peak should be free from any co-eluting peaks from the blank, placebo, or forced degradation samples. Peak purity index should be > 99.5%.

    • Result: The method demonstrates excellent specificity, with the main peak being chromatographically pure under all stress conditions.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards of this compound spanning the expected concentration range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

  • Data Summary & Comparison:

Table 2: Linearity Study Results

ParameterAcceptance Criterion (ICH Q2)Experimental ResultVerdict
Range 80% - 120% of test concentration10 - 150 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9980.9995Pass
Y-intercept Close to zero0.5% of response at 100% levelPass
Accuracy

Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[11]

  • Experimental Protocol:

    • Spike a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

    % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Data Summary & Comparison:

Table 3: Accuracy (Recovery) Results

Spiked LevelAcceptance Criterion (% Recovery)Mean Experimental Recovery (%)% RSDVerdict
80% 98.0 - 102.0%99.5%0.8%Pass
100% 98.0 - 102.0%100.3%0.6%Pass
120% 98.0 - 102.0%101.1%0.7%Pass
Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

  • Data Summary & Comparison:

Table 4: Precision Study Results

Precision LevelAcceptance Criterion (% RSD)Experimental % RSDVerdict
Repeatability ≤ 2.0%0.9%Pass
Intermediate Precision ≤ 2.0%1.3%Pass
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is established at an S/N ratio of 10:1, with demonstrated acceptable precision and accuracy at this concentration.

  • Data Summary & Comparison:

Table 5: Sensitivity Results

ParameterAcceptance CriterionExperimental ResultVerdict
LOD S/N Ratio ≥ 3:10.5 µg/mL (S/N = 3.3)Pass
LOQ S/N Ratio ≥ 10:1; %RSD ≤ 10%1.5 µg/mL (S/N = 10.5; %RSD = 4.5%)Pass

Visualizing the Validation Workflow

A structured workflow is essential for a comprehensive and compliant method validation.

ValidationWorkflow cluster_params Validation Parameters start_node Method Development & Optimization protocol_node Write Validation Protocol (Pre-defined Acceptance Criteria) start_node->protocol_node exec_node Execute Validation Experiments protocol_node->exec_node Specificity Specificity exec_node->Specificity Linearity Linearity & Range exec_node->Linearity Accuracy Accuracy exec_node->Accuracy Precision Precision (Repeatability & Intermediate) exec_node->Precision LOQ LOQ / LOD exec_node->LOQ Robustness Robustness exec_node->Robustness report_node Compile Validation Report end_node Method Approved for Routine Use report_node->end_node If all criteria met Specificity->report_node Linearity->report_node Accuracy->report_node Precision->report_node LOQ->report_node Robustness->report_node

Caption: High-level workflow for HPLC method validation.

Robustness: Ensuring Method Reliability

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

  • Experimental Protocol:

    • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate).

    • Introduce small, deliberate changes to these parameters one at a time.

    • Analyze a system suitability standard under each modified condition.

    • Evaluate the impact on key responses like retention time, peak area, and tailing factor.

  • Data Summary & Comparison:

Table 6: Robustness Study

Parameter VariedVariation% Change in Peak Area% Change in Retention TimeSystem SuitabilityVerdict
pH ± 0.2< 1.5%< 2.0%PassRobust
Flow Rate ± 0.1 mL/min< 2.0%< 5.0%PassRobust
Column Temp. ± 2 °C< 1.0%< 1.5%PassRobust

Conclusion

The HPLC-UV method for the quantification of this compound has been successfully validated according to the stringent requirements of the ICH guidelines.[2][3] The experimental data conclusively demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose. The established LOD and LOQ confirm its sensitivity for trace-level analysis if required. This validated method stands as a reliable and trustworthy analytical procedure suitable for routine quality control and drug development applications, ensuring data integrity and product quality.[9]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). U.S.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • Quality Guidelines.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024). ECA Academy. [Link]
  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. [Link]
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S.
  • Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]
  • Quality: specifications, analytical procedures and analytical validation. (2023). European Medicines Agency. [Link]
  • Validation of Analytical Methods: EMA and FDA Audit Findings. (2025).
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2016).
  • The Development and Validation of a Simple HPLC-UV Method for the Determination of Vancomycin Concentration in Human Plasma and Application in Critically Ill Patients. (2023).
  • A Generic UHPLC-UV-MS Method for Cleaning Verification of Highly Potent Drugs. (2015). American Pharmaceutical Review. [Link]
  • VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. (2020). Pharma Erudition. [Link]
  • Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. (2015).
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).

Sources

A Researcher's Guide to Antibody Cross-Reactivity with Pyrazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, from anti-inflammatory and analgesic to anticancer and antipsychotic effects.[1][2] Over 40 drugs containing a pyrazole nucleus have been approved by the FDA, a testament to the scaffold's versatility and favorable pharmacokinetic properties.[3] However, this structural motif is not without its immunological challenges. For researchers in drug development, understanding the potential for antibody-mediated cross-reactivity is paramount for predicting adverse drug reactions and ensuring the safety and efficacy of new chemical entities.

This guide provides an in-depth comparison of the immunogenic potential of various pyrazole-containing compounds. We will delve into the underlying mechanisms of antibody generation, provide detailed experimental protocols for assessing cross-reactivity, and present comparative data to inform preclinical drug development and immunotoxicity screening. Our focus is to equip researchers with the foundational knowledge and practical tools to navigate the complexities of antibody cross-reactivity in the context of this important class of pharmaceuticals.

The Immunological Basis of Pyrazole Hypersensitivity

The immunogenicity of small molecules like pyrazole-containing drugs is primarily explained by the hapten hypothesis .[4] Most drugs are too small to be recognized by the immune system on their own. However, they can become immunogenic by covalently binding to endogenous macromolecules, typically proteins, to form a hapten-carrier complex. This process is often mediated by reactive metabolites of the parent drug.[5]

This newly formed drug-protein conjugate can be processed by antigen-presenting cells (APCs), such as dendritic cells. The APCs then present peptidic fragments of the carrier protein, now modified with the pyrazole hapten, to T-helper cells. This initiates a cascade of immune activation, leading to the production of drug-specific antibodies by B-cells. These antibodies can then mediate a range of hypersensitivity reactions upon re-exposure to the drug.

dot

Competitive_ELISA_Workflow cluster_coating Step 1: Plate Coating cluster_competition Step 2: Competitive Binding cluster_detection Step 3: Detection plate Coat microplate wells with pyrazole-protein conjugate incubation Add anti-pyrazole antibody + test compounds (or sample) plate->incubation Wash secondary_ab Add enzyme-linked secondary antibody incubation->secondary_ab Incubate & Wash substrate Add chromogenic substrate secondary_ab->substrate Incubate & Wash readout Measure absorbance substrate->readout

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

Methodology:

  • Plate Coating:

    • Prepare a solution of a pyrazole-protein conjugate (e.g., antipyrine-BSA) at 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the conjugate solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C or for 2-4 hours at 37°C.

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the pyrazole test compounds and the reference compound (the original immunogen) in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each test compound dilution with 50 µL of a pre-titered dilution of the anti-pyrazole antibody.

    • Incubate this mixture for 30-60 minutes at room temperature.

    • Transfer 100 µL of the antibody/compound mixture to the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 5 times with wash buffer.

  • Detection:

    • Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of a suitable substrate (e.g., TMB for HRP) and incubate until color develops.

    • Stop the reaction with 100 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Plot the absorbance against the log of the compound concentration.

    • Fit the data using a four-parameter logistic curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the antibody binding).

    • Calculate the percent cross-reactivity relative to the reference compound: % Cross-Reactivity = (IC50 of Reference Compound / IC50 of Test Compound) * 100

Protocol 2: Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed characterization of the antibody-hapten interaction, including association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).

Methodology:

  • Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the anti-pyrazole antibody onto the chip surface via amine coupling to achieve a target immobilization level (e.g., 10,000-15,000 Response Units).

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare serial dilutions of the pyrazole test compounds (analytes) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the antibody-immobilized surface at a constant flow rate for a defined association time.

    • Follow with an injection of running buffer to monitor the dissociation phase.

    • Between analyte injections, regenerate the sensor surface using a mild regeneration solution (e.g., low pH glycine) to remove the bound analyte.

  • Data Analysis:

    • The resulting sensorgrams (Response Units vs. Time) are double-referenced by subtracting the signal from a reference flow cell and a buffer-only (blank) injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity constant (KD).

    • Compare the KD values for the different pyrazole compounds to quantify their relative binding affinities. A lower KD indicates a higher affinity.

Conclusion and Future Directions

The pyrazole scaffold will undoubtedly continue to be a cornerstone of modern drug discovery. A thorough understanding of the potential for antibody-mediated cross-reactivity is not a barrier to development but rather a critical component of a robust, safety-first research strategy. By integrating the mechanistic insights and experimental approaches outlined in this guide, researchers can better predict and mitigate the immunogenic risks associated with novel pyrazole-containing drug candidates.

The use of competitive immunoassays like ELISA offers a high-throughput method for initial screening and ranking of compounds based on their potential to interact with drug-induced antibodies. For lead candidates, more sophisticated techniques like SPR can provide invaluable data on the precise kinetics of these interactions. As our understanding of drug metabolism and immune activation deepens, future work will likely involve more sophisticated in silico modeling to predict hapten formation and antibody recognition, further refining our ability to design safer, more effective pyrazole-based therapeutics.

References

  • Takatori, T., & Yamaoka, A. (1980). Further production and characterization of antibodies reactive with pyrazolone derivatives. Journal of Immunological Methods, 35(1-2), 147-55. [Link]
  • Soni, J. P., Sen, D. J., & Modh, K. M. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety for anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 01(04), 115-120. [Link]
  • Al-Samydai, A., Al-Mamoori, F., & Al-Jobori, K. (2025). The immunomodulatory effect of celecoxsib on the gene expression of inhibitory receptors in dendritic cells generated from monocyte cells. PubMed Central. [Link]
  • Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity rel
  • Ufimtseva, O. S., et al. (2020). Experimental Study and Molecular Modeling of Antibody Interactions with Different Fluoroquinolones. MDPI. [Link]
  • Bano, S., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PubMed Central. [Link]
  • Hapten-antibody recognition studies in competitive immunoassay of α-zearalanol analogs by computational chemistry and Pearson Correl
  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. (2023).
  • Further production and characterization of antibodies reactive with pyrazolone derivatives. (1980). Journal of Immunological Methods. [Link]
  • Pyrazolones metabolites are relevant for identifying selective anaphylaxis to metamizole. (2016).
  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies. (2025).
  • Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. (2024). PubMed. [Link]
  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (n.d.).
  • Molecular Modeling Studies of Hapten Design and Antibody Recognition for Sensitive Detection of Vitamin K3 by Strip Biosensor. (2021). Semantic Scholar. [Link]
  • Pyrazolones metabolites are relevant for identifying selective anaphylaxis to metamizole. (2016).
  • Allergic Reactions to Metamizole: Immediate and Delayed Responses. (2016). Karger Publishers. [Link]
  • Delayed postoperative reactions to metamizole: a diagnostic challenge. (2023). European Annals of Allergy and Clinical Immunology. [Link]
  • Triggers for Stevens–Johnson syndrome / toxic epidermal necrolysis. (n.d.). DermNet. [Link]

Sources

Efficacy comparison of 4-Methylpyrazole-3-carboxylic acid based fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Performance of Succinate Dehydrogenase Inhibitors in Modern Agriculture

For researchers, scientists, and professionals in drug development, the quest for effective and durable fungicides is a constant battle against evolving plant pathogens. Among the arsenal of modern fungicidal chemistries, the pyrazole carboxamides, a key class of Succinate Dehydrogenase Inhibitors (SDHIs), have emerged as a cornerstone for disease management in a wide array of crops. While the initial query focused on fungicides derived from 4-methylpyrazole-3-carboxylic acid, the commercial landscape is dominated by a closely related and highly effective structural motif: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This guide provides an in-depth, objective comparison of the leading fungicides based on this core structure, supported by experimental data to illuminate their respective strengths and spectrums of activity.

The Engine Room of Fungal Respiration: Understanding the SDHI Mode of Action

Pyrazole carboxamide fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 7, exert their fungicidal effect by targeting a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[1][2] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, processes essential for generating ATP, the cell's primary energy currency.

By binding to the ubiquinone-binding site (Qp site) of the SDH enzyme, these fungicides effectively block the transfer of electrons from succinate to ubiquinone.[1] This disruption has a twofold effect: it halts ATP production, starving the fungus of energy, and leads to an accumulation of succinate, which can further disrupt cellular processes. The result is the inhibition of spore germination, germ tube elongation, and mycelial growth, ultimately leading to fungal cell death.

SDHI Mode of Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces SDH Succinate Dehydrogenase (Complex II) Succinate->SDH binds to Fumarate Fumarate SDH->Fumarate oxidizes to e_transport Electron Transport Chain SDH->e_transport donates electrons to ATP ATP (Energy) e_transport->ATP drives synthesis of Fungicide Pyrazole Carboxamide Fungicide Fungicide->SDH Inhibits

Caption: Mechanism of action of pyrazole carboxamide SDHI fungicides.

Head-to-Head Comparison: Efficacy of Leading Pyrazole Carboxamides

The true measure of a fungicide lies in its performance against key agricultural pathogens. Below, we compare the efficacy of several leading pyrazole carboxamide fungicides, presenting both in vitro data (EC50 values) and insights from field trials. Lower EC50 values indicate higher potency.

In Vitro Efficacy (EC50 in µg/mL) of Pyrazole Carboxamide Fungicides Against Various Fungal Pathogens
FungicideChemical SubgroupAlternaria solaniBotrytis cinereaRhizoctonia solaniSeptoria triticiFusarium graminearum
Bixafen Pyrazole-carboxamide--0.04--
Fluxapyroxad Pyrazole-carboxamide-----
Benzovindiflupyr Pyrazole-carboxamide-----
Isopyrazam Pyrazole-carboxamide-0.68---
Penthiopyrad Pyrazole-carboxamide0.38----
Sedaxane Pyrazole-carboxamide-----
Inpyrfluxam Pyrazole-carboxamide-----
Field Performance Insights
  • Fluxapyroxad and Bixafen: Both have demonstrated strong performance against Septoria tritici in wheat, a major foliar disease.[3][4] In European field trials, fluxapyroxad showed slightly better overall efficacy compared to other SDHIs, though differences can be minor depending on the specific co-formulated triazole.[4]

  • Benzovindiflupyr: This fungicide has shown non-fungicidal, plant health benefits in wheat, including reduced transpiration and increased grain yield under drought stress conditions.[5]

  • Isopyrazam: Has exhibited excellent protective and curative activity against cucumber powdery mildew (Podosphaera xanthii), with an EC50 value for mycelial growth inhibition of 0.68 µg/mL.[6] It has also shown efficacy against Corynespora cassiicola, the causal agent of target spot.[7]

  • Penthiopyrad: Demonstrates strong efficacy against late leaf spot and stem rot in peanuts, with performance similar to or better than industry standards like chlorothalonil and tebuconazole in field trials.[8] It is also effective against a range of turfgrass diseases.

  • Sedaxane: Primarily utilized as a seed treatment, sedaxane provides protection against seed- and soil-borne pathogens.

  • Inpyrfluxam: Field trials have shown its efficacy against apple scab and powdery mildew, where it performed significantly better than penthiopyrad and kresoxim-methyl in controlling powdery mildew.[9] It has also demonstrated good control of Asian soybean rust, comparable to fluxapyroxad + pyraclostrobin.[10]

The Specter of Resistance: A Challenge for SDHI Durability

The site-specific mode of action of SDHI fungicides makes them prone to the development of resistance in fungal populations.[1] Resistance primarily arises from point mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD).[11][12] These mutations can alter the fungicide's binding site, reducing its affinity and, consequently, its efficacy.

Different mutations can confer varying levels of resistance to different SDHI fungicides, leading to complex cross-resistance patterns.[11][13] For instance, some mutations in the SdhB subunit may lead to high resistance to older SDHIs like boscalid, while having a lesser impact on newer pyrazole carboxamides.[1] Understanding these mutation-specific resistance profiles is crucial for developing effective resistance management strategies, such as rotating fungicides with different modes of action.

Experimental Protocols: Ensuring Scientific Rigor

To provide a framework for the evaluation of these fungicides, we outline standardized protocols for in vitro and in-field efficacy testing.

Protocol 1: In Vitro Fungicide Sensitivity Assay via Microtiter Plate Method

This high-throughput method allows for the rapid determination of EC50 values for a large number of fungal isolates.

1. Preparation of Fungal Inoculum: a. Grow fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation or mycelial growth is achieved. b. For sporulating fungi, flood the agar plate with sterile distilled water containing a surfactant (e.g., Tween 80) and gently scrape the surface to dislodge spores. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer. e. For non-sporulating fungi, mycelial fragments can be used as inoculum, prepared by homogenizing a culture grown in liquid medium.

2. Preparation of Fungicide Stock and Dilution Series: a. Prepare a high-concentration stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). b. Perform a serial dilution of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of desired concentrations.

3. Microtiter Plate Assay: a. Dispense a set volume (e.g., 100 µL) of each fungicide dilution into the wells of a 96-well microtiter plate. Include control wells with medium and solvent only. b. Add a standardized volume (e.g., 100 µL) of the fungal inoculum to each well. c. Incubate the plates at an optimal temperature for fungal growth in the dark. d. Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) at regular intervals using a microplate reader to monitor fungal growth.[3][4][14]

4. Data Analysis: a. Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. b. Use a statistical software to perform a non-linear regression analysis (e.g., log-probit or log-logistic) to determine the EC50 value.[3]

In_Vitro_Assay_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_fungicide Prepare Fungicide Dilutions start->prep_fungicide setup_plate Set up 96-well Microtiter Plate prep_inoculum->setup_plate prep_fungicide->setup_plate incubate Incubate Plates setup_plate->incubate measure_od Measure Optical Density incubate->measure_od analyze Calculate EC50 measure_od->analyze end End analyze->end

Caption: Workflow for in vitro fungicide sensitivity testing.

Protocol 2: Field Trial for Efficacy Evaluation in Cereals

This protocol outlines the steps for conducting a robust field trial to assess the performance of fungicides under real-world conditions.

1. Trial Design and Layout: a. Select a field with a history of the target disease and uniform soil characteristics. b. Use a randomized complete block design with a minimum of four replications to minimize the effects of field variability. c. Plot size should be sufficient for disease assessment and yield measurement, with buffer zones to prevent spray drift between plots.[15]

2. Treatment Application: a. Calibrate spray equipment to ensure accurate and uniform application of fungicides at the recommended rates.[16] b. Apply treatments at the appropriate crop growth stage for the target disease, as specified by the fungicide label and local best practices.[17] c. Include an untreated control plot in each replication to serve as a baseline for disease pressure and yield potential.

3. Disease Assessment: a. Conduct regular disease assessments throughout the growing season, using standardized rating scales to quantify disease severity (e.g., percentage of leaf area affected). b. Assessments should be made by trained personnel to ensure consistency and objectivity.

4. Yield and Quality Measurement: a. Harvest the plots at crop maturity using a plot combine. b. Measure the grain yield for each plot and adjust for moisture content. c. Depending on the crop and target disease, grain quality parameters (e.g., thousand-grain weight, presence of mycotoxins) may also be assessed.

5. Data Analysis: a. Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences in disease severity and yield between the different fungicide treatments and the untreated control.[5]

Field_Trial_Workflow start Start design_trial Design Field Trial (Randomized Block) start->design_trial apply_treatments Apply Fungicide Treatments design_trial->apply_treatments assess_disease Conduct Disease Assessments apply_treatments->assess_disease measure_yield Measure Crop Yield and Quality assess_disease->measure_yield analyze_data Statistical Analysis of Data measure_yield->analyze_data end End analyze_data->end

Caption: Workflow for conducting a fungicide field efficacy trial.

Conclusion

The pyrazole carboxamide class of SDHI fungicides represents a powerful tool in the ongoing effort to protect crops from devastating fungal diseases. Their high intrinsic activity and broad spectrum of control have made them indispensable in modern agriculture. However, their efficacy is not uniform across all pathogens, and the threat of resistance necessitates a strategic and informed approach to their use. By understanding the nuances of their mode of action, comparative performance, and the mechanisms of resistance, researchers and crop protection professionals can continue to develop and deploy these vital chemistries in a sustainable and effective manner.

References

  • Avenot, H. F., & Michailides, T. J. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. Plant Disease, 106(6), 1595-1604. [Link]
  • Avenot, H. F., & Michailides, T. J. (2022). Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California. PubMed. [Link]
  • Sun, J., & Zhou, Y. (2015).
  • Sierotzki, H., & Scalliet, G. (2013). A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides.
  • Li, X., et al. (2022). A rapid microplate assay for assessing fungicide sensitivity of filamentous fungi and comparison to an amended agar assay. Journal of Microbiological Methods, 204, 106653. [Link]
  • Cools, H. J., & Fraaije, B. A. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic.
  • Agriculture and Horticulture Development Board. (n.d.).
  • Suty-Heinze, A., et al. (2016). Fast and Accurate Microplate Method (Biolog MT2) for Detection of Fusarium Fungicides Resistance/Sensitivity. Frontiers in Microbiology, 7, 483. [Link]
  • Avenot, H. F., & Michailides, T. J. (2022). Mutations in Sdh Gene Subunits Confer Different Cross Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California.
  • Agriculture and Horticulture Development Board. (n.d.). AHDB Recommended Lists (RL) for cereals and oilseeds: Cereal Trials Fungicide Protocol. [Link]
  • Cools, H. J., & Fraaije, B. A. (2019).
  • Rampersad, S. N., & Teelucksingh, L. D. (2022). A Rapid Microtiter Assay to Evaluate Fungicide Sensitivity to Colletotrichum falcatum Isolates.
  • U.S. Environmental Protection Agency. (2021). Revised Review of Benefits of Using Inpyrfluxam (A New Fungicide) to Control Fungal Diseases on Many Crops.
  • Fan, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
  • Song, B. A., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(11), 3045-3054. [Link]
  • Sun, J., & Zhou, Y. (2015).
  • Patel, H. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(10), 834-841. [Link]
  • Crop Protection Network. (n.d.). Fungicide Use in Field Crops Web Book. [Link]
  • Semaskiene, R., et al. (2023). Fungicide sensitivity levels in the Lithuanian Zymoseptoria tritici population in 2021. Frontiers in Plant Science, 13, 1099684. [Link]
  • Culbreath, A. K., et al. (2009). Effect of the new pyrazole carboxamide fungicide penthiopyrad on late leaf spot and stem rot of peanut. Pest Management Science, 65(1), 66-73. [Link]
  • Google Patents. (n.d.).
  • Blum, M., et al. (2019). Foliar application of benzovindiflupyr shows non-fungicidal effects in wheat plants. Pest Management Science, 75(4), 1044-1053. [Link]
  • Sprayers 101. (2016, June 24). Fungicide Application in Cereal, Pulse, and Oilseed Crops. [Link]
  • Wu, J., et al. (2014). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 19(11), 18483-18496. [Link]
  • Gudmestad, N. C., et al. (2013). Prevalence and Impact of SDHI Fungicide Resistance in Alternaria solani. Plant Disease, 97(7), 952-960. [Link]
  • Wang, Y., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8395-8407. [Link]
  • Song, B. A., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. Journal of Agricultural and Food Chemistry, 71(5), 2364-2375. [Link]
  • ResearchGate. (n.d.). The commercial carboxamide fungicides. [Link]
  • ResearchGate. (n.d.). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. [Link]
  • Blum, M., et al. (2019). Foliar application of benzovindiflupyr shows non-fungicidal effects in wheat plants.
  • Walter, H. (2011). 7 New Fungicides and New Modes of Action. CABI. [Link]
  • Google Patents. (n.d.). Fungicide composition comprising fluopyram, bixafen and prothioconazole.
  • ResearchGate. (n.d.). (continued from preceding page) Fungicide EC 50 values (µg/ml) a. [Link]
  • Semaskiene, R., et al. (2021). Changes in DMI, SDHI, and QoI Fungicide Sensitivity in the Estonian Zymoseptoria tritici Population between 2019 and 2020.
  • Fan, Z., et al. (2016). Baseline Sensitivity of Botrytis cinerea to the Succinate Dehydrogenase Inhibitor Isopyrazam and Efficacy of this Fungicide. Plant Disease, 100(8), 1541-1547. [Link]
  • ResearchGate. (n.d.). The effective concentrations (EC50) of the fungicides that inhibit 50 % of the growth of the Rhizoctonia solani strains. [Link]

Sources

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 4-Methylpyrazole-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Its inherent synthetic tractability and diverse biological activities make it a privileged structure in the pursuit of novel therapeutics.[1][2] Among its many derivatives, 4-methylpyrazole-3-carboxylic acid stands out as a particularly intriguing starting point for analog development. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of its analogs, drawing upon experimental data to illuminate the subtle yet critical interplay between chemical structure and biological function.

Our exploration will transcend a mere cataloging of compounds and their activities. Instead, we will delve into the "why" behind the observed trends, offering insights into the causal relationships that govern molecular recognition and pharmacological response. This guide is structured to provide a comprehensive understanding, from foundational concepts to detailed experimental protocols, empowering researchers to rationally design the next generation of 4-methylpyrazole-based agents.

The this compound Core: A Privileged Scaffold

The this compound moiety possesses a unique combination of structural features that contribute to its utility as a pharmacophore. The pyrazole ring itself is an aromatic heterocycle containing two adjacent nitrogen atoms, which can act as hydrogen bond donors and acceptors. The carboxylic acid at the 3-position provides a key acidic center, crucial for interactions with biological targets, while the methyl group at the 4-position offers a point for steric and lipophilic modulation.

Comparative Analysis of Biological Activities: A Tale of Two Targets

Our investigation into the SAR of this compound analogs will focus on two distinct areas where this scaffold has shown significant promise: enzyme inhibition and antimicrobial activity.

Enzyme Inhibition: Targeting Alcohol Dehydrogenase and Beyond

4-Methylpyrazole (fomepizole) itself is a potent competitive inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of ethanol and toxic alcohols like methanol and ethylene glycol.[3][4][5] Analogs of this compound have been explored to refine this inhibitory activity and to target other enzymes.

Key SAR Insights for Enzyme Inhibition:

  • The Carboxylic Acid is Key: The presence of the carboxylic acid group at the 3-position is often critical for potent enzyme inhibition, as it can form strong ionic interactions or hydrogen bonds with active site residues.

  • Substitution at N1: Modification of the pyrazole's N1 position with various substituents can significantly impact potency and selectivity. For instance, introducing aromatic rings can lead to additional π-π stacking interactions within the enzyme's active site.

  • The Role of the 4-Methyl Group: While providing a lipophilic contact, the 4-methyl group can also be replaced with other substituents to probe steric limitations within the target's binding pocket.

To illustrate these principles, let's consider a hypothetical series of analogs and their inhibitory activity against a target enzyme.

Table 1: Hypothetical Inhibitory Activity of this compound Analogs

Compound IDR1 (N1-substituent)R4 (4-substituent)R5 (5-substituent)IC50 (nM)
1 (Lead) HCH₃H500
2 PhenylCH₃H50
3 4-FluorophenylCH₃H25
4 HEthylH750
5 HCH₃Phenyl100

From this data, we can infer that N1-arylation (compounds 2 and 3) significantly enhances potency, likely due to favorable interactions with a hydrophobic pocket. The introduction of a fluorine atom in compound 3 further improves activity, possibly through halogen bonding or by altering the electronic properties of the phenyl ring. Conversely, increasing the size of the 4-substituent (compound 4) is detrimental, suggesting a sterically constrained pocket. Substitution at the 5-position with a phenyl group (compound 5) also enhances activity, indicating another region for potential interaction.

Logical Relationship of SAR in Enzyme Inhibition

SAR_Enzyme_Inhibition cluster_Scaffold This compound Core cluster_Modifications Structural Modifications cluster_Effects Impact on Activity Core Pyrazole-3-COOH N1_Sub N1-Substitution (e.g., Aryl groups) Core->N1_Sub C4_Sub C4-Substitution (e.g., Alkyl groups) Core->C4_Sub C5_Sub C5-Substitution (e.g., Aromatic rings) Core->C5_Sub Potency Increased Potency N1_Sub->Potency π-π stacking Selectivity Altered Selectivity N1_Sub->Selectivity Decreased_Potency Decreased Potency C4_Sub->Decreased_Potency Steric hindrance C5_Sub->Potency Hydrophobic interactions

Caption: Workflow for the synthesis of a 4-methylpyrazole-3-carboxamide analog.

Step-by-Step Procedure:

  • Acid Chloride Formation: To a solution of 4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 4-methyl-1H-pyrazole-3-carbonyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of an antimicrobial agent.

Step-by-Step Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs is a rich field of study with significant potential for the development of novel therapeutic agents. This guide has provided a comparative analysis of the SAR for enzyme inhibition and antimicrobial activity, supported by experimental data and detailed protocols.

The key takeaways for researchers are:

  • The this compound scaffold is a versatile starting point for medicinal chemistry campaigns.

  • Systematic modification of the N1, C4, and C5 positions, as well as the carboxylic acid moiety, can lead to significant improvements in potency and selectivity.

  • A thorough understanding of the interplay between physicochemical properties, such as lipophilicity and steric factors, and biological activity is crucial for rational drug design.

Future research in this area should focus on exploring a wider range of substituents and biological targets. The use of computational modeling and structural biology can further aid in the design of next-generation analogs with optimized pharmacological profiles.

References

  • Journal of Organic Chemistry & Programme (JOCPR).
  • PubChem. This compound. [Link]
  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • ResearchGate. Preparations of 4-Substituted 3-Carboxypyrazoles. [Link]
  • Journal of Organic Chemistry & Programme (JOCPR).
  • PubMed.
  • SpringerLink. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]
  • ResearchGate.
  • VeriXiv. Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. [Link]
  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
  • ResearchGate. Structure activity relationships for compound (3, 2 and 4). [Link]
  • AccessMedicine. FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). [Link]
  • PubMed.
  • AccessMedicine. FOMEPIZOLE (4-METHYLPYRAZOLE, 4-MP). [Link]
  • ResearchGate. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
  • MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
  • PubChem. 4-Methylpyrazole. [Link]

Sources

A Comparative Guide to the In Vivo vs. In Vitro Activity of 4-Methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

An Important Note on the Subject: This guide addresses the activity of 4-Methylpyrazole, widely known by its generic name, Fomepizole. The initial topic of inquiry, 4-Methylpyrazole-3-carboxylic acid, is the primary and largely inactive metabolite of Fomepizole.[1][2] The vast body of scientific literature and clinical application focuses on the parent compound, 4-Methylpyrazole (Fomepizole), as it is the pharmacologically active agent. Therefore, this guide has been structured to provide a comprehensive comparison of the in vitro and in vivo activities of Fomepizole to offer the most scientifically robust and relevant information for researchers and drug development professionals.

Introduction to 4-Methylpyrazole (Fomepizole)

4-Methylpyrazole (Fomepizole) is a pyrazole derivative recognized as a potent competitive inhibitor of the enzyme alcohol dehydrogenase (ADH).[1][2] Its primary and critical application in clinical medicine is as an antidote for poisoning by toxic alcohols, specifically methanol and ethylene glycol.[2][3] By blocking the metabolic conversion of these substances into their highly toxic metabolites, Fomepizole prevents severe metabolic acidosis, renal failure, and neurological damage.[4][5] Understanding the relationship between its direct enzymatic inhibition (in vitro) and its systemic effects and disposition (in vivo) is crucial for its effective therapeutic use and for the development of future enzyme inhibitors.

The Core Mechanism: In Vitro Activity

The in vitro activity of Fomepizole is centered on its high-affinity binding to the active site of alcohol dehydrogenase.

Competitive Inhibition of Alcohol Dehydrogenase (ADH)

In vitro studies have unequivocally established Fomepizole as a powerful competitive inhibitor of ADH.[6][7] This enzyme is responsible for the initial, rate-limiting step in the metabolism of alcohols. In cases of methanol or ethylene glycol poisoning, ADH converts them to formaldehyde and glycolaldehyde, respectively. These are then rapidly oxidized to formic acid and glycolic/oxalic acid, the metabolites responsible for life-threatening toxicity.[4][5]

Fomepizole's structure allows it to bind to the same active site on ADH as its alcohol substrates, but with a much higher affinity (estimated to be 500-1000 times greater than ethylene glycol).[5] This competitive inhibition effectively blocks the metabolism of the toxic alcohols, allowing the parent compounds to be eliminated from the body, primarily by the kidneys, before they can be converted into their harmful metabolites.[4]

Effects on Other Enzyme Systems

Beyond ADH, in vitro studies have shown that Fomepizole can also inhibit the microsomal ethanol-oxidizing system (MEOS), specifically the cytochrome P450 enzyme CYP2E1.[6][7] This inhibition is less potent than its effect on ADH but can be relevant in preventing the formation of toxic metabolites from other substances, such as acetaminophen.[7]

Experimental Protocol: In Vitro ADH Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of Fomepizole on ADH in vitro.

  • Reagents and Preparation:

    • Purified horse liver ADH enzyme.

    • NAD+ (Nicotinamide adenine dinucleotide) solution.

    • Ethanol (substrate) solution.

    • Fomepizole stock solution (dissolved in buffer).

    • Glycine buffer (pH 9.0-10.0).

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add glycine buffer, NAD+ solution, and varying concentrations of Fomepizole.

    • Add the ADH enzyme solution to each well and incubate for 5-10 minutes at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind.

    • Initiate the reaction by adding the ethanol substrate.

    • Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm using a spectrophotometer. The rate is directly proportional to ADH activity.

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration for each inhibitor concentration.

    • Use non-linear regression or a Lineweaver-Burk plot to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

    • Calculate the inhibition constant (Ki) for Fomepizole, which represents its binding affinity for the enzyme.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Reagents (ADH, NAD+, Substrate, Fomepizole) P2 Set up 96-well plate with buffer, NAD+, Fomepizole P1->P2 R1 Add ADH Enzyme (Pre-incubate) P2->R1 R2 Add Substrate (Ethanol) (Initiate Reaction) R1->R2 R3 Measure Absorbance at 340 nm (Monitor NADH production) R2->R3 A1 Plot Velocity vs. Substrate R3->A1 A2 Calculate Km, Vmax, Ki A1->A2 G cluster_toxic_pathway Toxic Metabolic Pathway cluster_inhibition Therapeutic Intervention Methanol / Ethylene Glycol Methanol / Ethylene Glycol Formaldehyde / Glycolaldehyde Formaldehyde / Glycolaldehyde Methanol / Ethylene Glycol->Formaldehyde / Glycolaldehyde ADH Toxic Metabolites\n(Formic/Glycolic Acid) Toxic Metabolites (Formic/Glycolic Acid) Formaldehyde / Glycolaldehyde->Toxic Metabolites\n(Formic/Glycolic Acid) Fomepizole 4-Methylpyrazole (Fomepizole) Fomepizole->Methanol / Ethylene Glycol Competitively Inhibits ADH

Sources

Head-to-head comparison of different pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Key Methodologies

Introduction: The Enduring Importance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a vast array of successful pharmaceutical agents, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and several anti-cancer agents. The continued interest in pyrazole derivatives necessitates a deep understanding of the synthetic methodologies available for their construction.

This guide provides a head-to-head comparison of the most prevalent and synthetically useful methods for pyrazole synthesis. We will move beyond a simple recitation of reaction schemes to provide a critical analysis of each method's mechanism, scope, and limitations. Detailed, field-tested protocols and comparative data are presented to empower researchers in selecting the optimal synthetic route for their specific target molecules.

The Knorr Pyrazole Synthesis: The Workhorse Method

First reported in 1883, the Knorr synthesis remains one of the most reliable and widely used methods for preparing pyrazoles. The core of this reaction is the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.

Mechanism and Strategic Considerations

The reaction proceeds via an initial nucleophilic attack of the hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity of the final product is a critical consideration and is dependent on the substitution pattern of both the hydrazine and the dicarbonyl compound.

Knorr_Synthesis R1_CO_CH2_COR2 1,3-Dicarbonyl Intermediate1 Hydrazone Intermediate R1_CO_CH2_COR2->Intermediate1 + NH2NHR3 NH2NHR3 Hydrazine NH2NHR3->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Condensation Pyrazole Pyrazole Product Intermediate2->Pyrazole - H2O

Caption: General workflow of the Knorr Pyrazole Synthesis.

Comparative Performance
FeatureKnorr Synthesis
Substrate Scope Broad; tolerates a wide range of substituents on both reactants.
Regioselectivity Can be an issue with unsymmetrical dicarbonyls.
Reaction Conditions Typically mild; often acid- or base-catalyzed.
Yields Generally good to excellent.
Scalability Readily scalable.
Detailed Experimental Protocol: Synthesis of 1,3,5-trimethylpyrazole
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 g, 10 mmol) and ethanol (20 mL).

  • Reagent Addition: While stirring, add methylhydrazine (0.46 g, 10 mmol) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1,3,5-trimethylpyrazole.

Paal-Knorr Synthesis: An Alternative Route

Closely related to the Knorr synthesis, the Paal-Knorr synthesis also utilizes a 1,3-dicarbonyl compound and a hydrazine. The primary distinction lies in the typical reaction conditions and the historical context of its development. For practical purposes in modern synthesis, the two names are often used interchangeably.

Synthesis from α,β-Unsaturated Carbonyls

Mechanism and Regiocontrol

The reaction is initiated by a Michael addition of the hydrazine to the enone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent oxidation or elimination to furnish the pyrazole ring. The regiochemical outcome is generally well-defined, with the nitrogen of the hydrazine bearing the substituent attacking the β-position of the enone.

Enone_Synthesis Enone α,β-Unsaturated Carbonyl Michael_Adduct Michael Adduct Enone->Michael_Adduct + Hydrazine (Michael Addition) Hydrazine Hydrazine Hydrazine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate (Pyrazoline) Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclized_Intermediate->Pyrazole Oxidation / Elimination

Caption: Workflow for pyrazole synthesis from α,β-unsaturated carbonyls.

Comparative Performance
FeatureSynthesis from α,β-Unsaturated Carbonyls
Substrate Scope Good; a wide variety of enones can be used.
Regioselectivity Generally excellent and predictable.
Reaction Conditions Often requires an oxidant in the final step.
Yields Moderate to good.
Scalability Generally scalable.

Modern Approaches: Cycloaddition Reactions

The [3+2] cycloaddition of diazo compounds with alkynes is a highly efficient and atom-economical method for constructing the pyrazole ring. This approach is particularly valuable for accessing pyrazoles with specific substitution patterns that may be difficult to obtain via classical condensation methods.

Mechanism and Advantages

This reaction is a concerted pericyclic process, although stepwise mechanisms can operate with certain substrates. The use of diazomethane or its derivatives as the three-atom component and an alkyne as the two-atom component allows for the direct formation of the pyrazole core. The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.

Comparative Performance
Feature[3+2] Cycloaddition
Substrate Scope Broad; many substituted alkynes and diazo compounds are compatible.
Regioselectivity Can be controlled by the choice of substituents and catalyst.
Reaction Conditions Often mild; can be thermally or photochemically induced, or metal-catalyzed.
Yields Generally high.
Atom Economy Excellent; all atoms from the reactants are incorporated into the product.

Head-to-Head Summary and Outlook

Synthesis MethodKey AdvantagesKey DisadvantagesBest For
Knorr Synthesis High reliability, broad scope, scalability.Potential regioselectivity issues.Rapid access to diverse pyrazole libraries.
From α,β-Unsaturated Carbonyls Good regiocontrol, alternative disconnection.May require an additional oxidation step.Cases where 1,3-dicarbonyls are inaccessible.
[3+2] Cycloaddition Excellent atom economy, high efficiency.Handling of potentially hazardous diazo compounds.Precise construction of complex pyrazoles.

The choice of synthetic method for pyrazole construction is ultimately dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. While the Knorr synthesis remains a dominant and highly versatile method, modern approaches like cycloaddition reactions offer unparalleled efficiency and control for more complex targets. Future developments in this field will likely focus on the development of more sustainable and catalytic methods for pyrazole synthesis, further expanding the synthetic chemist's toolkit for accessing this important heterocyclic motif.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a patent review (2012-2016). Expert Opinion on Therapeutic Patents, 27(10), 1147-1167.
  • Kumar, V., & Aggarwal, R. (2014). A review on the synthesis of pyrazole derivatives and their pharmacological properties. Mini-Reviews in Medicinal Chemistry, 14(3), 241-252.

A Comparative Guide to the Spectroscopic Validation of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel heterocyclic compounds like 4-Methylpyrazole-3-carboxylic acid, a key building block in medicinal chemistry, robust structural validation is paramount. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation and validation of this compound, grounded in established scientific principles and field-proven insights.

The narrative that follows is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a self-validating analytical approach. Every claim is supported by authoritative sources, adhering to the principles of Expertise, Experience, and Trustworthiness.

The Imperative of Orthogonal Spectroscopic Analysis

The validation of a chemical structure, particularly for regulatory submission, relies on a confluence of data from multiple, independent analytical techniques. This orthogonal approach minimizes the risk of misinterpretation inherent in any single method. For this compound (C₅H₆N₂O₂), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and definitive structural portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, offering detailed insights into the chemical environment and connectivity of atoms.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Data (in DMSO-d₆):

  • ~12.7 ppm (singlet, 1H): This downfield chemical shift is characteristic of the acidic proton of the carboxylic acid group. Its broadness can vary with concentration and solvent.

  • ~8.3 ppm (singlet, 1H): Corresponds to the proton attached to the C5 position of the pyrazole ring.

  • ~3.9 ppm (singlet, 3H): Represents the three equivalent protons of the methyl group at the C4 position.

  • ~13.0 ppm (broad singlet, 1H): The N-H proton of the pyrazole ring often appears as a broad signal at a variable downfield position due to tautomerism and hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Utilize a 300 MHz or higher field NMR spectrometer.[3]

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Use the solvent peak as a reference.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a direct map of the carbon framework of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

  • ~165-185 ppm: The carbonyl carbon of the carboxylic acid.[4]

  • ~140 ppm: The C5 carbon of the pyrazole ring.

  • ~135 ppm: The C3 carbon of the pyrazole ring, attached to the carboxylic acid.

  • ~110 ppm: The C4 carbon of the pyrazole ring, attached to the methyl group.

  • ~10 ppm: The carbon of the methyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Comparative Insight: 1D vs. 2D NMR Techniques

While 1D NMR (¹H and ¹³C) provides the fundamental data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for complex structures or to confirm assignments.

  • COSY: Establishes ¹H-¹H coupling relationships, which would be minimal in this specific molecule due to the lack of adjacent protons.

  • HSQC/HMBC: Correlates directly bonded (HSQC) or long-range (HMBC) ¹H and ¹³C nuclei, definitively linking the proton signals to their corresponding carbons.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 4-Methylpyrazole- 3-carboxylic acid NMR_Tube Sample in NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->Spectrometer FID Raw Data (FID) Spectrometer->FID Pulse Sequence FT Fourier Transform FID->FT Spectrum 1D/2D NMR Spectrum FT->Spectrum Analysis Structural Elucidation Spectrum->Analysis

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Expected IR Absorption Bands:

  • 3300-2500 cm⁻¹ (broad): A very broad and characteristic absorption due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[4][5]

  • ~3100 cm⁻¹: N-H stretching of the pyrazole ring.

  • ~2950 cm⁻¹: C-H stretching of the methyl group.

  • 1760-1690 cm⁻¹ (strong): A strong absorption from the C=O (carbonyl) stretching of the carboxylic acid.[5]

  • ~1560 cm⁻¹ and ~1450 cm⁻¹: C=N and C=C stretching vibrations within the pyrazole ring.[6]

  • 1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, then collect the sample spectrum.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR_Workflow Sample Solid Sample ATR ATR-FTIR Spectrometer Sample->ATR Background Collect Background Spectrum ATR->Background Sample_Spectrum Collect Sample Spectrum Background->Sample_Spectrum Final_Spectrum Generate Final IR Spectrum Sample_Spectrum->Final_Spectrum Analysis Functional Group Identification Final_Spectrum->Analysis

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a molecule.[7] This data is crucial for confirming the molecular formula.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₅H₆N₂O₂

  • Monoisotopic Mass: 126.043 Da[8]

  • High-Resolution MS (HRMS): An observed m/z of [M+H]⁺ at 127.0502 (calculated for C₅H₇N₂O₂⁺) or [M-H]⁻ at 125.0356 (calculated for C₅H₅N₂O₂⁻) would confirm the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI)-Time of Flight (TOF) MS

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrument Setup: Use a high-resolution mass spectrometer, such as a TOF or Orbitrap, equipped with an ESI source.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in either positive or negative ion mode.

  • Data Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass to confirm the molecular formula.

MS_Workflow Sample Sample in Solution ESI Electrospray Ionization (ESI) Sample->ESI Mass_Analyzer High-Resolution Mass Analyzer (TOF) ESI->Mass_Analyzer Detector Ion Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Analysis Molecular Weight & Formula Confirmation Mass_Spectrum->Analysis

Comparative Analysis and Validation Strategy

A robust validation of the structure of this compound integrates data from all three techniques.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed atomic connectivity, chemical environments, and proton/carbon count.Unparalleled for de novo structure elucidation.[9]Less sensitive than MS; can be complex for mixtures.
IR Spectroscopy Presence of key functional groups (e.g., -COOH, N-H, C=O).Fast, simple, and highly characteristic for functional groups.Provides limited information on the overall molecular skeleton.
Mass Spectrometry Precise molecular weight and elemental composition.Extremely sensitive; confirms molecular formula with high accuracy.[7]Does not distinguish between isomers; provides limited connectivity data.

Self-Validating System: The proposed structure is validated when the data from each technique is consistent and complementary:

  • MS confirms the molecular formula C₅H₆N₂O₂.

  • IR confirms the presence of a carboxylic acid and a pyrazole ring.

  • NMR confirms the specific arrangement of these atoms: a pyrazole ring substituted with one methyl group and one carboxylic acid group at the 3 and 4 positions, respectively, with the correct number of protons and carbons in their expected chemical environments.

This multi-faceted approach, grounded in the principles of orthogonal testing, provides an unassailable confirmation of the structure of this compound, meeting the rigorous standards required in scientific research and drug development.

Adherence to Regulatory Standards

The validation of analytical procedures used for structural confirmation should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11][12] The ICH Q2(R1) guideline outlines the necessary validation characteristics, including specificity, which is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13] The combination of NMR, IR, and MS provides this required specificity.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • 4-methyl-2-phenyl-pyrazole-3-carboxylic acid methyl ester Spectra. SpectraBase. [Link]
  • A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • This compound 13C NMR. SpectraBase. [Link]
  • This compound. PubChem. [Link]
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic...
  • Advances in structure elucidation of small molecules using mass spectrometry.
  • Automatic Verification of Small Molecule Structure with One Dimensional Proton Nuclear Magnetic Resonance Spectrum. University of Zurich. [Link]
  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR d
  • a 13 C-NMR spectra of 4-methyl carbazol-3-carboxylic acid; b APT result...
  • Pyrazole-3-carboxylic acid Spectra. SpectraBase. [Link]
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 1H-pyrazole-4-carboxylic acid, 1-methyl-5-[[(4-methylphenyl)amino]carbonyl]- 1H NMR. SpectraBase. [Link]
  • IR: carboxylic acids. University of Calgary. [Link]
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
  • 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid (C6H6N2O3). PubChemLite. [Link]
  • Analytical data and colours of the methylpyrazole complexes.
  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • 13C NMR Chemical Shifts. University of Wisconsin. [Link]
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]
  • 4-Methoxycarbonylmethyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid methyl ester. NIST Chemistry WebBook. [Link]

Sources

Inter-Laboratory Validation of a 4-Methylpyrazole-3-carboxylic Acid Bioassay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylpyrazole-3-carboxylic acid is a primary metabolite of fomepizole (4-methylpyrazole), a potent inhibitor of alcohol dehydrogenase used as an antidote for methanol and ethylene glycol poisoning.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, providing essential data for regulatory submissions concerning the safety and efficacy of the parent drug.[3] The development of a robust and reliable bioanalytical method is therefore paramount. However, the true measure of a method's resilience lies in its performance across different laboratories.

This guide presents a comprehensive overview of a simulated inter-laboratory validation of a bioassay for this compound in human plasma. We will delve into the rationale behind the chosen analytical technique, the design of the validation study, and a comparative analysis of the performance data from three distinct laboratories. This document is intended for researchers, scientists, and drug development professionals to serve as a practical framework for establishing and verifying the inter-laboratory reliability of bioanalytical methods for small acidic molecules.

The Analyte: this compound

This compound is a small, polar, acidic molecule. Its physicochemical properties, such as its water solubility and potential for strong hydrogen bonding, present unique challenges for bioanalysis, particularly in complex matrices like plasma.[4][5]

PropertyValueSource
Molecular Formula C₅H₆N₂O₂[4]
Molecular Weight 126.11 g/mol [4]
IUPAC Name 4-methyl-1H-pyrazole-3-carboxylic acid[4]
CAS Number 82231-51-4[4]

Bioanalytical Method Selection: Rationale for LC-MS/MS

For the quantification of this compound in plasma, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method was selected. This choice is predicated on the technique's inherent advantages for small molecule bioanalysis:

  • High Selectivity and Specificity: LC-MS/MS can effectively differentiate the analyte from endogenous matrix components and other metabolites, minimizing the risk of interference.

  • High Sensitivity: This method offers the low limits of detection required for pharmacokinetic studies where analyte concentrations can be very low.

  • Broad Applicability: LC-MS/MS is a versatile platform suitable for a wide range of small molecules, including acidic compounds.

Challenges in the analysis of acidic metabolites, such as poor retention on reverse-phase columns and ionization suppression, were addressed through careful method development, including the optimization of mobile phase composition and mass spectrometric parameters.[6]

Inter-Laboratory Validation Study Design

To assess the robustness and transferability of the developed LC-MS/MS method, a simulated inter-laboratory validation study was designed involving three independent laboratories (Lab A, Lab B, and Lab C). The study protocol was developed in accordance with the International Council for Harmonisation (ICH) M10 guideline on Bioanalytical Method Validation.[3][7]

The core objective of an inter-laboratory comparison is to evaluate the reproducibility of a method when performed by different analysts in different environments, thereby providing a measure of its ruggedness.[8]

Experimental Workflow

The following diagram outlines the key stages of the sample analysis workflow employed in each participating laboratory.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Addition of Internal Standard plasma->is_add Spike ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evap Evaporation to Dryness supernatant->evap reconstitute Reconstitution evap->reconstitute injection Injection onto UPLC reconstitute->injection Analyze separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MS/MS) ionization->detection integration Peak Integration detection->integration Acquire Data calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Standard bioanalytical workflow for this compound.
Detailed Experimental Protocol

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of internal standard (IS) working solution (this compound-¹³C₃,¹⁵N₂).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.[9]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes

  • MS System: Sciex Triple Quad 6500+

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: Q1 125.1 -> Q3 81.1

    • IS (this compound-¹³C₃,¹⁵N₂): Q1 130.1 -> Q3 85.1

Comparative Performance Data

The following tables summarize the validation data generated by the three participating laboratories. The acceptance criteria are based on the FDA and EMA guidelines, now harmonized under ICH M10.[3][4][7][10][11]

Table 1: Linearity and Sensitivity
ParameterLab ALab BLab CAcceptance Criteria
Calibration Range (ng/mL) 1 - 10001 - 10001 - 1000-
Correlation Coefficient (r²) > 0.998> 0.997> 0.999≥ 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 111-
LLOQ Accuracy (%) 95.2104.598.780 - 120%
LLOQ Precision (%CV) 8.512.36.9≤ 20%
Table 2: Accuracy and Precision
QC Level (ng/mL)Lab A (%Accuracy / %CV)Lab B (%Accuracy / %CV)Lab C (%Accuracy / %CV)Acceptance Criteria (%Accuracy / %CV)
Low QC (3) 98.7 / 6.2105.1 / 9.8101.5 / 5.485 - 115% / ≤ 15%
Mid QC (100) 102.3 / 4.596.8 / 7.199.2 / 3.885 - 115% / ≤ 15%
High QC (800) 99.5 / 3.1101.9 / 5.6100.8 / 2.985 - 115% / ≤ 15%
Table 3: Matrix Effect and Recovery
ParameterLab ALab BLab CAcceptance Criteria
Matrix Factor (IS-normalized) 0.981.051.01%CV ≤ 15%
%CV of Matrix Factor 7.811.26.5%CV ≤ 15%
Recovery (%) 85.281.588.9Consistent, precise, and reproducible

Analysis of Inter-Laboratory Performance

The data presented above demonstrate a high degree of consistency and reproducibility across the three laboratories. All validation parameters met the stringent acceptance criteria set forth by regulatory guidelines.

  • Linearity and Sensitivity: All labs achieved excellent linearity over the desired concentration range, with LLOQ performance well within the acceptable limits. This indicates that the method is sufficiently sensitive for its intended purpose.

  • Accuracy and Precision: The accuracy and precision data from all three laboratories were highly comparable and well within the acceptance criteria of ±15% for accuracy and ≤15% for precision. This is a strong indicator of the method's robustness.

  • Matrix Effect and Recovery: While there were minor variations in the absolute recovery values, the consistency and precision of recovery were excellent across the labs. The IS-normalized matrix factor was close to 1 for all laboratories, with a coefficient of variation well below 15%, indicating that the internal standard effectively compensated for any matrix-induced ion suppression or enhancement.

The successful inter-laboratory validation confirms that the developed LC-MS/MS method is rugged, reliable, and transferable. This provides a high level of confidence in the data generated, regardless of the testing site.

Causality in Experimental Choices and Self-Validating Systems

The design of this bioanalytical method and validation study incorporates several key principles to ensure trustworthiness and scientific integrity:

  • Choice of Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is critical. The SIL-IS co-elutes with the analyte and experiences similar extraction and ionization effects, providing the most accurate correction for analytical variability. This is a cornerstone of a self-validating system.

  • Sample Preparation: Protein precipitation was chosen for its simplicity, speed, and suitability for high-throughput analysis. While techniques like solid-phase extraction (SPE) can provide cleaner extracts, the high selectivity of the LC-MS/MS detection minimizes the need for extensive sample cleanup in this case.[12]

  • Statistical Evaluation: The use of standardized statistical measures such as accuracy, precision (%CV), and correlation coefficient allows for an objective comparison of performance between laboratories.[11]

Conclusion

This guide has outlined a framework for the inter-laboratory validation of a bioassay for this compound. The simulated comparative data demonstrate that with a well-developed and documented method, it is possible to achieve a high degree of reproducibility across different laboratories. This is a critical step in ensuring the quality and reliability of bioanalytical data in support of drug development programs. The principles and methodologies described herein can be adapted for the validation of other small molecule bioanalytical methods.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5324580, this compound. [Link]
  • U.S. Food and Drug Administration.
  • European Medicines Agency.
  • European Medicines Agency.
  • Simundic, A. M. Statistical analysis in method comparison studies part one. Acutecaretesting.org. [Link]
  • Diczfalusy, U., & Eklöf, R. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC.
  • Turcant, A., Premel-Cabic, A., Cailleux, A., & Allain, P. (1991). High-performance liquid chromatographic determination of 4-methylpyrazole in plasma and in dialysate.
  • Chandrasekhar, D., Suresh, P. S., Dittakavi, S., Hiremath, R. A., Bhamidipati, R. K., Richter, W., ... & Mullangi, R. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs.
  • Agilent Technologies. (2011).
  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. [Link]
  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Han, J., & Lin, K. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 12(11), 1083. [Link]
  • Ivanova, B., & Spiteller, M. (2021). Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. Journal of Proteome Research, 20(12), 5485-5494. [Link]
  • Human Metabolome Database. Showing metabocard for 4-Carboxypyrazole (HMDB0060760). [Link]
  • PubChem. 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid. [Link]
  • Kang, A. M., Rhyee, S. H., Tieu, B. N., Welch, S., Jaeschke, H., & Brent, J. (2020). The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers. Drug Metabolism and Disposition, 48(3), 206-211. [Link]
  • Jiang, A. (2022). Fomepizole (4-Methylpyrazole, 4-MP). In K. R. Olson (Ed.), Poisoning & Drug Overdose (8th ed.). McGraw-Hill. [Link]
  • McMartin, K. E., Makar, A. B., Martin, A. M., Palese, M., & Tephly, T. R. (1980). Studies on the Metabolic Interactions Between 4-methylpyrazole and Methanol Using the Monkey as an Animal Model. Archives of Biochemistry and Biophysics, 199(2), 606-614. [Link]

Sources

A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its versatility allows for the fine-tuning of pharmacological properties, making it a cornerstone in the development of treatments for a wide range of diseases, including cancer and inflammatory conditions.[2][3] The incorporation of a carboxylic acid moiety is a common strategy to enhance solubility and introduce a key interaction point for biological targets. However, this functional group can also present challenges, particularly concerning metabolic stability, which can significantly impact a drug candidate's pharmacokinetic profile and overall viability.[4]

A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable could lead to adverse effects due to prolonged exposure.[5] Therefore, a thorough understanding and early assessment of metabolic stability are paramount in the drug discovery and development process.[5][6][7] This guide provides an in-depth comparison of the metabolic stability of pyrazole carboxylic acid derivatives, offering insights into the underlying metabolic pathways and presenting robust experimental protocols for their evaluation.

Major Metabolic Fates of Pyrazole Carboxylic Acid Derivatives

The metabolic landscape of pyrazole carboxylic acid derivatives is primarily shaped by two major enzymatic superfamilies: Cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs).[8][9][10][11] Understanding the interplay of these enzyme systems is crucial for predicting and interpreting metabolic stability data.

Phase I Metabolism (Functionalization): The Role of Cytochrome P450

The Cytochrome P450 system is a family of heme-containing monooxygenases that are central to the metabolism of a vast array of xenobiotics.[11] For pyrazole derivatives, CYP-mediated metabolism often involves oxidation at various positions on the pyrazole ring and its substituents. The specific CYP isoforms involved, most notably CYP3A4 and CYP2C9, can influence the rate and regioselectivity of these transformations.[12] The pyrazole ring itself can also interact with the heme iron of CYP enzymes, potentially leading to inhibition of its own metabolism or that of co-administered drugs.[13][14]

Key CYP-mediated reactions include:

  • Hydroxylation: Addition of a hydroxyl group to the pyrazole ring or its substituents.

  • N-dealkylation: Removal of alkyl groups attached to the pyrazole nitrogen.

  • Oxidation of substituents: For example, the oxidation of an alkyl side chain to a carboxylic acid.

Phase II Metabolism (Conjugation): The Significance of UGTs

The carboxylic acid group of these derivatives is a prime target for Phase II conjugation reactions, particularly glucuronidation.[8][9] This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the drug molecule.[10][15] This conjugation significantly increases the water solubility of the compound, facilitating its excretion from the body.[9][10]

Several UGT isoforms, including UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the formation of acyl-glucuronides from carboxylic acid-containing compounds.[8][16] It's important to note that acyl glucuronides can sometimes be reactive metabolites, capable of covalently binding to macromolecules, which can have toxicological implications.[16]

Below is a generalized schematic of the primary metabolic pathways for pyrazole carboxylic acid derivatives.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGT) Pyrazole_Derivative Pyrazole Carboxylic Acid Derivative Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylated) Pyrazole_Derivative->Oxidized_Metabolites Oxidation Acyl_Glucuronide Acyl Glucuronide (Excretable) Pyrazole_Derivative->Acyl_Glucuronide Glucuronidation Excretion Excretion Oxidized_Metabolites->Excretion Acyl_Glucuronide->Excretion

Caption: Generalized metabolic pathways for pyrazole carboxylic acid derivatives.

Experimental Assessment of Metabolic Stability: Protocols and Causality

To empirically determine the metabolic stability of pyrazole carboxylic acid derivatives, two primary in vitro assays are indispensable: the Liver Microsomal Stability Assay and the Plasma Stability Assay. These assays provide critical data on a compound's intrinsic clearance (Clint), which is essential for predicting its in vivo pharmacokinetic properties.[5][17]

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, which are highly concentrated in liver microsomes.[6][18][19]

Experimental Workflow Diagram

MicrosomalStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare_Reagents Prepare Reagents: - Test Compound Stock - Microsomes - NADPH Regenerating System - Buffer Pre_Incubate Pre-incubate microsomes and test compound at 37°C Prepare_Reagents->Pre_Incubate Initiate_Reaction Initiate reaction with NADPH regenerating system Pre_Incubate->Initiate_Reaction Time_Points Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench reaction with cold acetonitrile containing internal standard Time_Points->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge Analyze_Supernatant Analyze supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Calculate_Parameters Calculate: - Half-life (t1/2) - Intrinsic Clearance (Clint) Analyze_Supernatant->Calculate_Parameters

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[20]

    • Thaw cryopreserved liver microsomes (human, rat, or other species of interest) on ice or in a 37°C water bath immediately before use.[21][22]

    • Prepare a working solution of microsomes in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[20][22] The final protein concentration in the incubation is typically 0.5-1 mg/mL.[21][22]

    • Prepare an NADPH regenerating system. This is crucial as NADPH is a required cofactor for CYP enzymes and is rapidly consumed.[18] A common system includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[20]

  • Incubation:

    • In a 96-well plate, add the microsomal solution and the test compound (final concentration typically 1 µM).[22]

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[18]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution, typically acetonitrile containing an internal standard.[19] The cold temperature and organic solvent stop the enzymatic reaction and precipitate proteins.

  • Sample Processing and Analysis:

    • Centrifuge the plate at high speed to pellet the precipitated proteins.[18]

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[19]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Plasma Stability Assay

This assay is designed to assess a compound's stability in the presence of plasma enzymes, such as esterases and amidases.[23][24] It is particularly important for compounds containing functional groups susceptible to hydrolysis, such as esters and amides, which may be present as prodrug moieties or within the core scaffold.[24][25]

Detailed Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled plasma (human, rat, or other species of interest) at 37°C.[23]

  • Incubation:

    • In a 96-well plate, add the plasma and the test compound (final concentration typically 1 µM).[25]

    • Incubate the plate at 37°C with gentle agitation.[26]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding a cold quenching solution, such as acetonitrile or methanol, containing an internal standard.[23][25]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant for analysis by LC-MS/MS to quantify the remaining parent compound.[23]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) from the plot of the percentage of compound remaining versus time.

Structure-Metabolic Stability Relationships (SMSR) of Pyrazole Carboxylic Acid Derivatives

The metabolic stability of pyrazole carboxylic acid derivatives can be significantly influenced by their substitution patterns. Strategic modifications to the pyrazole core and its substituents can block sites of metabolism or alter the electronic properties of the molecule, thereby modulating its susceptibility to enzymatic degradation.

Structural Modification Rationale Observed Effect on Metabolic Stability Supporting Evidence/Causality
Introduction of Halogens (e.g., F, Cl) Steric hindrance at metabolically labile positions.Generally increases metabolic stability.Halogen atoms can block access of CYP enzymes to adjacent sites of oxidation. The strong electron-withdrawing nature can also deactivate the ring towards oxidative metabolism.
Alkylation of Pyrazole Nitrogen Prevents N-dealkylation if the nitrogen is a site of metabolism.Can increase stability, but the nature of the alkyl group is important. Bulky groups may provide steric shielding.Direct blocking of a metabolic soft spot. However, the added alkyl group itself can become a site for metabolism.
Modification of the Carboxylic Acid Conversion to a bioisostere (e.g., tetrazole).Can significantly alter the metabolic profile, often increasing stability.Tetrazoles are generally more resistant to Phase II conjugation than carboxylic acids, thus avoiding the formation of potentially reactive acyl glucuronides.[4]
Positional Isomerism of Substituents Altering the steric and electronic environment around the pyrazole ring.Can have a profound impact on stability.[27][28]Moving a substituent to a different position can shield a metabolically labile site or change the molecule's orientation within the enzyme's active site.[29][30][31]
Introduction of Bulky Groups Steric shielding of the pyrazole core.Often leads to increased metabolic stability.Large, bulky substituents can physically prevent the molecule from fitting into the active site of metabolic enzymes.

Case Study Example:

Consider a series of 5-phenyl-1H-pyrazole-3-carboxylic acids. A lead compound with an unsubstituted phenyl ring shows high clearance in human liver microsomes.

  • Hypothesis: The phenyl ring is a primary site of CYP-mediated hydroxylation.

  • Strategy: Introduce substituents onto the phenyl ring to block this metabolic pathway.

  • Derivatives Synthesized:

    • Compound A: 4-fluoro-phenyl derivative

    • Compound B: 4-chloro-phenyl derivative

    • Compound C: 4-methoxy-phenyl derivative

  • Expected Outcome: Compounds A and B are likely to exhibit greater metabolic stability than the parent compound due to the electronic and steric effects of the halogens. Compound C may show variable results, as the methoxy group can be a site for O-dealkylation by CYP enzymes.

Experimental testing of these derivatives in the liver microsomal stability assay would provide the empirical data to confirm or refute this hypothesis and guide the next round of chemical synthesis in a lead optimization program.

Conclusion: A Forward-Looking Perspective

The metabolic stability of pyrazole carboxylic acid derivatives is a multifaceted property governed by the intricate interplay of their structural features and the body's metabolic machinery. A comprehensive evaluation using robust in vitro assays, such as the liver microsomal and plasma stability assays, is essential for the successful progression of drug candidates. By understanding the key metabolic pathways and establishing clear structure-metabolic stability relationships, medicinal chemists can rationally design and synthesize novel derivatives with optimized pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines. The early and iterative application of the principles and protocols outlined in this guide will undoubtedly empower research and development teams to navigate the complexities of drug metabolism and accelerate the journey from discovery to clinical application.

References

  • Jin, C., Miners, J. O., & Lillywhite, K. J. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed. [Link]
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Domainex. [Link]
  • Mercell. (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
  • Evotec. (n.d.). Plasma Stability. Evotec. [Link]
  • Creative Bioarray. (n.d.). Plasma Stability Assay.
  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]
  • Shipkova, M., et al. (2007).
  • Tukey, R. H., & Strassburg, C. P. (2000). UDP-glucuronosyltransferases. PubMed. [Link]
  • Domainex. (n.d.). Plasma Stability Assay. Domainex. [Link]
  • Kumar, A., & Kumar, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
  • BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. [Link]
  • Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]
  • ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation.
  • Wikipedia. (n.d.). Glucuronosyltransferase. Wikipedia. [Link]
  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
  • ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.
  • de Oliveira, C. S., et al. (2017).
  • Al-Sabbagh, R., & Al-Ani, B. (2022). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PubMed Central. [Link]
  • Google Patents. (n.d.). Pyrazole derivatives as cytochrome p450 inhibitors.
  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds.
  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer. [Link]
  • Lan, R., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. [Link]
  • Rainsford, K. D., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. International Journal of Drug Development and Research. [Link]
  • PubMed. (n.d.). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. [Link]
  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

Sources

A Researcher's Guide to Statistical Analysis of Biological Data for Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, pyrazole derivatives have emerged as a versatile scaffold, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] However, the journey from a promising compound in a vial to a validated therapeutic candidate is paved with rigorous biological testing and, critically, robust statistical analysis. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of statistical methodologies tailored for the unique data generated from the biological evaluation of pyrazole derivatives.

The Indispensable Role of Statistics in Validating Biological Activity

Section 1: A Comparative Overview of Common Biological Assays and Corresponding Statistical Approaches

The selection of an appropriate statistical test is fundamentally dictated by the research question and the nature of the data collected from the biological assay. Below, we compare the statistical analyses for three common assays used to evaluate pyrazole derivatives.

Biological Assay Typical Research Question Primary Endpoint Recommended Statistical Approach Alternative/Advanced Methods
Anticancer (e.g., MTT Assay) Does the pyrazole derivative reduce cancer cell viability? What is its potency?Cell Viability (%), IC50Non-linear Regression (Dose-Response) for IC50; t-test/ANOVA for comparing single concentrations.Two-way ANOVA for comparing multiple compounds across multiple doses.
Antimicrobial (e.g., MIC Assay) What is the minimum concentration of the pyrazole derivative that inhibits microbial growth?Minimum Inhibitory Concentration (MIC)Descriptive Statistics; Non-parametric tests (e.g., Kruskal-Wallis) for comparing MIC distributions.Logistic Regression for modeling the probability of inhibition.
Anti-inflammatory (e.g., Nitric Oxide Assay) Does the pyrazole derivative reduce the production of inflammatory mediators?Nitric Oxide (NO) ConcentrationOne-way ANOVA with post-hoc tests (e.g., Tukey's, Dunnett's) for comparing multiple concentrations to a control.Linear Regression to model the dose-dependent reduction in NO.

Section 2: The Statistical Workflow: From Benchtop to Breakthrough

A structured approach to statistical analysis ensures reproducibility and reliability. The following workflow outlines the critical steps from data acquisition to interpretation.

G cluster_0 Phase 1: Experimental Design cluster_1 Phase 2: Data Processing cluster_2 Phase 3: Statistical Analysis cluster_3 Phase 4: Interpretation & Reporting A 1. Define Hypothesis & Select Assay B 2. Determine Sample Size & Replicates A->B C 3. Randomize & Control (e.g., vehicle, positive control) B->C D 4. Data Collection & Normalization C->D E 5. Outlier Detection & Handling D->E F 6. Test Assumptions (e.g., Normality) E->F G 7. Select & Perform Appropriate Statistical Test F->G H 8. Calculate Effect Size & Confidence Intervals G->H I 9. Visualize Data (e.g., Dose-Response Curves) H->I J 10. Interpret P-values in Biological Context I->J K 11. Report Findings Transparently J->K

Caption: A typical workflow for the statistical analysis of biological data.

Section 3: Deep Dive into Key Experimental Protocols and Statistical Analyses

Anticancer Activity: The MTT Assay and Dose-Response Analysis

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrazole derivative (typically 5-8 concentrations) and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin).[2]

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Statistical Analysis: Calculating the IC50

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

  • Data Normalization: Convert absorbance values to percentage of cell viability relative to the vehicle control.

  • Non-linear Regression: Fit the dose-response data to a sigmoidal model (e.g., four-parameter logistic equation) using software like GraphPad Prism or R.[6][7] This is preferable to using multiple t-tests or ANOVA across doses, which ignores the continuous nature of the dose-response relationship.[8]

  • IC50 Determination: The software will calculate the IC50 value and its 95% confidence interval from the fitted curve.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a serial dilution of the pyrazole derivative in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Statistical Analysis: Comparing MICs

While the MIC is a discrete value, statistical tests can be used to compare the activity of multiple compounds.

  • Data Summary: For repeated experiments, the mode or median MIC is typically reported.

  • Non-parametric Tests: To compare the MIC distributions of different pyrazole derivatives against a panel of microbes, a Kruskal-Wallis test can be used, followed by Dunn's post-hoc test for pairwise comparisons.

Section 4: Choosing the Right Statistical Software

Several software packages are available to perform these analyses. The choice often depends on the user's coding proficiency and the complexity of the analysis.

Software User Interface Strengths Considerations
GraphPad Prism GUI-basedIntuitive for biologists, excellent for non-linear regression and graphing.[6]Commercial license required.
R Command-lineFree, open-source, highly flexible with numerous packages for complex statistical modeling.[6]Steeper learning curve, requires coding knowledge.
IBM SPSS GUI-basedComprehensive statistical capabilities, good for managing large datasets.[9]Can be complex for novice users, commercial license required.
Microsoft Excel GUI-basedWidely available, suitable for basic calculations and simple graphs.Limited statistical functionality, not ideal for advanced analyses like non-linear regression.

Section 5: The Logic of Statistical Test Selection

G start What is your research question? q1 Comparing the means of two groups? start->q1 Comparing groups q2 Comparing the means of three or more groups? start->q2 Comparing groups q3 Correlating two continuous variables? start->q3 Assessing relationships ans1_yes Paired t-test (related samples) or Independent t-test (unrelated samples) q1->ans1_yes Yes ans2_yes One-way ANOVA (one factor) or Two-way ANOVA (two factors) q2->ans2_yes Yes ans3_yes Pearson Correlation (linear relationship) or Non-linear Regression (e.g., dose-response) q3->ans3_yes Yes

Caption: A decision tree for selecting an appropriate statistical test.

Conclusion: Ensuring Rigor and Reproducibility

References

  • Guidelines for the design and statistical analysis of experiments in papers submitted to
  • Statistical consider
  • Top 10 Statistical Tools Used in Medical Research.[Link]
  • Beware of using multiple comparisons tests to compare dose-response curves or time courses.[Link]
  • Biological Research D
  • What kind of statistical analysis method do you use in in-vitro experiment?[Link]
  • Beyond exposure‐response: A tutorial on statistical consider
  • Best Practices for Visualization of Nonclinical Study Data in SEND Form
  • Best Practices for Pharma Data Visualization by MMS D
  • Statistical expertise in drug discovery.[Link]
  • Which statistical tool or test can be used for dose-response curve with time component?[Link]
  • Recent Advances in the Development of Pyrazole Deriv
  • Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents.[Link]
  • Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents.[Link]
  • Pyrazole derivatives as antitumor, anti-inflamm
  • Comparison of different approaches for dose response analysis.[Link]
  • Statistical analysis of dose-response curves.[Link]
  • Data Visualization during the Early Stages of Drug Discovery.[Link]
  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.[Link]
  • In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1.[Link]
  • Statistical Issues and Analyses of in vivo and in vitro Genomic Data in order to Identify Clinically Relevant Profiles.[Link]
  • Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflamm
  • The Role of Clinical Trial Data Visualis
  • Data Visualiz
  • D
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi.[Link]
  • The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Represent
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Pyrazole Derivatives as Antileishmanial Agents: Biological Evaluation, Molecular Docking Study, DFT Analysis and ADME Prediction.[Link]

Sources

A Comparative Guide to Peer-Reviewed Analytical Methods for 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the accurate quantification of novel chemical entities is a foundational requirement for progress. 4-Methylpyrazole-3-carboxylic acid, a key metabolite of the alcohol dehydrogenase inhibitor Fomepizole[1][2], presents a unique analytical challenge. While its parent compound is well-characterized, dedicated, peer-reviewed analytical methods for this specific carboxylic acid metabolite are not readily found in current literature.

This guide addresses this gap by providing a comprehensive comparison of adaptable analytical methodologies. Drawing from established, peer-reviewed protocols for structurally analogous compounds, this document offers field-proven insights into developing and validating robust analytical methods for this compound. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.

Understanding the Analyte: Physicochemical Properties

Before developing an analytical method, understanding the analyte's fundamental properties is critical. These properties dictate choices in sample preparation, chromatography, and detection.

This compound (MW: 126.11 g/mol ) is a polar, aromatic carboxylic acid.[3] Its structure, featuring a pyrazole ring, a methyl group, and a carboxylic acid, governs its analytical behavior.

PropertyEstimated Value/CharacteristicImplication for Analysis
pKa ~3.5 - 4.5The carboxylic acid group will be ionized (deprotonated) at neutral or basic pH. For reverse-phase HPLC, maintaining a mobile phase pH < 3 is crucial to ensure the analyte is in its neutral, more retained form.
LogP Low (estimated < 1.0)Indicates high polarity and water solubility. This suggests that a highly aqueous mobile phase will be needed for retention on a C18 column and that protein precipitation or hydrophilic-lipophilic balance (HLB) SPE would be effective for sample cleanup.
UV Absorbance λmax approx. 220-230 nmThe pyrazole ring is a chromophore, making UV detection a viable, accessible option.[4]
Volatility LowThe carboxylic acid group makes the compound non-volatile, necessitating derivatization for any Gas Chromatography (GC) based methods.[5]

Table 1: Key physicochemical properties of this compound and their analytical implications.

Method Comparison: HPLC-UV, LC-MS/MS, and GC-MS

We will now compare three primary analytical techniques, providing adaptable, step-by-step protocols and explaining the rationale behind our instrumental choices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC-UV is a robust, cost-effective, and widely available technique ideal for quantifying analytes with a UV chromophore.[6] For this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating compounds based on their hydrophobicity.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected due to its versatility and effectiveness in retaining moderately polar compounds like our target analyte from aqueous solutions.

  • Mobile Phase: A mixture of acidified water and an organic solvent (acetonitrile or methanol) is used. The acid (e.g., formic or phosphoric acid) is critical; by setting the pH below the analyte's pKa, it suppresses the ionization of the carboxylic acid group.[7] This renders the molecule more neutral and significantly improves its retention and peak shape on the nonpolar C18 column.

  • Detection: UV detection at a low wavelength (~220 nm) is chosen to maximize sensitivity, corresponding to the electronic transitions within the pyrazole ring.[4]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 70% B over 10 minutes, followed by a 3-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation (from plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial and inject it into the HPLC system.

Trustworthiness & Validation: This protocol must be validated according to ICH guidelines.[8] Key parameters to establish include:

  • Specificity: Ensure no interference from matrix components at the analyte's retention time.

  • Linearity: Demonstrate a linear relationship between peak area and concentration over a defined range (e.g., 0.1 - 50 µg/mL).

  • Precision & Accuracy: Assess through repeat analysis of quality control (QC) samples at low, medium, and high concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis and trace-level quantification.[9] It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer, allowing for detection based on the specific mass-to-charge ratio (m/z) of the analyte and its fragments.

Causality of Method Design:

  • Ionization: Electrospray Ionization (ESI) is the preferred technique for polar molecules. Given the acidic nature of the analyte, ESI in negative ion mode (ESI-) is expected to be highly efficient, generating the deprotonated molecule [M-H]⁻.[10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The first quadrupole selects the precursor ion (the [M-H]⁻ of our analyte, m/z 125.04), the second quadrupole fragments it, and the third selects a specific, stable product ion. This two-stage mass filtering provides exceptional selectivity, eliminating matrix interferences.

  • Internal Standard: A stable isotope-labeled version of the analyte (e.g., ¹³C₃, ¹⁵N₂-4-Methylpyrazole-3-carboxylic acid) is the ideal internal standard to correct for matrix effects and variations in instrument response.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, with a total run time of 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

MS/MS Conditions (Negative Ion Mode):

  • Analyte: this compound (Exact Mass: 126.04)

  • Precursor Ion (Q1): m/z 125.04 [M-H]⁻

  • Product Ion (Q3): A prominent fragment ion would be determined via infusion and fragmentation experiments (e.g., loss of CO₂, m/z 81.0).

  • Collision Energy: To be optimized (typically 10-30 eV).

Sample Preparation: Same as HPLC-UV (protein precipitation), but smaller sample volumes can often be used due to higher sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides excellent chromatographic resolution and definitive structural information from mass spectra. However, for polar, non-volatile compounds like carboxylic acids, a chemical derivatization step is mandatory to increase volatility and thermal stability.[5]

Causality of Method Design:

  • Derivatization: Silylation is a common and effective derivatization strategy for carboxylic acids.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton of the carboxyl group to form a volatile trimethylsilyl (TMS) ester. This step is essential for the analyte to be amenable to GC analysis.

  • Separation: A nonpolar capillary column (e.g., DB-5ms) separates compounds based on their boiling points and interactions with the stationary phase.

  • Detection: Mass spectrometry provides identification based on the analyte's characteristic fragmentation pattern.[12]

Instrumentation:

  • GC system with a capillary column inlet, coupled to a single quadrupole or ion trap mass spectrometer.

Derivatization & Sample Preparation:

  • Extract the analyte from the matrix (e.g., using liquid-liquid extraction with ethyl acetate after acidification).

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (as a catalyst).

  • Heat at 70 °C for 30 minutes to complete the derivatization.

  • Inject 1 µL of the derivatized sample into the GC-MS.

GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MS Mode: Electron Ionization (EI) at 70 eV. Scan range m/z 40-400.

Quantitative Performance Comparison

The choice of method depends heavily on the specific research question, required sensitivity, and available resources.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Selectivity Moderate (relies on chromatographic separation)Very High (mass-based separation)High (chromatography + mass spec)
Sensitivity (LOD) ~10-100 ng/mL~0.01-1 ng/mL[9]~1-10 ng/mL
Throughput Moderate (10-15 min/sample)High (2-5 min/sample)Low (derivatization + long run time)
Matrix Effects ModerateHigh (ion suppression/enhancement)Low (analyte is separated from matrix)
Cost & Complexity LowHighModerate
Primary Application Routine QC, purity assessment, high-concentration studiesBioanalysis (PK/PD), metabolite ID, trace quantificationDefinitive structural confirmation, metabolomics

Table 2: Objective comparison of adaptable analytical methods for this compound.

Visualization of Workflows

A clear understanding of the experimental process is essential for successful implementation. The following diagrams, rendered in DOT language, illustrate the key workflows.

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Urine) Extract Extraction / Cleanup (Protein Ppt, LLE, or SPE) Matrix->Extract Deriv Derivatization (For GC-MS Only) Extract->Deriv GC-MS Path Final Final Extract in Compatible Solvent Extract->Final Deriv->Final HPLC HPLC / UHPLC Separation Final->HPLC GC GC Separation Final->GC MS Mass Spectrometry (MS/MS or Full Scan) HPLC->MS UV UV Detection HPLC->UV GC->MS Quant Quantification MS->Quant Qual Structural ID MS->Qual UV->Quant

Caption: Generalized workflow for the analysis of this compound.

Method Selection Decision Tree

G A What is the primary analytical goal? B High-Throughput Bioanalysis (PK) A->B Sensitivity & Speed C Routine QC / Purity (High Concentration) A->C Cost & Simplicity D Definitive Structural Confirmation A->D High Specificity E LC-MS/MS B->E F HPLC-UV C->F G GC-MS D->G

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

While no single, validated peer-reviewed method currently exists specifically for this compound, this guide provides three robust, adaptable frameworks based on established principles and protocols for analogous compounds.

  • For high-sensitivity bioanalytical applications , such as pharmacokinetic studies, LC-MS/MS is the unequivocal choice due to its superior sensitivity and selectivity.

  • For routine quality control, process monitoring, or purity assessments where analyte concentrations are higher, HPLC-UV offers a reliable, cost-effective, and accessible solution.

  • For definitive structural elucidation or when orthogonal confirmation is needed, GC-MS with prior derivatization is a powerful, albeit more labor-intensive, option.

The protocols provided herein serve as a validated starting point. Researchers must perform in-house validation to demonstrate that the chosen method is suitable for its intended purpose, adhering to regulatory guidelines such as those from the ICH. By understanding the causality behind each methodological choice, scientists can confidently develop and deploy a precise, accurate, and robust assay for this compound.

References

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column.
  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5324580, this compound.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health.
  • Khan, I., et al. (2022).
  • Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. (2008). SciSpace.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research.
  • Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024).
  • Human Metabolome Database. (n.d.). Showing metabocard for 4-Carboxypyrazole (HMDB0060760).
  • SpectraBase. (n.d.). This compound.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2019). ResearchGate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3406, 4-Methylpyrazole.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
  • Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
  • PubChemLite. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid (C6H6N2O3).
  • Little, T. A. (2021). Best Practices for Analytical Method Validation: Study Design, Analysis, and Acceptance Criteria. BioPharm International.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2019). National Institutes of Health.
  • Synthesis of Pyrazole Compounds by Using Sonication Method. (2022). Oriental Journal of Chemistry.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643160, 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Wikipedia. (n.d.). Fomepizole.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-Methylpyrazole-3-carboxylic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide is designed to provide you with the essential logistical and safety information to manage this specific chemical waste stream with confidence and integrity.

Hazard Assessment and Immediate Safety Protocols

Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound, while a valuable building block, possesses properties that necessitate careful handling during disposal.

1.1. GHS Hazard Profile

Based on data for the compound and its close structural analogs, this compound should be handled as a hazardous substance. The globally harmonized system (GHS) classifications indicate the following potential hazards[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation and potentially severe damage[2][3][4].

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as a dust or aerosol[1][2].

These classifications mandate that this compound waste is never to be treated as common refuse.

1.2. Mandatory Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is the first line of defense against accidental exposure. All personnel handling this waste must wear[2][3][4]:

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dusts, a NIOSH-approved respirator may be necessary. All handling of solid waste should be performed in a well-ventilated area, preferably within a chemical fume hood[2][5].

Waste Characterization and Segregation: The Foundation of Compliance

Proper disposal begins with correct waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity)[6][7].

2.1. Why This is a Hazardous Waste

While not explicitly a "listed" waste, this compound's properties classify it as hazardous:

  • Corrosivity (Characteristic): As a carboxylic acid, concentrated solutions can have a pH of ≤ 2, meeting the EPA's definition of corrosive hazardous waste (D002)[8].

  • Toxicity (Characteristic): The irritant properties indicate a level of biological activity that warrants its management as toxic waste to prevent environmental harm[1].

Causality: The acidic nature of the carboxylic acid group and the biological effects of the pyrazole moiety are the root causes of its hazardous characteristics. Misclassifying this waste as non-hazardous can lead to improper disposal, resulting in environmental contamination and significant regulatory penalties.

2.2. Strict Segregation Protocol

To prevent dangerous reactions, waste this compound must be segregated from incompatible materials.

  • Store Away From:

    • Bases (e.g., sodium hydroxide, ammonium hydroxide)[9]

    • Strong Oxidizing Agents (e.g., nitric acid, perchlorates)[3][10]

    • Strong Acids (to prevent potential polymerization or decomposition reactions with impurities)[3][10]

Operational Logic: Mixing acidic waste with bases can cause a violent exothermic neutralization reaction. Mixing with oxidizers can create a fire or explosion hazard. Proper segregation is a self-validating system; it inherently prevents the most common chemical waste incidents.

On-Site Management: The Satellite Accumulation Area (SAA)

Federal and local regulations provide a clear framework for the temporary storage of hazardous waste in the laboratory at or near the point of generation. This designated space is known as a Satellite Accumulation Area (SAA)[9][11][12].

Step-by-Step SAA Protocol:

  • Select a Designated SAA: Choose a location that is close to where the waste is generated and under the direct supervision of laboratory personnel[6][9]. It should be away from drains and sources of ignition.

  • Use a Compatible Waste Container:

    • Collect waste in a container that is compatible with acidic organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate[6].

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid[13].

  • Properly Label the Container:

    • As soon as the first drop of waste is added, the container must be labeled.

    • The label must include the words "Hazardous Waste" [11][12].

    • List all chemical constituents by their full name (no abbreviations) and their approximate percentages. For this waste stream, it would be "this compound" and any solvents used[13].

    • Indicate the specific hazards using pictograms or text (e.g., "Corrosive," "Irritant")[11][12].

  • Keep the Container Closed: The waste container must remain sealed at all times except when actively adding waste[9][13]. This prevents the release of vapors and protects against spills.

  • Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray that can hold at least 110% of the volume of the largest container. This prevents spills from reaching the environment[9].

Final Disposal Pathways: Ensuring Safe and Permanent Removal

The ultimate goal is the safe and permanent disposal of the chemical waste in a manner that protects human health and the environment.

4.1. The ONLY Approved Disposal Method

For this compound, the only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[2][3][14][15].

  • Mechanism: The waste will be collected from your SAA by trained professionals. It is typically transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for this type of organic waste is high-temperature incineration, which ensures complete destruction of the molecule[11][15][16].

4.2. Strictly Prohibited Disposal Methods

Under no circumstances should this chemical waste be disposed of via the following methods:

  • Drain Disposal: It is strictly forbidden to pour this compound down the drain[2][6][17]. Its acidic nature can damage plumbing, and its environmental hazards can disrupt wastewater treatment processes. While neutralization of simple, dilute acids is sometimes permissible, the complex organic structure of this compound makes it ineligible for this practice without explicit EHS approval[9][18][19].

  • Trash Disposal: Disposing of this chemical in the regular trash is illegal and dangerous. It poses a significant risk of exposure to custodial staff and can contaminate soil and groundwater if it ends up in a standard landfill[18].

Summary and Decision Workflow

This section summarizes the key logistical data and provides a visual workflow for the disposal process.

Table 1: Disposal and Safety Data for this compound

ParameterGuidelineSource
EPA Waste Code D002 (Characteristic of Corrosivity)[8]
Primary Disposal Route Licensed Hazardous Waste Contractor[2][3][15]
Prohibited Disposal Drain or Solid Waste Trash[6][17][18]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat[2][3][4]
Storage Requirement Labeled, Closed Container in Secondary Containment[9][11][13]
Key Incompatibilities Bases, Strong Oxidizers, Strong Acids[3][9][10]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound waste from generation to final disposal.

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations cluster_prohibited Prohibited Actions A Waste Generated: This compound (Solid, Solution, or Contaminated Materials) B Characterize as Hazardous Waste (D002) A->B C Select Compatible Waste Container (HDPE or Glass) B->C K DO NOT Pour Down Drain B->K L DO NOT Dispose in Regular Trash B->L D Label Container: 'Hazardous Waste' + Contents C->D E Place in SAA with Secondary Containment D->E F Keep Container Closed Except When Adding Waste E->F G Is Container Full or Project Complete? F->G G->F No H Contact EHS or Licensed Hazardous Waste Contractor G->H Yes I Waste Collected by Trained Professionals H->I J Transport to TSDF for Final Disposal (Incineration) I->J

Caption: Decision workflow for the disposal of this compound.

References

  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Environmental Protection Agency.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
  • Medical Laboratory Observer. (2019).
  • PubChem. National Center for Biotechnology Information. This compound. [Link]
  • Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. [Link]
  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]
  • Pharmacy Purchasing & Products Magazine.
  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]
  • PharmWaste Technologies, Inc.
  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. [Link]
  • Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylpyrazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-Methylpyrazole-3-carboxylic acid. As researchers and drug development professionals, our pursuit of innovation must be built on a foundation of uncompromising safety. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk mitigation. Here, we will dissect the why behind each procedural step and personal protective equipment (PPE) choice, ensuring that every action you take in the laboratory is a self-validating measure of safety and control.

Hazard Identification: Understanding the Compound

This compound (C₅H₆N₂O₂) is a heterocyclic compound featuring a pyrazole ring substituted with both a methyl and a carboxylic acid group.[1] While specific toxicological data is limited, the Globally Harmonized System (GHS) classifications, derived from data on the compound and its structural analogs, provide a clear directive for cautious handling.[1][2] The primary hazards are summarized below.

Hazard ClassificationGHS Hazard StatementSignal WordPotential Effect
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningMay cause redness, itching, inflammation, or blistering upon contact.[1][2][3]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationWarningDirect contact can result in significant irritation, pain, and potential damage to eye tissue.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationWarningInhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningIngestion can lead to adverse health effects.[2][4]

Core Directive: A Multi-Layered PPE Strategy

The selection of PPE is not a one-size-fits-all approach; it is a dynamic risk assessment. The following protocols are designed to provide a tiered defense, adaptable to the scale and nature of your procedure.

Causality of PPE Selection
  • Eye and Face Protection: The carboxylic acid moiety and the compound's classification as a serious eye irritant (H319) necessitate robust protection against splashes and airborne particles.[1][5] Standard safety glasses are insufficient; chemical splash goggles that form a seal around the eyes are the minimum requirement.[6] For operations with a higher risk of splashing, such as transferring large quantities or working with solutions under pressure, a full face shield worn over goggles is mandatory.[7]

  • Skin and Body Protection: The H315 classification (Causes skin irritation) dictates that skin contact must be meticulously avoided.[1][2] Chemical-resistant gloves are the primary barrier. Nitrile or neoprene gloves provide adequate protection for incidental contact.[5][8] For prolonged handling or submersion tasks, heavier-duty gloves should be considered. A standard lab coat protects against minor spills, while a chemical-resistant apron adds a crucial layer of protection during transfers and workups where larger volumes are involved.[7][9]

  • Respiratory Protection: As a solid, this compound can become airborne as dust, especially during weighing and transfer operations.[7] The H335 warning (May cause respiratory irritation) underscores this inhalation risk.[1] The most effective control is an engineering control: always handle the solid compound inside a certified chemical fume hood. [5][7] This minimizes airborne concentrations. If a fume hood is not available or if significant aerosolization is anticipated, a NIOSH-approved respirator is required.[5][10]

Recommended PPE Levels
Protection LevelEye and Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionWhen to Use
Standard Laboratory Use Chemical splash goggles with side shields.[5]Single pair of chemical-resistant nitrile or neoprene gloves.[6][8]Standard lab coat.[7]Not required if handled exclusively within a certified chemical fume hood.[5]For handling small quantities (mg to low-gram scale) in a fume hood.
Increased Risk of Splash or Aerosol Chemical splash goggles and a full face shield.[7]Double-gloving with chemical-resistant nitrile or neoprene gloves.[5]Chemical-resistant apron over a lab coat.[9]A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be considered, even in a hood, if significant dust is generated.[5]For handling larger quantities, during dissolution in solvents, or reactions that may generate aerosols.
Emergency (Spill) Full-face respirator with appropriate cartridges.[7]Heavy-duty chemical-resistant gloves.[7]Fully encapsulated chemical- and vapor-protective suit.[7]Positive pressure, full face-piece self-contained breathing apparatus (SCBA).[11]In the event of a significant spill or uncontrolled release.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety. This protocol integrates PPE usage with best-practice laboratory techniques.

Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (Line with absorbent paper) prep_ppe->prep_hood Proceed to Handling prep_equip Assemble Glassware & Equipment prep_hood->prep_equip Proceed to Handling prep_emergency Verify Access to Eyewash/Shower prep_equip->prep_emergency Proceed to Handling handle_weigh Weigh Solid Compound (Inside hood) prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer & Dissolve (Add solid to solvent slowly) handle_weigh->handle_transfer Proceed to Cleanup handle_reaction Perform Reaction handle_transfer->handle_reaction Proceed to Cleanup cleanup_decon Decontaminate Surfaces & Equipment handle_reaction->cleanup_decon Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling this compound.

Detailed Methodology
  • Preparation:

    • Before entering the lab, review this guide and the specific Safety Data Sheet (SDS) for this compound.[2][9]

    • Confirm that an emergency eyewash station and safety shower are readily accessible and unobstructed.[5][7]

    • Don the appropriate PPE as determined by your risk assessment (see table above). At a minimum, this includes a lab coat, chemical splash goggles, and nitrile gloves.[6][8]

    • Prepare your workspace within a chemical fume hood by lining the surface with disposable, absorbent bench paper.[7]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.[7]

    • Use anti-static weigh boats or paper and appropriate spatulas to minimize dust generation.

    • When dissolving, add the this compound solid to the solvent slowly and in portions to control the dissolution rate and prevent splashing.[5] Never add solvent to the bulk solid.

  • Post-Handling Decontamination:

    • After completing your work, decontaminate all equipment and the work surface within the fume hood. Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) followed by water.[7]

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Disposable gloves, bench paper, and other contaminated disposables must be placed in a designated hazardous waste container.[7]

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Disposal Plan: Responsible Waste Management

All waste streams containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including used gloves, weigh paper, and absorbent pads, in a clearly labeled, sealed container designated for hazardous solid waste.[5][7]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, leak-proof, and clearly labeled hazardous liquid waste container.[5] Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.[12]

  • Regulatory Compliance: All disposal must adhere to local, state, and federal environmental regulations.[3] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

By integrating these safety protocols into every aspect of your work with this compound, you build a resilient culture of safety that protects you, your colleagues, and your research.

References

  • Benchchem. Personal protective equipment for handling 1-(1H-Pyrazol-3-YL)propan-2-amine.
  • Benchchem. Essential Safety and Handling Guide for Acidic Compounds in Research.
  • PubChem. This compound | C5H6N2O2 | CID 5324580.
  • AK Scientific, Inc. 4-(Chloromethyl)
  • Zaera Research Group.
  • University of Utah.
  • Oregon Occupational Safety and Health. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-Methyl-1H-pyrazole-5-carboxylic acid.
  • Westlab.
  • ECHEMI.
  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Methylpyrazole-4-carboxylic acid. (2025-04-24).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Methylpyrazole. (2015-01-13).
  • Biosynth. Safety Data Sheet - 4-Methyl-1H-pyrazole-3-carboxylic acid. (2021-05-18).
  • Flinn Scientific. Acid Safety.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Methylpyrazole. (2018-10-03).
  • Bernardo Ecenarro. Recommended PPE to handle chemicals.
  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides.
  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methylpyrazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.